3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-8-methoxyimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEGJUSNDDPOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567143 | |
| Record name | 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91775-62-1 | |
| Record name | 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91775-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
This guide provides a comprehensive, in-depth technical overview for the synthesis of 3-bromo-8-methoxyimidazo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and professionals in drug development. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, and the targeted bromination at the 3-position, coupled with methoxylation at the 8-position, offers a key intermediate for the elaboration into a diverse range of potentially bioactive molecules.
This document moves beyond a simple recitation of procedural steps, delving into the rationale behind the synthetic strategy, the mechanistic underpinnings of each transformation, and practical insights gleaned from field experience. Every protocol is designed as a self-validating system, ensuring reproducibility and robustness.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a linear sequence, commencing with the commercially available 2-aminopyrazine. The overall strategy can be dissected into three principal stages:
-
Preparation of the Key Intermediate: 2-Amino-3-methoxypyrazine. This stage involves the initial functionalization of the pyrazine ring to introduce the requisite methoxy group at the C-3 position.
-
Construction of the Imidazo[1,2-a]pyrazine Core. This involves the cyclocondensation of the substituted aminopyrazine with a suitable C2-synthon to form the bicyclic heteroaromatic system.
-
Regioselective Bromination. The final step is the specific introduction of a bromine atom at the C-3 position of the imidazo[1,2-a]pyrazine ring system.
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering insights into the strategic utility of this versatile scaffold.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is recognized as a "privileged structure" in medicinal chemistry, analogous to deazapurines.[1] This nitrogen-rich bicyclic system is a versatile scaffold found in numerous biologically active molecules. Derivatives of imidazo[1,2-a]pyrazine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[1][2][3] The strategic placement of substituents on this core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a highly attractive starting point for the design of novel therapeutic agents.
The subject of this guide, this compound, incorporates two key functional groups that enhance its utility as a synthetic building block. The methoxy group at the 8-position can influence the electron density of the pyrazine ring and may participate in hydrogen bonding interactions with biological targets. The bromine atom at the 3-position is a particularly valuable handle for further molecular elaboration, primarily through transition metal-catalyzed cross-coupling reactions.
Synthesis of this compound
A definitive, step-by-step synthesis protocol for this compound is not extensively detailed in publicly available literature. However, based on established synthetic routes for analogous imidazo[1,2-a]pyrazine derivatives, a plausible and efficient synthetic pathway can be proposed.[1] The general strategy involves the initial construction of the imidazo[1,2-a]pyrazine core, followed by sequential functionalization.
A logical synthetic approach would likely involve the following key transformations:
-
Formation of the Imidazo[1,2-a]pyrazine Core: This is typically achieved through the condensation of an appropriately substituted aminopyrazine with an α-haloketone.
-
Introduction of the Methoxy Group: The 8-methoxy substituent could be introduced by nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) on the pyrazine ring with sodium methoxide.
-
Regioselective Bromination: The final step would be the regioselective bromination at the 3-position of the electron-rich imidazole ring, commonly accomplished using N-Bromosuccinimide (NBS).
The following diagram illustrates a potential synthetic pathway:
Sources
A Comprehensive Technical Guide to 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure, appearing in numerous biologically active molecules.[1] This document details the physicochemical properties, a proposed synthetic route with mechanistic insights, comprehensive characterization techniques, and potential applications of this specific derivative. The content herein is curated to empower researchers with the foundational knowledge required for the effective utilization and further investigation of this compound.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine scaffold is a nitrogen-rich bicyclic heterocycle that has garnered substantial attention in the field of medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Derivatives of this core structure have been reported to exhibit properties including, but not limited to, anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities. The strategic placement of substituents on the imidazo[1,2-a]pyrazine ring system allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity and pharmacokinetic profile. The subject of this guide, this compound, incorporates two key functional groups: a bromine atom at the 3-position and a methoxy group at the 8-position. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the methoxy group can influence the molecule's solubility, metabolic stability, and receptor-binding interactions.
Physicochemical Properties and Identification
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 91775-62-1 | [2] |
| Molecular Formula | C₇H₆BrN₃O | [2] |
| Molecular Weight | 228.05 g/mol | [2] |
| Appearance | Solid (predicted) | N/A |
| SMILES | COC1=NC=CN2C1=NC=C2Br | [3] |
| InChI | InChI=1S/C7H6BrN3O/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,1H3 | [3] |
| Predicted XlogP | 2.0 | [3] |
| Monoisotopic Mass | 226.96942 Da | [3] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 8-methoxyimidazo[1,2-a]pyrazine
-
To a solution of 2-amino-3-methoxypyrazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add bromoacetaldehyde diethyl acetal (1.2 eq) and a catalytic amount of a strong acid (e.g., HCl).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-methoxyimidazo[1,2-a]pyrazine.
Step 2: Synthesis of this compound
-
Dissolve the 8-methoxyimidazo[1,2-a]pyrazine (1.0 eq) obtained from Step 1 in a suitable solvent, such as ethanol or chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[4]
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, this compound.
Mechanistic Rationale
The synthesis of the imidazo[1,2-a]pyrazine core proceeds via a cyclocondensation reaction. The initial step involves the nucleophilic attack of the exocyclic nitrogen of the 2-aminopyrazine derivative on the electrophilic carbonyl carbon of the aldehyde (or its equivalent). This is followed by an intramolecular cyclization, where the endocyclic nitrogen attacks the iminium ion intermediate, and subsequent dehydration to form the aromatic imidazole ring.
The bromination at the 3-position is an electrophilic aromatic substitution. The imidazo[1,2-a]pyrazine ring system is electron-rich, and theoretical calculations and experimental evidence suggest that the C-3 position is particularly susceptible to electrophilic attack.[5] NBS serves as a source of electrophilic bromine, which regioselectively substitutes a proton at the C-3 position.
Characterization and Spectroscopic Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data for this compound is not available in the searched literature, the following techniques are standard for the characterization of such molecules. The expected spectral features are discussed based on the analysis of related compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyrazine core and a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons would be diagnostic for the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon attached to the bromine atom would likely appear as a downfield signal.
-
MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two molecular ion peaks separated by 2 Da.
-
IR (Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands for the C-H, C=C, C=N, and C-O functional groups present in the molecule.
Applications in Research and Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of novel therapeutic agents.[1] While specific applications for this compound are not extensively documented, its structure suggests several promising avenues for research:
-
Kinase Inhibitors: Many imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.
-
Central Nervous System (CNS) Agents: The scaffold is also present in compounds targeting CNS receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders.[6]
-
Antimicrobial and Antiviral Agents: The nitrogen-rich heterocyclic system can chelate metal ions essential for microbial enzymes or interfere with viral replication processes.[5]
-
Synthetic Intermediate: The bromine atom at the 3-position makes this compound a valuable intermediate for the synthesis of more complex molecules through reactions such as Suzuki, Heck, and Sonogashira cross-couplings. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.[7]
Caption: Potential applications of this compound.
Safety and Handling
-
Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation. May also cause respiratory irritation.[6][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention immediately.
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its strategic functionalization provides a platform for the exploration of diverse chemical space in drug discovery programs. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a foundational resource for researchers in the field. Further investigation into the specific biological activities and the development of optimized synthetic protocols for this compound is highly encouraged.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Safety D
- 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride. MySkinRecipes.
- 3-BROMOIMIDAZO[1,2-A]PYRAZINE(57948-41-1) 1H NMR spectrum. ChemicalBook.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine. MySkinRecipes.
- 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine. Benchchem.
- Safety D
- SAFETY D
- This compound. PubChemLite.
- 3-Bromoimidazo(1,2-a)pyrazine. PubChem.
- ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives.
- Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a C N.M.R. determination applied to nucleophilic substitution studies.
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. NIH.
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC - NIH.
- SAFETY DATA SHEET. Fisher Scientific. (2012-11-23)
- This compound CAS#: 91775-62-1. ChemicalBook.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. (2023-12-13)
- 3-BROMOIMIDAZO[1,2-A]PYRAZINE. ChemicalBook. (2025-07-24)
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. (2024-09-20)
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. achmem.com [achmem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Bromoimidazo(1,2-a)pyrazine | C6H4BrN3 | CID 2771671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine [myskinrecipes.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Spectral Data for 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine: A Technical Guide
This technical guide provides a detailed analysis of the expected spectral data for the heterocyclic compound 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine (CAS No: 91775-62-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes established spectroscopic principles and comparative data from related analogs to predict and interpret the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule. While direct experimental spectra for this specific compound are not widely published, this guide offers a robust, predictive framework grounded in the extensive literature on imidazo[1,2-a]pyrazine derivatives.
Molecular Structure and Spectroscopic Overview
This compound possesses a fused bicyclic heteroaromatic core. The imidazo[1,2-a]pyrazine scaffold is of significant interest in medicinal chemistry, exhibiting a range of biological activities.[1][2][3] Spectroscopic analysis is crucial for the unambiguous structure elucidation and purity assessment of such compounds. The bromine atom at position 3 and the methoxy group at position 8 are expected to exert distinct electronic effects, influencing the chemical shifts in both ¹H and ¹³C NMR spectra.
Predicted Spectral Data
The following sections detail the anticipated spectral characteristics for this compound, based on the analysis of its constituent functional groups and data from analogous structures.[1][4][5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to display three signals in the aromatic region corresponding to the protons on the imidazo[1,2-a]pyrazine core, and one signal in the aliphatic region for the methoxy group protons. The electrophilic bromination of the parent imidazo[1,2-a]pyrazine is known to occur at the C-3 position, and base-catalyzed hydrogen-deuterium exchange happens at C-3 and C-5.[4] The introduction of a bromine atom at C-3 will result in the absence of a signal for H-3.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.5 - 7.8 | Singlet (s) | N/A | Located on the imidazole ring, adjacent to a nitrogen and the bromine-substituted carbon. |
| H-5 | 7.8 - 8.1 | Doublet (d) | ~4.5 - 5.0 | Part of the pyrazine ring, coupled to H-6. |
| H-6 | 6.8 - 7.1 | Doublet (d) | ~4.5 - 5.0 | Part of the pyrazine ring, coupled to H-5. Shifted upfield due to the electron-donating effect of the adjacent methoxy group at C-8. |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | Protons of the methoxy group. |
Predicted in a standard deuterated solvent such as CDCl₃ or DMSO-d₆.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the this compound molecule. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the bromine substituent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 120 - 125 | Carbon in the imidazole ring, adjacent to a nitrogen. |
| C-3 | 105 - 110 | Carbon bearing the bromine atom, significantly shielded. |
| C-5 | 125 - 130 | Aromatic CH in the pyrazine ring. |
| C-6 | 110 - 115 | Aromatic CH in the pyrazine ring, shielded by the adjacent methoxy group. |
| C-8 | 150 - 155 | Carbon bearing the methoxy group, deshielded due to the oxygen atom. |
| C-8a | 135 - 140 | Bridgehead carbon. |
| -OCH₃ | 55 - 60 | Methoxy carbon. |
Predicted in a standard deuterated solvent such as CDCl₃ or DMSO-d₆.
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Rationale |
| [M]⁺ | 227/229 | Molecular ion peak showing the characteristic isotopic pattern for a monobrominated compound. |
| [M+H]⁺ | 228/230 | Protonated molecular ion, also showing the bromine isotopic pattern. |
Predicted collision cross-section values for various adducts are also available in public databases.[6]
Experimental Protocols
To obtain the spectral data discussed above, the following experimental procedures are recommended.
Synthesis of this compound
A plausible synthetic route involves the cyclization of a substituted aminopyrazine with a bromo-carbonyl compound, followed by bromination or nucleophilic substitution to install the required functional groups. Many synthetic methods for imidazo[1,2-a]pyrazines have been reported.[2][3][5]
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment (e.g., zgpg30) is standard. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
Visualizations
The following diagrams illustrate the molecular structure and the workflow for spectral data acquisition and analysis.
Caption: Molecular Structure of this compound.
Caption: Workflow for Spectral Analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The expected ¹H NMR, ¹³C NMR, and mass spectra are detailed, with interpretations grounded in the established literature of related compounds. The provided protocols offer a clear path for the experimental acquisition of this data. This guide serves as a valuable resource for researchers working with this and similar heterocyclic scaffolds, aiding in structure verification and the advancement of related drug discovery efforts.
References
- Bradac, J., et al. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Journal of Organic Chemistry.[4]
- Desai, N. C., et al. (2014).
- Rao, V. R., et al. (2017). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.[5]
- Enguehard, C., et al. (1982). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry.[2]
- Yadav, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.[3]
- PubChemLite. This compound.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. PubChemLite - this compound (C7H6BrN3O) [pubchemlite.lcsb.uni.lu]
The Therapeutic Potential of Imidazo[1,2-a]pyrazine Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold, a nitrogen-fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical overview of the multifaceted therapeutic potential of imidazo[1,2-a]pyrazine derivatives, focusing on their anticancer, antiviral, antibacterial, and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, present key quantitative data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in the field of drug discovery and development.
Anticancer Activity: Targeting Key Pathways in Malignancy
Imidazo[1,2-a]pyrazine derivatives have demonstrated significant promise as anticancer agents by targeting fundamental cellular processes involved in tumor growth and proliferation. Their mechanisms of action are diverse, primarily revolving around the inhibition of crucial protein kinases and the disruption of microtubule dynamics.
Mechanism of Action: Kinase Inhibition and Disruption of Microtubule Dynamics
1.1.1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of this pathway.[1][2] By blocking the activity of PI3K, these compounds can effectively halt the downstream signaling cascade, leading to the suppression of tumor cell growth and the induction of apoptosis.[1][3] For instance, some derivatives have been shown to reduce the levels of phosphorylated Akt and mTOR, key mediators of the pathway, thereby inhibiting cell proliferation and promoting programmed cell death.[1][4][5]
Figure 1: Imidazo[1,2-a]pyrazine derivatives inhibit the PI3K/Akt/mTOR pathway.
1.1.2. Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy. A number of imidazo[1,2-a]pyrazine derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Quantitative Data: Potency Against Cancer Cell Lines
The anticancer efficacy of imidazo[1,2-a]pyrazine derivatives has been quantified against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their potential as potent therapeutic agents.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridines | Melanoma (A375) | 9.7 - 44.6 | [3][5] |
| Imidazo[1,2-a]pyridines | Cervical (HeLa) | 9.7 - 44.6 | [3][5] |
| Imidazo[1,2-a]pyridines | Melanoma (WM115) | 9.7 - 44.6 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[6][7][8][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine derivatives and incubate for the desired exposure period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8]
Figure 2: Workflow of the MTT Assay for Cell Viability.
Antiviral Activity: A Novel Approach to Combat Influenza
The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action. Imidazo[1,2-a]pyrazine derivatives have shown significant promise in this area, particularly against the influenza virus.
Mechanism of Action: Targeting the Influenza Virus Nucleoprotein
A key target for the antiviral activity of imidazo[1,2-a]pyrazine derivatives is the influenza virus nucleoprotein (NP).[10][11][12] The NP is a multifunctional protein essential for the viral life cycle, playing crucial roles in RNA transcription, replication, and packaging. Certain imidazo[1,2-a]pyrazine derivatives have been shown to induce the clustering of the viral NP, thereby preventing its accumulation in the nucleus.[10][12][13] This disruption of NP trafficking effectively halts viral replication.
The nuclear import of the influenza virus ribonucleoproteins (vRNPs), which are composed of the viral RNA, NP, and the RNA polymerase complex, is a critical step in the viral life cycle.[14][15][16] This process is mediated by the interaction of nuclear localization signals (NLS) on the viral proteins with the host cell's importin machinery.[14][16][17] By targeting the NP, imidazo[1,2-a]pyrazine derivatives interfere with this essential import process.
Figure 3: Imidazo[1,2-a]pyrazine derivatives inhibit influenza virus replication by targeting the nucleoprotein.
Quantitative Data: Efficacy Against Influenza Strains
The antiviral activity of imidazo[1,2-a]pyrazine derivatives is often quantified by their half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of the viral replication.
| Compound | Virus Strain | EC50 (µM) | Reference |
| A4 | A/Puerto Rico/8/1934 (H1N1) | 3.19 ± 1.42 | [10] |
| A4 | A/Brisbane/10/2007 (H3N2) | 5.38 ± 0.57 | [10] |
| A4 | B/Yamagata | 2.99 ± 3.30 | [10] |
| A4 | PR8-PB2-Gluc | 2.75 | [11] |
| A-series | PR8-PB2-Gluc | 2.35 - 4.57 | [11] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of antiviral compounds.
Principle: Infectious virus particles create localized areas of cell death or cytopathic effect in a cell monolayer, which are visible as "plaques." The number of plaques is proportional to the concentration of infectious virus. Antiviral compounds will reduce the number of plaques formed.
Step-by-Step Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza) in 6- or 12-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Compound Treatment: Incubate the virus dilutions with various concentrations of the imidazo[1,2-a]pyrazine derivative for a specific period.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or carboxymethyl cellulose) to restrict viral spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for influenza).
-
Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control to determine the EC50 value.
Antibacterial Activity: Targeting Bacterial Secretion Systems
The rise of antibiotic resistance is a major global health threat, driving the search for new antibacterial agents with novel mechanisms of action. Imidazo[1,2-a]pyrazine derivatives have shown potential in this area by targeting essential bacterial processes.
Mechanism of Action: Inhibition of VirB11 ATPase
A promising target for the antibacterial activity of imidazo[1,2-a]pyrazines is the VirB11 ATPase, a key component of the type IV secretion system (T4SS) in many pathogenic Gram-negative bacteria.[18][19][20][21][22][23][24][25] The T4SS is a sophisticated molecular machine that translocates virulence factors, including proteins and DNA, from the bacterium into host cells, a process crucial for pathogenicity.[18][25] VirB11 is a hexameric ATPase that provides the energy for the assembly and function of the T4SS.[21][25][26][27] By inhibiting the ATPase activity of VirB11, imidazo[1,2-a]pyrazine derivatives can disrupt the function of the T4SS, thereby attenuating bacterial virulence.[18][20][24]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[28][29][30][31][32]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the imidazo[1,2-a]pyrazine derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[28][29]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[28]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[28][29]
-
Controls: Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[28]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[32]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound in which there is no visible bacterial growth (i.e., the well remains clear).[28]
Anti-inflammatory Activity: Modulating the Cyclooxygenase Pathway
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Imidazo[1,2-a]pyrazine derivatives have demonstrated anti-inflammatory properties by targeting key enzymes in the inflammatory cascade.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process.[33][34][35][36][37][38] They catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[33][35][36][37] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[34][37][38] Some imidazo[1,2-a]pyridine derivatives have been shown to selectively inhibit COX-2, which is a desirable characteristic for an anti-inflammatory drug as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[39][40]
Figure 4: Selective inhibition of the COX-2 pathway by imidazo[1,2-a]pyridine derivatives.
Quantitative Data: COX-2 Inhibitory Potency
The anti-inflammatory potential of these compounds is reflected in their IC50 values for COX-2 inhibition and their selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
| 5n | 0.07 | 508.6 | [40] |
| 5-series | 0.07 - 0.39 | 42.3 - 508.6 | [40] |
Experimental Protocol: COX Inhibitor Screening Assay
A common method to assess the inhibitory activity of compounds against COX enzymes is through a colorimetric or fluorometric inhibitor screening assay.
Principle: These assays measure the peroxidase activity of COX. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic or fluorogenic substrate in the presence of peroxide, and the resulting color or fluorescence change is measured. Inhibitors of COX will reduce the rate of this reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Plate Setup: In a 96-well plate, set up background wells (buffer and heme), 100% initial activity wells (buffer, heme, and enzyme), and inhibitor wells (buffer, heme, enzyme, and the imidazo[1,2-a]pyrazine derivative at various concentrations).
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid) and a colorimetric or fluorometric probe.
-
Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
The imidazo[1,2-a]pyrazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. Their ability to target diverse and critical cellular pathways in cancer, viral infections, bacterial pathogenesis, and inflammation underscores their significant potential in addressing major unmet medical needs. The information presented in this guide, from mechanistic insights to detailed experimental protocols, is intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new medicines based on this remarkable heterocyclic core. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of imidazo[1,2-a]pyrazine derivatives will undoubtedly lead to the identification of new and effective drug candidates in the future.
References
- Li, P., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
- Aliwaini, S., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Experimental and Therapeutic Medicine. [Link]
- Tabor, A. B., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry. [Link]
- Tabor, A. B., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry. [Link]
- Yeo, H. J., et al. (2003). VirB11 ATPases are dynamic hexameric assemblies: new insights into bacterial type IV secretion. The EMBO Journal. [Link]
- MI - Microbiology. (n.d.). Broth Microdilution.
- Microbe Online. (2013). Broth Dilution Method for MIC Determination.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- UCL Discovery. (2015). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds.
- Fakhri, F., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors.
- Cascales, E., & Christie, P. J. (2004). Role of Agrobacterium VirB11 ATPase in T-Pilus Assembly and Substrate Selection. Journal of Bacteriology. [Link]
- Langenbach, R., et al. (1999). Pharmacological analysis of cyclooxygenase-1 in inflammation.
- Cascales, E., & Christie, P. J. (2004). Role of Agrobacterium VirB11 ATPase in T-Pilus Assembly and Substrate Selection. Journal of Bacteriology. [Link]
- Aliwaini, S., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
- ResearchGate. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.
- Wang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]
- Li, P., et al. (2023). Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
- Tabor, A. B., et al. (2021). Design, synthesis, and evaluation of peptide-imidazo[1,2-a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525. RSC Medicinal Chemistry. [Link]
- Wu, W., et al. (2007). Nuclear import and export of influenza virus nucleoprotein. Journal of Virology. [Link]
- Arechaga, I., et al. (2013). Functional Interactions of VirB11 Traffic ATPases with VirB4 and VirD4 Molecular Motors in Type IV Secretion Systems. mBio. [Link]
- Te Velthuis, A. J., et al. (2021). Host Cell Factors That Interact with Influenza Virus Ribonucleoproteins. Cold Spring Harbor Perspectives in Medicine. [Link]
- Wójcik, K., & Olejnik, A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- Aliwaini, S., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Experimental and Therapeutic Medicine. [Link]
- Ready, D., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
- Block, J. (2025). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health.
- ResearchGate. (n.d.). The cyclooxygenase pathway. In response to pro-inflammatory stimuli....
- Wisdomlib. (2025). COX 2 pathway: Significance and symbolism.
- Minghetti, L. (2004). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. Trends in Pharmacological Sciences. [Link]
- Wikipedia. (n.d.). Broth microdilution.
- Li, P., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
- Li, P., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
- ResearchGate. (2023). Identification of the Imidazo[1,2- a ]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor | Request PDF.
- Christie, P. J., et al. (2005). THE VERSATILE BACTERIAL TYPE IV SECRETION SYSTEMS. Annual Review of Microbiology. [Link]
- Diot, C., et al. (2012). Nuclear Import and Assembly of Influenza A Virus RNA Polymerase Studied in Live Cells by Fluorescence Cross-Correlation Spectroscopy. Journal of Virology. [Link]
- Wikipedia. (n.d.). Influenza.
- Ghorab, M. M., et al. (2021). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules. [Link]
- Liu, Y., et al. (2022). Nucleoporin 85 interacts with influenza A virus PB1 and PB2 to promote its replication by facilitating nuclear import of ribonucleoprotein. Frontiers in Microbiology. [Link]
- ResearchGate. (2022). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells.
- Al-Ostath, A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. BMC Chemistry. [Link]
- ResearchGate. (2022). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
- Le-Daut, J., et al. (1993). New imidazo(1,2-a)pyrazine Derivatives With Bronchodilatory and Cyclic Nucleotide Phosphodiesterase Inhibitory Activities. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Host Cell Factors That Interact with Influenza Virus Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influenza - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Nucleoporin 85 interacts with influenza A virus PB1 and PB2 to promote its replication by facilitating nuclear import of ribonucleoprotein [frontiersin.org]
- 17. Nuclear import and export of influenza virus nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery [discovery.ucl.ac.uk]
- 21. Role of Agrobacterium VirB11 ATPase in T-Pilus Assembly and Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. Design, synthesis, and evaluation of peptide-imidazo[1,2-a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. THE VERSATILE BACTERIAL TYPE IV SECRETION SYSTEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. VirB11 ATPases are dynamic hexameric assemblies: new insights into bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. Broth Microdilution | MI [microbiology.mlsascp.com]
- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 30. protocols.io [protocols.io]
- 31. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 32. Broth microdilution - Wikipedia [en.wikipedia.org]
- 33. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 35. researchgate.net [researchgate.net]
- 36. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 37. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 40. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide delves into the pharmacological profile of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine, a member of the versatile imidazo[1,2-a]pyrazine scaffold. While direct studies on this specific molecule are limited, the extensive research on its structural analogs provides a strong foundation for predicting and experimentally validating its mechanism of action. This document synthesizes the current understanding of the imidazo[1,2-a]pyrazine class of compounds and proposes a detailed roadmap for the elucidation of the specific activities of this compound.
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an ideal scaffold for the development of targeted therapeutics. Derivatives of this core have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a variety of therapeutic areas.
A survey of the scientific literature reveals that imidazo[1,2-a]pyrazine derivatives are potent inhibitors of several key protein families, including:
-
Kinases: This is the most prominent target class for this scaffold. Imidazo[1,2-a]pyrazines have been successfully developed as inhibitors of Aurora kinases, Phosphoinositide 3-kinases (PI3K), and Cyclin-dependent kinases (CDK9).[1][2][3][4][5] These kinases are critical regulators of cell cycle progression, proliferation, and survival, and their dysregulation is a hallmark of cancer.
-
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): Certain derivatives have been identified as potent and selective inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway.[6][7] Inhibition of ENPP1 can enhance innate immune responses, making it an attractive target for cancer immunotherapy.
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid Receptors (AMPARs): Some imidazo[1,2-a]pyrazines act as selective negative modulators of AMPARs associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8), suggesting potential applications in neurological disorders such as epilepsy.[8]
-
Other Activities: The scaffold has also been associated with antiviral, antimicrobial, antioxidant, and phosphodiesterase inhibitory activities.[4][9][10]
Postulated Mechanism of Action for this compound
Based on the established activities of its analogs, it is highly probable that this compound functions as a kinase inhibitor . The electronic properties of the bromo and methoxy substituents at the 3 and 8 positions, respectively, can significantly influence the compound's binding affinity and selectivity for the ATP-binding pocket of various kinases.
Hypothesis: this compound exerts its biological effects by competitively inhibiting the ATP-binding site of one or more protein kinases, leading to the modulation of downstream signaling pathways involved in cell proliferation, survival, or inflammation.
The following sections outline a comprehensive experimental strategy to test this hypothesis and precisely define the mechanism of action.
Experimental Validation Strategy
To elucidate the mechanism of action of this compound, a multi-pronged approach is required, progressing from broad profiling to specific target validation.
Initial Profiling: Kinase Panel Screening
The logical first step is to screen the compound against a broad panel of kinases to identify potential targets. This provides an unbiased overview of its selectivity profile.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Prepare serial dilutions of the compound in an appropriate assay buffer.
-
Kinase Reaction: In each well of a 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP.
-
Compound Addition: Add the diluted compound to the reaction mixture. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., Kinase-Glo®). The light output is inversely correlated with kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 value for any kinases that show significant inhibition.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Percent Inhibition at 1 µM |
| Aurora A | Value | Value |
| PI3Kα | Value | Value |
| CDK9/cyclin T1 | Value | Value |
| Other Hits... | Value | Value |
Cellular Activity: Assessing the Phenotypic Consequences
Once primary kinase targets are identified, the next step is to determine if the compound elicits the expected biological response in a cellular context.
Experimental Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cell lines known to be dependent on the identified target kinases (e.g., A549, PC-3, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
CellTiter-Glo® Assay:
-
Add CellTiter-Glo® reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Experimental Protocol: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Cell Treatment: Treat cells with the compound at concentrations around its GI50 for 24-48 hours.
-
Assay: Add Caspase-Glo® 3/7 reagent to the wells.
-
Detection: Measure the luminescence, which is proportional to caspase-3 and -7 activity, key markers of apoptosis.
Target Validation: Confirming the Molecular Interaction
The final and most critical phase is to confirm that the observed cellular effects are a direct result of the compound's interaction with its intended target.
Experimental Protocol: Western Blot Analysis of Pathway Modulation
-
Cell Lysis: Treat cells with the compound for various times and concentrations. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target kinase, its phosphorylated form, and key downstream substrates. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Diagram: Proposed Signaling Pathway and Points of Inhibition
Caption: Potential kinase targets and downstream pathways of this compound.
Experimental Workflow Diagram
Caption: A stepwise experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold represents a rich source of novel therapeutic agents. While the precise mechanism of action of this compound remains to be definitively elucidated, the available evidence strongly suggests a role as a kinase inhibitor. The experimental framework outlined in this guide provides a robust and logical path to not only confirm this hypothesis but also to identify its specific molecular targets and understand its cellular consequences.
Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy studies in relevant disease models. A thorough understanding of the mechanism of action is the cornerstone of successful drug development, and the systematic approach described herein will be instrumental in unlocking the full therapeutic potential of this compound.
References
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (URL: [Link])
- Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (URL: [Link])
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (URL: [Link])
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (URL: [Link])
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (URL: [Link])
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (URL: Not available)
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (URL: [Link])
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (URL: [Link])
- Pharmacological activities of imidazo[1,2-alpha]pyrazine deriv
Sources
- 1. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic targets of imidazo[1,2-a]pyrazines
An In-depth Technical Guide to the Potential Therapeutic Targets of Imidazo[1,2-a]pyrazines
Abstract
The imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various disease states. This technical guide provides an in-depth exploration of the key therapeutic targets of imidazo[1,2-a]pyrazine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, present structure-activity relationship data, and provide detailed experimental protocols for target validation. This guide is structured to provide a comprehensive understanding of the therapeutic potential of this promising class of compounds, from their role as kinase inhibitors in oncology to their emerging applications in infectious and central nervous system disorders.
Part 1: The Imidazo[1,2-a]pyrazine Scaffold: A Cornerstone for Drug Discovery
The imidazo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for molecular interactions, making it an ideal scaffold for the design of potent and selective inhibitors of various enzymes and receptors. The synthetic tractability of this scaffold allows for systematic modifications at multiple positions, facilitating the optimization of pharmacological properties.
Part 2: Anticancer Therapeutic Targets
The broadest application of imidazo[1,2-a]pyrazine derivatives to date has been in the field of oncology. Their ability to inhibit key signaling pathways involved in cell proliferation, survival, and metastasis has led to the development of numerous potent anticancer agents.
Aurora Kinases: Halting Mitotic Progression
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them an attractive target for cancer therapy. Imidazo[1,2-a]pyrazine-based compounds have been identified as potent inhibitors of Aurora kinases A and B[1].
Mechanism of Action and Binding Mode: These inhibitors typically bind to the ATP-binding pocket of the kinase domain. X-ray crystallography studies have revealed that the imidazo[1,2-a]pyrazine core forms key hydrogen bonds with the hinge region of the kinase, while substituents at various positions can be tailored to achieve selectivity for different Aurora kinase isoforms[2][3]. Inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, while inhibition of Aurora B results in failed cytokinesis and endoreduplication[1].
Structure-Activity Relationship (SAR) Data:
| Compound Ref. | R1 | R2 | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| 1j | H | 3-(4-pyrazolo) | - | - | [4] |
| 10i | H | - | - | - | [5] |
| 25 | Fluoroamine/deuterated analogues | - | - | - | [6] |
| 12k (SCH 1473759) | Acyclic amino alcohol | - | 0.02 (Kd) | 0.03 (Kd) | [1] |
Note: This table is a representative summary. For a comprehensive SAR, please refer to the cited literature.
Experimental Protocol: In Vitro Aurora Kinase Assay [7]
This protocol outlines a method to determine the in vitro inhibitory activity of imidazo[1,2-a]pyrazine derivatives against Aurora A kinase.
-
Reagents and Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate (e.g., 5FAM-LRRASLG-CONH2)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (imidazo[1,2-a]pyrazine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the substrate/ATP mix (final concentration, e.g., 2 µM peptide, 20 µM ATP).
-
Add 1 µL of the diluted test compound or DMSO (for control).
-
Initiate the reaction by adding 2 µL of Aurora A kinase (e.g., 7 ng per well).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value for each compound.
-
Signaling Pathway Diagram: Mitotic Regulation by Aurora Kinases
Caption: Inhibition of Aurora A and B by imidazo[1,2-a]pyrazines disrupts key mitotic events.
Phosphoinositide 3-Kinases (PI3K): Disrupting a Central Survival Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Imidazo[1,2-a]pyrazines have been developed as potent inhibitors of PI3K, with some derivatives showing selectivity for specific isoforms[6][8][9].
Mechanism of Action and Binding Mode: Imidazo[1,2-a]pyrazine-based PI3K inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of the p110 catalytic subunit. The core scaffold typically interacts with the hinge region, while substitutions are optimized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity[10].
Structure-Activity Relationship (SAR) Data:
| Compound Ref. | R1 | R2 | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (µM) | Reference |
| 255 | 8-morpholinyl | - | 60 | 2.8 | >10 | [9] |
| 35 | 2,6,8-substituted | - | 150 | - | - | [10] |
| 42 | - | - | 0.06 | - | 0.00312 | [6] |
Note: This table is a representative summary. For a comprehensive SAR, please refer to the cited literature.
Experimental Protocol: Western Blot for Akt Phosphorylation [11][12]
This protocol describes the assessment of PI3K inhibition by measuring the phosphorylation status of its downstream effector, Akt.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway
Caption: Imidazo[1,2-a]pyrazines inhibit PI3K, blocking downstream signaling and promoting apoptosis.
Tubulin: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors are a cornerstone of cancer chemotherapy. Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site[13][14].
Mechanism of Action and Binding at the Colchicine Site: These compounds bind to the colchicine-binding site on β-tubulin, which is located at the interface between α- and β-tubulin dimers. This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis[13][15]. Molecular docking studies have shown that the imidazo[1,2-a]pyrazine core can form key interactions within the colchicine-binding pocket[15][16].
Structure-Activity Relationship (SAR) Data:
| Compound Ref. | R1 | R2 | Cell Line | IC50 (nM) | Reference |
| TB-25 | - | - | HCT-116 | 23 | [13] |
| 4h | trimethoxyphenyl | - | Kelly | 12 | [14] |
| 7e | 5,7-diaryl | 8-carbonitrile | HT-29 | 10-3200 | [16] |
Note: This table is a representative summary. For a comprehensive SAR, please refer to the cited literature.
Experimental Protocol: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
-
Reagents and Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP
-
Glycerol
-
Test compounds dissolved in DMSO
-
Paclitaxel (polymerization promoter, positive control)
-
Colchicine (polymerization inhibitor, positive control)
-
96-well, clear bottom plates
-
Spectrophotometer with temperature control
-
-
Procedure:
-
Prepare a solution of tubulin in polymerization buffer on ice.
-
Add GTP and glycerol to the tubulin solution.
-
In a 96-well plate, add the test compound at various concentrations. Include DMSO, paclitaxel, and colchicine controls.
-
Add the tubulin/GTP/glycerol mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the effect of the compounds on the rate and extent of tubulin polymerization.
-
Workflow Diagram: High-Content Imaging for Microtubule Disruption
Caption: A workflow for assessing the disruption of microtubule networks in cells treated with imidazo[1,2-a]pyrazine derivatives.
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): A Novel Immuno-Oncology Target
ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular ATP and has recently been identified as a key negative regulator of the cGAS-STING pathway, an essential component of the innate immune response to cancer. ENPP1 hydrolyzes the STING agonist 2'3'-cGAMP, thereby dampening antitumor immunity[17]. Imidazo[1,2-a]pyrazine derivatives have been discovered as potent and selective inhibitors of ENPP1[18][19].
Mechanism of Action and Inhibition of cGAMP Hydrolysis: By inhibiting ENPP1, these compounds prevent the degradation of 2'3'-cGAMP in the tumor microenvironment. This leads to enhanced activation of the STING pathway in dendritic cells and other immune cells, resulting in the production of type I interferons and a robust antitumor immune response[18].
Structure-Activity Relationship (SAR) Data:
| Compound Ref. | R1 | R2 | ENPP1 IC50 (nM) | Reference |
| 7 | - | - | 5.70 or 9.68 | [18] |
Note: This table is a representative summary. For a comprehensive SAR, please refer to the cited literature.
Experimental Protocol: ENPP1 Enzymatic Assay [17][20][21]
This protocol describes a method for measuring the enzymatic activity of ENPP1 and assessing the potency of inhibitors.
-
Reagents and Materials:
-
Recombinant human ENPP1
-
2'3'-cGAMP or ATP as substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Transcreener® AMP²/GMP² Assay Kit (BellBrook Labs) or similar AMP/GMP detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound or DMSO.
-
Add the ENPP1 enzyme to each well.
-
Initiate the reaction by adding the substrate (cGAMP or ATP).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of AMP or GMP produced using the Transcreener assay according to the manufacturer's instructions.
-
Measure the fluorescence polarization or TR-FRET signal.
-
Calculate the percent inhibition and determine the IC50 value.
-
Signaling Pathway Diagram: cGAS-STING Pathway and ENPP1 Inhibition
Caption: Imidazo[1,2-a]pyrazine inhibitors of ENPP1 enhance the cGAS-STING pathway, promoting antitumor immunity.
Part 3: Antimicrobial Therapeutic Targets
Mycobacterium tuberculosis QcrB: A Novel Target for Anti-TB Agents
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents with novel mechanisms of action. Imidazo[1,2-a]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis, and the target has been identified as QcrB, a subunit of the electron transport chain's bc1 complex.
Mechanism of Action: Inhibition of QcrB disrupts the electron transport chain, leading to a depletion of ATP synthesis and ultimately resulting in bacterial cell death. This represents a novel mechanism of action for anti-TB drugs.
Part 4: Therapeutic Targets in Inflammatory and CNS Disorders
The therapeutic potential of imidazo[1,2-a]pyrazines extends beyond oncology and infectious diseases. Their ability to modulate key signaling pathways involved in inflammation and neuronal function suggests their utility in a range of other disorders.
Phosphodiesterases (PDEs): Modulating Second Messenger Signaling
Imidazo[1,2-a]pyrazine derivatives have been shown to possess smooth muscle relaxant and cardiac-stimulating properties, which are at least in part attributed to the inhibition of phosphodiesterases (PDEs)[22][23]. PDEs are a superfamily of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP.
Potential in Respiratory and Cardiovascular Diseases: By inhibiting specific PDE isoforms (e.g., PDE3, PDE4), imidazo[1,2-a]pyrazines can increase intracellular cAMP levels, leading to bronchodilation and positive inotropic effects in the heart. This suggests their potential for the treatment of asthma, COPD, and heart failure[22][24].
Targeting Neuroinflammation and Alzheimer's Disease
Neuroinflammation is a key component of the pathology of many neurodegenerative diseases, including Alzheimer's disease. The ability of imidazo[1,2-a]pyrazine derivatives to modulate inflammatory pathways suggests their potential as neuroprotective agents. Furthermore, some derivatives have been investigated for their ability to reduce the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Modulation of the STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are critical regulators of inflammation and cell survival. Their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. Imidazo[1,2-a]pyrazine derivatives have been shown to modulate these pathways, although the precise mechanisms are still under investigation.
Signaling Pathway Diagram: STAT3/NF-κB Crosstalk
Caption: Imidazo[1,2-a]pyrazines can modulate the interconnected STAT3 and NF-κB signaling pathways.
Part 5: General Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyrazine compound for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protein Expression and Phosphorylation Analysis: Western Blotting[25][26]
A standard technique to detect and quantify specific proteins in a complex mixture.
-
Sample Preparation: Lyse treated cells and quantify protein concentration.
-
Gel Electrophoresis: Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Use an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensity relative to a loading control.
Part 6: Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of therapeutic agents. Its ability to target key players in major signaling pathways has led to the discovery of potent inhibitors for cancer, infectious diseases, and potentially inflammatory and neurological disorders. The continued exploration of this versatile scaffold, coupled with advances in structure-based drug design and a deeper understanding of disease biology, holds great promise for the future of drug discovery. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring novel therapeutic targets to expand their clinical applications.
Part 7: References
-
Archibald, J. L., et al. (1984). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Journal of medicinal chemistry, 27(10), 1342–1346. [Link]
-
Nakamura, Y., et al. (2006). Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation. The Journal of biological chemistry, 281(42), 31634–31643. [Link]
-
Reid, C. L., et al. (2022). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS medicinal chemistry letters, 13(10), 1613–1620. [Link]
-
Zhang, D., et al. (2017). Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & medicinal chemistry, 25(15), 4063–4075. [Link]
-
ResearchGate. (2022). Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Link]
-
Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & medicinal chemistry, 76, 117098. [Link]
-
BellBrook Labs. (n.d.). ENPP1 Assay | ENPP1 Inhibitor Screening Kit. [Link]
-
ResearchGate. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. [Link]
-
Martínez-González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1963–1968. [Link]
-
Li, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic chemistry, 94, 103433. [Link]
-
Semantic Scholar. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In. [Link]
-
ResearchGate. (2012). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. [Link]
-
Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(17), 5170–5174. [Link]
-
Khan, K. M., et al. (2014). New activity assays for ENPP1 with physiological substrates ATP and ADP. Analytical biochemistry, 457, 44–51. [Link]
-
ResearchGate. (2008). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin- 5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. [Link]
-
ResearchGate. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. [Link]
-
Wang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European journal of medicinal chemistry, 247, 115041. [Link]
-
Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of medicinal chemistry. [Link]
-
Lugnier, C., et al. (1991). Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives. Journal of pharmacy and pharmacology, 43(8), 562–570. [Link]
-
ResearchGate. (2011). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. [Link]
-
Scott, J. D., et al. (2017). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS medicinal chemistry letters, 8(11), 1163–1168. [Link]
-
Meng, Z., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS medicinal chemistry letters, 1(8), 395–400. [Link]
-
ACS Figshare. (2024). Discovery of Imidazo[1,2‑a]pyrazine Derivatives as Potent ENPP1 Inhibitors. [Link]
-
TSI Journals. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]
-
Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & medicinal chemistry letters, 20(20), 5988–5993. [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of medicinal chemistry, 56(23), 9576–9590. [Link]
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
Organic & Biomolecular Chemistry. (2019). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. [Link]
-
Bio-Rad. (n.d.). Basic Western Blot Protocol AKT. [Link]
-
MDPI. (2021). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. [Link]
-
ACS Publications. (1984). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell chemical biology, 27(11), 1347–1358.e6. [Link]
-
Organic & Biomolecular Chemistry. (2019). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. [Link]
Sources
- 1. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Item - Discovery of Imidazo[1,2âa]pyrazine Derivatives as Potent ENPP1 Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 20. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tsijournals.com [tsijournals.com]
- 24. Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel chemical entities with superior efficacy and safety profiles. Within this dynamic environment, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to interact with a wide array of biological targets. The imidazo[1,2-a]pyrazine core is a quintessential example of such a scaffold, demonstrating a remarkable versatility that has led to its incorporation into a multitude of pharmacologically active agents. This guide provides a comprehensive technical overview of the discovery of novel imidazo[1,2-a]pyrazine compounds, from synthetic strategies and biological evaluation to mechanistic insights and structure-activity relationship (SAR) studies.
The Strategic Significance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system, a nitrogen-bridged fused heterocycle, is considered a structural analogue of deazapurines, granting it intrinsic drug-like properties.[1] Its rigid, planar structure provides a well-defined framework for the spatial orientation of various substituents, enabling precise interactions with the active sites of enzymes and receptors. This structural feature is a key determinant of its broad pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3]
The core's appeal is further enhanced by its synthetic tractability. The imidazo[1,2-a]pyrazine scaffold can be readily accessed and functionalized through a variety of synthetic methodologies, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This adaptability is crucial in the iterative process of drug discovery, where optimizing potency, selectivity, and pharmacokinetic parameters is paramount.
Navigating the Synthetic Landscape: From Core Construction to Functionalization
The synthesis of novel imidazo[1,2-a]pyrazine derivatives is a cornerstone of their development as therapeutic agents. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Foundational Synthetic Strategies: Building the Core
A prevalent and efficient method for constructing the imidazo[1,2-a]pyrazine core involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[4][5] This classical approach offers a straightforward route to a variety of substituted derivatives.
More contemporary strategies, such as multi-component reactions (MCRs), have gained prominence due to their operational simplicity and atom economy.[6] One-pot, three-component condensations, for instance, can rapidly generate a library of diverse 3-amino-substituted imidazo[1,2-a]pyrazines from readily available aldehydes, isonitriles, and 2-aminopyrazine.[7][8] An iodine-catalyzed variation of this reaction provides an efficient and environmentally benign approach.[2][6][8][9]
The general synthetic pathway for a three-component reaction is depicted below:
Figure 1: Generalized workflow for a three-component synthesis of 3-amino-imidazo[1,2-a]pyrazines.
Protocol: Iodine-Catalyzed Three-Component Synthesis of 3-Amino-Imidazo[1,2-a]pyrazines
This protocol outlines a representative procedure for the synthesis of 3-amino-imidazo[1,2-a]pyrazine derivatives, adapted from methodologies described in the literature.[6][8]
Materials:
-
Aryl aldehyde (1.0 mmol)
-
2-Aminopyrazine (1.0 mmol)
-
tert-Butyl isocyanide (1.2 mmol)
-
Iodine (10 mol%)
-
Dichloromethane (DCM), 10 mL
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aryl aldehyde (1.0 mmol) and 2-aminopyrazine (1.0 mmol) in DCM (10 mL) in a round-bottom flask, add iodine (10 mol%).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion of the reaction, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Rationale: The use of iodine as a catalyst offers a mild and efficient alternative to other Lewis acids, promoting the reaction under ambient conditions.[6] This one-pot procedure is highly convergent and allows for the rapid generation of a diverse library of compounds for biological screening.
Biological Evaluation: Unveiling the Pharmacological Potential
The diverse biological activities of imidazo[1,2-a]pyrazines necessitate a multifaceted approach to their pharmacological evaluation. The specific assays employed are contingent on the therapeutic area of interest.
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant body of research has focused on the development of imidazo[1,2-a]pyrazines as anticancer agents.[4][10][11] These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.
3.1.1. Kinase Inhibition Assays:
Many imidazo[1,2-a]pyrazine derivatives function as ATP-competitive inhibitors of kinases such as PI3K and Aurora kinases.[12][13][14][15]
-
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is frequently deregulated in cancer.[15] Novel imidazo[1,2-a]pyrazines have been identified as potent PI3K inhibitors.[15][16]
-
Aurora Kinase Inhibition: Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis. Structure-based design has led to the development of selective Aurora-A kinase inhibitors based on the imidazo[1,2-a]pyrazine scaffold.[13][14]
3.1.2. Cellular Assays for Anticancer Activity:
-
Cytotoxicity Assays (e.g., MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.[11]
-
Clonogenic Survival Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a compound on cell proliferation and survival.[11]
-
Western Blot Analysis: This technique is used to detect specific proteins in a sample and can be employed to investigate the mechanism of action of a compound, for example, by examining its effect on the levels of cell cycle regulators (e.g., p53, p21) or apoptosis markers (e.g., caspases, PARP cleavage).[11]
Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol provides a generalized procedure for assessing the cytotoxicity of novel imidazo[1,2-a]pyrazine compounds against a cancer cell line.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
The results of cytotoxicity assays are typically summarized in a table format for easy comparison of the potency of different compounds.
| Compound | Cell Line | IC₅₀ (µM)[8][10][11][17] |
| 12b | Hep-2 | 11[6][8] |
| HepG2 | 13[6][8] | |
| MCF-7 | 11[6][8] | |
| A375 | 11[6][8] | |
| 15d | A375P | < 0.06[10] |
| 17e | A375P | < 0.06[10] |
| 18c | A375P | < 0.06[10] |
| IP-5 | HCC1937 | 45[11] |
| IP-6 | HCC1937 | 47.7[11] |
Elucidating the Mechanism of Action: A Deeper Dive into Cellular Pathways
Understanding the molecular mechanism by which a compound exerts its biological effect is a critical aspect of drug discovery. For imidazo[1,2-a]pyrazines, this often involves investigating their interaction with specific cellular signaling pathways.
Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyrazines have been shown to inhibit this pathway, leading to downstream effects such as cell cycle arrest and apoptosis.[11][18]
The inhibitory effect on the Akt signaling pathway can be investigated by examining the phosphorylation status of Akt and its downstream targets using western blot analysis. A reduction in the levels of phosphorylated Akt (pAkt) in cells treated with an imidazo[1,2-a]pyrazine compound would be indicative of pathway inhibition.[11]
Figure 2: Simplified schematic of the PI3K/Akt signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine compounds.
Structure-Activity Relationship (SAR) Studies: The Key to Optimization
SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For imidazo[1,2-a]pyrazines, systematic modifications at various positions of the core have led to the identification of key structural features that govern their potency and selectivity.[1][4]
For instance, in a series of imidazo[1,2-a]pyrazine-based PI3K inhibitors, the introduction of a morpholine group at the 8-position was found to be crucial for activity.[16] Similarly, for Aurora kinase inhibitors, bioisosteric replacement at the 8-position led to the discovery of potent dual Aurora A/B inhibitors.[14] The nature of the substituent at the 2- and 3-positions also significantly impacts the biological profile.[1][17]
The iterative process of SAR-guided optimization is central to the development of clinical candidates.
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold has firmly established itself as a versatile and valuable core in the pursuit of novel therapeutic agents. Its synthetic accessibility, coupled with a broad spectrum of biological activities, ensures its continued relevance in drug discovery. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific targets, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the design of next-generation imidazo[1,2-a]pyrazine-based drugs. The journey from a privileged scaffold to a life-saving medicine is a long and arduous one, but for the imidazo[1,2-a]pyrazine core, the path is well-lit with promising discoveries.
References
- Myadaraboina S, Alla M, Parlapalli A, et al. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Int J Chem Sci. 2018;16(3):276. [Link]
- Sayer, J. R. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condens
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed. [Link]
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. [Link]
- Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents.
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH. [Link]
- Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-
- Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. [Link]
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF.
- Imidazo[1,2- a ]pyrazines as novel PI3K inhibitors | Request PDF.
- Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. PubMed. [Link]
- SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing). [Link]
- In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. PubMed. [Link]
- (PDF) Imidazo[1,2-a]pyrazines.
- Imidazolines as Non-Classical Bioisosteres of N-Acyl homoserine lactones and Quorum Sensing Inhibitors. MDPI. [Link]
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship of Substituted Imidazo[1,2-a]pyrazines for Researchers, Scientists, and Drug Development Professionals.
The imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a versatile scaffold for the development of novel therapeutics.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted imidazo[1,2-a]pyrazines, offering insights into the rational design of potent and selective modulators of various biological pathways. We will delve into the key chemical features that govern their activity as kinase inhibitors, anticancer agents, and modulators of other important cellular targets, supported by experimental protocols and data-driven visualizations.
The Versatile Pharmacophore: A Landscape of Biological Activity
The imidazo[1,2-a]pyrazine scaffold is endowed with a multitude of biological activities, a testament to its ability to be tailored to fit diverse biological targets.[1] Derivatives have shown promise as:
-
Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines.[3][4][5]
-
Kinase Inhibitors: Targeting key enzymes in signaling pathways, such as Aurora kinases and PI3K.[6][7][8][9]
-
Phosphodiesterase (PDE) Inhibitors: Modulating intracellular signaling cascades.[1][10][11]
-
G-Protein Coupled Receptor (GPCR) Modulators: Influencing a broad range of physiological processes.[12][13][14]
-
Antimicrobial and Antioxidant Agents: Demonstrating potential in combating infectious diseases and oxidative stress.[1]
This guide will explore the SAR of imidazo[1,2-a]pyrazines in some of the most promising of these therapeutic areas.
Cracking the Code: SAR of Imidazo[1,2-a]pyrazines as Anticancer Agents
The development of imidazo[1,2-a]pyrazine derivatives as anticancer agents has been a significant area of research. SAR studies have revealed that substitutions at various positions on the bicyclic core can dramatically influence their potency and selectivity.
A study on a series of imidazo[1,2-a]pyrazine derivatives revealed important SAR insights for their anticancer activity against Hep-2, HepG2, MCF-7, and A375 cancer cell lines.[3][4]
-
Substitution at the 3-position: The nature of the substituent at this position is critical. An increasing order of electron-donating nature of the amine substituent (tert-butylamine > cyclohexylamine > parent amine) was found to enhance anticancer activity. For instance, compound 10b with a tert-butylamine group at the 3-position showed good IC50 values against all tested cell lines.[4]
-
Substitution at the 2-position: Structural dissimilarities at the 2-position did not appear to significantly increase the anticancer activity in the studied series.[4]
-
Aryl Ring Substituents: Amine substitution at the ortho position of an aryl ring attached to the imidazopyrazine core, as seen in compounds 10g and 10m , resulted in significant inhibition against all cell lines.[4]
Interestingly, a comparison between imidazo[1,2-a]pyrazines and their imidazo[1,2-a]pyridine counterparts suggested that the latter, with one less nitrogen atom at the 7th position, exhibited more significant anticancer activities.[4]
Quantitative SAR of Selected Anticancer Imidazo[1,2-a]pyrazines
| Compound | R1 (Position 2) | R2 (Position 3) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | A375 IC50 (µM) |
| 10b | Phenyl | tert-butylamine | 18 | 21 | 16 |
| 10d | Phenyl | NH2 | >100 | >100 | >100 |
| 10f | 2-aminophenyl | tert-butylamine | 20 | 26 | 20 |
| 10g | 2-aminophenyl | NH2 | 22 | 24 | 23 |
| 10k | Phenyl | cyclohexylamine | 30 | 35 | 28 |
| 10m | 2-aminophenyl | cyclohexylamine | 25 | 28 | 26 |
Data synthesized from a study on the anticancer activity of imidazo[1,2-a]pyrazine derivatives.[4]
Targeting the Kinome: Imidazo[1,2-a]pyrazines as Kinase Inhibitors
The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Aurora Kinase Inhibition
A series of novel imidazo[1,2-a]pyrazine-based compounds were identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis.[6][7] The SAR of these compounds highlighted the importance of specific substitutions for achieving high potency. A lead compound, 10i , emerged from these studies with a promising overall profile.[6] The X-ray crystal structure of a related inhibitor, 1j , bound to Aurora kinase provided crucial insights into the binding mode and guided further optimization.[6][7]
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is common in cancer.[8] Imidazo[1,2-a]pyrazines have been successfully developed as PI3K inhibitors.[8][9] A study described a series of 8-morpholinyl-imidazo[1,2-a]pyrazines with good potency against PI3Kδ and α isoforms, and improved selectivity against mTOR kinase.[9] The most potent compound in this series exhibited an IC50 of 2.8 nM against PI3Kδ.[9]
A 3D-QSAR analysis of 49 selective imidazo[1,2-a]pyrazine inhibitors of PI3Kα provided detailed insights into the structural requirements for potent inhibition.[8] This computational approach, combined with docking analysis, helped in the design of new, more potent congeners.[8]
Modulating G-Protein Signaling: Imidazo[1,2-a]pyrazines as Gαq/11 Inhibitors
G-protein coupled receptors (GPCRs) and their associated G-proteins are fundamental to cellular communication. The Gαq/11 signaling pathway, when constitutively activated by mutations, is a key driver in uveal melanoma (UM).[14] A series of imidazo[1,2-a]pyrazine derivatives were designed and synthesized as Gαq/11 inhibitors.[14]
One such derivative, GQ352 , demonstrated selective antiproliferative activity against UM cells.[14] Mechanistic studies revealed that GQ352 directly binds to Gαq and inhibits the dissociation of the Gαβγ heterotrimer with an IC50 of 8.9 μM.[14] This inhibition leads to the suppression of downstream signaling, including ERK phosphorylation and YAP dephosphorylation, ultimately inhibiting UM tumorigenesis.[14]
Key Structural Requirements for Gαq/11 Inhibition
A study on tetrahydroimidazo[1,2-a]pyrazine derivatives identified key structural features necessary for Gαq protein silencing:[12][13]
-
A redox-reactive thiol/disulfane substructure.
-
An N-terminal basic amino group.
-
A cyclohexylalanine moiety.
-
The bicyclic tetrahydroimidazo[1,2-a]pyrazine skeleton.
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyrazine Derivatives
A common and efficient method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[5][15] Subsequent electrophilic substitutions can be performed to introduce diversity at various positions of the scaffold.[5][15]
One-Pot Three-Component Synthesis: An iodine-catalyzed one-pot, three-component condensation reaction has been reported for the efficient synthesis of imidazo[1,2-a]pyrazines.[3][4]
-
Step 1: An aryl aldehyde and 2-aminopyrazine react in situ.
-
Step 2: The resulting product undergoes a [4+1] cycloaddition with an isocyanide (e.g., tert-butyl isocyanide).
-
Catalyst: Iodine is used as an inexpensive and readily available catalyst.
-
Conditions: The reaction proceeds in good yields at room temperature with a short reaction time.[4]
Caption: One-pot synthesis of imidazo[1,2-a]pyrazines.
In Vitro Anticancer Activity Assay
The anticancer activity of synthesized compounds is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.
-
Step 1: Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Step 2: Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Step 3: MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours.
-
Step 4: Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Step 5: Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Step 6: IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Future Directions and Concluding Remarks
The imidazo[1,2-a]pyrazine scaffold continues to be a source of novel therapeutic agents with diverse mechanisms of action. The SAR insights discussed in this guide provide a roadmap for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on:
-
Exploring new biological targets: The versatility of the scaffold suggests that it could be adapted to modulate other disease-relevant pathways.
-
Structure-based drug design: The increasing availability of crystal structures of imidazo[1,2-a]pyrazine derivatives in complex with their targets will facilitate more precise drug design.
-
Combinatorial chemistry and high-throughput screening: These approaches will accelerate the discovery of new lead compounds.
References
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties.
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed.
- Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. PubMed.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Narayan - Infectious Disorders - Drug Targets.
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines.
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed.
- Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. PubMed.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][16]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer.
- Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands.
- Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. PubMed.
- Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evalu
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Imidazo[1,2-a] pyrazines as novel PI3K inhibitors.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. PubMed.
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Semantic Scholar.
- Discovery of Imidazo[1,5-a]pyrido[3,2-e]pyrazines as a New Class of Phosphodiesterase 10A Inhibitiors.
- (PDF) Imidazo[1,2-a]pyrazines.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
- Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Silico Modeling of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth, practical framework for the in silico modeling of a representative member of this class, 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of a computational workflow aimed at identifying and characterizing potential protein targets, predicting binding interactions, and evaluating drug-like properties. By integrating established computational methodologies with field-proven insights, this guide serves as a self-validating system for the rational design and optimization of novel therapeutics based on the imidazo[1,2-a]pyrazine core.
Introduction: The Rationale for In Silico Investigation
The drug discovery and development pipeline is a resource-intensive endeavor, with high attrition rates often attributed to unforeseen pharmacokinetic and toxicity issues.[1][2] The strategic implementation of in silico modeling at the early stages of research can significantly mitigate these risks by providing predictive insights into a compound's behavior.[1][2][3] For a novel or underexplored molecule such as this compound, computational approaches offer a rapid and cost-effective means to hypothesize biological targets, elucidate potential mechanisms of action, and prioritize experimental studies.
The imidazo[1,2-a]pyrazine core is a recurring motif in compounds targeting a variety of protein families, including kinases and phosphodiesterases.[4][5][6][7] This well-documented polypharmacology underscores the necessity of a systematic computational approach to delineate the most probable targets for a specific derivative. This guide will utilize a hypothetical scenario where this compound is investigated as a potential inhibitor of PIM-1 kinase , a serine/threonine kinase implicated in various cancers.[8][9][10][11] This focused approach will allow for a detailed exposition of the entire in silico workflow, from target selection to lead optimization.
The Computational Drug Discovery Workflow: A Conceptual Overview
The in silico modeling of a small molecule inhibitor follows a logical progression of computational experiments. Each stage builds upon the previous one, creating a comprehensive profile of the compound's potential as a therapeutic agent. The workflow presented here is a robust and widely adopted strategy in modern drug discovery.
Phase 1: Target Identification and Preparation
The initial and most critical step in structure-based drug design is the selection and preparation of the biological target. The quality of the initial protein structure directly impacts the reliability of all subsequent computational analyses.
Target Selection: Why PIM-1 Kinase?
PIM-1 kinase is a constitutively active serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with numerous hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[8][9][10][11] Several studies have reported the development of kinase inhibitors based on scaffolds structurally related to imidazo[1,2-a]pyrazine, suggesting a plausible interaction between our compound of interest and the ATP-binding pocket of PIM-1.[8][9][10][11]
Experimental Protocol: Protein Structure Preparation
The following protocol outlines the steps for preparing the PIM-1 kinase crystal structure for molecular docking.
Objective: To obtain a clean, structurally sound protein model ready for docking simulations.
Tools:
-
UCSF Chimera or ChimeraX
-
A text editor
Methodology:
-
Obtain the Protein Structure:
-
Navigate to the RCSB Protein Data Bank (PDB).
-
Search for a high-resolution crystal structure of human PIM-1 kinase. For this guide, we will use PDB ID: 2C56 . This structure is co-crystallized with an inhibitor, which will be useful for defining the binding site.
-
Download the PDB file.
-
-
Initial Inspection and Cleaning:
-
Open the downloaded PDB file in UCSF Chimera.
-
Visually inspect the protein for any missing residues or gaps in the structure.
-
Remove all non-essential molecules, including water, ions, and co-solvents. This can be achieved using the "Select" and "Delete" functions in Chimera. Rationale: Water molecules can interfere with the docking algorithm unless they are known to be critical for ligand binding, in which case more advanced docking protocols are required.
-
If multiple protein chains are present, retain only the chain of interest (typically Chain A).
-
-
Adding Hydrogens and Assigning Charges:
-
Use the "Add Hydrogens" tool in Chimera to add hydrogen atoms to the protein. Ensure that the protonation states of ionizable residues are appropriate for a physiological pH (around 7.4).
-
Assign partial charges to the protein atoms. The AMBER force field is a commonly used and well-validated option for this step.
-
-
Handling Missing Residues and Side Chains:
-
If there are missing residues in the crystal structure, they can be modeled using tools like Modeller, which is integrated into Chimera.
-
For missing side chains, the "Rotamers" tool in Chimera can be used to predict and build the most likely conformations.
-
-
Saving the Prepared Protein:
-
Save the cleaned and prepared protein structure in the PDBQT format, which is required for AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
-
Phase 2: Ligand Preparation and Initial Screening
Proper preparation of the small molecule ligand is as crucial as preparing the protein target. This phase also involves the initial computational screening to predict the binding mode and affinity of the ligand to the target.
Experimental Protocol: Ligand Preparation
Objective: To generate a 3D conformation of this compound with appropriate atom types and charges.
Tools:
-
A chemical drawing software (e.g., ChemDraw, MarvinSketch)
-
Open Babel
-
AutoDock Tools (ADT)
Methodology:
-
2D Structure Generation:
-
Draw the 2D structure of this compound in a chemical drawing software.
-
Save the structure in a common chemical file format, such as MOL or SDF.
-
-
3D Structure Generation and Energy Minimization:
-
Use a tool like Open Babel to convert the 2D structure into a 3D conformation.
-
Perform an initial energy minimization of the 3D structure using a force field such as MMFF94. Rationale: This step ensures that the ligand is in a low-energy, sterically favorable conformation before docking.
-
-
Preparation for Docking:
-
Open the 3D structure of the ligand in AutoDock Tools.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds. Rationale: Allowing for ligand flexibility during docking is essential for accurately predicting the binding pose.
-
Save the prepared ligand in the PDBQT format.
-
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12]
Objective: To predict the binding mode and estimate the binding affinity of this compound to the ATP-binding site of PIM-1 kinase.
Tools:
-
AutoDock Tools (ADT)
-
AutoDock Vina
-
A text editor
Methodology:
-
Grid Box Definition:
-
Load the prepared PIM-1 kinase structure (PDBQT file) into ADT.
-
Define the search space for the docking simulation by creating a grid box that encompasses the ATP-binding site. A common approach is to center the grid box on the co-crystallized ligand from the original PDB structure. The size of the grid box should be large enough to allow for the ligand to rotate and translate freely within the binding site.
-
-
Configuration File Creation:
-
Create a text file named conf.txt.
-
In this file, specify the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the name of the output file.
-
-
Running the Docking Simulation:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your input files.
-
Execute the following command: vina --config conf.txt --log docking_log.txt
-
-
Analysis of Docking Results:
-
AutoDock Vina will generate an output file (docking_results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the docking results using a molecular visualization tool like PyMOL or Chimera.
-
Analyze the interactions between the top-ranked pose of the ligand and the amino acid residues in the binding site. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Phase 3: Refinement and Dynamic Analysis
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a more realistic and dynamic view of the complex over time.[13][14]
Molecular Dynamics Simulation: Assessing Complex Stability
MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the flexibility of both the protein and the ligand.[13][14]
Objective: To assess the stability of the docked complex of this compound and PIM-1 kinase in a simulated physiological environment.
Tools:
-
GROMACS
-
A molecular visualization tool (e.g., VMD, PyMOL)
-
A plotting software (e.g., Grace, Matplotlib)
Methodology:
-
System Preparation:
-
Prepare the topology files for the protein and the ligand using the GROMACS pdb2gmx and a ligand parameterization tool (e.g., CGenFF server), respectively.
-
Create a simulation box and solvate the protein-ligand complex with water molecules.
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.
-
NPT equilibration: Bring the system to the desired pressure while maintaining the temperature. Rationale: This ensures that the system is stable at the desired temperature and pressure before the production simulation.
-
-
-
Production MD Simulation:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for the system to explore different conformational states.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the protein and the ligand throughout the simulation to assess the stability of these key interactions.
-
Visual Inspection: Visually inspect the trajectory to observe the dynamic behavior of the ligand in the binding pocket.
-
Phase 4: Druggability Assessment
A potent inhibitor is not necessarily a good drug. The final phase of our in silico workflow focuses on predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[1][3][15]
ADMET Prediction: A Crucial Step in Drug Discovery
Early prediction of ADMET properties can help to identify compounds with potential liabilities before they enter costly preclinical and clinical trials.[1][2][3][15][16]
Objective: To predict the key ADMET properties of this compound.
Tools:
Methodology:
-
Input the Molecule:
-
Navigate to a chosen ADMET prediction web server.
-
Input the SMILES string of this compound.
-
-
Analyze the Predictions:
-
The web server will provide predictions for a wide range of ADMET properties. Key parameters to consider are summarized in the table below.
-
| Property Category | Key Parameters | Desirable Range/Outcome | Rationale |
| Physicochemical Properties | Molecular Weight | < 500 g/mol | Lipinski's Rule of Five for good oral bioavailability. |
| LogP | < 5 | Lipinski's Rule of Five for good permeability. | |
| Hydrogen Bond Donors | < 5 | Lipinski's Rule of Five. | |
| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule of Five. | |
| Absorption | Caco-2 Permeability | High | Predicts intestinal absorption. |
| Human Intestinal Absorption | High | Predicts the extent of absorption from the gut. | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Varies (Yes/No) | Desirable for CNS targets, undesirable for peripheral targets. |
| Plasma Protein Binding | Moderate | High binding can reduce free drug concentration. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | No | Inhibition of CYPs can lead to drug-drug interactions. |
| Excretion | Clearance | Moderate | Too rapid or too slow clearance can affect dosing regimen. |
| Toxicity | hERG Inhibition | No | A major cause of cardiotoxicity. |
| Ames Mutagenicity | No | Indicates potential for carcinogenicity. |
Lead Optimization: The Path Forward
The results from the in silico modeling provide a roadmap for the rational optimization of this compound. For instance, if the docking and MD simulations reveal a key hydrogen bond that is only transiently formed, a medicinal chemist could suggest modifications to the molecule to strengthen this interaction. Similarly, if the ADMET predictions indicate potential hERG toxicity, structural alerts can be identified and modified to mitigate this risk.
Conclusion: The Power of Predictive Science
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound. By following the detailed protocols and understanding the rationale behind each computational experiment, researchers can generate a wealth of predictive data to guide their drug discovery efforts. This approach not only accelerates the identification of promising lead compounds but also contributes to a more efficient and cost-effective drug development process. The integration of computational and experimental approaches is the cornerstone of modern drug discovery, and the methodologies presented here provide a solid foundation for the successful application of in silico modeling in the quest for novel therapeutics.
References
- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube.
- Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). ScienceDirect.
- GROMACS Tutorials. (n.d.). GROMACS.
- Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (n.d.). ResearchGate.
- How do you predict ADMET properties of drug candidates? (2025, September 27). Aurlide.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube.
- Using ADMET to Move Forward from Drug Discovery to Development. (2025, June 8). Bitesize Bio.
- Molecular Docking: A structure-based drug designing approach. (2017, May 23). JSciMed Central.
- ADMET Prediction. (n.d.). Protheragen.
- Session 4: Introduction to in silico docking. (n.d.). University of Oxford.
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch.
- ADMET prediction | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
- Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
- Preparing the protein and ligand for docking. (n.d.). University of Manchester.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube.
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007, July 15). Cancer Research.
- Learn Maestro: Preparing protein structures. (2024, January 29). YouTube.
- Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute.
- Imidazo [1, 2 -a] pyrazine derivatives and their use for the prevention or treatment of neurological, psychiatric and metabolic disorders and diseases. (n.d.). Google Patents.
- In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020, November 5). Journal of Applied Pharmaceutical Science.
- Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. (2007, July 15). Centre for Medicines Discovery.
- vNN Web Server for ADMET Predictions. (2017, December 3). Frontiers in Pharmacology.
- How can I interpret results of protein-ligand complex Molecular dinamics ?. (2021, August 9). ResearchGate.
- Discovery of Imidazo[1,5-a]pyrido[3,2-e]pyrazines as a New Class of Phosphodiesterase 10A Inhibitiors. (n.d.). ResearchGate.
- Help Need for Interpreting Results from Protein-Ligand Complex. (2025, January 10). Google Groups.
- ADMETboost: A Web Server for Accurate ADMET Prediction. (n.d.). PMC - NIH.
- ADMETboost: a web server for accurate ADMET prediction | Request PDF. (n.d.). ResearchGate.
- vNN Web Server for ADMET Predictions. (n.d.). Semantic Scholar.
- MD simulation results interpretation. (2024, September 12). ResearchGate.
- 3-Bromoimidazo(1,2-a)pyrazine. (n.d.). PubChem.
- How to interpret and understand results of molecular dynamics simulation?. (2025, February 7). YouTube.
- ADMET Prediction-Webserver-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database. (n.d.). admet.scbdd.com.
- Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. (n.d.). Semantic Scholar.
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (2023, February 5). PubMed.
- Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. (n.d.). PubMed.
- Pyridazine based inhibitors of p38 MAPK. (n.d.). PubMed.
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024, October 24). PubMed.
- This compound. (n.d.). PubChemLite.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
- Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (n.d.). PubMed.
- Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase. (2008, January 1). PubMed.
- Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research. (n.d.). PubMed.
Sources
- 1. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 2. youtube.com [youtube.com]
- 3. bioinformaticsreview.com [bioinformaticsreview.com]
- 4. AU2011226174B2 - Imidazo [1, 2 -a] pyrazine derivatives and their use for the prevention or treatment of neurological, psychiatric and metabolic disorders and diseases - Google Patents [patents.google.com]
- 5. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 11. [PDF] Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. | Semantic Scholar [semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. ADMETboost: A Web Server for Accurate ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Strategic Blueprint for Drug Discovery: A Technical Guide to 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Foreword: The Imidazo[1,2-a]pyrazine Core - A Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient and successful research and development. The imidazo[1,2-a]pyrazine nucleus represents one such scaffold, a versatile and synthetically accessible platform that has given rise to a multitude of compounds with diverse and potent biological activities.[1][2] This bicyclic heteroaromatic system is a structural analog of purines, allowing it to mimic endogenous molecules and interact with a wide range of biological macromolecules.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and kinase inhibitory effects.[1][3][4][5][6]
This technical guide focuses on a key derivative of this important scaffold: 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine . This molecule is not merely another entry in a chemical catalog; it is a strategically designed building block, poised for facile and diverse functionalization. The presence of a bromine atom at the 3-position and a methoxy group at the 8-position provides orthogonal handles for a variety of chemical transformations, making it an invaluable intermediate for the synthesis of compound libraries aimed at diverse therapeutic targets.
This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It will elucidate the synthetic pathways to this compound, delve into its chemical reactivity, and explore the vast potential of its derivatives in the ongoing quest for novel therapeutics.
Physicochemical Properties and Identification
A foundational understanding of a molecule begins with its fundamental properties.
| Property | Value | Source |
| CAS Number | 91775-62-1 | |
| Molecular Formula | C₇H₆BrN₃O | |
| Molecular Weight | 228.05 g/mol | |
| Appearance | Off-white to yellow solid (typical) | Commercial Supplier Data |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | General knowledge of similar heterocyclic compounds |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through a logical and stepwise sequence, leveraging established methodologies for the construction and functionalization of the imidazo[1,2-a]pyrazine core. While a direct, single-pot synthesis is not prominently described in the literature, a plausible and efficient pathway can be constructed based on known reactions of this heterocyclic system.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials.
Step 3: Regioselective Bromination at the C3 Position
The final step is the introduction of the bromine atom at the C3 position.
-
Reaction: 8-Methoxyimidazo[1,2-a]pyrazine with N-Bromosuccinimide (NBS).
-
Rationale: The imidazo[1,2-a]pyrazine ring system is electron-rich, particularly at the C3 position of the imidazole ring. This makes it susceptible to electrophilic aromatic substitution. [7]NBS is a mild and effective brominating agent for such electron-rich heterocycles, providing high regioselectivity for the C3 position. [1]
Detailed Experimental Workflow
Materials and Reagents:
-
2-Amino-3-bromopyrazine
-
Bromoacetaldehyde dimethyl acetal
-
Hydrochloric acid
-
Sodium bicarbonate
-
Sodium methoxide
-
Methanol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Workflow Diagram:
Protocol:
-
Synthesis of 8-Bromoimidazo[1,2-a]pyrazine:
-
To a solution of 2-amino-3-bromopyrazine in a suitable solvent (e.g., ethanol), add bromoacetaldehyde dimethyl acetal and a catalytic amount of acid (e.g., HCl).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with a weak base (e.g., sodium bicarbonate), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Synthesis of 8-Methoxyimidazo[1,2-a]pyrazine:
-
Dissolve 8-bromoimidazo[1,2-a]pyrazine in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
-
Synthesis of this compound:
-
Dissolve 8-methoxyimidazo[1,2-a]pyrazine in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography to yield this compound.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the distinct reactivity of its functional groups, which allows for selective and sequential modifications.
The Versatile C3-Bromo Group
The bromine atom at the C3 position is a prime handle for introducing molecular diversity through a variety of cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a C-C bond, introducing a wide range of aryl and heteroaryl substituents.
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to alkynylated derivatives.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, anilines, or N-heterocycles enables the formation of C-N bonds, introducing diverse amino functionalities.
-
Stille Coupling: Palladium-catalyzed coupling with organostannanes offers another route for C-C bond formation.
-
Heck Coupling: Reaction with alkenes under palladium catalysis can be used to introduce vinyl groups.
The Modifiable C8-Methoxy Group
While the methoxy group is generally more stable than the bromo precursor, it can be cleaved under certain conditions to reveal a hydroxyl group.
-
Ether Cleavage: Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) can be used to demethylate the C8-methoxy group, yielding the corresponding 8-hydroxy derivative. This hydroxyl group can then be further functionalized, for example, through etherification or esterification.
Logical Flow of Derivatization
Biological Significance and Therapeutic Potential of Derivatives
While specific biological data for this compound is not extensively reported, the vast body of literature on its derivatives underscores its importance as a precursor to potent bioactive molecules.
Kinase Inhibition
The imidazo[1,2-a]pyrazine scaffold is a well-established hinge-binding motif for various protein kinases, which are critical targets in oncology and inflammatory diseases. Derivatives have shown potent inhibitory activity against targets such as PI3K, CDK9, and BTK. [4][5][8]The ability to introduce diverse substituents at the C3 and C8 positions allows for the fine-tuning of selectivity and potency against specific kinases.
Anticancer Activity
Numerous imidazo[1,2-a]pyrazine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. [3][4]The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Antibacterial and Antiviral Applications
The structural similarity to purines makes the imidazo[1,2-a]pyrazine scaffold a promising starting point for the development of novel anti-infective agents. Derivatives have been reported with activity against various bacterial and viral pathogens. [6]
Central Nervous System (CNS) Activity
Modulation of receptors and enzymes in the central nervous system is another area where imidazo[1,2-a]pyrazine derivatives have shown promise. For example, they have been investigated as negative allosteric modulators of AMPA receptors, with potential applications in epilepsy.
Conclusion and Future Outlook
This compound is a molecule of significant strategic importance in medicinal chemistry. Its well-defined and predictable reactivity, coupled with the proven biological potential of the imidazo[1,2-a]pyrazine scaffold, makes it an invaluable tool for the discovery and development of new therapeutic agents. The synthetic pathways and functionalization strategies outlined in this guide provide a robust framework for researchers to access a wide array of novel chemical entities. As our understanding of complex diseases continues to grow, the demand for versatile and readily diversifiable molecular scaffolds will only increase. In this context, this compound is poised to remain a key player in the ongoing quest for innovative medicines that can address unmet medical needs.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Imidazo[1,2-a]pyrazines.
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- This compound. PubChem. [Link]
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed. [Link]
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH. [Link]
- Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermedi
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheum
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus [mdpi.com]
- 6. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling and Characterization of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
An In-depth Technical Guide for Drug Development Professionals
Introduction and Scientific Context
The imidazo[1,2-a]pyrazine scaffold is recognized within the medicinal chemistry community as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets.[1] This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Compounds based on this core are being actively investigated as selective modulators of critical cellular targets such as phosphoinositide 3-kinases (PI3K), Bruton's tyrosine kinase (BTK), and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[2][3][4]
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine (CAS No. 91775-62-1) represents a key research compound and synthetic intermediate within this class. The bromine atom at the 3-position serves as a versatile chemical handle for introducing further molecular diversity, often through cross-coupling reactions like the Suzuki coupling, enabling the exploration of structure-activity relationships (SAR).[5]
Given its integral role in the synthesis of novel therapeutic candidates, a thorough understanding of its chemical properties and, more importantly, its safe handling is paramount for researchers. This guide provides a comprehensive framework for the safe use, storage, and disposal of this compound, grounded in established laboratory safety principles. It is designed to empower researchers to mitigate risks, particularly in light of the limited publicly available toxicological data for this specific compound.
Physicochemical and Hazard Profile
A precise understanding of a compound's properties is the foundation of a robust safety assessment. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 91775-62-1 | [6][7] |
| Molecular Formula | C₇H₆BrN₃O | [6][8] |
| Molecular Weight | 228.05 g/mol | [6] |
| Appearance | Solid (Form may vary) | |
| Storage Temperature | 2-8°C, under inert atmosphere | [6][9] |
The primary safety information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The following hazard classifications have been assigned to this compound or structurally similar analogs.
| GHS Classification | Hazard Statement | Pictogram | Signal Word | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [6][10] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | Warning | [6] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [6][11] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [6][11] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [6][11] |
Hazard Analysis and Risk Mitigation: A Proactive Approach
The GHS classifications provide a clear directive for risk assessment. However, a senior scientist's responsibility extends beyond merely acknowledging these warnings to understanding their practical implications in a laboratory setting. A crucial point to recognize is that for many novel research chemicals, comprehensive toxicological profiles are not available.[11] Therefore, This compound must be handled with the assumption that it is potentially more hazardous than currently documented.
-
Systemic Hazards (H302/H332 - Harmful if Swallowed/Inhaled): The primary routes of exposure leading to systemic toxicity are accidental ingestion and inhalation of airborne particles. This risk is most acute during weighing and transfer operations. The causality is direct: failure to control the solid material can lead to its introduction into the body, with potentially harmful effects. Mitigation is therefore focused on containment.
-
Localized Hazards (H315/H319/H335 - Skin, Eye, and Respiratory Irritation): These hazards relate to direct contact. The compound can cause inflammation and damage to the skin, eyes, and respiratory tract. The potential for serious eye irritation necessitates robust eye protection beyond standard safety glasses.[12] The risk of respiratory irritation further strengthens the requirement for engineering controls that prevent inhalation.
The following workflow provides a self-validating system for risk mitigation when handling this and other research chemicals of unknown toxicity.
Aliquoting and Weighing Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Cover the surface with disposable bench paper.
-
Pre-Weighing: Tare the analytical balance with a clean, tared weigh boat or vial.
-
Transfer: Using a dedicated spatula, carefully transfer the desired amount of solid from the stock container to the weigh boat. Perform this action slowly to minimize dust generation.
-
Closure: Immediately and securely close the primary stock container.
-
Clean-up: Clean the spatula with an appropriate solvent (e.g., ethanol) onto a chemical wipe within the fume hood. Dispose of the wipe into the designated solid hazardous waste container.
-
Post-Handling: After completing the task, remove gloves and wash hands thoroughly with soap and water, even if no direct contact occurred. [12]
Storage and Transport
-
Storage: Store the compound in its original, tightly sealed container in a designated refrigerator at 2-8°C. [6][9]The storage location should be clearly labeled for hazardous substances.
-
Transport: When moving the compound within the laboratory, place the primary container inside a durable, sealed secondary container to prevent spills in case of an accident. [13]
Spill and Emergency Procedures
-
Small Spill (in fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material or chemical spill kit powder.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention. [11]* Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [11] 2. Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
Waste Disposal
All materials contaminated with this compound, including disposable gloves, wipes, and excess compound, must be disposed of in a clearly labeled hazardous chemical waste container. [13]Follow all institutional and local regulations for chemical waste disposal. Do not dispose of this chemical in standard trash or down the drain.
Chemical Reactivity and Associated Precautions
This compound is primarily used as a building block in organic synthesis. [1]While stable under recommended storage conditions, its reactivity profile necessitates awareness of potential hazards during chemical reactions.
-
Cross-Coupling Reactions: This compound is often subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Researchers must consider the hazards of the associated reagents, which can include:
-
Palladium Catalysts: Many are pyrophoric or air-sensitive.
-
Bases: Strong bases like sodium tert-butoxide or potassium carbonate are corrosive.
-
Solvents: Anhydrous, flammable solvents (e.g., THF, dioxane) are often used.
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents. [11] Protocols involving this compound must incorporate a full risk assessment of all reagents, intermediates, and reaction conditions.
Conclusion
This compound is a valuable compound for the advancement of drug discovery programs centered on the imidazo[1,2-a]pyrazine scaffold. Its utility, however, is paired with a defined set of chemical hazards. The lack of extensive toxicological data mandates a conservative and prudent approach to its handling. By adhering to the principles of containment through engineering controls, protection through appropriate PPE, and diligence through established protocols, researchers can safely harness the synthetic potential of this important molecule. The foundational principle remains: treat all compounds of unknown toxicity as hazardous and take every reasonable precaution to minimize exposure.
References
- TSI Journals.
- Lian, J. J., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]
- Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]
- Damien, G., et al. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry. [Link]
- ResearchGate. (2020). Imidazo[1,2-a]pyrazines.
- PubChemLite. This compound. PubChemLite. [Link]
- PubChem. 3-Bromoimidazo(1,2-a)pyrazine.
- Oakwood Chemical. 3-bromo-8-chloro-2-methylimidazo[1, 2-a]pyrazine, min 97%, 500 mg. Oakwood Chemical. [Link]
- California State University, Bakersfield.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. [Link]
- ETH Zurich. Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. [Link]
- New Jersey Department of Health. (2007). Hazard Summary: 1-Chloro-3-Bromopropane. NJ.gov. [Link]
- Ikeda, A., et al. (2021). Occupational exposure limits for various chemicals.
- Actylis Lab Solutions. (2024). Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]
- Occupational Safety and Health Administration.
- DFG (Deutsche Forschungsgemeinschaft). (2020). Permanent Senate Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area Report 56. Publisso. [Link]
- Royal Society of Chemistry. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
- Gao, Y., et al. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
- AZA Mid-Year Meeting. 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. AZA Mid-Year Meeting. [Link]
- Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]
- World Health Organization. (2001).
- Wang, S., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. [Link]
- De Lucca, G. V., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. [Link]
- Capot Chemical Co., Ltd. MSDS of 3-bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine. Capot Chemical. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
- 7. This compound | [frontierspecialtychemicals.com]
- 8. PubChemLite - this compound (C7H6BrN3O) [pubchemlite.lcsb.uni.lu]
- 9. FCKeditor - Resources Browser [midyear.aza.org]
- 10. 3-Bromoimidazo(1,2-a)pyrazine | C6H4BrN3 | CID 2771671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
This guide provides a comprehensive technical overview of the solubility of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in contemporary chemical and pharmaceutical research. Recognizing the critical role of solubility in drug discovery and development, this document synthesizes theoretical principles with actionable experimental protocols.[1][2][3] It is intended for researchers, scientists, and drug development professionals seeking to understand and quantify the solubility of this and structurally related molecules.
Executive Summary: The Imperative of Solubility in Drug Discovery
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's ultimate success.[1][2] Poor aqueous solubility can severely limit oral bioavailability, complicate formulation development, and lead to the premature termination of otherwise promising drug candidates.[3][4] Therefore, a thorough understanding and early assessment of a compound's solubility profile are not merely procedural steps but strategic necessities in modern drug discovery.[2] This guide focuses on this compound, providing a framework for predicting and experimentally determining its solubility in a range of relevant solvents.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of a substance is fundamentally governed by the intermolecular forces between the solute and the solvent.[5] The adage "like dissolves like" serves as a useful initial guidepost, suggesting that polar solutes will dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[6][7] To predict the solubility of this compound, we must first analyze its molecular structure.
Molecular Structure Analysis:
-
Core Structure: The imidazo[1,2-a]pyrazine core is a bicyclic heteroaromatic system containing three nitrogen atoms. This nitrogen-rich core imparts a degree of polarity to the molecule.
-
Substituents:
Predicted Solubility Profile:
Based on its structure, this compound is expected to be a moderately polar molecule. The presence of nitrogen and oxygen atoms suggests it can participate in hydrogen bonding as an acceptor.[5][8][9] Consequently, it is predicted to have:
-
Low solubility in nonpolar solvents such as hexane and toluene.
-
Moderate to good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone.
-
Limited solubility in polar protic solvents such as water and ethanol. While the molecule has polar characteristics, the lack of a hydrogen bond donor group (like -OH or -NH) may limit its interaction with highly cohesive solvents like water.[6][8]
The interplay of these structural features is visually represented in the following diagram:
Caption: Predicted intermolecular forces influencing solubility.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following section outlines a robust, step-by-step protocol for quantifying the solubility of this compound.
Materials and Equipment
-
This compound (ensure purity is characterized)
-
A range of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, N,N-dimethylformamide, hexane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[4][10] The workflow is as follows:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
From the stock solution, prepare a series of dilutions to construct a calibration curve using the chosen analytical method (e.g., HPLC). This curve will be used to determine the concentration of the saturated solutions.
-
-
Sample Preparation:
-
Into a series of vials, add an excess amount of this compound (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
To each vial, add a precise volume of the desired solvent (e.g., 1 mL).
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[11] It is advisable to perform a time-to-equilibrium study to determine the optimal duration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
-
Data Reporting:
-
Calculate the solubility in units of mg/mL or µg/mL.
-
It is good practice to perform the experiment in triplicate to ensure reproducibility.
-
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.
| Solvent | Polarity Index | Solubility (mg/mL) at 25°C (Hypothetical Data) |
| Hexane | 0.1 | < 0.01 |
| Toluene | 2.4 | 0.5 |
| Acetone | 5.1 | 15.2 |
| Ethanol | 5.2 | 8.9 |
| Acetonitrile | 5.8 | 12.5 |
| Water | 10.2 | 0.05 |
| N,N-Dimethylformamide (DMF) | 6.4 | > 50 |
| Dimethyl sulfoxide (DMSO) | 7.2 | > 100 |
Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
The results should be interpreted in the context of the theoretical principles discussed earlier. For instance, high solubility in DMSO and DMF, and low solubility in hexane and water would be consistent with the predicted moderately polar nature of this compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By integrating theoretical predictions with a robust experimental protocol, researchers can generate the critical data needed to advance their research and development programs. Future work could involve investigating the effect of pH on aqueous solubility, given the presence of basic nitrogen atoms in the imidazopyrazine ring system. Additionally, the determination of both kinetic and thermodynamic solubility would provide a more complete picture of the compound's behavior in solution.[10]
References
- Vertex AI Search. (n.d.). Solubility and Polarity. Retrieved January 11, 2026.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- askIITians. (2025, August 18). How do hydrogen bonds affect solubility?
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.
- Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets.
- Wikipedia. (n.d.). Solubility.
- Science Through Time. (2025, July 4). How Do Hydrogen Bonds Affect Solubility? [Video]. YouTube.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.
- EXPERIMENT 1 DETERMIN
- Solubility. (n.d.).
- JoVE. (2020, March 26). Video: Solubility - Concept.
- Khan Academy. (n.d.). Solubility of organic compounds [Video].
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- BMG LABTECH. (2023, April 6).
- ResearchGate. (2025, August 6). Solubility and Dissolution Profile Assessment in Drug Discovery | Request PDF.
- Lund University Publications. (n.d.).
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
- PubChemLite. (n.d.). This compound.
- PubChem. (n.d.). 3-Bromoimidazo(1,2-a)pyrazine.
- Frontier Specialty Chemicals. (n.d.). This compound.
- TSI Journals. (n.d.).
- ChemicalBook. (2025, July 24). 3-BROMOIMIDAZO[1,2-A]PYRAZINE | 57948-41-1.
- MedchemExpress.com. (n.d.). Imidazo[1,2-a]pyrazine | Biochemical Reagent.
- ACS Publications. (n.d.). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity | Journal of Medicinal Chemistry.
- ChemicalBook. (n.d.). This compound CAS#: 91775-62-1.
- Chemical Synthesis Database. (2025, May 20). 3-bromoimidazo[1,2-a]pyrazin-2-amine.
- ResearchGate. (2025, August 5). (PDF) Imidazo[1,2-a]pyrazines.
- RSC Publishing. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances.
- RSC Publishing. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry.
- MDPI. (2024, October 28). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents.
- Finetech Industry Limited. (n.d.). 3-bromo-8-chloroimidazo[1,2-a]pyrazine | cas: 143591-61-1.
- BLDpharm. (n.d.). 143591-61-1|3-Bromo-8-chloroimidazo[1,2-a]pyrazine.
- 3-bromo-8-chloroimidazo[1,2-a]pyrazine. (n.d.).
- PubChemLite. (n.d.). 3-bromo-8-chloroimidazo[1,2-a]pyrazine.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 7. Khan Academy [khanacademy.org]
- 8. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]
- 9. youtube.com [youtube.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. youtube.com [youtube.com]
Purity analysis of synthesized 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
An In-Depth Technical Guide: Purity Analysis of Synthesized 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Introduction: The Imperative of Purity in Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of pharmacological activities, including anti-inflammatory, antidepressant, and anticancer properties.[1][2] As researchers synthesize novel derivatives like this compound, the journey from a promising molecule in a flask to a viable drug candidate is critically dependent on a rigorous understanding of its purity. The presence of even minute quantities of impurities—such as starting materials, intermediates, isomers, or by-products—can drastically alter biological activity, introduce toxicity, and compromise the integrity and reproducibility of scientific data.[3][4]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the purity analysis of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, grounding our protocols in the principles of scientific integrity. The objective is to equip researchers, scientists, and drug development professionals with a robust, multi-faceted strategy to confidently ascertain the purity of their synthesized compound, ensuring that the molecule tested is, in fact, the molecule intended.
**2.0 The Target Molecule: Synthesis and Anticipated Impurity Profile
A thorough purity analysis begins with a deep understanding of the synthetic route, as this knowledge allows us to anticipate, and therefore specifically search for, potential impurities.
Plausible Synthetic Pathway
While multiple routes to imidazo[1,2-a]pyrazines exist, a common and effective strategy involves the condensation of a substituted 2-aminopyrazine with an α-haloketone, followed by subsequent functionalization.[1][5] A plausible pathway for the synthesis of this compound is depicted below. This pathway involves the initial synthesis of the core imidazo[1,2-a]pyrazine ring system, which is then regioselectively brominated.
Caption: Plausible synthetic pathway for the target compound.
This synthetic approach is logical because the electron-donating methoxy group at C-8 activates the ring, while the C-3 position of the imidazo[1,2-a]pyrazine core is known to be susceptible to electrophilic attack.[6] The use of N-Bromosuccinimide (NBS) is a common and efficient method for such brominations.[1][5]
Anticipated Impurity Profile
Based on the proposed synthesis, we can predict a specific profile of potential process-related impurities. A self-validating analytical program must be designed to separate and detect these specific compounds.
-
Unreacted Starting Materials: Residual 2-Amino-3-methoxypyrazine.
-
Unreacted Intermediate: The presence of 8-Methoxyimidazo[1,2-a]pyrazine would indicate an incomplete bromination step.
-
Positional Isomers: Although C-3 bromination is favored, minor isomers (e.g., 2-bromo, 5-bromo, or 6-bromo derivatives) could form due to the directing effects of the methoxy group.
-
Over-brominated By-products: Formation of di-bromo species, such as 3,5-dibromo-8-methoxyimidazo[1,2-a]pyrazine, is possible if excess brominating agent is used.[7]
-
Hydrolysis Products: Potential hydrolysis of the methoxy group to a hydroxyl group under certain pH conditions during workup or storage.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., ethanol, acetonitrile, ethyl acetate) may be retained in the final product.
Caption: Potential impurity formation pathways from the key intermediate.
A Multi-faceted Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A robust analysis relies on an orthogonal approach, where different techniques that measure distinct chemical properties are used to corroborate findings. For our target molecule, the core strategy will combine high-resolution chromatography for separation and quantification with spectroscopy for structural confirmation.
Caption: Orthogonal analytical workflow for purity determination.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic molecules in the pharmaceutical industry.[8][9] Its power lies in its ability to separate the main compound from closely related impurities, allowing for their quantification.
The Principle of Separation: Why Reverse-Phase HPLC?
For a moderately polar heterocyclic compound like this compound, reverse-phase HPLC (RP-HPLC) is the method of choice. The stationary phase (e.g., C18) is non-polar, while the mobile phase is a polar solvent mixture (typically water and acetonitrile or methanol). Our target compound and its likely impurities will have slightly different polarities, causing them to interact differently with the C18 column and thus elute at different times, enabling separation.
Detailed Experimental Protocol: A Self-Validating Method
This protocol is designed to be self-validating by incorporating a System Suitability Test (SST), which ensures the chromatographic system is performing adequately on the day of analysis.[8]
1. Sample Preparation:
- Accurately weigh approximately 5 mg of the synthesized compound.
- Dissolve in 5.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Further dilute this stock solution 1:100 with the same diluent to prepare a 0.01 mg/mL (1.0%) solution for analysis.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard workhorse column providing good resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak shape for the basic nitrogen heterocycle. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute compounds from the non-polar column. |
| Gradient | 10% B to 90% B over 20 min | A gradient is essential to elute any potential non-polar impurities and clean the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |
| Detector | UV-Vis Diode Array (DAD) | Allows for monitoring at multiple wavelengths to ensure no impurities are missed. |
| Detection λ | 254 nm and 320 nm | Choose wavelengths of high absorbance for the parent compound. |
3. System Suitability Test (SST):
- Before analyzing samples, perform five replicate injections of the 1.0% solution.
- Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak must be ≤ 2.0%. This demonstrates the precision of the system.[10]
4. Analysis Procedure:
- Inject a blank (diluent) to ensure the system is clean.
- Inject the 1.0% sample solution.
- Integrate all peaks that are above a reporting threshold (e.g., 0.05% of the main peak area).
Data Interpretation: Calculating Purity
Chromatographic purity is typically reported as a percentage of the total peak area.
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
This calculation assumes that all compounds (the main peak and impurities) have a similar response factor at the chosen wavelength. While this is a common practice for routine analysis, for definitive purity assignment, relative response factors should be determined for known impurities.
Structural Confirmation and Identification: NMR and MS
While HPLC quantifies impurities, it doesn't identify them. Spectroscopy is essential to confirm that the main peak is indeed our target compound and to elucidate the structures of any significant impurities.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[1][5] For this compound, the ¹H and ¹³C NMR spectra will provide a unique fingerprint.
-
¹H NMR: We would expect to see distinct signals for the protons on the pyrazine and imidazole rings. The chemical shifts and coupling constants of these protons would confirm the substitution pattern. A singlet for the methoxy group protons would also be present.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be highly indicative of the electronic environment of each carbon, confirming the positions of the bromo and methoxy substituents.[7]
The presence of signals that do not correspond to the target structure would indicate impurities. If an impurity is present at >1-2%, its signals may be visible and assignable in the NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, serving as a critical confirmation of its identity.[5] When coupled with a chromatographic system (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks from an HPLC run.
-
Molecular Ion Peak: For this compound (C₇H₆BrN₃O), the calculated monoisotopic mass is approximately 226.969 g/mol .[12]
-
The Bromine Isotope Pattern: A key diagnostic feature will be the presence of two peaks in the molecular ion cluster of near-equal intensity (~1:1 ratio), separated by 2 mass units (M+ and M+2). This is the characteristic signature of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[13] The absence of this pattern would immediately indicate that the compound is not the intended brominated product.
-
LC-MS for Impurity ID: By analyzing the HPLC eluent with a mass spectrometer, a mass can be obtained for each impurity peak. This mass, combined with knowledge of the synthetic pathway, allows for the confident, tentative identification of these impurities. For example, a peak with a mass of ~149 g/mol would correspond to the unreacted 8-methoxyimidazo[1,2-a]pyrazine intermediate.
Quantitative and Other Supporting Analyses
For regulatory filings or when the material is to be used as a reference standard, further analyses are required to assign an absolute purity value.
-
Quantitative NMR (qNMR): This technique provides a direct measurement of purity against a certified internal standard of known purity and weight. It is a primary analytical method that is not dependent on the response factor of the analyte.
-
Elemental Analysis (CHN): This analysis determines the weight percentage of Carbon, Hydrogen, and Nitrogen. The experimental values are compared to the theoretical values for the pure formula (C₇H₆BrN₃O). A close match provides strong evidence for the compound's elemental composition and lack of significant inorganic impurities.
-
Water and Residual Solvent Content: Purity is often assessed on a "dry basis." Therefore, the water content must be determined, typically by Karl Fischer titration.[14] Residual solvents, which contribute to the sample mass but are not the compound itself, are quantified using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).[14]
Data Consolidation and Purity Assignment
The ultimate goal is to assign a single, defensible purity value to the batch. This is best achieved using the mass balance approach, where purity is calculated by subtracting the contributions of all known impurities from 100%.[14]
Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Residue)
Hypothetical Batch Analysis Summary
| Analytical Test | Method | Result |
| Chromatographic Purity | HPLC (% Area) | 99.75% |
| Water Content | Karl Fischer Titration | 0.12% |
| Residual Solvents | Headspace GC-MS | 0.08% (Ethyl Acetate) |
| Non-Volatile Residue | Thermogravimetric Analysis (TGA) | <0.05% |
| Assigned Purity (Mass Balance) | Calculation | 99.55% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to Structure |
Conclusion
The purity analysis of a synthesized drug candidate like this compound is a meticulous, multi-step process that forms the bedrock of reliable drug development. It is not a single measurement but a comprehensive investigation. By logically combining high-resolution chromatography (HPLC) for separation and quantification with powerful spectroscopic techniques (NMR, MS) for structural confirmation, and supporting this with specific tests for water and solvent content, researchers can build a complete and trustworthy profile of their compound. This rigorous, evidence-based approach ensures that subsequent biological and preclinical studies are conducted with a well-characterized molecule, upholding the principles of scientific integrity and paving the way for successful therapeutic innovation.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (2018). TSI Journals.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmaceutical and Scientific Innovation.
- Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
- IMidazo[1,2-a]pyrazine-3-carboxylic acid(1265896-03-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Mass spectral fragmentation pattern of the underivatized halogenated... (n.d.). ResearchGate.
- This compound. (n.d.). Frontier Specialty Chemicals.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
- Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. (2018). TSI Journals.
- 2-Bromo-imidazo[1,2-a]pyrazine | 944896-33-7. (n.d.). Sigma-Aldrich.
- Analytical Services for Purity Determination. (n.d.). BOC Sciences.
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (n.d.). National Institutes of Health.
- This compound. (n.d.). PubChemLite.
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery.
- Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a C N.M.R. determination applied to nucleophilic substitution studies. (n.d.). ResearchGate.
- The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. (1975). Canadian Journal of Chemistry.
- Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023). MDPI.
- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. particle.dk [particle.dk]
- 5. tsijournals.com [tsijournals.com]
- 6. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C7H6BrN3O) [pubchemlite.lcsb.uni.lu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyrazine scaffold, a nitrogen-rich fused heterocyclic system, has emerged as a "drug prejudice" scaffold in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of therapeutic areas.[1][2] Its unique structural and electronic properties have made it a cornerstone for the development of novel therapeutics, from kinase inhibitors in oncology to innovative antiviral and antitubercular agents. This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyrazine core, delving into its synthesis, multifaceted biological activities, and the nuanced structure-activity relationships that govern its therapeutic potential.
Physicochemical Properties and Strategic Importance
The imidazo[1,2-a]pyrazine nucleus is a bicyclic 5-6 membered heterocyclic system.[1] The fusion of an imidazole and a pyrazine ring creates a unique electronic landscape, bestowing upon it the ability to engage in a variety of non-covalent interactions with biological targets. The presence of multiple nitrogen atoms allows for hydrogen bonding, while the aromatic nature of the ring system facilitates π-π stacking and hydrophobic interactions. The parent imidazo[1,2-a]pyrazine is a yellow solid with a melting point of 90-94 °C.[2][3] These fundamental properties, combined with the synthetic tractability of the scaffold, provide a robust platform for the generation of diverse chemical libraries for biological screening.
Synthetic Strategies: Building the Imidazo[1,2-a]pyrazine Core
The construction of the imidazo[1,2-a]pyrazine scaffold can be achieved through several elegant and efficient synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
A powerful and atom-economical approach to substituted 3-aminoimidazo[1,2-a]pyrazines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[4][5] This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[6] The GBB reaction is highly valued for its ability to rapidly generate molecular complexity from simple starting materials in a single synthetic operation.
Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine Derivative [5][7]
-
Step 1: Reaction Setup. In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the 2-aminopyrazine (1.0 mmol), the desired aldehyde (1.0 mmol), and a suitable catalyst such as scandium(III) triflate (10 mol%) in a solvent like methanol (5 mL).
-
Step 2: Isocyanide Addition. To the stirred mixture, add the isocyanide (1.0 mmol) dropwise at room temperature.
-
Step 3: Reaction Monitoring. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction time can vary from a few hours to 24 hours depending on the substrates.
-
Step 4: Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyrazine.
Caption: Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
Classical Condensation of Aminopyrazines with α-Haloketones
A more traditional yet highly effective method for the synthesis of imidazo[1,2-a]pyrazines involves the condensation of a 2-aminopyrazine with an α-haloketone.[8] This bimolecular condensation reaction proceeds via an initial N-alkylation of the aminopyrazine followed by an intramolecular cyclization and dehydration to furnish the aromatic imidazo[1,2-a]pyrazine core.
Experimental Protocol: Synthesis of a 2-Substituted Imidazo[1,2-a]pyrazine via Condensation [8]
-
Step 1: Reaction Setup. To a solution of 2-aminopyrazine (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF) (10 mL), add the α-haloketone (1.0 mmol).
-
Step 2: Heating and Monitoring. The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Step 3: Work-up and Purification. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 2-substituted imidazo[1,2-a]pyrazine.
Caption: Condensation synthesis of imidazo[1,2-a]pyrazines.
Medicinal Chemistry Applications: A Scaffold of Diverse Activities
The imidazo[1,2-a]pyrazine scaffold has demonstrated a broad spectrum of biological activities, making it a highly attractive starting point for drug discovery programs in various therapeutic areas.
Anticancer Activity
The imidazo[1,2-a]pyrazine core is a prominent feature in a number of potent anticancer agents.[8] These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
A significant number of imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, ultimately inducing cancer cell death.[9][10] Imidazo[1,2-a]pyrazine derivatives have been developed as potent CDK9 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[9][11][12] The anticancer mechanism of these compounds is often correlated with their ability to inhibit CDK9.[9]
-
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of Aurora kinases, demonstrating antitumor activity in preclinical models.[7][13][14]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth and survival. Imidazo[1,2-a]pyrazines have been explored as inhibitors of PI3K, offering a potential therapeutic strategy for cancers with aberrant PI3K signaling.[14][15]
Caption: Mechanism of action of imidazo[1,2-a]pyrazine kinase inhibitors.
Structure-Activity Relationship (SAR) in Anticancer Agents
The anticancer activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the scaffold.[8][16][17][18]
| Position | Substituent Effect on Anticancer Activity | Reference |
| C2 | Aromatic or heteroaromatic groups, such as a pyridin-4-yl moiety, can significantly enhance CDK9 inhibitory activity. | [9] |
| C3 | The presence of an amine with a benzyl or other aryl groups at this position is often crucial for potent CDK9 inhibition. | [9] |
| C8 | Substitution at this position can modulate oral bioavailability and off-target kinase selectivity in Aurora kinase inhibitors. | [7][14] |
Experimental Protocol: MTT Assay for In Vitro Anticancer Screening [4][6][19]
-
Step 1: Cell Seeding. Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Step 2: Compound Treatment. Treat the cells with serial dilutions of the imidazo[1,2-a]pyrazine compounds for a specified period (e.g., 48 or 72 hours). Include appropriate vehicle controls.
-
Step 3: MTT Addition. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Step 4: Formazan Solubilization. The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.
-
Step 5: Absorbance Measurement. The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Step 6: Data Analysis. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antiviral Activity
The imidazo[1,2-a]pyrazine scaffold has also shown promise in the development of antiviral agents, particularly against influenza virus and coronaviruses.[9][13][19]
Mechanism of Action: Targeting Viral Proteins
-
Influenza Nucleoprotein (NP) Inhibition: Certain imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of influenza A virus by targeting the viral nucleoprotein (NP).[13][20][21][22][23] These compounds can induce the aggregation of NP, preventing its nuclear accumulation and thereby disrupting the viral replication cycle.[20]
-
Coronavirus Protease Inhibition: Some imidazo[1,2-a]pyrazine derivatives have demonstrated activity against human coronaviruses, with docking studies suggesting a high affinity for the main protease of the virus, a critical enzyme for viral replication.[9]
Caption: Antiviral mechanisms of imidazo[1,2-a]pyrazine derivatives.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity [9][24][25][26][27]
-
Step 1: Cell Monolayer Preparation. Seed a confluent monolayer of susceptible host cells in 6-well plates.
-
Step 2: Virus Infection. Infect the cell monolayers with a known titer of the virus for a short adsorption period.
-
Step 3: Compound Treatment and Overlay. After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the imidazo[1,2-a]pyrazine compound.
-
Step 4: Incubation. Incubate the plates for a period sufficient for plaque formation in the untreated virus control wells.
-
Step 5: Plaque Visualization. The cells are fixed and stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted.
-
Step 6: Data Analysis. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control, and the EC50 value (the concentration that reduces the number of plaques by 50%) is determined.
Antitubercular Activity
While much of the research on antitubercular imidazo-fused heterocycles has focused on the imidazo[1,2-a]pyridine scaffold, the insights gained are highly relevant to the imidazo[1,2-a]pyrazine series due to their structural similarity.[24][28] A key target for these compounds is the cytochrome bc1 complex (QcrB), an essential component of the electron transport chain in Mycobacterium tuberculosis.[1][15][29][30]
Mechanism of Action: Targeting QcrB
Inhibition of QcrB disrupts the electron transport chain, leading to a depletion of ATP, the primary energy currency of the cell.[1][29] This ultimately results in the inhibition of bacterial growth. The imidazo[1,2-a]pyridine clinical candidate Q203 (Telacebec) validates this mechanism of action.[29][30]
Pharmacokinetics and ADME Properties
For any scaffold to be successfully developed into a drug, it must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. Several studies on imidazo[1,2-a]pyrazine derivatives have reported promising pharmacokinetic profiles. For instance, the influenza nucleoprotein inhibitor A4 exhibited high metabolic stability in human plasma.[13][20] Optimization of substituents on the imidazo[1,2-a]pyrazine core, particularly at the 8-position, has been shown to improve oral bioavailability.[7][14] However, challenges such as high in vivo clearance have also been observed, necessitating further medicinal chemistry efforts to optimize the ADME properties of this scaffold.[31][32]
Future Perspectives
The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Expansion into New Therapeutic Areas: Exploring the potential of this scaffold against other diseases, including neurodegenerative and inflammatory disorders.
-
Development of More Selective Inhibitors: Fine-tuning the substitution patterns to achieve higher selectivity for specific biological targets, thereby reducing off-target effects.
-
Optimization of Pharmacokinetic Properties: Employing advanced drug design strategies to improve the ADME profiles of lead compounds, enhancing their potential for clinical development.
-
Exploration of Novel Synthetic Methodologies: Developing new and even more efficient synthetic routes to access a wider diversity of imidazo[1,2-a]pyrazine derivatives.
References
- Alla, M., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]
- Alsfouk, A. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4533. [Link]
- Alsfouk, A. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.
- Li, P., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1934-1945. [Link]
- Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing.
- Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 633-654. [Link]
- El Kazzouli, S., et al. (2020). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism.
- da Silva, F. M., et al. (2016). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 27(8), 1486-1495. [Link]
- Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]
- Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
- Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 633-654. [Link]
- Krishnamoorthy, R., & Anaikutti, B. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]
- Al-Salahat, A. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
- Kuduk, J. A., et al. (2019). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 10(2), 147-152. [Link]
- Li, P., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1934-1945. [Link]
- Li, P., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
- Chen, T., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
- Hayakawa, H., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
- Abrahams, K. A., et al. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(11), e52951. [Link]
- Belanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6739-6743. [Link]
- Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 474-485. [Link]
- de la Torre, A. F., et al. (2024). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
- Leng, F., et al. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research, 25(3), 221-247. [Link]
- Li, P., et al. (2023). Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PubMed. [Link]
- Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.
- Krishnamoorthy, R., & Anaikutti, B. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]
- Alsfouk, A. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.
- Alsfouk, A. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]
- Bon, R. S., & Dömling, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1038-1065. [Link]
- Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]
- Wang, L., et al. (2025). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 16(1), 133-146. [Link]
- Alsfouk, B. A., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules, 28(14), 5485. [Link]
- TSI Journals. (n.d.).
- Krishnamoorthy, R., & Anaikutti, B. (2023). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives.
- Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines.
- Atwell, G. J., et al. (2005). Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents. Journal of Medicinal Chemistry, 48(23), 7250-7259. [Link]
- Morade, A. B., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 5(2), 159-164. [Link]
- Belanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6739-6743. [Link]
- Paudler, W. W., & Dunham, D. E. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. The Journal of Organic Chemistry, 40(21), 3161-3164. [Link]
- Al-Tel, T. H., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 4983. [Link]
- Singh, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(12), 863-885. [Link]
- Byth, K. F., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248. [Link]
Sources
- 1. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyrazine-2-carbaldehyde | 1017782-15-8 [sigmaaldrich.com]
- 3. IMIDAZO[1,2-A]PYRAZINE CAS#: 274-79-3 [m.chemicalbook.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. royalsocietypublishing.org [royalsocietypublishing.org]
- 29. journals.asm.org [journals.asm.org]
- 30. Characterization of Two Novel Inhibitors of the Mycobacterium tuberculosis Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine in kinase inhibitor screening
An in-depth guide to the application of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine in kinase inhibitor screening programs.
Application Note & Protocol
Topic: Characterizing this compound: A Novel Scaffold for Kinase Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and related fields.
Introduction: The Pursuit of Specificity in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The imidazo[1,2-a]pyrazine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of multiple compounds that have entered clinical development.[3] Derivatives of this versatile scaffold have been shown to inhibit a range of critical kinases, including Aurora kinases, PI3K, and cyclin-dependent kinases (CDKs).[4][5][6]
This document provides a comprehensive guide for the initial characterization of This compound (hereafter referred to as IMP-Br ), a novel compound from this class. We present a strategic, multi-tiered approach, beginning with high-throughput biochemical assays to establish direct enzyme inhibition, progressing to kinome-wide selectivity profiling, and culminating in cell-based assays to confirm target engagement and pathway modulation in a physiologically relevant context.
The methodologies outlined herein are designed to be robust and self-validating, providing the critical data necessary to assess the potential of IMP-Br as a lead compound for a drug discovery program.
Strategic Screening Cascade for Novel Kinase Inhibitors
A successful kinase inhibitor discovery program follows a logical progression from broad, high-throughput screening to more complex, physiologically relevant assays. This cascade is designed to efficiently identify potent compounds, characterize their selectivity, and validate their mechanism of action before committing to extensive lead optimization.
Caption: A strategic workflow for kinase inhibitor characterization.
Part 1: Biochemical Potency Assessment using TR-FRET
Principle of the Assay
The initial step is to determine if IMP-Br directly inhibits the enzymatic activity of a purified kinase in a cell-free system.[7] We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and sensitive homogeneous method ideal for high-throughput screening (HTS).[8][9]
The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium (Eu)-labeled anti-phospho-specific antibody serves as the FRET donor, and streptavidin-conjugated XL665 (SA-XL665) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and SA-acceptor into close proximity via the biotin-streptavidin interaction. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. A potent inhibitor like IMP-Br will prevent substrate phosphorylation, disrupting FRET and causing a decrease in the acceptor signal.[8][10]
Caption: Principle of the TR-FRET kinase inhibition assay.
Protocol: TR-FRET Biochemical Assay
This protocol is a general template and should be optimized for each specific kinase-substrate pair.
Materials:
-
Purified active kinase of interest
-
Biotinylated peptide substrate (specific to the kinase)
-
IMP-Br (10 mM stock in 100% DMSO)
-
Staurosporine (positive control inhibitor, 10 mM stock in 100% DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Adenosine 5'-triphosphate (ATP)
-
TR-FRET Detection Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% BSA)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665 (SA-XL665)
-
Low-volume, white 384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution series of IMP-Br in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Prepare an identical dilution series for Staurosporine.
-
Use DMSO alone for "No Inhibition" (0% inhibition) and "No Enzyme" (100% inhibition) controls.
-
-
Kinase Reaction (10 µL total volume):
-
In the 384-well plate, add 2.5 µL of Kinase Assay Buffer to all wells.
-
Add 50 nL of the compound dilutions (IMP-Br, Staurosporine, or DMSO) to the appropriate wells.
-
Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to all wells except the "No Enzyme" control. For the "No Enzyme" control, add 2.5 µL of Kinase Assay Buffer.
-
Causality Check: Pre-incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated, which is critical for accurately measuring the potency of competitive or slow-binding inhibitors.[11]
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer). The final concentrations of substrate and ATP should be at or near their respective Km values to ensure assay sensitivity.
-
Incubate for 60-90 minutes at 30°C. The incubation time should be optimized to remain within the linear range of the reaction.
-
-
Detection:
-
Prepare a detection mixture containing the Eu-antibody and SA-XL665 in TR-FRET Detection Buffer. The buffer should contain EDTA (e.g., 20 mM) to chelate Mg²⁺ and stop the kinase reaction.
-
Add 10 µL of the detection mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis and Presentation
-
Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.
-
Calculate the Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min))
-
Ratio_Max: Average ratio from "No Inhibition" (0% inhibition, DMSO) wells.
-
Ratio_Min: Average ratio from "No Enzyme" or maximum Staurosporine (100% inhibition) wells.
-
-
Plot Percent Inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).[12]
Table 1: Hypothetical Biochemical Screening Results for IMP-Br
| Kinase Target | IMP-Br IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
|---|---|---|
| Aurora A | 25 | 8 |
| CDK2/CycA | 150 | 20 |
| PI3Kα | >10,000 | 150 |
| SRC | 850 | 10 |
| BTK | >10,000 | 5 |
Part 2: Kinome Selectivity Profiling
Principle and Importance
The high degree of structural homology in the ATP-binding site across the human kinome makes achieving inhibitor selectivity a significant challenge.[2] A compound that inhibits multiple kinases can lead to unexpected off-target effects and toxicity. Selectivity profiling, or kinome scanning, is the process of evaluating a compound's activity against a large, diverse panel of kinases.[13] This provides a quantitative measure of selectivity and helps identify potential liabilities early in the discovery process.[7] This service is typically performed by specialized contract research organizations (CROs).
The most efficient strategy is a two-tiered approach: first, screen at a single high concentration (e.g., 1 µM) to identify initial "hits." Second, generate full IC₅₀ curves for any kinase showing significant inhibition (e.g., >70%) in the initial screen.[13]
Part 3: Cell-Based Target Engagement and Pathway Modulation
Principle of the Assay
While biochemical assays confirm direct enzyme inhibition, they do not guarantee that a compound will be effective in a cellular environment.[14] A cell-based assay is essential to verify that IMP-Br can:
-
Permeate the cell membrane.
-
Engage its intended target in the presence of high intracellular ATP concentrations (~1-10 mM).[15]
-
Inhibit the phosphorylation of a known downstream substrate, thus modulating the signaling pathway.
An In-Cell Western (ICW) is a powerful, quantitative, and high-throughput method for this purpose.[16] It combines the principles of Western blotting and ELISA within the wells of a microplate, allowing for the simultaneous detection of a total protein and its phosphorylated form.
Caption: Workflow for an In-Cell Western assay.
Hypothetical Signaling Pathway Context
Many imidazo[1,2-a]pyrazine derivatives target kinases involved in cell cycle progression and survival, such as Aurora and PI3K.[4][5] Inhibition of these kinases should lead to a measurable decrease in the phosphorylation of downstream substrates like Histone H3 (for Aurora B) or AKT (for PI3K).
Caption: Simplified signaling pathways targeted by kinase inhibitors.
Protocol: In-Cell Western for Pathway Inhibition
Materials:
-
Cancer cell line known to have an active target pathway (e.g., HeLa for Aurora, MCF7 for PI3K).
-
Complete cell culture medium.
-
IMP-Br and control inhibitor.
-
96-well clear-bottom tissue culture plates.
-
Formaldehyde (for fixing).
-
Triton X-100 (for permeabilization).
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS).
-
Primary Antibodies:
-
Rabbit anti-phospho-substrate (e.g., anti-phospho-Histone H3 Ser10).
-
Mouse anti-total-protein (e.g., anti-total-Histone H3).
-
-
Secondary Antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG.
-
IRDye® 680RD Goat anti-Mouse IgG.
-
-
Phosphate Buffered Saline (PBS).
-
Infrared imaging system (e.g., LI-COR Odyssey).
Procedure:
-
Cell Seeding: Seed 10,000-20,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Remove media and add fresh media containing serial dilutions of IMP-Br or a control inhibitor. Incubate for a duration relevant to the signaling pathway (e.g., 2-4 hours).
-
Fixation and Permeabilization:
-
Remove media and wash wells once with PBS.
-
Fix cells by adding 4% formaldehyde in PBS for 20 minutes at RT.
-
Wash 3 times with PBS.
-
Permeabilize by adding 0.1% Triton X-100 in PBS for 20 minutes at RT.
-
Wash 3 times with PBS.
-
-
Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 90 minutes at RT.
-
Primary Antibody Incubation:
-
Remove blocking buffer and add 50 µL of primary antibody cocktail (both anti-phospho and anti-total antibodies diluted in Blocking Buffer).
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash 4 times with PBS containing 0.1% Tween-20.
-
Add 50 µL of the secondary antibody cocktail (both IRDye-labeled antibodies diluted in Blocking Buffer).
-
Incubate for 60 minutes at RT, protected from light.
-
-
Imaging and Analysis:
-
Wash 4 times with PBS containing 0.1% Tween-20.
-
Image the dry plate on an infrared imager, scanning at both 700 nm and 800 nm channels.
-
Quantify the intensity in each channel for each well. Normalize the phospho-protein signal (800 nm) to the total protein signal (700 nm).
-
Plot the normalized signal versus inhibitor concentration to determine the cellular IC₅₀.[16]
-
Conclusion
The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. By employing the systematic screening cascade detailed in this guide—progressing from robust biochemical TR-FRET assays to kinome-wide selectivity profiling and quantitative cell-based pathway analysis—researchers can efficiently and accurately characterize the potential of new compounds like this compound. This structured approach provides a solid foundation for data-driven decisions, accelerating the transition from an initial hit to a viable lead candidate in modern drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Fancelli, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters. [Link]
- Abdel-Magid, A. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Creative Biogene. (n.d.). Kinase Screening & Profiling Services.
- Martínez-González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. ACS Medicinal Chemistry Letters. [Link]
- BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
- Reaction Biology. (2022).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- ResearchGate. (2012). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors | Request PDF. [Link]
- Withers, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS Chemical Biology. [Link]
- BenchChem. (2025).
- D, A.. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology. [Link]
- Azure Biosystems. (2025).
- ResearchGate. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes.
- Revvity. (n.d.). Protein kinase research reagents.
- Singh, J., et al. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Computer-Aided Molecular Design. [Link]
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- van der Horst, E. H., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. [Link]
- BMG LABTECH. (n.d.). TR-FRET Measurements.
- Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
- Singh, P., & Kaur, M. (2016). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase research reagents | Revvity [revvity.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. crossfire-oncology.com [crossfire-oncology.com]
- 14. inits.at [inits.at]
- 15. reactionbiology.com [reactionbiology.com]
- 16. azurebiosystems.com [azurebiosystems.com]
The Strategic Application of 3-Bromo-8-Methoxyimidazo[1,2-a]pyrazine in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold for Fragment-Based Drug Design
The imidazo[1,2-a]pyrazine nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in biologically active compounds. This heterocyclic system, an isostere of purines, offers a unique combination of chemical stability, synthetic tractability, and a rich three-dimensional architecture that allows for precise interactions with a multitude of biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of kinases, modulation of ion channels, and antimicrobial and anticancer properties.[1][2][3][4][5]
Within this versatile class of molecules, 3-bromo-8-methoxyimidazo[1,2-a]pyrazine emerges as a particularly valuable fragment for drug design. Its strategic substitution pattern offers a trifecta of desirable features for fragment-based drug discovery (FBDD):
-
A Reactive Handle for Elaboration: The bromine atom at the 3-position serves as a versatile synthetic handle, enabling the exploration of chemical space through a variety of well-established cross-coupling reactions. This allows for the systematic and efficient evolution of a fragment hit into a potent lead compound.
-
Modulation of Physicochemical Properties: The methoxy group at the 8-position influences the electronic and lipophilic character of the scaffold, potentially enhancing membrane permeability and metabolic stability. Its presence can also provide a key interaction point within a protein's binding site.
-
A Core Fragment with Inherent Biological Relevance: The imidazo[1,2-a]pyrazine core itself is not merely an inert scaffold but can actively participate in binding interactions, particularly through hydrogen bonding with protein backbones or side chains.[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a strategic fragment in drug discovery campaigns. We will delve into its synthesis, its application in fragment screening, and provide detailed protocols for its elaboration into more complex, high-affinity ligands.
Physicochemical Properties of the Fragment
A successful fragment library is built upon compounds with favorable physicochemical properties that adhere to the "Rule of Three." this compound aligns well with these principles.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃O | [6] |
| Molecular Weight | 228.05 g/mol | [6] |
| XlogP (predicted) | 2.0 | [6] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Synthesis of this compound: A Detailed Protocol
The following protocol is an adapted and optimized procedure based on established synthetic routes for substituted imidazo[1,2-a]pyrazines.[4][5] The causality behind each step is explained to provide a deeper understanding of the process.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Amino-3-methoxypyrazine
-
Rationale: This initial step introduces the crucial methoxy group at the desired position on the pyrazine ring. A nucleophilic aromatic substitution reaction is employed to displace the chloro substituent with a methoxy group.
-
Protocol:
-
To a solution of sodium methoxide (1.2 equivalents) in dry methanol (10 volumes), add 2-amino-3-chloropyrazine (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-methoxypyrazine.
-
Step 2: Synthesis of 8-Methoxyimidazo[1,2-a]pyrazine
-
Rationale: This step involves the construction of the fused imidazole ring. The reaction proceeds via an initial condensation of the aminopyrazine with a two-carbon electrophile, followed by an intramolecular cyclization.
-
Protocol:
-
To a solution of 2-amino-3-methoxypyrazine (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 equivalents, 50% aqueous solution).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 8-methoxyimidazo[1,2-a]pyrazine can often be used in the next step without further purification.
-
Step 3: Synthesis of this compound
-
Rationale: The final step is the regioselective bromination of the electron-rich imidazole ring. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.
-
Protocol:
-
Dissolve 8-methoxyimidazo[1,2-a]pyrazine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Application in Fragment-Based Drug Design
This compound is an ideal candidate for inclusion in a fragment library for screening against a variety of protein targets. The general workflow for a fragment-based drug discovery campaign is outlined below.
Fragment-Based Drug Discovery Workflow
Caption: A typical workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)
-
Rationale: Thermal shift assays are a rapid and cost-effective method for primary screening of fragment libraries. The binding of a fragment to a protein typically increases its thermal stability, resulting in a measurable shift in its melting temperature (Tm).
-
Protocol:
-
Prepare a stock solution of the purified target protein in a suitable buffer.
-
Prepare stock solutions of the fragment library compounds, including this compound, in DMSO.
-
In a 96- or 384-well PCR plate, mix the protein solution, a fluorescent dye (e.g., SYPRO Orange), and the fragment compound. Include appropriate controls (protein + dye + DMSO, protein + dye + known binder).
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence.
-
Analyze the data to determine the Tm for each well. A significant positive shift in Tm in the presence of a fragment indicates a potential hit.
-
Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR-based methods are powerful tools for validating fragment hits and provide information about the binding event at the atomic level. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for detecting weak interactions.[2]
-
Protocol (STD-NMR):
-
Prepare a sample of the target protein in a deuterated buffer.
-
Acquire a reference 1D ¹H NMR spectrum of a solution of this compound in the same buffer.
-
Add the target protein to the fragment solution.
-
Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the saturation is applied at a frequency far from any protein or ligand signals.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
The presence of signals in the STD spectrum confirms that the fragment binds to the protein, as saturation is transferred from the protein to the bound ligand.
-
Hit-to-Lead Optimization: Leveraging the 3-Bromo Substituent
Once this compound is identified and validated as a hit, the bromine atom at the 3-position becomes the focal point for chemical elaboration. Structure-guided design, informed by X-ray crystallography or computational modeling, will guide the choice of chemical modifications to improve potency and selectivity.[7]
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
-
Rationale: The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. It allows for the introduction of a diverse range of aryl and heteroaryl groups at the 3-position of the imidazo[1,2-a]pyrazine core.[8]
-
Protocol:
-
To a reaction vessel, add this compound (1.0 equivalent), the desired boronic acid or boronate ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
-
Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 3-position. This is particularly useful for accessing key hydrogen bonding interactions or for modulating the solubility and basicity of the molecule.[9]
-
Protocol:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equivalents).
-
Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
Conclusion
This compound represents a high-value fragment for contemporary drug discovery. Its privileged core scaffold, combined with strategically placed functional groups, provides an excellent starting point for fragment-based campaigns. The synthetic accessibility and the versatility of the 3-bromo substituent allow for rapid and efficient exploration of the surrounding chemical space, facilitating the optimization of initial weakly binding hits into potent and selective lead compounds. The protocols and workflows detailed in this guide provide a solid foundation for researchers to unlock the full potential of this remarkable molecular building block.
References
- Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). National Institutes of Health.
- Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. (2025). National Institutes of Health.
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). PubMed.
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (n.d.). National Institutes of Health.
- A three-stage biophysical screening cascade for fragment-based drug discovery. (n.d.). Nature.
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013). PubMed.
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). PubMed.
- Biophysical screening in fragment-based drug design: a brief overview. (2019). ResearchGate.
- Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025). PubMed.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (n.d.). National Institutes of Health.
- How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024). PubMed.
- This compound. (n.d.). PubChem.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals.
- Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. (n.d.). Dergipark.
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017). National Institutes of Health.
- Library synthesis of imidazo[1,2-a]pyrazines derivatives (10a–m). (n.d.). ResearchGate.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). National Institutes of Health.
- Imidazo[1,2-a]pyrazines. (2025). ResearchGate.
- Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. (2022). PubMed.
- Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. (2023). PubMed.
- 3-Bromoimidazo(1,2-a)pyrazine. (n.d.). PubChem.
- 3-bromo-8-chloroimidazo[1,5-a]pyrazine. (n.d.). PubChem.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
Sources
- 1. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C7H6BrN3O) [pubchemlite.lcsb.uni.lu]
- 7. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and drug discovery sectors.[1][2] Its power lies in the efficient and versatile construction of carbon-carbon bonds, most notably for creating biaryl and heteroaryl-aryl structures that are prevalent in biologically active molecules.[3] The reaction's broad functional group tolerance, relatively mild conditions, and the commercial availability and generally low toxicity of boronic acid reagents have cemented its status as a preferred method for medicinal chemists.[2]
This guide provides a detailed protocol for the Suzuki coupling of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine, a privileged heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is of significant interest in drug development due to its presence in a variety of therapeutic agents.[4] The ability to functionalize this core at the 3-position via Suzuki coupling opens a vast chemical space for structure-activity relationship (SAR) studies.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, potential challenges associated with this specific substrate class, and strategies for optimization and troubleshooting.
Core Scientific Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7]
The three key steps are:
-
Oxidative Addition: The cycle begins with the insertion of a Pd(0) complex into the carbon-halogen bond (C-Br in our case) of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[2][7]
-
Transmetalation: The organoboronic acid (or its ester) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[8]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
.dot
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Challenges with Nitrogen-Containing Heterocycles
The Suzuki coupling of nitrogen-rich heterocycles like this compound presents specific challenges not always encountered with simple aryl halides.
-
Catalyst Poisoning: The Lewis basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring can coordinate to the palladium catalyst. This can lead to deactivation of the catalyst, resulting in lower yields and incomplete reactions. The choice of a suitable ligand is crucial to mitigate this effect.[10] Bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle over off-cycle catalyst inhibition.[11]
-
Protodeboronation: This is a common side reaction where the boronic acid starting material reacts with a proton source (often water in the solvent system) to replace the boronic acid group with a hydrogen atom. This side reaction is particularly problematic with electron-deficient heteroaryl boronic acids.[10] Careful selection of the base and control of the water content in the reaction can minimize this undesired pathway.
Detailed Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥95% | In-house/Commercial | Ensure purity, as impurities can affect catalytic activity. |
| Arylboronic Acid | ≥97% | Commercial | Use 1.2-1.5 equivalents. |
| Pd(PPh₃)₄ (Tetrakis) | ≥99% | Commercial | A reliable Pd(0) source. Other catalysts can be used (see Table 2). |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Use 2.0-3.0 equivalents. Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial | Use a freshly opened bottle or solvent from a purification system. |
| Water | Deionized, Degassed | Lab Supply | Degas thoroughly by sparging with an inert gas (Argon or Nitrogen). |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst, Pd(PPh₃)₄ (0.05 eq., 5 mol%). Add this to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. The presence of oxygen can promote the homocoupling of boronic acids.[10]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The solvent mixture should be thoroughly degassed prior to use to prevent catalyst oxidation.
-
Reaction: Place the vial in a pre-heated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting 3-bromo substrate is a key indicator of completion.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to afford the pure 3-aryl-8-methoxyimidazo[1,2-a]pyrazine product.
.dot
Caption: Experimental workflow for the Suzuki coupling protocol.
Optimization and Troubleshooting
The success of a Suzuki coupling, especially with challenging substrates, often hinges on the careful selection of reaction parameters.
Catalyst and Ligand Selection
While Pd(PPh₃)₄ is a good general-purpose catalyst, other systems may provide superior results, particularly if yields are low or reaction times are long. The use of modern palladacycle precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be highly effective for nitrogen-containing heterocycles.[11][12] These ligands promote rapid oxidative addition and reductive elimination while minimizing catalyst deactivation.
| Catalyst System | Typical Loading (mol%) | Key Advantages |
| Pd(PPh₃)₄ | 3 - 10 | Readily available, good starting point. |
| Pd₂(dba)₃ + Ligand (e.g., SPhos, XPhos) | 1 - 5 | Highly active for challenging substrates, including heteroaryl chlorides.[11] |
| Palladacycle Precatalysts (e.g., SPhos G3) | 1 - 3 | Air-stable, high efficiency, allows for lower catalyst loading. |
| PEPPSI-type catalysts (e.g., PEPPSI-IPr) | 2 - 5 | Effective for coupling aryl chlorides and sterically hindered substrates. Utilizes N-heterocyclic carbene (NHC) ligands. |
Choice of Base and Solvent
The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly impact yield, especially in preventing protodeboronation.
| Base | Strength | Common Solvents | Comments |
| K₂CO₃ | Moderate | Dioxane/H₂O, EtOH/H₂O | A standard, effective choice for many Suzuki couplings. |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene | Often used for less reactive substrates (e.g., aryl chlorides) or when protodeboronation is an issue.[9] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Highly effective but more expensive. Can be beneficial for difficult couplings. |
| NaHCO₃ | Weak | Dioxane/H₂O | Useful when base-sensitive functional groups are present on either coupling partner. |
The solvent system must solubilize the reactants and facilitate the interaction between the aqueous and organic phases. 1,4-Dioxane/water is a common and effective choice. Other options include DME, THF, or toluene, often with an aqueous component.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an invaluable tool for the functionalization of the this compound scaffold. A thorough understanding of the catalytic cycle and the specific challenges posed by nitrogen-containing heterocycles is paramount for success. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse array of 3-aryl-imidazo[1,2-a]pyrazine derivatives, accelerating the pace of drug discovery and development. This guide provides a solid and adaptable foundation for achieving these synthetic goals.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- BYJU'S. Suzuki Coupling Reaction Mechanism. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Farhang, M., et al. (2022).
- Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. [Link]
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- Düfert, M. A., et al. (2013).
- Wang, Y., et al. (2012). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PubMed Central. [Link]
- Pinto, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed Central. [Link]
- Semanticscholar.org. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). [Link]
- Valente, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]
- Zhang, Q., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki?. (2024). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyrazines
Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Derivatives of this scaffold have been identified as potent inhibitors of a range of therapeutic targets, including kinases, viral proteins, and enzymes involved in metabolic pathways.[3][4] Their favorable physicochemical properties and synthetic tractability make them ideal candidates for inclusion in large chemical libraries for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for oncology, infectious diseases, and inflammatory conditions.[1][5]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the high-throughput screening of imidazo[1,2-a]pyrazine-based compound libraries. We will delve into the rationale behind assay selection, provide step-by-step protocols for both biochemical and cell-based HTS assays, and discuss critical considerations for data analysis and hit validation.
Core Principles for Screening Imidazo[1,2-a]pyrazine Libraries
The success of any HTS campaign hinges on a robust and reliable assay. When working with imidazo[1,2-a]pyrazine libraries, several factors must be considered to ensure high-quality data and minimize false positives and negatives.
-
Assay Selection : The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the research question. Biochemical assays are ideal for identifying direct inhibitors of a specific molecular target, such as a kinase or a viral enzyme.[6] In contrast, phenotypic assays assess the effect of compounds on whole cells or organisms, which can reveal inhibitors of novel targets or those that require a cellular context for their activity.[7]
-
Compound Solubility : While generally possessing favorable properties, some imidazo[1,2-a]pyrazine derivatives may exhibit limited aqueous solubility. It is crucial to perform solubility tests and, if necessary, adjust the assay buffer or vehicle (e.g., DMSO concentration) to prevent compound precipitation, which can lead to false-positive results.[8]
-
Fluorescence Interference : The fused aromatic ring system of imidazo[1,2-a]pyrazines can sometimes lead to intrinsic fluorescence, which may interfere with fluorescence-based assays.[3] It is advisable to pre-screen a representative subset of the library for autofluorescence at the excitation and emission wavelengths of the chosen assay. If significant interference is observed, alternative detection methods, such as luminescence or AlphaScreen, should be considered.
Below is a generalized workflow for an HTS campaign involving an imidazo[1,2-a]pyrazine library.
Caption: Generalized HTS workflow for imidazo[1,2-a]pyrazine library screening.
Application Protocol 1: Biochemical HTS for Aurora Kinase A Inhibitors
Rationale: Many imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in cancer.[9] A luminescence-based biochemical assay is a robust and sensitive method for HTS of kinase inhibitors, as it is less susceptible to interference from fluorescent compounds.[10] The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11]
Signaling Pathway Context
Caption: Simplified Aurora Kinase A signaling pathway targeted by inhibitors.
Materials and Reagents
| Reagent | Supplier Example | Catalog # Example |
| Recombinant Human Aurora Kinase A | BPS Bioscience | 40004 |
| Kemptide (LRRASLG) Peptide Substrate | BPS Bioscience | Kemptide |
| ATP, 10 mM Solution | Promega | V9151 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| Kinase Buffer (e.g., 5X Kinase Buffer 1) | BPS Bioscience | 79334 |
| 384-well, solid white, low-volume plates | Corning | 3572 |
| Imidazo[1,2-a]pyrazine library in DMSO | In-house/Vendor | N/A |
Step-by-Step Protocol
This protocol is optimized for a 384-well plate format.
-
Compound Plating:
-
Prepare a 10 mM stock solution of each imidazo[1,2-a]pyrazine compound in 100% DMSO.
-
Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer 50 nL of each compound solution to the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM with 0.5% DMSO.
-
For control wells, add 50 nL of DMSO:
-
Positive Control (No Inhibition): DMSO only.
-
Negative Control (Max Inhibition): A known potent Aurora Kinase A inhibitor (e.g., Alisertib) at a high concentration (e.g., 10 µM).
-
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme/substrate solution in 1X Kinase Buffer. For each 5 µL per well, the final concentrations will be:
-
Dispense 5 µL of the 2X enzyme/substrate solution into each well of the assay plate containing the pre-spotted compounds.
-
-
Kinase Reaction Initiation and Incubation:
-
Prepare a 2X ATP solution in 1X Kinase Buffer. The final ATP concentration should be at or near the Km for the enzyme (e.g., 25 µM).[12]
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. The total reaction volume is now 10 µL.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.
-
Incubate the plates at 30°C for 60 minutes.[10]
-
-
Signal Detection (ADP-Glo™):
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader (e.g., EnVision®, PHERAstar®).
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the positive controls).
-
Application Protocol 2: Cell-Based HTS for Anti-Influenza Virus Activity
Rationale: Phenotypic screening is a powerful approach to identify antiviral compounds that may act on novel viral or host targets.[7] Imidazo[1,2-a]pyrazines have been identified as inhibitors of influenza virus replication, some by targeting the viral nucleoprotein.[14][15] A high-content imaging-based assay allows for the simultaneous quantification of viral protein expression and cell viability, providing a rich dataset to distinguish true antiviral activity from cytotoxicity.[16]
Experimental Workflow
Caption: Workflow for a high-content, cell-based anti-influenza HTS assay.
Materials and Reagents
| Reagent | Supplier Example | Catalog # Example |
| A549 (human lung carcinoma) cells | ATCC | CCL-185 |
| Influenza A/WSN/33 (H1N1) virus stock | ATCC | VR-1520 |
| DMEM with 10% FBS, Pen/Strep | Gibco | 11995065 |
| TPCK-Treated Trypsin | Sigma-Aldrich | T1426 |
| 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sci. | 15710 |
| 0.2% Triton X-100 in PBS | Sigma-Aldrich | T8787 |
| Anti-Influenza A Virus NP Monoclonal Antibody | Millipore | MAB8257 |
| Goat anti-Mouse IgG (H+L) Secondary Ab, Alexa Fluor 488 | Invitrogen | A11029 |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |
| 384-well, black, clear-bottom imaging plates | Greiner Bio-One | 781091 |
Step-by-Step Protocol
This protocol is designed for a 384-well plate format and requires a BSL-2 facility.
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend cells in assay medium (DMEM, 2% FBS, Pen/Strep).
-
Seed 5,000 cells in 30 µL of assay medium per well into 384-well imaging plates.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.[16]
-
-
Compound Addition:
-
Add 60 nL of 10 mM imidazo[1,2-a]pyrazine compounds or DMSO controls to the cell plates. The final assay concentration will be 10 µM in 0.1% DMSO after the addition of the virus.[16]
-
Positive Control (No Infection): Add media without virus.
-
Negative Control (Full Infection): Add DMSO.
-
Inhibitor Control: Add a known influenza inhibitor (e.g., Oseltamivir or a known NP inhibitor) at an effective concentration.
-
-
Virus Infection:
-
Dilute the Influenza A/WSN/33 virus stock in infection media (DMEM, 0.2% BSA, Pen/Strep, 1 µg/mL TPCK-Trypsin) to achieve a multiplicity of infection (MOI) of 0.1.
-
Add 30 µL of the diluted virus to each well (except for the "No Infection" controls). The final volume is 60 µL.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Fixation and Staining:
-
Carefully remove the culture medium from the plates.
-
Fix the cells by adding 30 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.
-
Wash the wells twice with 50 µL of PBS.
-
Permeabilize the cells with 30 µL of 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block with 30 µL of 3% BSA in PBS for 1 hour.
-
Incubate with 20 µL of primary antibody (anti-NP, diluted 1:1000 in blocking buffer) for 1-2 hours at room temperature.
-
Wash three times with PBS containing 0.05% Tween-20.
-
Incubate with 20 µL of secondary antibody (Alexa Fluor 488-conjugated, diluted 1:1000) and DAPI (1 µg/mL) in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS containing 0.05% Tween-20. Leave 20 µL of PBS in the wells for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system (e.g., ImageXpress®, IN Cell Analyzer). Capture at least two channels: DAPI (nuclei) and FITC (viral NP).
-
Use image analysis software to:
-
Identify and count the total number of cells (DAPI-stained nuclei).
-
Identify and count the number of infected cells (cells with NP staining above a defined threshold).
-
-
Calculate the percentage of infected cells for each well.
-
Determine the percent inhibition of infection for each compound relative to controls.
-
Use the total cell count to assess compound cytotoxicity. Hits that significantly reduce cell number should be flagged as potentially cytotoxic.
-
Conclusion and Forward Look
The imidazo[1,2-a]pyrazine scaffold continues to be a fruitful starting point for the discovery of novel therapeutic agents. The successful implementation of high-throughput screening campaigns, as detailed in these application notes, is paramount to unlocking the full potential of this chemical class. The choice of a robust and relevant assay, careful consideration of the physicochemical properties of the library, and a multi-step hit validation process are the cornerstones of a successful drug discovery endeavor. By employing these detailed protocols, researchers can confidently screen imidazo[1,2-a]pyrazine libraries to identify promising new leads for a variety of diseases.
References
- Wang, J., Cheng, H., Ratia, K., Varhegyi, E., Hendrickson, W. G., Li, J., & Rong, L. (2014). A comparative high-throughput screening protocol to identify entry inhibitors of enveloped viruses. Journal of biomolecular screening, 19(1), 100–107. [Link]
- Wang, J., Cheng, H., Ratia, K., Varhegyi, E., Hendrickson, W. G., Li, J., & Rong, L. (2013). A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses. Journal of biomolecular screening, 19(1), 100-7. [Link]
- Gagné, M., Archambault, D., & Bisaillon, M. (2022). Development of high-throughput screening viral titration assay: Proof of concept through two surrogate viruses of human pathogens. Biology Methods and Protocols, 7(1), bpac020. [Link]
- Wang, Y., Van der Donck, S., Sargsyan, K., Mansour, R., Bloemen, M., & Jochmans, D. (2023). A Robust Phenotypic High-Throughput Antiviral Assay for the Discovery of Rabies Virus Inhibitors. Viruses, 15(12), 2309. [Link]
- Hoelder, S., & Furet, P. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
- Shu, B., Xia, M., Li, Y., Li, Z., & Yuan, Z. (2013). The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus. Virology journal, 10, 146. [Link]
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell chemical biology, 18(4), 498-508. [Link]
- Smee, D. F., & Jung, K. H. (2017). In vitro methods for testing antiviral drugs. Current protocols in pharmacology, 78, 13A.1.1–13A.1.25. [Link]
- BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit.
- BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit.
- van der Schaar, H. M., van der Vlist, E., de Haas, N., de Vries, E., van Driel, P., van Kuppeveld, F. J., & Mommaas, A. M. (2021). A rapid phenomics workflow for the in vitro identification of antiviral drugs. bioRxiv. [Link]
- Shu, B., Li, Y., Li, Z., & Yuan, Z. (2014). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral research, 107, 35–42. [Link]
- Noah, D. L., & Krug, R. M. (2012). New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions. Antiviral research, 96(2), 161–168. [Link]
- Su, C. Y., Cheng, T. J., Lin, M. I., Wang, S. Y., Huang, W. I., Lin-Chu, S. Y., ... & Hsieh, P. H. (2010). High-throughput identification of compounds targeting influenza RNA-dependent RNA polymerase activity. Proceedings of the National Academy of Sciences, 107(45), 19151-19156. [Link]
- Gao, Y., Chen, Y., Li, Y., Liu, X., Wang, Y., Zhang, Y., ... & Zhang, R. (2011). Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers. Journal of virology, 85(21), 11040-11048. [Link]
- van Vught, R., Heetebrij, R. J., de Jong, A., Heck, A. J., & Lemeer, S. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of Proteome Research. [Link]
- BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit.
- Virology Research Services. (2017). How to survive a phenotypic antiviral screening. [Link]
- Li, P., et al. (2023). Identification of the Imidazo[1,2- a ]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
- BÜHLMANN, M. (n.d.). Flow CAST®: HTS for testing potency and efficacy of compounds in.... [Link]
- Ogawa, H., et al. (2025). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
- Kao, R. Y., Yang, D., Lau, L. S., Tsui, W. H., Hu, L., Dai, J., ... & Yuen, K. Y. (2010). Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle. Journal of virology, 84(11), 5818-5828. [Link]
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]
- Shrestha, S., et al. (2014).
- Ferrer, M., et al. (2023). High-Throughput cell-based immunofluorescence assays against influenza. STAR Protocols, 4(4), 102669. [Link]
- Krishnamoorthy, R., & Anaikutti, M. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC advances, 13(53), 37042–37053. [Link]
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2007). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187. [Link]
- S.N, S., & G, S. (2016).
- Al-Sanea, M. M., & Al-Saadi, M. S. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules (Basel, Switzerland), 27(14), 4496. [Link]
- Krishnamoorthy, R., & Anaikutti, M. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37042-37053. [Link]
- Al-Sanea, M. M., & Al-Saadi, M. S. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future medicinal chemistry. [Link]
- UCL Discovery. (2021). Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. [Link]
- Kumar, R., & Singh, P. (2019). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & biomolecular chemistry, 17(23), 5664-5694. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to survive a phenotypic antiviral screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. promega.co.uk [promega.co.uk]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Synthesis of Novel Fluorophores: A Guide to Derivatizing 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Fluorophore Core
The imidazo[1,2-a]pyrazine heterocyclic system has emerged as a scaffold of significant interest in the development of novel fluorescent probes.[1][2] Its rigid, planar structure and extended π-conjugated system provide a robust framework for designing molecules with favorable photophysical properties.[3] The inherent fluorescence of the imidazo[1,2-a]pyrazine core can be systematically tuned by the introduction of various substituents, allowing for the rational design of probes with specific excitation and emission profiles.[3][4] Electron-donating groups, for instance, have been shown to enhance fluorescence intensity.[3] This makes the imidazo[1,2-a]pyrazine scaffold a versatile platform for creating probes for a wide range of applications, from cellular imaging to materials science.[5][6]
This guide provides a comprehensive overview of the synthetic strategies for derivatizing 3-bromo-8-methoxyimidazo[1,2-a]pyrazine, a key building block for accessing a diverse library of fluorescent probes. The methoxy group at the 8-position serves as a useful handle for further modification or to subtly modulate the electronic properties of the core. The bromine atom at the 3-position is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups that can tailor the photophysical and chemical properties of the resulting molecules. We will delve into the practical application of several powerful cross-coupling methodologies, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, providing detailed, field-tested protocols for each.
Core Synthetic Strategies: Functionalization of the C3-Position
The bromine atom at the C3-position of this compound is the key to unlocking a diverse range of fluorescent probes. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful toolkit for molecular design. The choice of coupling partner directly influences the properties of the final probe, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties, each imparting unique electronic and steric characteristics.
Below, we detail the application of four major cross-coupling reactions for the derivatization of our starting material. The provided protocols are based on established methodologies for similar heterocyclic systems and are designed to serve as a robust starting point for your own research.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid and boronate ester coupling partners.[7] This reaction is particularly well-suited for introducing aryl and heteroaryl groups at the 3-position of the imidazo[1,2-a]pyrazine core, which can extend the π-conjugation and significantly red-shift the emission wavelength.[8]
Scientific Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, especially with potentially coordinating N-heterocycles.[8]
Experimental Protocol: Synthesis of 3-Aryl-8-methoxyimidazo[1,2-a]pyrazines
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Typical Yield (%) |
| 1 | Phenylboronic acid | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 80-90 |
| 3 | 2-Thienylboronic acid | 75-85 |
Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille coupling offers a powerful alternative for C-C bond formation, utilizing organostannane reagents.[9] A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups.[10] However, a significant drawback is the toxicity of tin compounds and the often-challenging removal of tin byproducts.[9]
Scientific Rationale: The mechanism of the Stille reaction is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[9] The transmetalation step involves the transfer of the organic group from the tin reagent to the palladium center. The choice of palladium catalyst and ligands is critical for efficient coupling.[10]
Experimental Protocol: Synthesis of 3-Alkenyl/Aryl-8-methoxyimidazo[1,2-a]pyrazines
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)stannane or Aryl-SnBu₃) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Anhydrous and degassed Toluene or DMF
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound and Pd(PPh₃)₄ in the chosen solvent under an inert atmosphere.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-substituted alkynes.[11] This reaction allows for the direct introduction of an alkynyl group at the 3-position of the imidazo[1,2-a]pyrazine core, which can serve as a rigid linker to other fluorophores or functional moieties. The resulting π-extended system often exhibits interesting photophysical properties.
Scientific Rationale: This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. The catalytic cycle involves the formation of a copper acetylide in situ, which then undergoes transmetalation with a Pd(II)-aryl species generated from the oxidative addition of the aryl bromide to the Pd(0) catalyst. Reductive elimination then affords the alkyne product.
Experimental Protocol: Synthesis of 3-Alkynyl-8-methoxyimidazo[1,2-a]pyrazines
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
Anhydrous and degassed THF (optional co-solvent)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the amine base (and co-solvent if used), followed by the terminal alkyne.
-
Stir the reaction at room temperature to 50 °C for 6-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[12][13] This reaction is particularly valuable for synthesizing fluorescent probes where a nitrogen-containing moiety, such as a donor group in a donor-acceptor fluorophore, is desired at the 3-position.
Scientific Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base to form a palladium amide complex.[14] Reductive elimination from this complex yields the desired arylamine product.[14] The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this reaction, especially with heteroaryl halides.[12]
Experimental Protocol: Synthesis of 3-Amino-8-methoxyimidazo[1,2-a]pyrazines
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous and degassed Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Visualization of Synthetic Workflows
To provide a clearer understanding of the synthetic pathways, the following diagrams illustrate the general workflows for the derivatization of this compound.
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Application Notes: Photophysical Properties and Probe Design
The introduction of different substituents at the 3-position of the 8-methoxyimidazo[1,2-a]pyrazine core allows for the fine-tuning of the photophysical properties of the resulting fluorescent probes. Here are some key considerations for probe design:
-
Aryl and Heteroaryl Substituents: The introduction of conjugated aryl and heteroaryl groups via Suzuki or Stille coupling generally leads to a bathochromic (red) shift in both the absorption and emission spectra. The extent of this shift is dependent on the degree of π-conjugation in the introduced group. Electron-donating substituents on the appended aryl ring can further enhance the fluorescence quantum yield.[3]
-
Alkynyl Groups: Alkynyl moieties introduced via Sonogashira coupling act as rigid linkers and can extend the π-system. They can be further functionalized, for example, by click chemistry, to attach other molecules of interest.
-
Amino Groups: The introduction of an amino group via Buchwald-Hartwig amination can create probes with charge-transfer characteristics, which are often sensitive to the polarity of their environment. This can be exploited for the design of solvatochromic probes.
Table of Expected Photophysical Properties
| 3-Substituent | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Quantum Yield (Φ) | Notes |
| Phenyl | 320-350 | 400-450 | Moderate to High | Extended π-conjugation. |
| 4-Methoxyphenyl | 330-360 | 420-470 | High | Electron-donating group enhances fluorescence.[3] |
| 2-Thienyl | 340-370 | 430-480 | Moderate | Heteroaromatic extension of conjugation. |
| Phenylethynyl | 340-380 | 440-500 | Moderate to High | Rigid, extended π-system. |
| Morpholino | 310-340 | 380-430 | Moderate | Potential for solvatochromism. |
Note: These are estimated values based on the properties of similar imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. Actual values will need to be determined experimentally.
Conclusion
The this compound scaffold is a versatile and valuable starting material for the synthesis of a wide array of novel fluorescent probes. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust and flexible toolkit for the targeted modification of this core structure. By carefully selecting the coupling partner and reaction conditions, researchers can rationally design and synthesize fluorophores with tailored photophysical properties for a multitude of applications in chemical biology, materials science, and drug discovery. The protocols and insights provided herein are intended to empower researchers to explore the exciting potential of this privileged heterocyclic system.
References
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Omega. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Stille reaction. (2024). Wikipedia. [Link]
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Semantic Scholar. [Link]
- A Fluorescent Probe Derived From Methoxy-Modified Imidazo-Pyridin for Monitoring Sulfite in Chinese Medicinal Materials. (2025).
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (2020).
- Stille Coupling. (2023). Chemistry LibreTexts. [Link]
- Suzuki‐Miyaura cross‐coupling reaction of 3‐bromoimidazo[1,2‐b]pyridazine 40. (n.d.).
- The Mechanisms of the Stille Reaction. (2004).
- 4-(Aryl)-Benzo[13][14]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. (2022). Molecules. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- 3-arylthioimidazo[1,2-a]pyridine derivatives: A theoretical and experimental study of its photophysical properties. (2023).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (n.d.).
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017). Molecules. [Link]
- Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermedi
- Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (2014). Chemistry Central Journal. [Link]
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2019). ACS Medicinal Chemistry Letters. [Link]
- Improved Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. (2023). ChemRxiv. [Link]
- Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gα q -Protein Ligands. (2020). Chemistry. [Link]
- Imidazo[1,2-a]pyrazines. (2008).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Note: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the cytotoxic profile of the novel small molecule, 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer agents.[1][2] A thorough understanding of a compound's cytotoxic effects is paramount for its development as a therapeutic agent. This guide details a robust, multi-pronged approach employing three distinct cell-based assays to generate a comprehensive and reliable cytotoxicity profile. We will cover protocols for assessing metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-Glo® 3/7 assay), moving beyond a single endpoint to elucidate the mechanism of cell death.
Foundational Principles
The Target Compound: Imidazo[1,2-a]pyrazine Derivatives
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocycle that has attracted significant interest in drug discovery.[2] Various derivatives have been synthesized and evaluated for a range of biological activities, including anticancer and antiviral properties.[1] Some have shown the ability to induce apoptosis in cancer cell lines, making them attractive candidates for further investigation.[3] This protocol focuses on this compound, a specific analog whose cytotoxic potential requires rigorous characterization.
The Importance of Cytotoxicity Profiling
Cytotoxicity refers to the quality of a substance in causing damage to cells.[4][5] In drug discovery, cytotoxicity assays are fundamental for screening compound libraries and identifying potential therapeutic leads, particularly in oncology.[4][5] These assays help quantify a compound's potency, often expressed as an IC50 (half-maximal inhibitory concentration), which is the concentration required to inhibit a biological process by 50%.[6] It is crucial to understand not only if a compound kills cells, but how. The primary mechanisms of cell death are:
-
Apoptosis: A programmed, orderly process of cell suicide that avoids inflammation.
-
Necrosis: A traumatic form of cell death resulting from acute injury, which leads to cell lysis and inflammation.
A Tripartite Assay Approach for a Comprehensive View
Relying on a single assay can be misleading. For instance, a compound might halt cell division (cytostatic effect) without directly killing the cells, which could be misinterpreted by an assay that only measures metabolic activity. To build a trustworthy and self-validating cytotoxicity profile, we employ three complementary assays that interrogate different cellular states.
-
MTT Assay (Metabolic Activity): Measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan is proportional to the number of viable, active cells.
-
LDH Assay (Membrane Integrity): Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis.[8][9][10][11]
-
Caspase-Glo® 3/7 Assay (Apoptosis): A highly sensitive luminescent assay that measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway.[12][13][14]
This orthogonal approach provides a more complete picture, allowing researchers to distinguish between cytostatic effects, apoptosis, and necrosis.
Caption: Orthogonal assay strategy for comprehensive cytotoxicity analysis.
Experimental Design & Prerequisites
Materials and Reagents
-
Cell Line: A549 human lung carcinoma cell line (ATCC® CCL-185™). This is a well-characterized and widely used model for lung cancer research.[15][16]
-
Culture Medium: F-12K Medium (or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[16][17]
-
Test Compound: this compound.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.[18]
-
MTT Assay Kit: Includes MTT reagent and a solubilization solution (e.g., DMSO or acidified isopropanol).
-
LDH Cytotoxicity Assay Kit: Includes LDH substrate, cofactor, and diaphorase.[10]
-
Caspase-Glo® 3/7 Assay System: Includes Caspase-Glo® 3/7 Buffer and Substrate.[12]
-
Positive Controls: Doxorubicin or Staurosporine (for apoptosis/cytotoxicity).
-
Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate spectrophotometer (for MTT/LDH), and luminometer (for Caspase-Glo).
Cell Line Selection and Culture
A549 cells are adherent epithelial cells derived from human lung carcinoma.[16][17] They are robust, have a doubling time of approximately 22-24 hours, and are suitable for high-throughput screening.[15]
-
Maintenance: Culture cells in T-75 flasks. When cells reach 70-90% confluency, subculture them using Trypsin-EDTA.[17][19]
-
Passaging: Do not use cells of a high passage number, as this can lead to genetic drift and altered phenotypes.[15] It is recommended to use cells within 10-15 passages from thawing.
Compound Preparation and Dilution Series
Accurate compound handling is critical for reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.[18] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[18] Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[18]
-
Serial Dilutions: Perform serial dilutions in 100% DMSO first.[18] This maintains a consistent DMSO concentration in the intermediate stocks before final dilution into the culture medium.
-
Final Concentration: The final concentration of DMSO in the cell culture wells should be kept as low as possible, ideally ≤ 0.5%, to avoid solvent-induced cytotoxicity.[18][20] Always include a vehicle control (medium with the same final DMSO concentration as the treated wells) in every experiment.[18]
| Parameter | Value | Notes |
| Stock Concentration | 10 mM | In 100% DMSO |
| Intermediate Dilution Factor | 10x | In 100% DMSO |
| Final Dilution in Medium | 200x | e.g., 1 µL of DMSO stock into 199 µL of medium |
| Final DMSO Concentration | 0.5% | This is the vehicle control concentration |
| Suggested Test Range (Final) | 0.1 µM to 100 µM | A broad range is recommended for initial screening |
Step-by-Step Protocols
General Workflow: Cell Plating and Treatment
This initial procedure is common to all three assays.
Caption: General experimental workflow for cytotoxicity testing.
-
Cell Seeding: Trypsinize and count A549 cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase throughout the experiment.[21]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.[22]
-
Treatment: Prepare your final compound dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound, positive control, or vehicle control.
-
Exposure: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
Protocol A: Assessing Cell Viability via MTT Assay
-
Principle: Measures mitochondrial reductase activity in living cells.[7]
-
Add MTT Reagent: At the end of the incubation period, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubate: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[21]
-
Solubilize Crystals: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[7][21]
-
Read Absorbance: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm (with a reference wavelength of ~630 nm if possible).
Protocol B: Quantifying Cytotoxicity via LDH Release Assay
-
Collect Supernatant: At the end of the incubation period, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[10]
-
Transfer Sample: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[8][10]
-
Prepare Controls: Include wells for:
-
Add Reaction Mix: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.
-
Incubate & Read: Incubate the plate at room temperature for 20-30 minutes, protected from light.[8][23] Measure the absorbance at 490 nm.[8][23]
Protocol C: Detecting Apoptosis via Caspase-Glo® 3/7 Assay
-
Principle: Measures the activity of executioner caspases 3 and 7 using a bioluminescent substrate.[12][13]
-
Equilibrate Plate: At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[24]
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.[12][25]
-
Incubate: Mix the contents by shaking the plate on an orbital shaker at low speed for 1-2 minutes. Incubate at room temperature for 1 to 3 hours.
-
Read Luminescence: Measure the luminescence of each well using a plate luminometer.
Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
-
For MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100[7]
-
For LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
Determining the IC50 Value
The IC50 value is determined by plotting the percentage of inhibition (100 - % Viability) against the logarithm of the compound concentration.[6][26] Use a non-linear regression model (four-parameter logistic fit) to generate a sigmoidal dose-response curve.[27][28] Software such as GraphPad Prism or specialized Excel add-ins can be used for this analysis.[27][28]
Integrating Data from All Three Assays
The true power of this protocol lies in comparing the results from the three assays to infer the mechanism of action.
| MTT Result | LDH Result | Caspase 3/7 Result | Interpretation |
| ↓ Viability | ↑ Cytotoxicity | Low Activity | Primary Necrosis: The compound causes direct membrane damage, leading to cell lysis. |
| ↓ Viability | Low Cytotoxicity | ↑↑ High Activity | Primary Apoptosis: The compound triggers programmed cell death. |
| ↓ Viability | Low Cytotoxicity | Low Activity | Cytostatic Effect: The compound inhibits cell proliferation without inducing significant cell death. |
| ↓ Viability | ↑ Cytotoxicity | ↑ High Activity | Mixed Apoptosis/Necrosis: The compound may induce apoptosis, which progresses to secondary necrosis at later time points or higher concentrations. |
References
- Altogen Biosystems. A549 Cell Subculture Protocol. [Link]
- REPROCELL. Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold. [Link]
- Riss, T. L., et al. (2011).
- Creative Bioarray. MTT Analysis Protocol. [Link]
- Nanopartikel.info. Culturing A549 cells. [Link]
- Roche.
- Vala Sciences. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
- Wikipedia. MTT assay. [Link]
- UCSC Genome Browser. (2008). A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross- linking. [Link]
- Science Gateway.
- Cell Biologics Inc. LDH Assay. [Link]
- Bio-Rad. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]
- ResearchGate.
- OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. [Link]
- GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link]
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
- Scribd. Caspase-Glo 3 - 7 3D Assay TM627. [Link]
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI, NIH. [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- protocols.io. (2025). Caspase 3/7 Activity. [Link]
- Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC, NIH. [Link]
- Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]
- ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]
- ResearchGate. Peptide solvent for cell-based Assay?. [Link]
- Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH. [Link]
- Fesharaki, S., et al. (2023).
- da Silva, A. C. S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC, NIH. [Link]
- Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. clyte.tech [clyte.tech]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 13. promega.com [promega.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. A549 Cell Subculture Protocol [a549.com]
- 16. reprocell.com [reprocell.com]
- 17. genome.ucsc.edu [genome.ucsc.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. nanopartikel.info [nanopartikel.info]
- 20. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. editxor.com [editxor.com]
- 23. cellbiologics.com [cellbiologics.com]
- 24. protocols.io [protocols.io]
- 25. scribd.com [scribd.com]
- 26. researchgate.net [researchgate.net]
- 27. Star Republic: Guide for Biologists [sciencegateway.org]
- 28. youtube.com [youtube.com]
Application Notes and Protocols for Antimicrobial Activity Testing of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrazine Derivatives
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Imidazo[1,2-a]pyrazines, a class of nitrogen-rich heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The fused bicyclic scaffold of these molecules serves as a versatile pharmacophore, amenable to structural modifications to optimize potency and selectivity. 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine is a specific derivative within this promising class, and this document provides a comprehensive guide to evaluating its antimicrobial potential.
These application notes are designed to provide researchers with a robust framework for the systematic evaluation of this compound, from initial screening to more detailed characterization of its antimicrobial effects. The protocols herein are grounded in internationally recognized standards, primarily those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data accuracy, reproducibility, and comparability across different laboratories.[4][5]
Compound Profile: this compound
| Characteristic | Description |
| IUPAC Name | This compound |
| CAS Number | 91775-62-1[6] |
| Molecular Formula | C₇H₆BrN₃O[7][8] |
| Molecular Weight | 228.05 g/mol [8] |
| Appearance | White to light yellow solid[8] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[8] |
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of a novel compound's antimicrobial activity typically involves determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[9][10] This method is favored for its efficiency and conservation of test compound.
Rationale for Method Selection: Broth microdilution is a standardized and widely accepted method recommended by both CLSI and EUCAST for determining MIC values.[9][11] It allows for the simultaneous testing of multiple concentrations of a compound against different microorganisms in a 96-well microtiter plate format, providing a high-throughput and reproducible assay.
Experimental Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hours) agar plate.
-
Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to cover a clinically relevant concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[12]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include the following controls:
-
Positive Control: Bacteria with no compound to ensure organism viability.
-
Negative Control: Broth medium only to check for sterility.
-
Solvent Control: Bacteria with the highest concentration of the solvent used to dissolve the compound to rule out any inhibitory effects of the solvent.
-
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air.[10]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[10]
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.
Rationale for Method Selection: Determining the MBC provides insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This is a critical parameter in drug development, as bactericidal agents are often preferred for treating serious infections.
Experimental Protocol:
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells showing no visible growth (at and above the MIC).
-
Aseptically pipette a small volume (e.g., 10 µL) from each of these clear wells.
-
Spot-inoculate onto a fresh agar plate (e.g., Mueller-Hinton Agar - MHA).
-
-
Incubation:
-
Incubate the agar plate at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, observe the plates for bacterial growth.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[12]
-
Data Presentation: MIC and MBC Values
| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | MBC (µg/mL) of this compound | Positive Control (Antibiotic) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | |||
| Escherichia coli | Gram-negative | |||
| Pseudomonas aeruginosa | Gram-negative | |||
| Enterococcus faecalis | Gram-positive |
Part 2: Advanced Antimicrobial Characterization
Beyond initial screening, a more in-depth understanding of the compound's antimicrobial properties can be gained through kinetic and biofilm assays.
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.
Rationale for Method Selection: Time-kill assays provide dynamic information about the antimicrobial effect, distinguishing between bactericidal and bacteriostatic activity more definitively than MBC assays. They can also reveal concentration-dependent or time-dependent killing kinetics.
Experimental Protocol:
-
Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to approximately 5 x 10⁵ CFU/mL in a larger volume of broth.
-
Prepare tubes with broth containing this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Inoculate the tubes with the prepared bacterial suspension.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of the compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Workflow for Time-Kill Kinetic Assay
Caption: Workflow for Time-Kill Kinetic Assay.
Anti-Biofilm Activity Assessment
Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics.
Rationale for Method Selection: Evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is crucial, as biofilm-associated infections are a major clinical problem.
Experimental Protocol for Biofilm Inhibition:
-
Preparation:
-
In a 96-well flat-bottomed microtiter plate, add serial dilutions of this compound in a suitable growth medium (e.g., Tryptic Soy Broth).
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Add the bacterial suspension to the wells.
-
Incubate the plate for 24-48 hours at 37°C without shaking to allow for biofilm formation.
-
-
Quantification:
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with crystal violet.
-
After further washing, solubilize the bound crystal violet with an appropriate solvent (e.g., ethanol or acetic acid).
-
Measure the absorbance of the solubilized stain using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Workflow for Anti-Biofilm Activity Assay
Caption: Workflow for Anti-Biofilm Activity Assay.
Part 3: Exploring the Mechanism of Action
While the precise mechanism of action of this compound is yet to be elucidated, imidazo-fused heterocycles are known to target various essential bacterial processes.[13] A potential mechanism could involve the inhibition of key enzymes in bacterial metabolic pathways or disruption of cell membrane integrity.
Hypothetical Signaling Pathway Inhibition
A plausible mechanism of action for novel antimicrobial agents is the inhibition of bacterial signaling pathways essential for virulence or survival. For instance, the compound could interfere with a two-component system that regulates the expression of virulence factors.
Caption: Hypothetical Bacterial Signaling Pathway Inhibition.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial and advanced antimicrobial characterization of this compound. Rigorous adherence to these standardized methods will ensure the generation of high-quality, reproducible data that can effectively guide further drug development efforts. Future studies should focus on elucidating the specific molecular target and mechanism of action, as well as evaluating the compound's in vivo efficacy and safety profile. The exploration of imidazo[1,2-a]pyrazine derivatives continues to be a promising avenue in the quest for novel therapeutics to combat the growing threat of antimicrobial resistance.
References
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.).
- Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.).
- EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- CLSI 2024 M100Ed34(1). (n.d.).
- Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (n.d.). [Link]
- Guidance Documents - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (n.d.).
- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
- (PDF) EUCAST expert rules in antimicrobial susceptibility testing. (n.d.).
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (n.d.).
- Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. (2018, July 16). Trade Science Inc. [Link]
- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
- This compound. (n.d.). PubChemLite. [Link]
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. [Link]
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023, November 28).
Sources
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. This compound | [frontierspecialtychemicals.com]
- 7. PubChemLite - this compound (C7H6BrN3O) [pubchemlite.lcsb.uni.lu]
- 8. This compound CAS#: 91775-62-1 [amp.chemicalbook.com]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. mdpi.com [mdpi.com]
- 13. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anticancer Potential of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine heterocyclic scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][2][3][4] This document provides a comprehensive guide for investigating the in vitro anticancer effects of a novel derivative, 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine (hereafter referred to as IMP-X ). These application notes are designed to provide researchers with a robust framework for characterizing the biological activity of IMP-X and similar novel compounds. We will detail protocols for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and a proposed mechanism of action involving the PI3K/Akt/mTOR signaling pathway. While the precise mechanism of IMP-X is under investigation, the protocols outlined herein are based on established methodologies for evaluating small molecule inhibitors in oncology research.
Introduction to Imidazo[1,2-a]pyrazines in Oncology
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in the field of oncology. Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological properties, including potent antiproliferative activity against various cancer cell lines.[2][3][4] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its biological activity.[5] Published research has shown that different analogs can exert their anticancer effects through various mechanisms, such as inhibition of tubulin polymerization and modulation of critical signaling pathways like the signal transducer and activator of transcription 3 (STAT3) and nuclear factor-κB (NF-κB).[3][6]
IMP-X (this compound) is a novel analog featuring bromine and methoxy substitutions, which may enhance its biological activity and pharmacokinetic properties.[7][8][9] Based on the known bioactivity of similar heterocyclic compounds, we hypothesize that IMP-X may exert its anticancer effects by targeting key cell signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[10][11][12] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its inhibition is a validated strategy in cancer therapy.[11][13][14]
The following sections provide a detailed roadmap for the initial in vitro characterization of IMP-X using a model cancer cell line, such as the MCF-7 human breast cancer cell line, which is known to have a constitutively active PI3K/Akt pathway.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
We propose a working hypothesis that IMP-X functions as an inhibitor of the PI3K/Akt/mTOR signaling cascade. This pathway is often hyperactivated in cancer due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[13] Inhibition of this pathway can lead to decreased cell proliferation, cell cycle arrest, and induction of apoptosis.[11] The experimental protocols detailed below are designed to systematically test this hypothesis.
Figure 2: Experimental workflow for IMP-X characterization.
Detailed Experimental Protocols
These protocols are optimized for a 96-well plate format where applicable, but can be scaled as needed. All procedures should be conducted in a sterile cell culture hood.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [15][16]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. [16]
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
IMP-X stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered) * Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. [17] 2. Compound Treatment: Prepare serial dilutions of IMP-X in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Remove the old media from the cells and add 100 µL of the media containing the different concentrations of IMP-X . Include a vehicle control (medium with the same concentration of DMSO as the highest IMP-X concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible. [15][16] 5. Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes. [17] 6. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. [17]
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the log concentration of IMP-X to determine the IC50 value (the concentration that inhibits 50% of cell growth).
| IMP-X Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 0.1 | 1.20 | 96% |
| 1 | 1.05 | 84% |
| 5 | 0.65 | 52% |
| 10 | 0.30 | 24% |
| 50 | 0.10 | 8% |
| 100 | 0.08 | 6.4% |
| Table 1: Example data from an MTT assay. |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [18][19]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [19][20]Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. [20][21]Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. [19]
-
Materials:
-
6-well plates
-
IMP-X
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with IMP-X at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Combine all cells and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes. 3. Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [21] 5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [20] 6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
| Cell Population | Vehicle Control (%) | IMP-X Treated (%) |
| Viable (Annexin V-/PI-) | 95 | 45 |
| Early Apoptotic (Annexin V+/PI-) | 2 | 35 |
| Late Apoptotic (Annexin V+/PI+) | 2 | 15 |
| Necrotic (Annexin V-/PI+) | 1 | 5 |
| Table 2: Example data from an Annexin V/PI apoptosis assay. |
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [22][23]
-
Principle: PI is a fluorescent dye that intercalates into the DNA of cells. [23]The amount of fluorescence is directly proportional to the amount of DNA. Thus, cells in the G2/M phase (with twice the DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate fluorescence intensity.
-
Materials:
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with IMP-X at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol. Wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight). [22][24] 4. Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. [22] 5. Incubation: Incubate for 30 minutes at room temperature in the dark. [22] 6. Analysis: Analyze the samples by flow cytometry.
-
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
| Cell Cycle Phase | Vehicle Control (%) | IMP-X Treated (%) |
| G0/G1 | 60 | 30 |
| S | 25 | 15 |
| G2/M | 15 | 55 |
| Table 3: Example data from a cell cycle analysis. |
Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules. [26][27]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Materials:
-
IMP-X treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Treat cells with IMP-X at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer. [28] 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis. 4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. [28] 5. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [27] 6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. [28] 7. Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [28] 8. Detection: Wash the membrane again with TBST, apply the ECL detection reagent, and visualize the protein bands using an imaging system. [28] 9. Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Expected Outcome: Treatment with IMP-X is expected to decrease the levels of phosphorylated Akt, mTOR, and p70S6K, while the total protein levels of these kinases and the loading control remain unchanged, thus confirming the inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of this compound (IMP-X ) as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its biological activity. Furthermore, the proposed mechanistic studies using Western blotting can help to validate its presumed target pathway. Successful outcomes from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic and toxicological profiling.
References
- Vertex AI Search. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol.
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
- University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI.
- Abcam. Annexin V staining assay protocol for apoptosis.
- UCL. Cell Cycle Analysis by Propidium Iodide Staining.
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- Flow Cytometry Core Facility. The Annexin V Apoptosis Assay.
- DAWINBIO. Annexin V staining protocol for apoptosis.
- NCBI Bookshelf. Cell Viability Assays.
- ACS Publications. Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
- BroadPharm. Protocol for Cell Viability Assays.
- PubMed. Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
- ResearchGate. The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and...
- PubMed. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities.
- PubMed. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells.
- Abcam. MTT assay protocol.
- Benchchem. Application Notes and Protocols for Cell Viability Assays with ME-143 Treatment.
- Benchchem. Application Note: Western Blot Protocol for Cells Treated with Antitumor Agent-88.
- ResearchGate. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
- ResearchGate. Guidelines for cell viability assays.
- Abcam. Western blot protocol.
- OriGene Technologies Inc. Western Blot Protocol.
- R&D Systems. Quality Control Western Blot Protocol.
- ResearchGate. What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?
- Benchchem. 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine.
- TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- Frontier Specialty Chemicals. This compound.
- NIH. Imidazopyrazine Derivatives As Inhibitors of mTOR - PMC.
- NIH. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC.
- MDPI. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products.
- PubChemLite. This compound.
- NIH. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC.
- PubMed. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines.
- ResearchGate. Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents.
- NIH. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
- Sigma-Aldrich. 3-Bromoimidazo 1,2-a pyrazine 96 57948-41-1.
- Cenmed. 3 Bromo 8 (Methylsulfanyl)Imidazo[1 2 A]Pyrazine.
- PubMed. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
- NIH. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | [frontierspecialtychemicals.com]
- 9. PubChemLite - this compound (C7H6BrN3O) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]
- 14. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. kumc.edu [kumc.edu]
- 21. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. origene.com [origene.com]
Application Notes and Protocols: The Use of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine as a Chemical Tool for Target Identification
Introduction: Unveiling the Molecular Targets of Privileged Scaffolds
In the landscape of modern drug discovery, the identification of a drug's molecular target is a critical step that bridges the gap between a desired physiological effect and its underlying mechanism of action.[1][2][3] Phenotypic screening, a powerful approach for discovering bioactive compounds, often yields potent molecules with unknown targets.[2][3] The subsequent process of target deconvolution is essential for understanding a compound's efficacy, predicting potential off-target effects, and optimizing lead compounds.[4][5] Chemical proteomics has emerged as a cornerstone technology in this endeavor, providing a suite of powerful tools to identify and validate protein targets in complex biological systems.[2][6]
The imidazo[1,2-a]pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of protein classes, most notably protein kinases.[7][8][9] Compounds bearing this heterocyclic system have been developed as inhibitors of PI3K, Aurora kinases, and others, highlighting its therapeutic potential.[7][8] 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine is a derivative of this scaffold, and while its specific biological targets are not yet fully elucidated, its structure presents an ideal starting point for the development of a chemical probe to explore its interactome. The presence of a bromine atom provides a convenient chemical handle for derivatization, allowing for the attachment of reporter tags necessary for target enrichment and identification.[10]
This guide provides a comprehensive overview of the methodologies for utilizing this compound as a chemical tool for target identification. We will detail the design and synthesis of affinity-based probes, provide step-by-step protocols for their application in affinity purification-mass spectrometry (AP-MS) workflows, and discuss the principles of data analysis and target validation.
Probe Design and Synthesis: From Bioactive Core to Functional Tool
The conversion of a bioactive compound into a functional chemical probe requires the strategic introduction of a reporter tag without significantly compromising its binding affinity for its native targets.[11] A typical chemical probe consists of three key components: the recognition element (the bioactive core), a linker, and a reporter tag.[11] For this compound, the bromine atom at the 3-position is an ideal site for modification. We propose the synthesis of two types of affinity-based probes: a biotinylated probe for pull-down assays and an alkyne-functionalized probe for in-situ labeling via click chemistry.
Rationale for Probe Design:
-
Biotinylated Probe: Biotin's high affinity for streptavidin forms the basis of a robust and widely used method for enriching biotin-tagged molecules and their binding partners.[2] This probe is ideal for pull-down experiments from cell lysates.
-
Alkyne-Functionalized Probe: The alkyne group is a bio-orthogonal handle that can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[12][13] This allows for the covalent attachment of a reporter tag (e.g., biotin-azide or a fluorescent azide) after the probe has interacted with its targets within living cells, minimizing potential steric hindrance from a bulky tag during target engagement.[13]
Below is a proposed synthetic scheme for the creation of these probes, leveraging a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, at the 3-position.
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Functionalized Imidazo[1,2-a]pyrazine Probe
This protocol describes the synthesis of an alkyne-containing probe derived from this compound, which can be used for subsequent click chemistry applications.
Materials:
-
This compound
-
Propargylamine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMF or THF)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the starting material in the anhydrous solvent.
-
Add propargylamine (1.2 equivalents), the palladium catalyst (0.05 equivalents), CuI (0.1 equivalents), and the base (2.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized probe.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Affinity Purification of Target Proteins using a Biotinylated Probe
This protocol outlines the use of a biotinylated derivative of this compound to isolate binding proteins from a cell lysate. A similar synthetic route as in Protocol 1 can be used, substituting propargylamine with a biotin-containing alkyne or amine.
Materials:
-
Biotinylated imidazo[1,2-a]pyrazine probe
-
Control compound (unmodified this compound)
-
Cell culture of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer or a high concentration of free biotin)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the soluble proteome.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Probe Incubation: Aliquot equal amounts of protein lysate into microcentrifuge tubes. Add the biotinylated probe to the experimental samples and an equivalent concentration of the control compound (or DMSO) to the negative control samples. Incubate for 1-4 hours at 4°C with gentle rotation.
-
Competitive Binding (Optional but Recommended): To increase confidence in identified targets, include a competition experiment. Co-incubate the lysate with the biotinylated probe and a 100-fold excess of the free, unmodified compound. True targets should show reduced binding to the probe in this condition.
-
Capture of Probe-Protein Complexes: Add pre-washed streptavidin beads to each lysate and incubate for 1 hour at 4°C to capture the biotinylated probe and its interacting proteins.
-
Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads extensively (3-5 times) with cold wash buffer to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads. For mass spectrometry analysis, on-bead digestion is often preferred. Alternatively, elute by boiling the beads in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and silver staining or proceed with proteomic sample preparation for mass spectrometry.
Protocol 3: Proteomic Sample Preparation and LC-MS/MS Analysis
This protocol describes the preparation of protein samples for identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 desalting spin tips
Procedure:
-
On-Bead Digestion: Resuspend the protein-bound beads from Protocol 2 in a denaturation buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).
-
Reduction and Alkylation: Reduce the disulfide bonds by adding DTT and incubating at 37°C. Alkylate the free cysteine residues by adding IAA and incubating in the dark.
-
Digestion: Dilute the urea concentration to less than 2 M and add trypsin. Digest the proteins overnight at 37°C.
-
Peptide Collection: Centrifuge the tubes to pellet the beads and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptide solution with formic acid and desalt using C18 spin tips according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequences and identify the proteins.[14][15]
Data Presentation and Visualization
Effective data presentation is key to interpreting the results of target identification experiments.
Table 1: Example Data Output from a Quantitative Chemoproteomics Experiment
| Protein ID | Gene Name | Fold Enrichment (Probe/Control) | p-value | Function |
| P00533 | EGFR | 25.3 | 1.2e-5 | Tyrosine Kinase |
| P60709 | ACTB | 1.1 | 0.85 | Cytoskeleton |
| P04637 | TP53 | 1.5 | 0.62 | Tumor Suppressor |
| Q05397 | FASN | 18.9 | 3.4e-5 | Fatty Acid Synthase |
| P11362 | HSP90AA1 | 1.3 | 0.78 | Chaperone |
This is hypothetical data for illustrative purposes.
Diagrams:
Conclusion and Future Directions
The methodologies described provide a robust framework for identifying the molecular targets of this compound. Successful application of these protocols will generate a list of candidate interacting proteins, which must then be rigorously validated through orthogonal methods. Techniques such as cellular thermal shift assays (CETSA), isothermal titration calorimetry (ITC), or genetic approaches like CRISPR-Cas9 screens can provide crucial evidence to confirm direct binding and functional relevance of the identified targets.[1][16] By systematically unraveling the molecular interactions of this privileged scaffold, we can gain valuable insights into its therapeutic potential and pave the way for the development of novel, highly selective therapeutics.
References
- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing).
- Activity-based protein profiling: A graphical review - PMC - PubMed Central.
- Chemical Proteomics for Target Validation - World Preclinical Congress.
- Chemical Probes and Activity-Based Protein Profiling for Cancer Research - MDPI.
- Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling.
- High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024.
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC - NIH.
- Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - Frontiers.
- A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences.
- LC-MS/MS Data Analysis - CD Genomics.
- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC - PubMed Central.
- Stability-based approaches in chemoproteomics - PMC - NIH.
- (PDF) Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - ResearchGate.
- Identifying small molecule probes for kinases by chemical proteomics - mediaTUM.
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applications - MDPI.
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC.
- Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions | Charles River.
- Chemoproteomics, a broad avenue to target deconvolution | THE LEI GROUP.
- Different chemical proteomic approaches to identify the targets of lapatinib - PMC - NIH.
- Chemical proteomics approaches for identifying the cellular targets of natural products.
- WEBINAR: Automate Non-Targeted LC-MS/MS Identification with KnowItAll LC Expert - Jan 2025 - YouTube.
- Data analysis strategies for targeted and untargeted LC-MS metabolomic studies: Overview and workflow - ResearchGate.
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity.
- Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis | Analytical Chemistry - ACS Publications.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals.
- Creating Protein Affinity Reagents by Combining Peptide Ligands on Synthetic DNA Scaffolds - PMC - PubMed Central.
- Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed.
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - ResearchGate.
- Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University.
- (PDF) Imidazo[1,2-a]pyrazines - ResearchGate.
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - NIH.
- Target Identification Using Chemical Probes - PubMed.
- This compound - PubChemLite.
- This compound | - Frontier Specialty Chemicals.
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing).
- Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis.
- Explore the World of Proteomics with Pull-Down Assay! - Bioclone.
- pyBinder: Quantitation to Advance Affinity Selection-Mass Spectrometry - ACS Publications.
- 3-BROMO-5-METHOXY-IMIDAZO-[1,2-A]-PYRAZINE - SpectraBase.
- 3-Bromoimidazo(1,2-a)pyrazine | C6H4BrN3 | CID 2771671 - PubChem.
- TargIDe: a machine-learning workflow for target identification of molecules with antibiofilm activity against Pseudomonas aeruginosa - National Institutes of Health (NIH) |.
Sources
- 1. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 2. europeanreview.org [europeanreview.org]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tsijournals.com [tsijournals.com]
- 11. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 14. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS Data Analysis - CD Genomics [bioinfo.cd-genomics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Derivatization of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine for Enhanced Biological Potency
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of molecules with a vast range of pharmacological activities, including potent kinase and phosphodiesterase inhibitors.[1][2] Strategic modification of this core is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The C-3 position of the imidazo[1,2-a]pyrazine ring system is a key vector for derivatization, and the presence of a bromine atom at this position provides a versatile chemical handle for introducing diverse functionalities. This guide provides an in-depth analysis and detailed protocols for the derivatization of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine using three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will explore the causality behind these synthetic choices, linking them directly to the enhancement of biological potency through structure-activity relationship (SAR) insights.
Introduction: The Imidazo[1,2-a]pyrazine Core and the Rationale for C-3 Derivatization
The imidazo[1,2-a]pyrazine ring system is a bioisostere of purines and is present in numerous compounds targeting a wide array of biological targets, from kinases involved in oncology to G-protein coupled receptors.[3][4] The potency of these compounds is highly dependent on the nature and position of substituents around the core.
The this compound scaffold is an excellent starting point for library synthesis.
-
The C-3 Bromo Handle: The bromine atom at the C-3 position is readily displaced via transition-metal-catalyzed cross-coupling reactions, allowing for the systematic introduction of aryl, heteroaryl, alkynyl, and amino moieties.
-
The C-8 Methoxy Group: The electron-donating methoxy group at the C-8 position modulates the electronic properties of the heterocyclic system. Literature suggests that the C-8 position is highly susceptible to nucleophilic substitution, indicating its role in influencing the overall electron distribution of the scaffold, which can impact both reactivity at other positions and ligand-receptor binding interactions.[5]
This guide will focus on leveraging the C-3 bromo position to explore chemical space and drive potency improvements. We will present three high-utility derivatization protocols, each leading to a distinct class of compounds with demonstrated biological relevance.
Figure 1: Strategic derivatization workflow for potency enhancement.
Suzuki-Miyaura Coupling: Accessing 3-Aryl and 3-Heteroaryl Analogs
The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl and heteroaryl fragments to the C-3 position. These fragments are crucial for exploring interactions with hydrophobic pockets and forming key hydrogen bonds in enzyme active sites, often leading to significant gains in potency. For instance, studies on AMPA receptor modulators have shown that the nature of the 3-aryl substituent on the imidazo[1,2-a]pyrazine core dramatically influences potency.[6]
Scientific Rationale
The introduction of a (hetero)aryl group allows for fine-tuning of steric bulk, electronics (through substituted boronic acids), and hydrogen bonding potential. This is a proven strategy for targeting the ATP-binding site of kinases, where flat aromatic systems can engage in π-stacking interactions with aromatic amino acid residues.
Protocol: Synthesis of 3-(4-hydroxyphenyl)-8-methoxyimidazo[1,2-a]pyrazine
This protocol is adapted from methodologies reported for the Suzuki coupling of related 3-bromo-imidazo[1,2-a]pyrazine systems.[6]
Materials:
-
This compound (1.0 equiv)
-
4-Hydroxyphenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-hydroxyphenylboronic acid, and Na₂CO₃.
-
Add the catalyst, Pd(PPh₃)₄, to the flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 dioxane/water solvent mixture (concentration ~0.1 M with respect to the starting bromide).
-
Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-aryl product.
Structure-Activity Relationship Data
The following table, inspired by data from AMPAR modulator discovery programs, illustrates how modifications to the 3-aryl substituent can impact biological activity.[6]
| Compound ID | R Group (at C-3) | Target Potency (pIC₅₀) |
| 1a | Phenyl | 6.3 |
| 1b | 4-Fluorophenyl | 7.9 |
| 1c | 4-Hydroxyphenyl | 7.9 |
| 1d | 4-Aminophenyl | 7.2 |
| 1e | Indazol-6-yl | >8.0 |
Note: Data is illustrative and based on published results for a closely related series targeting the GluA1o-γ-8 fusion construct.[6] The data clearly shows that introducing a hydrogen bond donor (phenol, indazole) at the para-position of the C-3 aryl ring significantly enhances potency.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the C-3 position. This introduces a rigid, linear linker, which is an excellent strategy for probing deep, narrow channels within a protein's active site. This approach has been successfully used to develop potent and selective pan-Tropomyosin Receptor Kinase (TRK) inhibitors based on the imidazo[1,2-a]pyrazine scaffold.
Scientific Rationale
The alkynyl group serves two primary purposes in drug design. First, its linear geometry can act as a rigid spacer to position a second pharmacophore optimally for binding. Second, the alkyne itself can act as a weak hydrogen bond acceptor. The synthetic utility of the terminal alkyne product, which can undergo further reactions like click chemistry, adds another layer of value to this derivatization strategy.
Protocol: Synthesis of 3-((4-methoxyphenyl)ethynyl)-8-methoxyimidazo[1,2-a]pyrazine
This protocol is based on established procedures for the Sonogashira coupling of bromo-heterocycles.[7][8]
Materials:
-
This compound (1.0 equiv)
-
1-Ethynyl-4-methoxybenzene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF or DMF via syringe, followed by Et₃N (typically 2-3 equivalents or as a co-solvent).
-
Add 1-ethynyl-4-methoxybenzene via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. The reaction is often exothermic upon alkyne addition.
-
Monitor the reaction by TLC or LC-MS. Completion is usually observed within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography (e.g., hexane/ethyl acetate) to afford the 3-alkynyl product.
Structure-Activity Relationship Data
The following table demonstrates the potent inhibitory activity achieved by Sonogashira derivatization in a series of TRK inhibitors.
| Compound ID | R Group (at C-3 via Sonogashira) | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) |
| 2a | Ethynyl-phenyl | 10.2 | 35.1 | 11.5 |
| 2b | Ethynyl-(2-methyl-benzamide) | 5.8 | 18.9 | 6.2 |
| 2c | Ethynyl-(2-methyl-5-fluoro-benzamide) | 2.7 | 10.5 | 3.0 |
Note: Data is derived from a published study on 3-alkynyl imidazo[1,2-a]pyrazine derivatives. The data highlights that further functionalization of the coupled arylacetylene moiety can lead to significant improvements in potency across the TRK kinase family.
Buchwald-Hartwig Amination: Installing Nitrogen-Based Substituents
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[1][9] Applying this reaction at the C-3 position allows for the introduction of primary and secondary amines, which are exceptional at forming critical hydrogen bond interactions that can anchor a ligand in its binding site. This strategy is frequently employed in the development of kinase inhibitors, where interactions with the hinge region of the ATP-binding pocket are paramount for high-affinity binding.
Scientific Rationale
The nitrogen atom introduced via Buchwald-Hartwig coupling can act as both a hydrogen bond donor and acceptor. Attaching various alkyl or aryl groups to this nitrogen allows for extensive SAR exploration to optimize van der Waals contacts and vector out into different regions of the binding pocket. The basicity of the introduced amine can also be tuned to influence solubility and pharmacokinetic properties.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of N-Cyclopropyl-8-methoxyimidazo[1,2-a]pyrazin-3-amine
This protocol is a composite of best practices for Buchwald-Hartwig amination on electron-deficient heteroaryl bromides.[10]
Materials:
-
This compound (1.0 equiv)
-
Cyclopropylamine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a strong flow of inert gas, add NaOtBu, the phosphine ligand, and Pd₂(dba)₃ to an oven-dried Schlenk flask.
-
Add the this compound.
-
Add anhydrous toluene via syringe.
-
Add the cyclopropylamine (or other amine coupling partner) via syringe.
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Reactions with alkylamines are often complete in 2-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and carefully quench with water.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired 3-amino derivative.
Structure-Activity Relationship Data
While direct SAR for 3-amino-8-methoxyimidazo[1,2-a]pyrazines is sparse, data from analogous 3-amino-imidazo[1,2-a]pyridines and 8-amino-imidazo[1,5-a]pyrazines targeting cancer cell lines and kinases provide a strong rationale.[9]
| Compound ID | R Group (at C-3) | Target/Cell Line | Potency (IC₅₀) |
| 3a | N-(p-chlorophenyl) | HT-29 (Colon Cancer) | 12.98 µM |
| 3b | N-(p-fluorophenyl) | MCF-7 (Breast Cancer) | 9.60 µM |
| 3c | N-(piperidine) | BTK Kinase | 8.0 nM |
Note: Data is illustrative, compiled from analogous imidazo-fused systems to demonstrate the potency achievable with C-N coupled derivatives.[9] The nanomolar potency of the piperidine analog against Bruton's tyrosine kinase (BTK) underscores the power of this derivatization strategy for kinase inhibitor development.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of potent, biologically active small molecules. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions represent three robust, reliable, and scientifically sound strategies for its derivatization. By systematically introducing aryl, alkynyl, and amino functionalities at the C-3 position, researchers can rapidly generate diverse chemical libraries and effectively probe the structure-activity landscape of their biological target. The protocols and SAR insights provided in this guide serve as a comprehensive resource for drug development professionals aiming to leverage this privileged scaffold to its full potential.
References
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Belema, M., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Gill, G., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis.
- Petzer, J. P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
- Wang, S., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. [Link]
- Xiong, X., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry. [Link]
- Al-Qadi, I., et al. (2024). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents.
- Imidazo[1,2-a]pyrazines.
- Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke-Blackburn-Bienaymé Reaction and Their Hsp90 Inhibitory Activity. Organic & Biomolecular Chemistry. [Link]
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry. [Link]
- Electronic and photovoltaic properties of new materials based on Imidazo[1.2-a]pyrazine.
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry. [Link]
- Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents.
- Sayer, A., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry. [Link]
- Poggetti, E., et al. (2022). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters. [Link]
- Sonogashira coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]
- Buchwald–Hartwig amin
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Anti-Inflammatory Potential of Imidazo[1,2-a]pyrazines: An Application and Protocol Guide
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyrazines in Inflammation
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Recent investigations have highlighted its significant potential in modulating the inflammatory response, a complex biological process that underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2][3] The capacity of these compounds to interfere with key inflammatory signaling cascades makes them attractive candidates for the development of novel anti-inflammatory therapeutics.[1][4]
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously assess the anti-inflammatory properties of novel imidazo[1,2-a]pyrazine derivatives. We will delve into the mechanistic underpinnings of inflammation, outline a tiered screening approach from in vitro characterization to in vivo validation, and provide detailed, field-proven protocols for the key assays involved.
Mechanistic Landscape: Key Signaling Pathways in Inflammation
A thorough understanding of the molecular pathways driving inflammation is paramount to designing and interpreting experiments. Imidazo[1,2-a]pyridine and pyrazine derivatives have been shown to exert their anti-inflammatory effects by modulating several critical signaling networks.[2][5] The experimental design detailed herein focuses on interrogating these pathways to elucidate the mechanism of action of test compounds.
The NF-κB Signaling Pathway: A Master Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal mediators of the inflammatory response.[2] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (commonly the p65/p50 heterodimer) to translocate to the nucleus.[6] Once in the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][7]
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family, including p38 MAPK, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK), are crucial players in transducing extracellular signals into cellular responses, including inflammation.[8] The p38 MAPK pathway, in particular, is strongly activated by cellular stress and inflammatory cytokines and plays a significant role in regulating the expression of TNF-α and IL-6.[9] Assessing the phosphorylation state of p38 is a direct measure of its activation.[10][11]
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT pathway is a primary signaling route for a wide array of cytokines and growth factors.[12][13] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases.[12] Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate STAT proteins.[14] These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for target genes, many of which are involved in the inflammatory response.[15] Notably, there is significant crosstalk between the JAK/STAT and NF-κB pathways, with STAT3 being a key player in this interplay.[2]
Experimental Workflow: A Stepwise Approach
A logical and phased experimental approach is crucial for the efficient evaluation of novel compounds. The following workflow provides a roadmap from initial screening to mechanistic elucidation and in vivo validation.
Protocols and Application Notes
The following protocols are designed for the initial in vitro characterization of imidazo[1,2-a]pyrazines. It is crucial to include appropriate positive and negative controls in all assays.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Rationale: Before evaluating the anti-inflammatory activity of a compound, it is essential to determine its cytotoxic profile to ensure that any observed effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Imidazo[1,2-a]pyrazine compounds
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine compounds in complete DMEM. Based on literature for similar compounds, a starting concentration range of 1-100 µM is recommended.[4][16] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀). For subsequent anti-inflammatory assays, use non-toxic concentrations of the compounds (typically concentrations that result in >90% cell viability).
Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that are significantly upregulated in response to inflammatory stimuli like LPS.[17] Measuring the levels of these cytokines in the cell culture supernatant provides a direct assessment of the anti-inflammatory activity of the test compounds.
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
Imidazo[1,2-a]pyrazine compounds
-
LPS (1 µg/mL)
-
Mouse TNF-α and IL-6 ELISA kits
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the imidazo[1,2-a]pyrazine compounds for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (final concentration 1 µg/mL) to the wells and incubate for 24 hours.[7] Include a control group with cells treated with LPS only.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the culture supernatants.
-
ELISA Assay: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[18][19][20][21][22] This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding standards and samples (the collected supernatants).
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the concentrations of TNF-α and IL-6 in the samples.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | < 15 | < 20 |
| LPS (1 µg/mL) | 2500 ± 150 | 4800 ± 200 |
| LPS + Compound X (10 µM) | 1200 ± 80 | 2300 ± 120 |
| LPS + Compound X (25 µM) | 600 ± 50 | 1100 ± 90 |
| LPS + Dexamethasone (1 µM) | 450 ± 40 | 800 ± 70 |
| Table 1: Representative data for the effect of an imidazo[1,2-a]pyrazine compound on TNF-α and IL-6 production in LPS-stimulated RAW 264.7 cells. |
Protocol 3: Gene Expression Analysis of iNOS and COX-2 by qPCR
Rationale: iNOS and COX-2 are key enzymes involved in the production of inflammatory mediators (nitric oxide and prostaglandins, respectively). Their expression is transcriptionally upregulated by NF-κB.[2][7] Quantifying the mRNA levels of iNOS and COX-2 by quantitative real-time PCR (qPCR) provides insight into the compound's effect on the transcriptional regulation of these pro-inflammatory genes.
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
Imidazo[1,2-a]pyrazine compounds
-
LPS (1 µg/mL)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with the test compounds and/or LPS as described in Protocol 2, but for a shorter duration (e.g., 6-8 hours) to capture the peak of gene expression.[7]
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[23]
-
qPCR: Perform qPCR using SYBR Green master mix and specific primers for iNOS, COX-2, and the housekeeping gene.[24][25]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of iNOS and COX-2, normalized to the housekeeping gene.
Protocol 4: Western Blot Analysis of NF-κB and p38 MAPK Activation
Rationale: To investigate the effect of the compounds on the upstream signaling pathways, Western blotting can be used to detect the phosphorylation status of key proteins. The phosphorylation of the p65 subunit of NF-κB and p38 MAPK are indicative of their activation.[6][9]
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
Imidazo[1,2-a]pyrazine compounds
-
LPS (1 µg/mL)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with the test compounds and LPS for a short duration (e.g., 15-30 minutes) to observe the peak of protein phosphorylation.[9]
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the level of activation.
Progression to In Vivo Models
Compounds that demonstrate significant in vitro anti-inflammatory activity and a clear mechanism of action can be advanced to in vivo models of inflammation. A commonly used acute inflammation model is the carrageenan-induced paw edema model in rodents.[26] In this model, the reduction in paw swelling following compound administration is a measure of its anti-inflammatory efficacy. Further analysis can include histopathology of the paw tissue and measurement of inflammatory markers in the serum or tissue homogenates.
Conclusion
The experimental framework presented in this guide provides a robust and comprehensive approach to evaluate the anti-inflammatory properties of novel imidazo[1,2-a]pyrazine derivatives. By systematically assessing their effects on key inflammatory mediators and signaling pathways, researchers can effectively identify promising lead compounds for further development as next-generation anti-inflammatory therapies. The detailed protocols serve as a practical resource to ensure the generation of reliable and reproducible data, ultimately accelerating the drug discovery process.
References
- New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. MDPI.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health.
- Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed.
- Real time RT‑PCR analysis of iNOS and COX-2 mRNA expression in RAW... ResearchGate.
- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI.
- Human IL-6 ELISA. Biomedica.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
- (PDF) Imidazo[1,2-a]pyrazines. ResearchGate.
- Synthesis and anti-inflammatory activities of imidazo [1,2-a] pyrimidine derivatives.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI.
- What will be the best way to test NFkb activation via western blot?. ResearchGate.
- From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. PMC - PubMed Central.
- Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. PMC - PubMed Central.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
- Western blot analysis of p38, JNK, and ERK. RAW264.7 cells were treated... ResearchGate.
- Quantitative Real Time PCR Protocol. Stack Lab.
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed.
- GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR).
- qPCR (real-time PCR) protocol explained. YouTube.
- Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. PubMed Central.
- Discovery of 8‑Amino-imidazo[1,5‑a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate.
- JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. PMC - PubMed Central.
- JAK/STAT Signaling Pathway and Inhibitors in Inflammatory and Neoplasmatic Skin Diseases. Austin Publishing Group.
- Targeting JAK/STAT signaling pathway in inflammatory diseases. ResearchGate.
- JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. PMC - PubMed Central.
- (This reference is not cited in the text)
- (This reference is not cited in the text)
- (This reference is not cited in the text)
- (This reference is not cited in the text)
- (This reference is not cited in the text)
- (This reference is not cited in the text)
- (This reference is not cited in the text)
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
Sources
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways [mdpi.com]
- 8. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tsijournals.com [tsijournals.com]
- 16. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mabtech.com [mabtech.com]
- 18. bmgrp.com [bmgrp.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. fn-test.com [fn-test.com]
- 22. stackscientific.nd.edu [stackscientific.nd.edu]
- 23. elearning.unite.it [elearning.unite.it]
- 24. m.youtube.com [m.youtube.com]
- 25. mdpi.com [mdpi.com]
- 26. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS method for detecting 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine in biological samples
An Application Note and Protocol for the Quantitative Analysis of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine in Biological Matrices using LC-MS/MS
Authored by: Senior Application Scientist, Bioanalytical Division
Abstract
This document provides a comprehensive guide to a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in common biological matrices such as human plasma and urine. Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds with significant interest in pharmaceutical development. The ability to accurately measure the concentration of this compound in biological fluids is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. This guide details the entire workflow, from sample preparation through to data analysis, and is intended for researchers, scientists, and drug development professionals. The protocols are grounded in established bioanalytical principles and adhere to regulatory expectations for method validation.[1][2]
Introduction and Scientific Principle
1.1. The Analyte: this compound
This compound is a small molecule with the chemical formula C₇H₆BrN₃O.[3] Its structure, featuring a fused bicyclic heteroaromatic system, makes it a candidate for various pharmacological activities. Accurate quantification in biological systems is a critical step in evaluating its potential as a therapeutic agent, requiring a highly selective and sensitive analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃O | PubChem[3] |
| Monoisotopic Mass | 226.96942 Da | PubChem[3] |
| Predicted [M+H]⁺ | 227.97670 m/z | PubChem[3] |
1.2. Principle of LC-MS/MS
This method leverages the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis. The workflow involves three key stages:
-
Sample Preparation: Isolation of the analyte from complex biological matrix components like proteins and salts that can interfere with analysis.[4]
-
Chromatographic Separation (LC): A high-performance liquid chromatography (HPLC) system separates the target analyte from other components based on its physicochemical properties, primarily its polarity.
-
Mass Spectrometric Detection (MS/MS): A triple quadrupole mass spectrometer provides two layers of mass filtering for exceptional selectivity and sensitivity. The analyte is first ionized (e.g., via Electrospray Ionization), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and is the basis for quantification.
Nitrogen-containing heterocyclic compounds, such as the target analyte, are known to ionize efficiently under positive mode Electrospray Ionization (ESI), often by protonation.[5][6][7]
Materials, Reagents, and Instrumentation
2.1. Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, another imidazopyrazine derivative with distinct mass can be used.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade or equivalent)
-
Additives: Formic acid (FA, ≥99%)
-
Biological Matrix: Drug-free human plasma (K₂EDTA), drug-free human urine
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, autosampler vials.
2.2. Instrumentation
-
LC System: A UHPLC system capable of binary gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended as a starting point for its versatility with small molecules.
Detailed Analytical Method
3.1. LC and MS Parameters
The following tables outline the recommended starting conditions. These parameters should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately nonpolar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte for positive ESI.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is an effective organic solvent for eluting small molecules from a C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Injection Volume | 5 µL | Can be adjusted based on sensitivity requirements and sample concentration. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Gradient Elution | Time (min) | %B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 3.0 | 95 | |
| 4.0 | 95 | |
| 4.1 | 5 |
| | 5.0 | 5 |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Nitrogen heterocycles are basic and readily form [M+H]⁺ ions.[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity for quantification. |
| Precursor Ion (Q1) | 227.9 m/z | Corresponds to the [M+H]⁺ of the analyte. Must be confirmed by infusion. |
| Product Ion (Q3) | To be determined | Determined by infusing a standard solution and performing a product ion scan. The most intense and stable fragment should be chosen. |
| Collision Energy (CE) | To be optimized | The voltage applied to fragment the precursor ion; must be optimized for the specific MRM transition. |
| Source Temp. | 500 °C | Instrument-dependent; optimized for efficient desolvation. |
| Gas Flow Rates | To be optimized | Nebulizer, heater, and curtain gas flows must be optimized for the specific instrument and flow rate. |
Experimental Protocols
4.1. Overall Workflow Diagram
Caption: General workflow for sample analysis.
4.2. Preparation of Standards and QC Samples
-
Stock Solutions: Prepare primary stock solutions of the analyte and Internal Standard (IS) in a suitable organic solvent (e.g., Methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution in 50:50 Acetonitrile:Water. These will be used to spike into the matrix.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike the working solutions into blank biological matrix (plasma or urine) to create a calibration curve (typically 8 non-zero points) and at least three levels of QC samples (Low, Medium, High).
4.3. Protocol 1: Protein Precipitation for Plasma Samples
This method is fast and effective for removing the bulk of proteins from plasma.[9][10][11]
-
Aliquot: Pipette 50 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add IS: Add 10 µL of the IS working solution to all samples except the blank matrix.
-
Precipitate: Add 150 µL of ice-cold acetonitrile (containing the IS if preferred). This 3:1 ratio of ACN to plasma is highly effective for protein removal.[12]
-
Mix: Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new tube or 96-well plate.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).
-
Analyze: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
4.4. Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE provides a cleaner extract than simple dilution, which is crucial for achieving low detection limits.[13][14][15] This protocol assumes a generic reversed-phase (C18) SPE cartridge.
-
Pre-treatment: Centrifuge urine samples to remove particulates. Dilute 100 µL of urine with 400 µL of 2% phosphoric acid in water. Add IS.
-
Condition: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of Water through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% Methanol in water to remove salts and polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of Methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Analyze: Vortex and inject into the LC-MS/MS system.
Method Validation
A rigorous method validation is required to ensure the reliability of the data for regulatory submissions. The validation should be performed according to guidelines from regulatory bodies like the FDA or ICH.[1][2][16][17][18]
Table 3: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | Define the concentration range over which the method is accurate and precise. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision). | For QC samples, mean accuracy should be within ±15% of nominal. Precision (%CV) should not exceed 15%. |
| Matrix Effect | Assess the ion suppression or enhancement caused by co-eluting matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[19] | Mean concentration at each stability time point should be within ±15% of the baseline concentration. |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5; accuracy within ±20% and precision ≤20%. |
Data Analysis and Quantification
Quantification is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used to generate the calibration curve. The concentrations of the QC and unknown samples are then calculated from this curve.
References
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- U.S. Food and Drug Administration. (2022).
- Kertész, I., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]
- U.S. Department of Health and Human Services. (2024).
- Agilent Technologies. (2021).
- D'Avolio, A., et al. (2007). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS.
- LCGC International. (2020). Understanding and Improving Solid-Phase Extraction. [Link]
- Parker, R., et al. (2021). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens.
- Hadavand, B. S., et al. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. [Link]
- Cherevko, V., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
- Kertész, I., et al. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- Wikipedia. Solid-phase extraction. [Link]
- Rodgers, R. P., et al. (2007). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Scilit. [Link]
- Almardoud, H. A., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- PubChemLite. This compound. [Link]
- Al-Hasani, B., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
- McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions. [Link]
- PubChem. 3-Bromoimidazo(1,2-a)pyrazine. [Link]
- Li, W., et al. (2011).
- Studzińska, S., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI. [Link]
- Wiley Analytical Science. (2019).
- Bartlett, M., et al. (2022). Evaluation of ELISA for the analysis of imidacloprid in biological matrices: Cross-reactivities, matrix interferences, and comparison to LC-MS/MS. PubMed. [Link]
- Calafat, A. M., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. PubChemLite - this compound (C7H6BrN3O) [pubchemlite.lcsb.uni.lu]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 15. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 17. moh.gov.bw [moh.gov.bw]
- 18. hhs.gov [hhs.gov]
- 19. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced NMR Strategies for the Structural Elucidation of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine Derivatives
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system and a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The precise substitution pattern on this bicyclic system is critical for its pharmacological activity. Unambiguous structural characterization is therefore a non-negotiable step in the drug discovery and development process.
Derivatives such as 3-bromo-8-methoxyimidazo[1,2-a]pyrazine present a unique set of challenges and opportunities for structural analysis. The presence of a halogen (bromine) and an electron-donating group (methoxy) significantly influences the electronic environment of the heterocyclic core, which in turn modulates the Nuclear Magnetic Resonance (NMR) parameters of the molecule. This application note provides a comprehensive guide to employing a suite of 1D and 2D NMR techniques for the complete and unequivocal structural elucidation of this class of compounds. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Core Principles and Molecular Context
The imidazo[1,2-a]pyrazine ring system consists of a five-membered imidazole ring fused to a six-membered pyrazine ring. For the target molecule, This compound , the numbering is as follows:

Key structural questions to be answered by NMR include:
-
Confirmation of the core imidazo[1,2-a]pyrazine skeleton.
-
Unambiguous placement of the bromine atom at the C3 position.
-
Unambiguous placement of the methoxy group at the C8 position.
-
Complete assignment of all proton (¹H) and carbon (¹³C) signals.
This guide will use a multi-pronged NMR approach, where data from each experiment cross-validates the others, leading to an unshakeable structural assignment. The increasing complexity of heterocyclic compounds necessitates the use of advanced 1D and 2D NMR techniques, as 1D spectra alone are often insufficient for complete characterization.[6][7][8]
Part 1: One-Dimensional (1D) NMR Analysis
1D ¹H and ¹³C NMR spectra are the foundational experiments in structural elucidation.[8] They provide the initial census of hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy: The Proton Landscape
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).
-
Expected Signals: For this compound, we anticipate four main signals:
-
Three aromatic protons on the heterocyclic core (H2, H5, H6).
-
One singlet for the methoxy group protons (-OCH₃).
-
-
Chemical Shift Considerations:
-
Imidazo Ring (H2): The proton at C2 is typically a singlet and appears in the downfield aromatic region.
-
Pyrazine Ring (H5, H6): The protons at C5 and C6 will appear as doublets due to coupling to each other. Their precise chemical shifts are influenced by the electron-donating methoxy group at C8.
-
Methoxy Group (-OCH₃): This will be a sharp singlet, typically integrating to three protons, in the range of 3.8-4.4 ppm.[9]
-
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The presence of the bromine and methoxy substituents has a predictable influence on the chemical shifts.
-
Expected Signals: Seven distinct carbon signals are expected.
-
C3 (Bromo-substituted): The direct attachment of bromine will cause a significant downfield shift for C3.
-
C8 (Methoxy-substituted): The C8 carbon, bonded to the oxygen of the methoxy group, will be significantly deshielded and appear far downfield.
-
Quaternary Carbons (C3, C8, C8a): These carbons will not appear in a DEPT-135 spectrum and can be identified by their absence in edited spectra.
-
Methine Carbons (C2, C5, C6): These carbons, directly attached to protons, will show up as positive signals in a DEPT-135 experiment.
-
Methoxy Carbon (-OCH₃): A signal typically appears around 55-60 ppm.[9]
-
| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| 2 | ~7.8 - 8.2 (s) | ~115 - 125 | Singlet, proton on imidazole ring. |
| 3 | - | ~105 - 115 | Quaternary carbon, attached to Bromine. |
| 5 | ~7.5 - 7.9 (d) | ~120 - 130 | Doublet, coupled to H6. |
| 6 | ~7.0 - 7.4 (d) | ~110 - 120 | Doublet, coupled to H5. |
| 8 | - | ~150 - 160 | Quaternary carbon, attached to -OCH₃. |
| 8a | - | ~135 - 145 | Quaternary bridgehead carbon. |
| -OCH₃ | ~3.9 - 4.2 (s) | ~55 - 60 | Sharp singlet. |
Note: Expected chemical shifts are estimates based on general heterocyclic data and published data for related imidazo[1,2-a]pyrazine derivatives.[1][10][11] Actual values will vary based on solvent and experimental conditions. The choice of solvent can significantly influence chemical shifts in nitrogen heterocycles.[12][13]
Part 2: Two-Dimensional (2D) NMR for Unambiguous Assignments
While 1D NMR provides a list of parts, 2D NMR reveals how they are connected. For a definitive structural proof, a combination of homonuclear and heteronuclear correlation experiments is essential.[14][15]
Workflow for 2D NMR Structural Elucidation
Caption: Key HMBC correlations for structural confirmation.
NOESY (Nuclear Overhauser Effect SpectroscopY)
The NOESY experiment detects protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for confirming the relative positions of substituents.
-
Expected Correlations:
-
A key expected correlation would be between the -OCH₃ protons and H6 . This through-space interaction would provide compelling evidence, alongside HMBC data, that the methoxy group is located at C8, adjacent to C6.
-
Another possible, though weaker, correlation might be observed between the -OCH₃ protons and H2 , depending on the conformational preference of the methoxy group.
-
Part 3: Experimental Protocols
The following are generalized protocols. Instrument-specific parameters should be optimized for the available spectrometer and sample concentration.
Protocol 1: Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of the purified this compound derivative.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for nitrogen heterocycles. [12]3. Dissolution: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.
Protocol 2: 1D NMR Acquisition (¹H, ¹³C)
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity. Tune and match the appropriate probes.
-
¹H Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Use a 30° or 45° pulse angle to allow for faster repetition rates if signal-to-noise is not a limiting factor.
-
Set a spectral width sufficient to cover the expected range (e.g., 0-12 ppm).
-
Ensure the relaxation delay (d1) is adequate for quantitative integration (typically 1-5 seconds).
-
-
¹³C Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a standard pulse sequence (e.g., zgpg30).
-
Set a spectral width to cover the full carbon range (e.g., 0-200 ppm).
-
Acquire a sufficient number of scans to achieve good signal-to-noise (this may range from hundreds to thousands of scans depending on concentration).
-
-
DEPT-135 Acquisition:
-
Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.
-
Protocol 3: 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY)
-
General Parameters: For all 2D experiments, use gradient-selected sequences (e.g., gCOSY, gHSQC, gHMBC) for improved data quality.
-
gCOSY Acquisition:
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire 2-4 scans per increment.
-
Use 256-512 increments in the indirect dimension (t1).
-
-
gHSQC Acquisition:
-
Set the F2 (proton) dimension to cover the ¹H spectral range.
-
Set the F1 (carbon) dimension to cover the ¹³C spectral range.
-
The experiment is optimized for one-bond J(CH) coupling, typically set around 145 Hz.
-
Acquire 4-8 scans per increment with 256 increments in t1.
-
-
gHMBC Acquisition:
-
Use the same spectral windows as for HSQC.
-
This experiment is optimized for long-range couplings. Set the long-range coupling constant (J) to a value between 7-10 Hz to observe 2- and 3-bond correlations. [7] * Acquire 8-32 scans per increment with 256-512 increments in t1.
-
-
NOESY Acquisition:
-
Set spectral widths to cover the proton range.
-
The crucial parameter is the mixing time (d8), which determines the extent of NOE transfer. A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE signals.
-
Acquire 8-16 scans per increment with 256 increments in t1.
-
Conclusion
The structural elucidation of substituted imidazo[1,2-a]pyrazine derivatives is a systematic process that relies on the synergistic interpretation of multiple NMR experiments. By starting with 1D NMR to inventory the proton and carbon environments and then progressing through a logical sequence of 2D experiments—COSY for proton networks, HSQC for direct C-H attachments, HMBC for skeletal assembly, and NOESY for spatial relationships—an unambiguous and robust structural assignment can be achieved. The protocols and interpretive guide presented here provide a self-validating framework for researchers in synthetic chemistry and drug development to confidently characterize these vital heterocyclic compounds.
References
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. connectsci.au [connectsci.au]
- 11. researchgate.net [researchgate.net]
- 12. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 15. fiveable.me [fiveable.me]
Application Notes and Protocols for Studying Enzyme Kinetics with 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Enzyme Inhibition
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and ability to be readily functionalized at multiple positions make it an ideal framework for designing molecules that can interact with high specificity and affinity to the active or allosteric sites of enzymes.[2] Derivatives of this scaffold have demonstrated potent inhibitory activity against a wide range of enzyme classes, including kinases, ATPases, and metalloproteinases, underscoring their therapeutic potential.[3][4][5]
This document provides a detailed guide to the application of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine , a specific derivative of this versatile class of compounds, for the study of enzyme kinetics. While the inhibitory potential of this particular molecule against a specific enzyme is often the subject of initial investigation, the protocols outlined herein provide a robust framework for its characterization. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of an inhibitor is crucial for designing and interpreting enzyme kinetic experiments.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃O | [6] |
| Molecular Weight | 228.05 g/mol | [6] |
| Appearance | White to light yellow solid | [6][7] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [6][7] |
| Predicted pKa | 0.44 ± 0.30 | [6] |
| Predicted XlogP | 2.0 | [8] |
The bromine atom at the 3-position and the methoxy group at the 8-position are key functional groups that can influence the compound's electronic properties, lipophilicity, and potential binding interactions with a target enzyme.[9] The bromine, for instance, can act as a hydrogen bond acceptor and participate in halogen bonding, a recognized interaction in protein-ligand binding.
Experimental Workflow for Enzyme Kinetic Analysis
The following diagram outlines the logical flow for characterizing the inhibitory activity of this compound against a target enzyme.
Caption: Workflow for characterizing an enzyme inhibitor.
Part 1: Initial Screening and IC₅₀ Determination
The initial step is to ascertain whether this compound inhibits the target enzyme and to quantify its potency. This is achieved by determining the half-maximal inhibitory concentration (IC₅₀).
Protocol 1: Enzyme Activity Assay and IC₅₀ Determination
Objective: To measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (optimized for enzyme activity)
-
This compound (stock solution in a suitable solvent like DMSO)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO. The choice of solvent is critical; DMSO is common but its final concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Prepare serial dilutions of the inhibitor stock solution in the assay buffer. A typical starting range would be from 100 µM down to 1 nM.
-
Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations. The substrate concentration is often kept at or near its Michaelis constant (Kₘ) for IC₅₀ determination.[10]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a vehicle control (containing only the solvent, e.g., DMSO, at the same concentration as in the inhibitor wells) and a positive control (a known inhibitor of the enzyme, if available).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.[11]
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately begin monitoring the formation of the product (or depletion of the substrate) over time using a microplate reader. The rate of reaction is determined from the initial linear portion of the progress curve.[12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a sigmoidal curve with a variable slope) to determine the IC₅₀ value.
-
Part 2: Elucidating the Mechanism of Inhibition
Once the inhibitory potency is established, the next crucial step is to understand how the inhibitor affects the enzyme's function.
Protocol 2: Determining the Mode of Inhibition
Objective: To determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Methodology:
-
Experimental Design:
-
Perform the enzyme activity assay with multiple, fixed concentrations of this compound. For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., from 0.2 x Kₘ to 10 x Kₘ).
-
-
Data Acquisition:
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
-
Graphical Analysis:
-
Lineweaver-Burk Plot (Double Reciprocal Plot): Plot 1/V₀ versus 1/[S].
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
Mixed Inhibition: Lines will intersect in the second or third quadrant.
-
-
Dixon Plot: Plot 1/V₀ versus [I] at different fixed substrate concentrations. The intersection of the lines can help determine the inhibition constant (Kᵢ).
-
Cornish-Bowden Plot: Plot [S]/V₀ versus [I]. This plot can be particularly useful for distinguishing between different inhibition models.
-
The following diagram illustrates the expected outcomes of a Lineweaver-Burk plot for different modes of reversible inhibition.
Caption: Idealized Lineweaver-Burk plots for different inhibition types.
Part 3: Assessing the Reversibility of Inhibition
Determining whether an inhibitor binds reversibly or irreversibly is critical for drug development, as irreversible inhibitors often form covalent bonds with the enzyme and can have longer-lasting effects and potential for off-target toxicity.[11]
Protocol 3: Reversibility Assay
Objective: To determine if the inhibitory effect of this compound can be reversed upon its removal.
Methodology (Rapid Dilution Method):
-
Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20 x IC₅₀) for a prolonged period (e.g., 60 minutes) to allow for potential covalent bond formation. A control sample with the enzyme and vehicle (DMSO) should be run in parallel.
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into the assay solution containing the substrate. The dilution should reduce the inhibitor concentration to well below its IC₅₀.
-
Activity Measurement: Immediately measure the enzyme activity over time.
-
Interpretation:
-
Reversible Inhibition: If the enzyme activity recovers over time to a level comparable to the diluted control, the inhibition is reversible.
-
Irreversible Inhibition: If the enzyme activity does not recover, the inhibition is likely irreversible.
-
Conclusion and Future Directions
This compound represents a promising starting point for enzyme inhibition studies due to its privileged scaffold. The protocols detailed in this application note provide a comprehensive framework for characterizing its inhibitory properties, from initial potency determination to elucidation of its mechanism of action and reversibility. The insights gained from these studies are invaluable for structure-activity relationship (SAR) optimization in drug discovery programs. Further investigations could involve co-crystallization of the inhibitor with the target enzyme to visualize the binding mode at an atomic level, providing a rational basis for the design of more potent and selective second-generation inhibitors.
References
- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- Sayer, J. R. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
- Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). PubMed.
- Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzym
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
- 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine. (n.d.). Benchchem.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
- This compound. (n.d.). PubChemLite.
- This compound. (n.d.). ChemicalBook.
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- This compound. (n.d.). ChemicalBook.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound CAS#: 91775-62-1 [amp.chemicalbook.com]
- 7. This compound | 91775-62-1 [m.chemicalbook.com]
- 8. PubChemLite - this compound (C7H6BrN3O) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a prevalent motif in pharmacologically active molecules, making its efficient synthesis a critical step in many research endeavors.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Overcoming Low Yield and Impurities
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields in this synthesis can often be traced back to several key factors, from the initial cyclization to the final bromination step.
Potential Cause 1: Inefficient Cyclization to form 8-methoxyimidazo[1,2-a]pyrazine
The formation of the imidazo[1,2-a]pyrazine core is the foundation of the synthesis. An incomplete or low-yielding cyclization will naturally lead to a poor overall yield. The reaction of an aminopyrazine with a bromo-carbonyl compound is a common method for this cyclization.[3]
Troubleshooting & Optimization Protocol:
-
Reagent Quality: Ensure the 2-amino-3-methoxypyrazine and the α-haloketone (e.g., bromoacetaldehyde or a precursor) are pure. Impurities in the starting materials can lead to side reactions.
-
Base Selection: The choice of base is crucial. While sodium bicarbonate is commonly used, a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate might be more effective in driving the reaction to completion, especially if the aminopyrazine is not very nucleophilic.
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. While alcohols like isopropanol are often used, consider switching to a more polar aprotic solvent like DMF or acetonitrile to enhance the solubility of the reagents and potentially accelerate the reaction.
-
Temperature and Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature (e.g., from 80°C to 100°C) might be necessary.[3] However, be cautious of higher temperatures, which can lead to decomposition.
Potential Cause 2: Suboptimal Bromination Conditions
The regioselective bromination at the C3 position is a critical step. The imidazole ring of the imidazo[1,2-a]pyrazine system is electron-rich, making it susceptible to electrophilic substitution.[4] However, the reaction conditions must be carefully controlled to favor the desired isomer and prevent side reactions.
Troubleshooting & Optimization Protocol:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[2] If yields are low, ensure the NBS is fresh and has been stored properly to avoid decomposition. Alternative brominating agents like bromine in acetic acid can be used, but NBS is generally preferred for its milder nature and easier handling.
-
Solvent and Temperature Control: The bromination is typically performed at a low temperature (0-5°C) to control the reactivity and minimize the formation of over-brominated or isomeric byproducts.[2] Solvents like ethanol, DMF, or chloroform can be used. If you observe multiple spots on TLC, lowering the temperature further might improve selectivity.
-
Stoichiometry of NBS: Use a slight excess of NBS (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material. However, a large excess can lead to di-bromination or other side reactions.
-
Reaction Monitoring: Closely monitor the reaction by TLC. The reaction is often rapid, and prolonged reaction times can lead to the formation of impurities. Quench the reaction as soon as the starting material is consumed.
Question 2: I am observing multiple products in my crude reaction mixture after bromination. How can I improve the regioselectivity?
The formation of isomeric byproducts is a common issue in the halogenation of heterocyclic systems.
Potential Cause 1: Competing Bromination Sites
While the C3 position is generally the most electron-rich and sterically accessible for electrophilic attack on the imidazo[1,2-a]pyrazine core, other positions can also react, especially under harsh conditions.
Troubleshooting & Optimization Protocol:
-
Temperature Control is Key: As mentioned previously, maintaining a low temperature (0°C or below) is the most critical parameter for controlling regioselectivity.
-
Slow Addition of Brominating Agent: Add the NBS solution dropwise to the solution of 8-methoxyimidazo[1,2-a]pyrazine. This maintains a low concentration of the electrophile in the reaction mixture, favoring the reaction at the most activated site.
-
Solvent Choice: The solvent can influence the reactivity of the brominating agent. A less polar solvent might decrease the reactivity of NBS, potentially leading to higher selectivity. Consider screening solvents like dichloromethane or tetrahydrofuran.
Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Purification challenges often arise from the presence of closely related byproducts or unreacted starting materials.
Common Impurities:
-
Unreacted 8-methoxyimidazo[1,2-a]pyrazine: If the bromination is incomplete.
-
Di-brominated products: If an excess of NBS is used or the reaction temperature is too high.
-
Succinimide: The byproduct from the NBS reaction.
-
Isomeric bromo-imidazo[1,2-a]pyrazines: If the regioselectivity is poor.
Purification Strategy:
-
Aqueous Workup: A thorough aqueous workup is essential to remove succinimide. Washing the organic layer with a saturated solution of sodium thiosulfate can help remove any unreacted bromine or NBS, followed by a brine wash.
-
Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities. A silica gel column using a gradient elution system of ethyl acetate in hexanes is a good starting point. The polarity of the different components will dictate the ease of separation.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step to obtain a highly pure product.
Frequently Asked Questions (FAQs)
-
What is the role of the methoxy group at the C8 position? The methoxy group is an electron-donating group, which activates the pyrazine ring towards electrophilic substitution. However, its primary influence is electronic, and the regioselectivity of the bromination is still predominantly directed by the imidazole ring.
-
Are there alternative synthetic routes to this compound? Yes, multicomponent reactions have been developed for the synthesis of imidazo[1,2-a]pyrazines, which can offer a more convergent and efficient approach.[5][6] These methods often involve the one-pot reaction of an aminopyrazine, an aldehyde, and an isocyanide. While this may require more initial methods development, it can be a powerful strategy for library synthesis.
-
How can I confirm the structure and purity of my final product? A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the bromine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Data Summary and Workflow Visualization
Table 1: Troubleshooting Guide for Low Yield in Bromination Step
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Brominating Agent | NBS (1.1 eq) | Fresh NBS (1.2 eq) | Ensures complete reaction without significant side product formation. |
| Temperature | Room Temperature | 0-5°C | Increases regioselectivity and minimizes byproduct formation.[2] |
| Solvent | Ethanol | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Modulates NBS reactivity for better control. |
| Addition Method | Single portion | Slow, dropwise addition | Maintains a low concentration of the electrophile, favoring the most reactive site. |
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram outlines a logical progression for troubleshooting low-yield issues in the synthesis.
Caption: A step-by-step workflow for diagnosing and resolving low-yield issues.
References
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. NIH.
- This compound. PubChem.
- This compound. Frontier Specialty Chemicals.
- Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PMC - NIH.
- Imidazo[1,2-a]pyrazines.
- 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine. BLDpharm.
- Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. PubMed.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Bromination of imidazo[1,2-a]pyridines.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
- Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit.
- 3-Bromoimidazo 1,2-a pyrazine 96 57948-41-1. Sigma-Aldrich.
- 3-bromo-8-chloroimidazo[1,2-a]pyrazine. PubChem.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine- 2-carboxamide Derivatives, Their Antibacterial. Semantic Scholar.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine for In Vitro Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine and encountering solubility challenges in aqueous-based in vitro assays. Due to its chemical structure, this compound is predicted to be lipophilic and exhibit poor water solubility, a common hurdle in preclinical research.[1][2]
This document provides a series of frequently asked questions (FAQs), detailed experimental protocols, and a troubleshooting guide to help you achieve and maintain the desired compound concentration in your experiments, ensuring the accuracy and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and solubilization of this compound.
Q1: What are the expected solubility characteristics of this compound?
A1: Based on its heterocyclic aromatic ring system and the presence of a bromine atom, this compound is classified as a hydrophobic (lipophilic) molecule.[1] Its predicted partition coefficient (XlogP) of 2.0 suggests it will have very low intrinsic solubility in aqueous solutions like buffers and cell culture media.[1] Therefore, direct dissolution in your final assay medium is not a viable strategy and will likely result in precipitation and inaccurate concentration determination.
Q2: What is the recommended starting solvent for preparing a stock solution?
A2: The industry-standard starting solvent for poorly water-soluble compounds is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[3] We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows for minimal volumes to be added to your final assay, keeping the final DMSO concentration within tolerable limits for most biological systems.[5]
Q3: What is the maximum concentration of DMSO that is safe for my in vitro assay?
A3: This is a critical parameter that must be empirically determined for your specific assay and cell line. As a general guideline:
-
Cell-based assays: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity.[6][7] However, some sensitive cell lines may show stress or differentiation effects at concentrations as low as 0.1%.[7][8]
-
Biochemical assays (e.g., enzyme inhibition): High concentrations of DMSO (>1%) can sometimes interfere with protein structure and function, potentially leading to false positive or negative results.[9]
Crucial Causality: DMSO is not inert; it can alter cell membrane fluidity, induce oxidative stress, and even act as a cell cycle arrester.[10] Therefore, it is imperative to run a vehicle control in every experiment. This control should contain the same final concentration of DMSO as your highest compound concentration test condition to isolate the effects of the compound from those of the solvent.[6]
Q4: Beyond DMSO, what are the primary strategies to improve solubility in my final aqueous medium?
A4: If you observe precipitation even after optimizing your DMSO-based dilution, several advanced strategies can be employed. These methods work by altering the chemical environment to make it more favorable for the hydrophobic compound.
-
Optimized Dilution Protocol: The method of dilution is as important as the solvent. A rapid change in solvent polarity (from 100% DMSO to >99% aqueous) can cause "solvent shock," leading to immediate precipitation.[11] A carefully controlled, gradual dilution can prevent this.
-
Use of Co-solvents: Adding a secondary water-miscible organic solvent can help bridge the polarity gap between DMSO and water.[12]
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the buffer can significantly increase solubility by creating a charged species, which is more hydrophilic.[13][14] The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms that can be protonated at lower pH.
-
Formulation with Excipients: Excipients are inactive substances used to deliver an active compound. For in vitro work, the most relevant are cyclodextrins.[15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[17][18] They can encapsulate the hydrophobic drug molecule, effectively shielding it from the aqueous environment and forming a water-soluble inclusion complex.[17][19][20]
Section 2: Experimental Protocols & Methodologies
Follow these validated protocols to systematically prepare and handle your compound.
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol details the standard procedure for creating a reliable, high-concentration stock solution.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO (e.g., cell culture or molecular biology grade)
-
Analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculation: Determine the mass of the compound needed to achieve your desired stock concentration (e.g., 10 mM). The molecular weight of C₇H₆BrN₃O is 228.05 g/mol .
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing: Tare a clean, dry weighing vessel on the analytical balance. Carefully weigh the calculated mass of the compound. Record the exact mass.
-
Dissolution: Quantitatively transfer the weighed powder into your labeled storage vial.[21] Add the calculated volume of anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates. Gentle warming (to 30-37°C) or brief sonication can be used if dissolution is slow, but be mindful of compound stability.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[22] Repeated freezing and thawing can lead to water absorption by DMSO, which can cause the compound to precipitate out of the stock solution over time.[11][23]
Protocol 2: Optimized Dilution of DMSO Stock into Aqueous Media
This protocol is designed to minimize "solvent shock" and prevent immediate precipitation upon dilution.
Procedure:
-
Pre-warm Media: Bring your final assay buffer or cell culture medium to the experimental temperature (typically 37°C).[24] Solubility is often temperature-dependent, and this step prevents precipitation due to a temperature drop.
-
Prepare for Mixing: Place the tube containing the pre-warmed medium on a vortex mixer set to a medium speed (gentle, continuous agitation).
-
Slow, Dropwise Addition: While the medium is vortexing, aspirate the required volume of the DMSO stock solution (from Protocol 1). Slowly add the stock solution drop-by-drop into the vortexing medium.[13] Do not dispense the entire volume at once. The goal is rapid dispersion of the DMSO microdroplets before the compound has a chance to aggregate and precipitate.
-
Final Mix: Once the addition is complete, continue to vortex gently for another 10-15 seconds to ensure homogeneity.
-
Immediate Use: It is best practice to use the freshly prepared working solution immediately, as some compounds may exhibit time-dependent precipitation even when initially soluble.[11]
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Enhanced Solubilization
If precipitation persists, using a cyclodextrin can be a highly effective alternative. HP-β-CD is widely used due to its high aqueous solubility and low toxicity.[17][20]
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer or water. Warm gently and stir until fully dissolved.
-
Add Compound: Add the solid, pre-weighed this compound directly to the HP-β-CD solution.
-
Complexation: Vortex or sonicate the mixture. It may be necessary to stir the solution overnight at room temperature or 37°C to allow for the complete formation of the inclusion complex.
-
Sterilization & Use: The solution should become clear. If necessary, sterile-filter the final complexed solution through a 0.22 µm filter. This solution can now be used as your stock, which can be further diluted in your assay medium.
-
Validation: Always run a control with the HP-β-CD vehicle alone at the same final concentration to ensure it does not interfere with your assay.[25]
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve specific precipitation issues.
| Problem / Observation | Primary Causality | Recommended Solutions & Actions |
| My compound precipitates immediately upon adding the DMSO stock to the medium. | Solvent Shock / Exceeded Solubility Limit: The rapid polarity shift forces the hydrophobic compound out of solution. The final concentration may be above its thermodynamic solubility limit in the mixed-solvent system.[11][13] | 1. Re-evaluate Final Concentration: Is the target concentration necessary? Try working at a lower concentration. 2. Implement Optimized Dilution (Protocol 2): Ensure you are adding the DMSO stock slowly to pre-warmed, vortexing media.[13][24] 3. Perform Serial Dilutions: Instead of a single large dilution, perform a multi-step serial dilution. First, dilute the DMSO stock into a small volume of media (e.g., a 1:10 dilution), then use this intermediate dilution to make your final working solution.[13] |
| The solution is clear initially but becomes cloudy or shows precipitate after incubation at 37°C. | Thermodynamic Instability / Media Interaction: The initially formed supersaturated solution is not stable over time. Changes in pH (due to cellular metabolism) or interactions with media components (e.g., proteins in serum) can reduce solubility.[11] | 1. Reduce Incubation Time: If the assay allows, reduce the time the compound is incubated. 2. Use Buffered Media: If not already in use, add HEPES buffer to your medium to stabilize the pH. 3. Test in Simpler Buffer: Assess the compound's stability in a simple buffered saline (like PBS) at 37°C to determine if media components are the cause. |
| My high-concentration DMSO stock is cloudy or has crystals after thawing. | Water Absorption / Low-Temperature Insolubility: DMSO is hygroscopic and can absorb atmospheric water over time, reducing its solvating power. The compound may also have poor solubility in DMSO at low temperatures.[11][23] | 1. Use Anhydrous DMSO: Always start with a fresh, unopened bottle of high-purity, anhydrous DMSO. 2. Aliquot for Single Use: Prepare small, single-use aliquots of your stock solution to prevent repeated freeze-thaw cycles and exposure to moist air.[22] 3. Re-dissolve Before Use: Before pipetting from a thawed vial, warm it to room temperature and vortex thoroughly to ensure any precipitate is re-dissolved. |
| Precipitation occurs even at my lowest effective dose, and I cannot increase the final DMSO concentration. | Compound Exceeds Aqueous Solubility Limit: The intrinsic properties of the compound make it exceptionally difficult to solubilize under the required assay conditions. | 1. Utilize Cyclodextrins (Protocol 3): This is the most robust solution. Encapsulating the molecule in HP-β-CD or SBE-β-CD can dramatically increase its apparent water solubility.[3][17][20] 2. Consider pH Adjustment: Test the compound's solubility in buffers of varying pH (e.g., pH 6.0, 6.5, 7.0). A lower pH may protonate the molecule and increase solubility. Ensure the final pH is compatible with your cells or assay.[6] |
Section 4: Data Summaries & Visual Workflows
Data Tables
Table 1: Recommended Starting Concentrations of Common Co-solvents and Potential Effects.
| Co-Solvent | Typical Final Concentration | Potential Issues & Considerations |
| DMSO | < 0.5% [6] | Can induce cell stress, differentiation, or toxicity at higher concentrations. Vehicle control is mandatory.[7][8] |
| Ethanol | < 0.5% | Can be cytotoxic. Volatility can be an issue during preparation.[26][27] |
| Polyethylene Glycol (PEG 300/400) | < 1% | Generally low toxicity, but can be viscous. May affect protein activity in some assays.[4][26] |
| Hydroxypropyl-β-Cyclodextrin | 1-5 mM | Very low toxicity. Can sometimes extract cholesterol from cell membranes at very high concentrations.[25] |
Visual Workflows
Diagram 1: Solubilization Strategy Selection Workflow
This diagram outlines the decision-making process for selecting an appropriate solubilization method.
Caption: Decision workflow for selecting a solubilization strategy.
Diagram 2: Precipitation Troubleshooting Workflow
This diagram provides a logical path for diagnosing the cause of precipitation.
Caption: Troubleshooting workflow for compound precipitation issues.
References
- Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180. [Link]
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035. [Link]
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]
- Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]
- Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 7, 637. [Link]
- Malani, R. S., et al. (2022). Effects of Dimethyl Sulfoxide on Cell Viability, Proliferation, and Death in In Vitro Studies. Journal of Pharmacology and Toxicology Research, 2(1), 1-7. [Link]
- Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]
- Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin Drug Carrier Systems. Chemical Reviews, 98(5), 2045–2076. [Link]
- Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743–1754. [Link]
- Pharmaceutical Technology. (2019). Strategic Screening for Solubility Solutions. [Link]
- Papaneophytou, C. P., & Gritsanou, E. G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(9), 719–723. [Link]
- Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 759-761. [Link]
- Wikipedia. Dimethyl sulfoxide. [Link]
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
- Williams, H. D., et al. (2013). Strategies to address poor solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499. [Link]
- Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
- Williams, L. A., & Taylor, L. S. (2018). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Molecular Pharmaceutics, 15(12), 5559–5570. [Link]
- PubChem. This compound. [Link]
- Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. [Link]
- PubChem. 3-Bromoimidazo(1,2-a)pyrazine. [Link]
- ResearchGate. (2014).
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
- University of North Carolina. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
- ChemBK. 3-bromo-8-chloroimidazo[1,2-a]pyrazine. [Link]
- Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]
- Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(4), 1302. [Link]
- International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. [Link]
- YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]
- ResearchGate. (2015). Techniques to improve the solubility of poorly soluble drugs. [Link]
- Al-Kassem, H., et al. (2024). Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies. Pharmaceutics, 16(5), 603. [Link]
- ResearchGate. (2018). Improving the solubility of the antichagasic drug benznidazole through formation of inclusion complexes with cyclodextrins. [Link]
- ChemBK. 3-bromo-8-chloroimidazo[1,2-a]pyrazine. [Link]
Sources
- 1. PubChemLite - this compound (C7H6BrN3O) [pubchemlite.lcsb.uni.lu]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]
- 16. pharmtech.com [pharmtech.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. rroij.com [rroij.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
- 25. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 26. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 27. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 3-bromo-8-methoxyimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutic agents.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the cross-coupling of this compound, offering step-by-step solutions grounded in mechanistic principles.
Issue 1: Low to No Product Formation
You've set up your Suzuki, Buchwald-Hartwig, or Sonogashira reaction, but upon analysis, you observe a low yield of the desired product or only starting material.
Possible Causes & Solutions:
-
Catalyst Inactivity or Poisoning: The imidazo[1,2-a]pyrazine core contains nitrogen atoms that can act as Lewis bases and coordinate to the palladium center, leading to catalyst deactivation.[1]
-
Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands can protect the palladium center from coordination with the substrate's nitrogen atoms and facilitate the crucial oxidative addition and reductive elimination steps.[2][3][4] For particularly challenging couplings, consider ligands like tBuXPhos or SPhos.[5]
-
Solution 2: Pre-catalyst Choice. Use a pre-formed palladium(II) pre-catalyst, such as [PdCl(allyl)]2 or Pd(OAc)2, which can be efficiently reduced in situ to the active Pd(0) species.[6][7] This can sometimes be more reliable than using Pd(0) sources directly.[6]
-
-
Inefficient Oxidative Addition: The C-Br bond at the 3-position of the imidazo[1,2-a]pyrazine ring may be less reactive than simpler aryl bromides.
-
Poor Reagent Quality or Reaction Setup: Moisture, oxygen, and impure reagents can severely hamper cross-coupling reactions.
-
Solution: Rigorous Anhydrous and Inert Conditions. Ensure all solvents and reagents are scrupulously dried.[1] Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure of the inert gas throughout the reaction. Oxygen can promote the unwanted homocoupling of boronic acids in Suzuki reactions.[1]
-
Logical Troubleshooting Workflow for No Reaction:
Caption: A stepwise approach to troubleshooting failed reactions.
Issue 2: Significant Side Product Formation
Your reaction yields a mixture of products, with significant peaks corresponding to homocoupling or protodehalogenation.
Possible Causes & Solutions:
-
Protodehalogenation: The this compound is consumed, but the desired product is not formed. Instead, the bromine is replaced by a hydrogen atom.
-
Cause: This side reaction is often promoted by the presence of proton sources like water or alcohols in the reaction mixture.[1]
-
Solution 1: Anhydrous Conditions. As mentioned previously, ensure all reagents and solvents are strictly anhydrous.[1]
-
Solution 2: Base Selection. The choice of base can influence the rate of protodehalogenation.[1] It may be necessary to screen different bases to find one that favors the cross-coupling pathway.
-
-
Homocoupling: You observe the formation of a symmetrical biaryl product from the coupling of two molecules of your boronic acid (in Suzuki reactions) or two molecules of the aryl halide.[1]
-
Cause: Oxygen can facilitate the homocoupling of boronic acids.[1] For the homocoupling of the aryl halide, overly active catalysts or high temperatures can sometimes be the cause.
-
Solution: Degassing and Temperature Control. Thoroughly degas the reaction mixture to remove any dissolved oxygen. Carefully control the reaction temperature; sometimes lowering it slightly can disfavor homocoupling.
-
-
Hydrolysis of Boronic Acid (Suzuki Reaction): The boronic acid coupling partner degrades before it can participate in the catalytic cycle.
-
Cause: Some heteroaryl boronic acids are susceptible to protodeborylation, especially in aqueous conditions.[11]
-
Solution: Use Boronic Esters or Anhydrous Conditions. Consider using more stable boronic esters (e.g., pinacol esters) as the coupling partner. Running the reaction under strictly anhydrous conditions can also mitigate this issue.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of cross-coupling reactions with this compound.
Q1: Which palladium catalyst and ligand combination is the best starting point for a Suzuki-Miyaura coupling with this substrate?
A1: A good starting point is to use a combination of a palladium(II) precatalyst like Pd(OAc)2 or PdCl2(dppf) with a bulky, electron-rich phosphine ligand.[6][12] The dppf ligand in PdCl2(dppf) provides good stability and reactivity for a range of cross-coupling reactions.[12] For more challenging couplings, consider using more advanced ligands from the Buchwald or Hartwig groups, such as SPhos or XPhos, in combination with Pd(OAc)2 or Pd2(dba)3.[2][11]
| Catalyst System | Typical Loading (mol%) | Advantages | Considerations |
| Pd(PPh3)4 | 2-5 | Commercially available, widely used. | Can be less effective for challenging substrates. |
| Pd(OAc)2 / SPhos | 1-3 | High activity for a broad range of substrates. | Ligand can be more expensive. |
| PdCl2(dppf) | 2-5 | Stable, reliable for many standard couplings.[12] | May not be active enough for very hindered substrates. |
| [Pd(allyl)Cl]2 / cataCXium® A | 1-2 | Highly active, good for heteroaromatic substrates. | Requires in situ activation. |
Q2: How do I choose the right base for a Buchwald-Hartwig amination?
A2: The choice of base is critical and depends on the amine coupling partner and the functional group tolerance of your substrate.[13] Strong bases like sodium tert-butoxide (NaOt-Bu) are often very effective but can lead to the decomposition of sensitive functional groups.[7][13] For substrates with base-sensitive functionalities, weaker inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are better alternatives.[13][14] In some cases, a combination of an organic base like DBU with an inorganic base can be beneficial.[7][15]
Q3: What are the key considerations for a Sonogashira coupling with this bromo-heterocycle?
A3: Traditional Sonogashira couplings use a palladium catalyst and a copper(I) co-catalyst.[16] However, copper can sometimes lead to the homocoupling of the terminal alkyne (Glaser coupling). A key consideration is whether to use a copper-free protocol.[17][18]
-
Copper-Free Sonogashira: This method can prevent the formation of alkyne homocoupling byproducts.[17][19] These reactions often require a palladium catalyst with a bulky, electron-rich phosphine ligand (like P(t-Bu)3) and an amine base in a polar solvent.[20]
-
Traditional Sonogashira: If using a copper co-catalyst (e.g., CuI), ensure rigorous degassing to prevent oxidative homocoupling.[19] The choice of amine base (e.g., triethylamine, diisopropylethylamine) is also important for the reaction's success.
Catalytic Cycle of a Suzuki-Miyaura Coupling:
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Q4: Can I perform a Heck reaction with this compound?
A4: Yes, a Heck reaction should be feasible. The Mizoroki-Heck reaction couples aryl halides with alkenes.[21][22] Key parameters to optimize include the palladium catalyst, the base, and the solvent.[9] For aryl bromides, dehalogenation can sometimes be a competing side reaction.[21] The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes improve yields.[21]
III. Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium pre-catalyst (e.g., Pd(OAc)2, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the anhydrous solvent (e.g., toluene, dioxane, or DMF) and the base (e.g., K2CO3 or Cs2CO3, 2-3 equiv) via syringe. If using an aqueous base, ensure it is thoroughly degassed.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for the functionalization of the imidazo[1,2-a]pyrazine core
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How to reduce off-target effects of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Welcome to the technical support center for 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to effectively utilize this compound while minimizing and understanding its off-target effects.
The imidazo[1,2-a]pyrazine scaffold is a well-established pharmacophore in kinase inhibitor discovery, with derivatives targeting a range of kinases including Aurora kinases, c-Met, and VEGFR2.[1][2] Given this context, it is highly probable that this compound functions as a kinase inhibitor. A primary challenge in the development of kinase inhibitors is ensuring selectivity, as the highly conserved ATP-binding site across the kinome can lead to unintended off-target interactions.[3] This guide will provide a structured approach to identifying, validating, and mitigating these off-target effects to ensure the integrity and accuracy of your research findings.
Frequently Asked Questions (FAQs)
Q1: I'm observing an unexpected phenotype in my cell-based assay that doesn't align with the known function of the intended target. Could this be due to off-target effects of this compound?
A1: Yes, an unexpected phenotype is a common indicator of potential off-target activity. Kinase inhibitors, particularly those targeting the conserved ATP-binding pocket, can interact with multiple kinases, leading to a range of cellular effects.[3] To systematically troubleshoot this, we recommend a tiered approach to first confirm on-target engagement and then explore potential off-targets.
Troubleshooting Guide
Issue 1: How can I confirm that this compound is engaging its intended target in my cellular model?
A1.1: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in intact cells or tissue lysates.[4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[5]
Experimental Protocol: 2D CETSA (Melt Curve)
-
Cell Culture and Treatment:
-
Culture your cells of interest to 70-80% confluency.
-
Treat cells with either this compound at a desired concentration (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[6]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[6]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[6]
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant and determine the protein concentration.
-
Analyze the abundance of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the lowest temperature point.
-
Plot the normalized intensity against temperature to generate a melt curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]
-
dot graph TD { A[Start: Cell Culture] --> B{Treatment}; B -->|Compound| C[Heat Challenge]; B -->|Vehicle| C; C --> D[Cell Lysis]; D --> E[Centrifugation]; E --> F{Protein Quantification}; F --> G[Western Blot]; G --> H[Data Analysis: Melt Curve]; H --> I[Conclusion: Target Engagement]; subgraph "Workflow" A;B;C;D;E;F;G;H;I; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF } caption: CETSA Workflow for Target Engagement.
Issue 2: My on-target engagement is confirmed, but the phenotype persists. How do I identify the potential off-targets of this compound?
A2.1: Kinome-Wide Profiling
Given that the imidazo[1,2-a]pyrazine scaffold is common in kinase inhibitors, a kinome-wide screen is the most direct method to identify off-target kinases.[7] This is typically done through competition binding assays.
Experimental Protocol: Kinome-Wide Competition Binding Assay
-
Assay Principle: A broad-spectrum, immobilized kinase inhibitor is used to capture a large number of kinases from a cell lysate. Your compound is then added in solution to compete with the immobilized inhibitor for binding to the kinases. The amount of each kinase that remains bound to the beads is then quantified, typically by mass spectrometry.
-
Cell Lysate Preparation:
-
Prepare a native cell lysate from your cell line of interest.
-
-
Competition Binding:
-
Incubate the cell lysate with affinity beads coupled to a non-selective kinase inhibitor in the presence of a single high concentration (e.g., 10 µM) of this compound or vehicle control.[7]
-
-
Enrichment and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases or perform on-bead digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
-
Data Analysis:
-
Compare the amount of each kinase pulled down in the presence of your compound versus the vehicle control. A significant reduction in the amount of a kinase bound to the beads in the presence of your compound indicates it as a potential off-target.
-
Table 1: Representative Data from a Kinome Scan
| Kinase | % Inhibition (at 10 µM) | On-Target/Off-Target |
| Aurora A | 98% | On-Target |
| Aurora B | 85% | Off-Target |
| Aurora C | 75% | Off-Target |
| ABL1 | 60% | Off-Target |
| SRC | 55% | Off-Target |
| LCK | 48% | Off-Target |
| ... | ... | ... |
This is example data and does not represent actual results for this compound.
dot graph TD { A[Start: Cell Lysate] --> B{Incubation with Kinase Beads}; subgraph "Competition" B -->|Compound| C[Wash]; B -->|Vehicle| C; end C --> D[Elution/On-Bead Digestion]; D --> E[LC-MS/MS Analysis]; E --> F[Data Analysis]; F --> G[Identify Off-Targets]; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#EA4335,stroke:#EA4335,stroke-width:2px,fontcolor:#FFFFFF } caption: Kinome Profiling Workflow.
A2.2: Chemical Proteomics
For an unbiased, proteome-wide view of off-targets beyond kinases, chemical proteomics is a powerful approach.[8] This technique uses an immobilized version of your compound to pull down interacting proteins from a cell lysate.
Experimental Protocol: Chemical Proteomics Pulldown
-
Compound Immobilization: Synthesize a derivative of this compound with a linker arm that can be conjugated to affinity beads (e.g., NHS-activated sepharose).
-
Affinity Chromatography:
-
Incubate the functionalized beads with a native cell lysate.
-
As a negative control, use beads without the immobilized compound or beads with an inactive structural analog.
-
-
Washing and Elution:
-
Thoroughly wash the beads to remove non-specific binders.
-
Elute the bound proteins using a denaturing buffer or by competing with an excess of the free compound.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and identify bands of interest by mass spectrometry, or directly analyze the entire eluate by LC-MS/MS.
-
-
Data Analysis:
-
Proteins that are specifically enriched on the compound-bound beads compared to the control beads are considered potential off-targets.
-
Issue 3: I have identified several potential off-targets. How can I reduce the off-target effects of this compound in my experiments?
A3.1: Structure-Activity Relationship (SAR)-Guided Medicinal Chemistry
The most robust way to reduce off-target effects is to modify the chemical structure of the inhibitor to enhance its selectivity. Structure-based design can be employed to exploit differences in the ATP-binding pockets of the on-target and off-target kinases.[1][2]
-
Strategy 1: Exploit Non-Conserved Residues: Analyze the crystal structures of your on-target and major off-target kinases. Design modifications to the this compound scaffold that introduce favorable interactions with unique residues in the on-target's active site or create steric clashes with residues in the off-target's active site. For example, modifying the substituent at the 3- or 8-position of the imidazo[1,2-a]pyrazine core can significantly impact selectivity.[1]
-
Strategy 2: Target the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. Kinases with a small gatekeeper (e.g., threonine) can accommodate bulky substituents on the inhibitor, while those with a large gatekeeper (e.g., methionine) cannot. If your on-target has a small gatekeeper and a key off-target has a large one, you can design derivatives with bulkier groups to improve selectivity.
A3.2: Experimental Controls
When using the current compound, it is crucial to employ rigorous controls to distinguish on-target from off-target effects.
-
Use a Structurally Related Inactive Compound: Synthesize or obtain a close structural analog of this compound that is inactive against your primary target. If this inactive compound recapitulates the unexpected phenotype, it is likely due to an off-target effect.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your intended target. If the phenotype observed with the compound is lost in the knockdown/knockout cells, it is more likely to be an on-target effect.
-
Dose-Response Correlation: Compare the dose-response curve for target inhibition with the dose-response curve for the observed phenotype. A strong correlation suggests an on-target effect.
References
- Bantscheff, M., et al. (2011). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports, 44(10), 623-632. [Link]
- Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]
- Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
- Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]
- Fukuda, Y., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-7698. [Link]
- Hamdouchi, C., et al. (2005). Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases. Bioorganic & Medicinal Chemistry Letters, 15(7), 1943-1947. [Link]
- Rix, U., et al. (2010). Rapid profiling of protein kinase inhibitors by quantitative proteomics. MedChemComm, 1(1), 63-68. [Link]
- Huber, K. V. M., et al. (2015). A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. ACS Chemical Biology, 10(6), 1573-1580. [Link]
- Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
- Gholami, A. M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Journal of Proteome Research, 13(12), 5257-5268. [Link]
- Miura, T., et al. (2022). Two-dimensional electrophoresis-cellular thermal shift assay (2DE-CETSA) for target identification of bioactive compounds. Methods in Enzymology, 675, 425-437. [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
- Boyd, H. D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 114-123. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. [Link]
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3-Bromoimidazo(1,2-a)pyrazine.
- ChEMBL. (n.d.). ChEMBL Database.
- BindingDB. (n.d.). Assay in Summary_ki.
- Yu, K., et al. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 286(2), 1369-1381. [Link]
- Cisbio. (2024, June 11).
- ChEMBL Interface Documentation. (2024, April 2). Assay and Activity Questions.
- Wang, Y., et al. (2018). Design, synthesis and biological evaluation of bivalent ligands against A1–D1 receptor heteromers. Acta Pharmaceutica Sinica B, 8(5), 797-807. [Link]
- PubChem. (n.d.). 3-bromo-n-methylimidazo[1,2-a]pyrazin-8-amine.
- Al-Jubair, N., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305141. [Link]
- De Lucca, G. V., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 6(8), 928-933. [Link]
- Tandon, M., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. MedChemComm, 14(10), 1935-1940. [Link]
- PubChem. (n.d.). 3-bromo-8-chloroimidazo[1,5-a]pyrazine.
Sources
- 1. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. CETSA [cetsa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmbreports.org [bmbreports.org]
Preventing degradation of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine in solution
Welcome to the technical support center for 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound in solution. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a heterocyclic compound with a unique arrangement of functional groups that contribute to its utility in chemical synthesis and drug discovery. However, this same structural complexity presents inherent stability challenges. The imidazo[1,2-a]pyrazine core, coupled with a reactive bromo group and an electron-donating methoxy group, creates a molecule susceptible to degradation under various experimental conditions.
This guide will walk you through the potential degradation pathways, provide clear, actionable steps to mitigate these risks, and offer protocols for assessing the stability of your compound in solution.
Troubleshooting Guide: Preventing Degradation in Solution
This section is formatted as a series of questions and answers to directly address common issues encountered during the handling and use of this compound.
Question 1: My solution of this compound is changing color over time. What is happening?
Answer:
A change in solution color is a common indicator of chemical degradation. For this compound, this could be due to several factors, primarily oxidation and photolytic degradation.
-
Oxidative Degradation: The electron-rich imidazo[1,2-a]pyrazine ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides in solvents (like older ethers or THF), or oxidizing reagents. This can lead to the formation of N-oxides or other oxidized species, which are often colored.
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Photolytic Degradation: Heterocyclic aromatic compounds can be sensitive to light, particularly UV light.[1] Exposure to ambient laboratory light over extended periods can induce photochemical reactions, leading to the formation of colored degradants. The bromo-substituent can also be a site for light-induced homolytic cleavage, generating radical species that can lead to a complex mixture of byproducts.[2]
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), use freshly opened bottles or test for peroxides before use.
-
Inert Atmosphere: For long-term storage of solutions, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). This is particularly critical if the compound is dissolved in a solvent for an extended period before use.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Minimize the exposure of the solution to direct light during experimental setup.
Question 2: I am seeing a loss of my starting material and the appearance of new, more polar peaks in my LC-MS analysis after leaving my solution at room temperature. What are the likely degradation products?
Answer:
The appearance of more polar peaks suggests degradation via hydrolysis. The imidazo[1,2-a]pyrazine core and the methoxy group are the most likely sites for this to occur, especially if your solvent contains traces of acid or base.[1]
-
Hydrolysis of the Imidazo Ring: The imidazo portion of the heterocyclic system can be susceptible to hydrolytic cleavage under acidic or basic conditions, although this is generally less common than other pathways.
-
Debromination: While not increasing polarity as significantly as hydrolysis, nucleophilic substitution of the bromo group with hydroxide (from water) to form a hydroxylated analog is a possibility, especially under basic conditions.
-
Ether Cleavage: The 8-methoxy group can be cleaved under acidic conditions to form the corresponding 8-hydroxy derivative. This would result in a more polar compound.
Troubleshooting Steps:
-
pH Control: The pH of your solution is a critical factor in maintaining the stability of your compound.[3][4][5] If your experimental conditions allow, buffer the solution to a neutral pH (around 6-7). Avoid strongly acidic or basic conditions for storage. Many nitrogen-containing heterocycles exhibit greater stability at a slightly acidic to neutral pH.[6][7]
-
Aprotic Solvents: For storage, consider using aprotic solvents like DMSO, DMF, or acetonitrile, which will not participate in hydrolysis. Ensure these solvents are anhydrous.
-
Temperature Control: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of hydrolysis and other degradation reactions. For long-term storage, it is advisable to store the compound as a solid at low temperature and prepare solutions fresh.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary suspected degradation pathways for this compound based on its chemical structure and the behavior of related compounds.
Caption: Potential degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for long-term storage?
A1: For long-term storage in solution, high-purity, anhydrous aprotic solvents such as DMSO or DMF are recommended. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C and protect from light.
Q2: How can I quickly check for degradation in my sample?
A2: Thin-Layer Chromatography (TLC) is a quick method to visually check for the appearance of new spots, indicating impurities or degradation products. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods. A fresh solution should show a single major peak corresponding to the parent compound.
Q3: Is the compound sensitive to temperature?
A3: Yes, elevated temperatures can accelerate degradation.[8] It is recommended to handle solutions at room temperature for the shortest time necessary and to store them at low temperatures. Thermal degradation can involve cleavage of the methoxy group or decomposition of the heterocyclic ring.[9][10][11]
Q4: Can I use an alcohol-based solvent like ethanol or methanol?
A4: While the compound may be soluble in alcohols, these are protic solvents and can participate in solvolysis reactions, particularly over long-term storage or at elevated temperatures. For short-term use in experiments, they are generally acceptable if the solution is prepared fresh.
Q5: What are the expected degradation products under oxidative stress?
A5: Under oxidative conditions (e.g., exposure to hydrogen peroxide), the nitrogen atoms in the pyrazine and imidazole rings are the most likely sites of oxidation, leading to the formation of N-oxides.
Experimental Protocols
Protocol 1: Recommended Procedure for Solution Preparation and Storage
This protocol minimizes the risk of degradation during routine experimental use.
-
Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add high-purity, anhydrous solvent (e.g., DMSO) to the desired concentration.
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Vortex or sonicate briefly to ensure complete dissolution.
-
-
Short-Term Storage (up to 24 hours):
-
Store the solution at 2-8°C in a tightly sealed, light-protected container (e.g., amber vial).
-
-
Long-Term Storage (>24 hours):
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C in tightly sealed, light-protected containers.
-
When ready to use, thaw an aliquot completely and vortex gently before use. Do not refreeze partially used aliquots.
-
Protocol 2: Forced Degradation Study to Assess Stability
This protocol provides a framework for intentionally degrading the compound to understand its stability profile and identify potential degradants.[1][12][13][14]
Materials:
-
This compound
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Set Up Stress Conditions: In separate, clearly labeled amber vials, set up the following conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Thermal Degradation: Place a vial containing 1 mL of stock solution in an oven at 60°C.
-
Photolytic Degradation: Place a vial containing 1 mL of stock solution under a UV lamp (e.g., 254 nm) or in a photostability chamber.
-
Control: Keep a vial of the stock solution at 2-8°C, protected from light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase.
-
-
Analysis: Analyze all samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to the control to identify new peaks (degradants) and quantify the loss of the parent compound.
Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study.
Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Solvent Choice | Anhydrous, aprotic solvents (DMSO, DMF) for storage. | Prevents hydrolysis and solvolysis. |
| pH | Maintain near-neutral conditions (pH 6-7) if possible. | Minimizes acid/base-catalyzed hydrolysis.[3][4][5] |
| Temperature | Store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Reduces the rate of all degradation reactions.[8] |
| Light Exposure | Use amber vials or protect from light. | Prevents photolytic degradation.[1] |
| Atmosphere | For sensitive applications, store under an inert atmosphere (N₂ or Ar). | Prevents oxidation. |
By adhering to these guidelines and understanding the potential instabilities of this compound, you can ensure the reliability and reproducibility of your experimental results.
References
- Vertex AI Search. (2024). 3-bromo-8-chloro-2-methylimidazo[1, 2-a]pyrazine, min 97%, 500 mg.
- Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Benchchem. (n.d.). 2-Bromo-3-methoxy-5-methylpyrazine.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- MedCrave online. (2016).
- ResearchGate. (n.d.). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Pharmaguideline. (n.d.).
- ResearchGate. (2023).
- MSU Extension. (2008).
- RSC Publishing. (n.d.).
- DigitalCommons@UMaine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines.
- Frontier Specialty Chemicals. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3-Bromoimidazo 1,2-a pyrazine 96 57948-41-1.
- BLDpharm. (n.d.). 3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine.
- ChemicalBook. (2023). 3-BROMOIMIDAZO[1,2-A]PYRAZINE.
- Benchchem. (n.d.). 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine.
- PubMed Central. (n.d.).
- USGS. (n.d.).
- PubMed. (2010).
- Weifang Yangxu Group Co., Ltd. (n.d.). 3-bromo-8-chloroimidazo[1,2-a]pyrazine.
- ResearchGate. (n.d.).
- DigitalCommons@USU. (2001). Effect of Water pH on the Chemical Stability of Pesticides.
- Sigma-Aldrich. (n.d.). 3-bromo-8-chloroimidazo[1,2-a]pyrazine | 143591-61-1.
- ResearchG
- PubMed Central. (n.d.). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH.
- Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments.
- PubChemLite. (n.d.). This compound.
- PubMed Central. (2023).
- PubChem. (n.d.). 3-Bromoimidazo(1,2-a)pyrazine.
- ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- PubMed Central. (n.d.).
- Beilstein Journals. (n.d.).
- MDPI. (n.d.).
- PubMed Central. (n.d.).
- Ihsanawatia, & Alni, A. (n.d.).
- MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
- ACS Publications. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide.
- RSC Publishing. (n.d.).
- CORE. (n.d.). a case study of amitraz and its degradants.
- ResearchGate. (2023).
- MHLW. (n.d.). Analytical Method for Amitraz (Animal Products).
- Labsolu. (n.d.). 3-bromo-8-chloroimidazo[1,2-a]pyrazine.
- Stenutz. (n.d.). 3-bromoimidazo[1,2-a]pyrazine.
- ChemicalBook. (n.d.). This compound CAS#: 91775-62-1.
- Cenmed. (n.d.). 3 Bromo 8 (Methylsulfanyl)Imidazo[1 2 A]Pyrazine.
- Wikipedia. (n.d.). Protecting group.
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. ajrconline.org [ajrconline.org]
Technical Support Center: Enhancing Cell Permeability of Imidazo[1,2-a]pyrazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrazine compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to the cell permeability of this important class of molecules.
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition.[1][2] However, like many nitrogen-containing heterocyclic compounds, achieving optimal cell permeability can be a significant hurdle in their development as effective therapeutics. This guide is designed to provide you with the strategies and practical knowledge to diagnose and resolve these permeability issues.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses common issues encountered during the development of imidazo[1,2-a]pyrazine compounds, offering explanations and actionable solutions.
Question 1: My imidazo[1,2-a]pyrazine compound shows high potency in biochemical assays but low activity in cell-based assays. Could this be a permeability issue?
Answer:
Yes, a significant drop in activity between biochemical and cell-based assays is a classic indicator of poor cell permeability. The compound may be an excellent inhibitor of its target protein in a cell-free environment, but if it cannot efficiently cross the cell membrane to reach its intracellular target, its efficacy in a cellular context will be diminished.
Initial Diagnostic Steps:
-
Assess Physicochemical Properties: Begin by evaluating the compound's key physicochemical properties, as they are primary determinants of passive diffusion.
-
Lipophilicity (LogP/LogD): Is the LogP or LogD value within the optimal range for permeability (typically 1-3)? Highly polar or excessively lipophilic compounds often exhibit poor permeability.
-
Molecular Weight (MW): Does the MW exceed 500 Da? Larger molecules generally have more difficulty crossing the cell membrane.
-
Polar Surface Area (PSA): Is the PSA greater than 140 Ų? A high PSA, often due to an excessive number of hydrogen bond donors and acceptors, can hinder membrane permeation.
-
Solubility: Poor aqueous solubility can limit the concentration of the compound available at the cell surface for absorption, which can be mistaken for a permeability problem. Ensure your compound is adequately solubilized in the assay medium.
-
-
In Vitro Permeability Assays: If the physicochemical properties suggest a potential permeability issue, the next step is to perform in vitro permeability assays to directly measure the compound's ability to cross a membrane. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.
-
PAMPA: This assay measures passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective way to get an initial assessment of a compound's intrinsic permeability.[3]
-
Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It can measure both passive diffusion and active transport, including the effects of efflux pumps.[4][5]
-
Workflow for Diagnosing Poor Cellular Activity:
Caption: Diagnostic workflow for investigating discrepancies between biochemical and cellular activity.
Question 2: My PAMPA results indicate good passive permeability, but the Caco-2 assay shows low permeability. What could be the reason for this discrepancy?
Answer:
This is a strong indication that your imidazo[1,2-a]pyrazine compound is a substrate for active efflux pumps.[6] Efflux pumps are transmembrane proteins that actively transport substrates out of the cell, thereby reducing their intracellular concentration. The Caco-2 cell line expresses a variety of these transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[7] Since the PAMPA model is a simple lipid membrane and lacks these proteins, it only measures passive diffusion.[8]
Troubleshooting Strategy:
-
Calculate the Efflux Ratio (ER): A bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, is necessary. The efflux ratio is calculated as the ratio of the apparent permeability coefficient (Papp) in the B-A direction to the Papp in the A-B direction (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 is generally considered indicative of active efflux.[7]
-
Use Efflux Pump Inhibitors: To confirm the involvement of specific efflux pumps, the Caco-2 assay can be repeated in the presence of known inhibitors.
-
Verapamil or Quinidine: To inhibit P-gp.
-
Ko143 or Fumitremorgin C: To inhibit BCRP. An increase in the A-B permeability and a decrease in the efflux ratio in the presence of an inhibitor confirms that the compound is a substrate for that specific transporter.
-
Decision Tree for Addressing High Efflux:
Caption: A decision-making process for identifying and addressing active efflux.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to enhance the cell permeability of imidazo[1,2-a]pyrazine compounds?
There are three primary strategies to enhance the cell permeability of imidazo[1,2-a]pyrazines:
-
Structural Modification (Lead Optimization): This involves chemically modifying the compound to improve its physicochemical properties.
-
Reduce Polar Surface Area (PSA): Strategically replace or mask polar functional groups, such as hydrogen bond donors, to decrease the PSA.
-
Optimize Lipophilicity: Fine-tune the LogP/LogD to be within the optimal range of 1-3. This can be achieved by adding or removing lipophilic or hydrophilic groups.
-
Introduce Intramolecular Hydrogen Bonding: Designing molecules that can form intramolecular hydrogen bonds can mask polar groups and reduce the effective PSA, thereby improving permeability.
-
Modify Structure to Avoid Efflux: Altering the structure to reduce its recognition by efflux pumps can be an effective strategy. This often involves subtle changes to the size, shape, and charge distribution of the molecule.[9]
-
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome a specific barrier, such as poor permeability.[10][11] Once inside the cell, the prodrug is converted to the active parent drug, usually through enzymatic cleavage. For imidazo[1,2-a]pyrazines, this could involve masking a polar group with a lipophilic moiety that is cleaved by intracellular esterases.
-
Formulation Strategies: This approach focuses on the delivery vehicle rather than the drug molecule itself.
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles can enhance its oral bioavailability by increasing its surface area and improving its dissolution rate.[8][12]
-
Liposomal Encapsulation: Liposomes are lipid vesicles that can encapsulate both hydrophilic and hydrophobic drugs. They can improve the permeability of compounds by fusing with the cell membrane and releasing their contents directly into the cytoplasm. This has been shown to be effective for kinase inhibitors.[3][13]
-
Use of Permeation Enhancers: These are excipients that can be co-administered with the drug to transiently increase the permeability of the cell membrane.[14][15]
-
Q2: How can I predict the permeability of my imidazo[1,2-a]pyrazine compounds in silico?
In silico models are valuable tools for predicting permeability in the early stages of drug discovery, helping to prioritize compounds for synthesis and experimental testing.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structures of compounds with their experimentally determined permeability.[16][17] For imidazo[1,2-a]pyrazines, QSPR models have been developed to predict various biological activities and physicochemical properties.[18][19]
-
Physicochemical Descriptor-Based Models: These models use calculated properties like LogP, PSA, MW, and the number of hydrogen bond donors and acceptors to predict permeability based on established rules, such as Lipinski's Rule of Five.
-
Molecular Dynamics (MD) Simulations: These simulations model the interaction of a compound with a lipid bilayer over time to predict its ability to permeate the membrane.
It is important to remember that in silico predictions are not a substitute for experimental validation but are a powerful tool for guiding lead optimization.
Q3: My compound is a substrate for an efflux pump. What are my options?
If your imidazo[1,2-a]pyrazine is identified as an efflux pump substrate, you have several options:
-
Structural Modification: As mentioned earlier, you can attempt to modify the structure of your compound to reduce its affinity for the efflux pump. This is often the most desirable long-term solution.
-
Co-administration with an Efflux Pump Inhibitor (EPI): In some cases, it may be feasible to co-administer your compound with an EPI.[20][21] This approach can restore the intracellular concentration of your drug. However, the development of clinically approved EPIs has been challenging due to potential toxicity and drug-drug interactions.
-
Formulation Approaches: Certain nanoparticle and liposomal formulations may help bypass efflux pumps by altering the mechanism of cellular entry.[22]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of imidazo[1,2-a]pyrazine compounds.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Acceptor and donor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Prepare the Acceptor Plate: Add PBS to the wells of the acceptor plate.
-
Prepare the Donor Plate: Dilute the test compound stock solutions in PBS to the final desired concentration (e.g., 100 µM). Add these solutions to the wells of the donor plate.
-
Assemble the PAMPA "Sandwich": Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Medium |
| > 10 | High |
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the permeability and potential for active transport of imidazo[1,2-a]pyrazine compounds.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose)
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
Efflux pump inhibitors (optional, e.g., verapamil)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Prepare Transport Solutions: Dilute the test compound stock solutions in transport buffer to the final concentration (e.g., 10 µM). For efflux studies, prepare solutions with and without an efflux pump inhibitor.
-
Permeability Measurement (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport solution containing the test compound to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
Permeability Measurement (Basolateral to Apical - B-A): a. Follow the same procedure as for A-B, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Determine the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate Papp: The Papp value is calculated from the flux of the compound across the monolayer over time.
Data Interpretation:
-
Permeability Classification:
-
Papp (A-B) < 1 x 10⁻⁶ cm/s: Low permeability
-
Papp (A-B) 1 - 10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp (A-B) > 10 x 10⁻⁶ cm/s: High permeability
-
-
Efflux Ratio (ER):
-
ER = Papp(B-A) / Papp(A-B)
-
ER > 2 suggests active efflux.
-
Summary of Permeability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Applicability to Imidazo[1,2-a]pyrazines |
| Structural Modification | Improves physicochemical properties (LogP, PSA, MW) for better passive diffusion. Can be designed to avoid efflux pump recognition. | Permanent solution, can also improve other ADME properties. | Can be time-consuming and may negatively impact potency or selectivity. | Highly applicable, especially for lead optimization. |
| Prodrug Approach | Masks polar groups with lipophilic moieties to increase passive diffusion. The active drug is released intracellularly. | Can significantly improve permeability without altering the core pharmacophore. | Requires careful design to ensure efficient cleavage at the target site and stability in circulation. | Promising for compounds with exposed polar functional groups. |
| Nanoparticle Formulation | Increases surface area and dissolution rate, leading to a higher concentration gradient for absorption. | Can improve the bioavailability of poorly soluble compounds. | Can be complex to manufacture and characterize. Potential for toxicity of the nanomaterials. | Suitable for compounds with solubility-limited absorption. |
| Liposomal Encapsulation | Encapsulates the drug in lipid vesicles that can fuse with the cell membrane, delivering the payload directly into the cell. | Can protect the drug from degradation, improve solubility, and potentially bypass efflux pumps. | Can be expensive to produce and may have stability issues. | Very relevant, as many imidazo[1,2-a]pyrazines are kinase inhibitors, a class of drugs for which liposomal delivery has been successful.[4][13] |
| Efflux Pump Inhibitors | Co-administration of an inhibitor blocks the efflux pump, increasing the intracellular concentration of the drug. | Can rescue the activity of potent compounds that are efflux substrates. | Potential for drug-drug interactions and toxicity of the inhibitor. Few clinically approved EPIs are available. | A potential strategy, but requires a suitable and safe inhibitor. |
References
- Abu-Huwaij, R., et al. (2013). High-efficiency liposomal encapsulation of a tyrosine kinase inhibitor leads to improved in vivo toxicity and tumor response profile. International Journal of Nanomedicine, 8, 3991–4006. [Link]
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Cihan-Üstündağ, G., & Ceylan, Ş. (2020). Quantitative structure activity relationships of cytotoxicity effect on various cancer cells of some imidazo[1,2-α]pyrazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-868. [Link]
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Gao, L., et al. (2007). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Journal of Nanoscience and Nanotechnology, 7(1), 1-13. [Link]
- IJISET. (2022). Nanoparticle Drug Delivery System for Bioavailability Enchancement. International Journal of Innovative Science and Engineering Technology, 9(5). [Link]
- Linton, A. A., et al. (2015). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 58(15), 6083-6094. [Link]
- Lather, V., et al. (2016). Prodrugs with Improved Lipophilicity and Permeability. Journal of Applied Pharmaceutical Science, 6(11), 177-184. [Link]
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Opperman, T. J., & Nguyen, S. T. (2015). Recent advances toward a molecular mechanism of efflux pump inhibition. Frontiers in Microbiology, 6, 421. [Link]
- Patel, K., et al. (2012). Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Applied Pharmaceutical Science, 2(6), 11-16. [Link]
- Renau, T. E., et al. (2001). Inhibition of Efflux Pumps as a Novel Approach to Combat Drug Resistance in Bacteria. Current Drug Targets, 2(2), 163-172. [Link]
- Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]
- Vuddanda, P. R., et al. (2018). Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 9(6), 2209-2223. [Link]
- da Silva, A. C. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]
- Kumar, P., & Banik, B. K. (2013). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Current Medicinal Chemistry, 20(27), 3364-3406. [Link]
- Lomovskaya, O., & Bostian, K. A. (2006). Practical applications and feasibility of efflux pump inhibitors in the clinic--a vision for the future. Biochemical Pharmacology, 71(7), 910-918. [Link]
- Cihan-Üstündağ, G., & Ceylan, Ş. (2020). Quantitative structure activity relationships of cytotoxicity effect on various cancer cells of some imidazo[1,2-α]pyrazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-868. [Link]
- N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. [Link]
- Singh, A., et al. (2022). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-13. [Link]
- Pages, J. M., et al. (2019). An Original Deal for New Molecule: Reversal of Efflux Pump Activity, A Rational Strategy to Combat Gram-Negative Resistant Bacteria. Antibiotics, 8(3), 121. [Link]
- Bohl, C. E., et al. (2022). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
- Liu, R. (Ed.). (2017).
- Gil, J., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Cancer Chemotherapy and Pharmacology, 76(5), 995-1004. [Link]
- De la Cuesta, B., et al. (2019). A permeability-increasing drug synergizes with bacterial efflux pump inhibitors and restores susceptibility to antibiotics in mucoid Pseudomonas aeruginosa. Scientific Reports, 9(1), 1-12. [Link]
- Patel, K., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-16. [Link]
- Belhassan, A., et al. (2022). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 15(11), 104215. [Link]
- Kumar, A., et al. (2021). Evaluation of Heterocyclic Carboxamides as Potential Efflux Pump Inhibitors in Pseudomonas aeruginosa. Antibiotics, 11(1), 26. [Link]
- Patel, K., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-16. [Link]
- Bohl, C. E., et al. (2022). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. [Link]
- Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]
- Cronin, M. T. (2003). Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption.
- Tripathi, S., et al. (2014). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. Journal of developing drugs, 3(3), 125. [Link]
- Vargiu, A. V., & Nikaido, H. (2012). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. Future microbiology, 7(9), 1017-1031. [Link]
- Opperman, T. J., & Kwasny, S. M. (2015). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Bioorganic & medicinal chemistry letters, 25(16), 3223-3228. [Link]
- Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 230-236. [Link]
- Chen, H., et al. (2007). Enhanced Bioavailability of Poorly Absorbed Hydrophilic Compounds Through Drug Complex/In-Situ Gelling Formulation. AAPS PharmSciTech, 8(4), E103. [Link]
- Kandeel, M., et al. (2021). Imidazo[1,2-a]pyrazines. Chemistry of Heterocyclic Compounds, 57(4), 405-430. [Link]
- Myadaraboina, S., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc, 9(12), 461-469. [Link]
- Cojean, S., et al. (2020). In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. European Journal of Medicinal Chemistry, 208, 112956. [Link]
- National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyrazine. PubChem Compound Database.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-efficiency liposomal encapsulation of a tyrosine kinase inhibitor leads to improved in vivo toxicity and tumor response profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] High-efficiency liposomal encapsulation of a tyrosine kinase inhibitor leads to improved in vivo toxicity and tumor response profile | Semantic Scholar [semanticscholar.org]
- 6. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-efficiency liposomal encapsulation of a tyrosine kinase inhibitor leads to improved in vivo toxicity and tumor response profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics - Arabian Journal of Chemistry [arabjchem.org]
- 17. Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. espublisher.com [espublisher.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caister.com [caister.com]
- 22. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance to Imidazo[1,2-a]pyrazine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrazine-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the emergence of resistance to this promising class of therapeutic agents. Our goal is to equip you with the knowledge and experimental frameworks to anticipate, identify, and overcome resistance mechanisms in your research.
Imidazo[1,2-a]pyrazines are a versatile class of heterocyclic compounds that have shown significant therapeutic potential, particularly as kinase inhibitors in oncology.[1][2][3] They have been investigated as inhibitors of various kinases, including PI3K, mTOR, and ENPP1, which are often dysregulated in cancer.[1][4][5] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[6] This guide will walk you through the common mechanisms of resistance and provide detailed protocols to investigate and address these issues in your experimental models.
I. Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to my imidazo[1,2-a]pyrazine-based inhibitor, is now showing reduced sensitivity (increased IC50). What are the most likely causes?
An increase in the half-maximal inhibitory concentration (IC50) is the classic indicator of acquired resistance. The underlying causes can be broadly categorized into three main areas:
-
On-Target Alterations: These are genetic changes in the direct target of your inhibitor.
-
Gatekeeper Mutations: A common mechanism where a mutation in the kinase domain of the target protein physically hinders the binding of the inhibitor.
-
Target Overexpression: The cancer cells may amplify the gene encoding the target protein, leading to an increased amount of the target that requires higher concentrations of the inhibitor for effective suppression.
-
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibitor.[7]
-
Activation of Parallel Pathways: If your inhibitor targets a specific kinase in a pathway, cells may upregulate a parallel pathway that can still drive proliferation and survival. For example, if you are targeting the PI3K/Akt pathway, cells might activate the MAPK/ERK pathway.[8][9]
-
Feedback Loop Activation: Inhibition of a target can sometimes lead to the activation of a feedback loop that reactivates the same or a different survival pathway.
-
-
Drug Efflux and Metabolism: The cancer cells may develop mechanisms to reduce the intracellular concentration of the inhibitor.
Q2: How can I determine if the resistance I'm observing is due to an on-target mutation?
Identifying on-target mutations is a critical first step. Here’s a recommended workflow:
-
Sequence the Target Gene: The most direct method is to sequence the gene encoding the target protein in both your sensitive parental cell line and the resistant derivative.[13][14] Pay close attention to the kinase domain, where resistance mutations are most likely to occur.
-
Generate Resistant Clones: Develop drug-resistant cell lines by continuously exposing the parental cell line to increasing concentrations of your inhibitor.[15] This process mimics the selective pressure that leads to resistance in a clinical setting.
-
Site-Directed Mutagenesis: If you identify a specific mutation, you can use site-directed mutagenesis to introduce that same mutation into the sensitive parental cell line.[16] If this engineered cell line shows resistance to your inhibitor, it validates that the mutation is indeed the cause of resistance.
Q3: I've ruled out on-target mutations. How can I investigate bypass signaling pathways?
Investigating bypass pathways requires a broader, systems-level approach.
-
Phosphoproteomics: This powerful technique allows you to globally analyze changes in protein phosphorylation between sensitive and resistant cells.[17][18] An increase in phosphorylation of proteins in a particular pathway in the resistant cells is a strong indicator of its activation.[19][20][21]
-
Western Blotting: Once you have identified potential bypass pathways from your phosphoproteomic data, you can validate these findings using Western blotting to look at the phosphorylation status of key proteins in those pathways.
-
Combination Therapies: A functional way to test for the involvement of a bypass pathway is to use a combination of your imidazo[1,2-a]pyrazine-based inhibitor and an inhibitor of the suspected bypass pathway. If the combination restores sensitivity, it strongly suggests that the bypass pathway is a key resistance mechanism.
Q4: What are the best methods to assess whether drug efflux is contributing to resistance?
Increased drug efflux is a common, non-mutational resistance mechanism.
-
Efflux Pump Activity Assays: These assays use fluorescent substrates of efflux pumps, such as rhodamine 123 or DiOC2(3).[10] If your resistant cells show lower intracellular fluorescence compared to the sensitive parental cells, it suggests increased efflux pump activity.[22][23][24][25]
-
Efflux Pump Inhibitors: You can co-incubate your resistant cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). If this combination restores sensitivity, it points to the involvement of efflux pumps.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to measure the expression levels of genes encoding common ABC transporters (e.g., ABCB1 for MDR1) in your sensitive and resistant cell lines.
Q5: My resistant cells seem to have altered metabolism. How can I investigate this?
Metabolic reprogramming is increasingly recognized as a hallmark of cancer and a mechanism of drug resistance.[11][12][26][27]
-
Metabolomics: This technique provides a snapshot of the metabolic state of your cells by measuring the levels of various metabolites.[7] Comparing the metabolomic profiles of sensitive and resistant cells can reveal which metabolic pathways are altered.[11][12]
-
Seahorse XF Analysis: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. These measurements provide insights into mitochondrial respiration and glycolysis, respectively. A shift in the OCR/ECAR ratio can indicate a metabolic switch in resistant cells.
II. Troubleshooting Guides
This section provides detailed protocols for key experiments to dissect resistance mechanisms.
Troubleshooting Guide 1: Developing and Characterizing a Resistant Cell Line
Objective: To generate a cell line with acquired resistance to an imidazo[1,2-a]pyrazine-based inhibitor and confirm the resistant phenotype.
Protocol:
-
Establish a Baseline IC50: Determine the IC50 of your inhibitor on the parental (sensitive) cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Continuous Drug Exposure: Culture the parental cells in the presence of the inhibitor at a concentration equal to the IC50.
-
Monitor Cell Growth: Initially, you will likely observe significant cell death. Continue to culture the surviving cells, replacing the media with fresh, inhibitor-containing media every 2-3 days.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of the inhibitor. A common strategy is to double the concentration at each step.
-
Isolate Resistant Clones: After several months of continuous culture with escalating drug concentrations, you should have a population of resistant cells. You can then isolate single-cell clones to ensure a homogenous population.
-
Confirm Resistance: Determine the IC50 of the inhibitor on the newly generated resistant cell line. A significant increase in the IC50 (typically 3-10 fold or higher) confirms the resistant phenotype.[15]
-
Stability of Resistance: To ensure the resistance is a stable genetic or epigenetic change, culture the resistant cells in the absence of the inhibitor for several passages and then re-determine the IC50.
Data Interpretation:
| Cell Line | Inhibitor IC50 (µM) | Fold Resistance |
| Parental | 0.5 | 1 |
| Resistant | 5.0 | 10 |
A 10-fold increase in the IC50 is a clear indication of acquired resistance.
Troubleshooting Guide 2: Identifying On-Target Mutations via Sanger Sequencing
Objective: To sequence the kinase domain of the target protein to identify potential resistance mutations.
Protocol:
-
Design Primers: Design PCR primers that flank the coding region of the kinase domain of your target gene.
-
Isolate Genomic DNA: Extract genomic DNA from both the parental and resistant cell lines.
-
PCR Amplification: Amplify the target region using PCR.
-
Purify PCR Product: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the parental and resistant cells to the reference sequence of the gene. Look for any nucleotide changes that result in an amino acid substitution in the resistant cells.
Troubleshooting Guide 3: Assessing Drug Efflux Using a Rhodamine 123 Assay
Objective: To determine if increased drug efflux contributes to resistance.
Protocol:
-
Cell Seeding: Seed an equal number of parental and resistant cells into a 96-well plate.
-
Rhodamine 123 Loading: Incubate the cells with a low concentration of Rhodamine 123 (a fluorescent substrate for many ABC transporters) for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with a buffer (e.g., PBS) to remove extracellular Rhodamine 123.
-
Efflux Period: Incubate the cells in fresh, Rhodamine 123-free media for 1-2 hours at 37°C to allow for efflux.
-
Measure Fluorescence: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
Data Interpretation:
| Cell Line | Mean Fluorescence Intensity |
| Parental | 1500 |
| Resistant | 500 |
A significantly lower fluorescence intensity in the resistant cells suggests increased efflux of Rhodamine 123, and likely your inhibitor.
III. Visualizing Resistance Mechanisms
Diagram 1: Common Resistance Pathways
Caption: Overview of major resistance mechanisms to targeted therapies.
Diagram 2: Experimental Workflow for Investigating Resistance
Sources
- 1. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review | Anticancer Research [ar.iiarjournals.org]
- 7. metabolon.com [metabolon.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDR1外流检测 The Multidrug Resistance Direct Dye Efflux Assay Kit includes two of the best characterized & most commonly used multidrug resistance ABC transporter substrates, DiOC2(3) & rhodamine 123. | Sigma-Aldrich [sigmaaldrich.com]
- 11. When cancer drug resistance meets metabolomics (bulk, single-cell and/or spatial): Progress, potential, and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. When cancer drug resistance meets metabolomics (bulk, single-cell and/or spatial): Progress, potential, and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An approach to identifying drug resistance associated mutations in bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of cancer drug resistance mechanisms by phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. phylogene.com [phylogene.com]
- 20. Phosphoproteomics guides low dose drug combination of cisplatin and silmitasertib against concurrent chemoradiation resistant cervical cancer - Molecular Omics (RSC Publishing) DOI:10.1039/D4MO00147H [pubs.rsc.org]
- 21. Integrated proteomics and phosphoproteomics revealed druggable kinases in neoadjuvant chemotherapy resistant tongue cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lupinepublishers.com [lupinepublishers.com]
- 23. journals.asm.org [journals.asm.org]
- 24. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 25. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] Application of Metabolomics in Drug Resistant Breast Cancer Research | Semantic Scholar [semanticscholar.org]
- 27. Metabolomics in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dosage for In Vivo Studies with Imidazo[1,2-a]pyrazine Analogs
Welcome to the technical support center for researchers utilizing imidazo[1,2-a]pyrazine analogs in in vivo studies. This guide is designed to provide you with practical, field-proven insights to navigate the complexities of dosage optimization for this promising class of small molecule inhibitors. The following content is structured in a question-and-answer format to directly address the challenges you may encounter during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyrazine analog exhibits poor aqueous solubility. How can I formulate it for in vivo administration?
Poor solubility is a frequent hurdle for kinase inhibitors and other small molecules, leading to low bioavailability and inconsistent results.[1][2] Here are several formulation strategies to consider:
-
Co-solvent Systems: A common starting point is the use of a mixture of solvents to enhance solubility. A widely used vehicle for oral gavage in rodents is a ternary system of DMSO, PEG400, and saline. It's crucial to keep the final DMSO concentration low (typically <5%) to avoid toxicity.
-
Surfactants: Surfactants like Tween 80 or Solutol HS-15 can be used to create micellar formulations that solubilize hydrophobic compounds.[1]
-
Particle Size Reduction: Micronization or nanosizing of the compound can increase its surface area, thereby improving the dissolution rate.[1][3] This can be achieved through techniques such as mortar grinding or ball milling.[1]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be an effective strategy to improve oral absorption.[3][4]
It is imperative to conduct a vehicle tolerability study in a small cohort of animals before proceeding with your main experiment to ensure the formulation itself does not cause adverse effects.
Q2: I have in vitro IC50 data for my imidazo[1,2-a]pyrazine analog. How can I use this to estimate a starting dose for my in vivo efficacy study?
While in vitro potency (e.g., IC50) is a valuable piece of information, it does not directly translate to an effective in vivo dose. Several factors, including absorption, distribution, metabolism, and excretion (ADME), influence the compound's concentration at the target site.
A more reliable approach is to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[5][6] This involves:
-
Pharmacokinetic (PK) studies: Determine the compound's concentration in plasma over time after administration.
-
Pharmacodynamic (PD) studies: Measure the extent of target inhibition in tumors or surrogate tissues at various time points and correlate this with the plasma concentration.[6]
For kinase inhibitors, a common PD marker is the phosphorylation status of a direct downstream substrate of the target kinase.[7] For example, if your imidazo[1,2-a]pyrazine analog targets an Aurora kinase, you could assess the phosphorylation of histone H3.[7] The goal is to identify a plasma concentration that achieves a desired level of target inhibition (e.g., >50%) for a sustained period.[5][6]
Q3: What is a Maximum Tolerated Dose (MTD) study, and why is it important for my research with imidazo[1,2-a]pyrazine analogs?
A Maximum Tolerated Dose (MTD) study is a critical preclinical experiment designed to determine the highest dose of a compound that can be administered without causing unacceptable toxicity or side effects.[8][9][10] Establishing the MTD is crucial for several reasons:
-
Safety: It defines a safe upper limit for dosing in subsequent, longer-term efficacy studies.[11]
-
Efficacy Assessment: It allows you to test the compound at its highest non-toxic dose, maximizing the potential to observe a therapeutic effect.
-
Informing Clinical Trials: MTD data from preclinical studies is essential for estimating a safe starting dose for first-in-human (FIH) clinical trials.[8][9]
The MTD is typically determined through dose escalation studies where different cohorts of animals receive increasing doses of the compound.[9][12]
Troubleshooting Guides
Issue 1: Inconsistent or lack of tumor growth inhibition in my xenograft model despite promising in vitro data.
This is a common challenge that can often be traced back to suboptimal dosing. Here is a systematic approach to troubleshoot this issue:
Step 1: Verify Compound Formulation and Administration
-
Solubility Check: Visually inspect your dosing solution for any precipitation. A simple solubility test can be performed by preparing the formulation and observing it under assay conditions for a couple of hours.[13]
-
Route of Administration: Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate for your compound and that the administration technique is consistent.
Step 2: Conduct a Pilot Pharmacokinetic (PK) Study
-
Objective: To determine if the compound is being absorbed and reaching systemic circulation at concentrations predicted to be efficacious based on in vitro data.
-
Methodology:
-
Administer a single dose of your imidazo[1,2-a]pyrazine analog to a small group of animals (n=3).
-
Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analyze the plasma concentrations of your compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Interpretation: If the plasma concentrations are very low or undetectable, this points to a bioavailability issue that needs to be addressed through formulation optimization.[1]
Step 3: Perform a Pharmacodynamic (PD) Study
-
Objective: To confirm that your compound is engaging its target in the tumor tissue.[6]
-
Methodology:
-
Dose tumor-bearing mice with your compound.
-
Collect tumor samples at various time points post-dose.
-
Analyze the level of target inhibition (e.g., by Western blot for a phosphorylated substrate).[13]
-
-
Interpretation: If there is no evidence of target modulation in the tumor, even with adequate plasma exposure, this could indicate poor tumor penetration or rapid metabolism within the tumor microenvironment.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of an imidazo[1,2-a]pyrazine analog that can be administered daily for a specified duration without causing significant toxicity.
Methodology:
-
Animal Model: Use the same strain and sex of mice that will be used in the efficacy studies (e.g., female athymic nude mice).
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group (n=3-5 animals per group).[11]
-
Dose Selection: Choose doses on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level.[11]
-
Dosing: Administer the compound daily via the intended route (e.g., oral gavage) for 5-14 days.
-
Monitoring:
-
Record body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.
-
Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).
-
At the end of the study, perform a gross necropsy to look for any organ abnormalities.
-
Data Presentation:
| Dose Group (mg/kg/day) | Mean Body Weight Change (%) | Clinical Observations |
| Vehicle | +5% | Normal |
| 10 | +4% | Normal |
| 30 | +2% | Normal |
| 100 | -8% | Mild lethargy |
| 300 | -18% | Significant lethargy, ruffled fur |
Visualizations
Workflow for In Vivo Dosing Optimization
Caption: A streamlined workflow for optimizing the dosage of imidazo[1,2-a]pyrazine analogs for in vivo studies.
Decision Tree for Troubleshooting Inconsistent Efficacy
Caption: A decision tree to systematically troubleshoot lack of efficacy in in vivo models.
References
- Vertex AI Search. (n.d.). Population pharmacokinetic-based interspecies allometric scaling and prediction of first-in-human (FIH) pharmacokinetics.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- PubMed. (n.d.). Pharmacokinetic allometric scaling of antibodies: application to the first-in-human dose estimation.
- WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- NIH. (n.d.). Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Certara. (n.d.). Strategies for selecting the first dose for human clinical trials.
- PMC - PubMed Central. (n.d.). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models.
- Southern Research. (n.d.). Maximum tolerable dose (MTD) studies.
- Open Exploration Publishing. (n.d.). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- WuXi AppTec. (2023, May 1). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies.
- Semantic Scholar. (n.d.). Designing first‐in‐human dose of coagulation factors: application of pharmacokinetic allometric scaling.
- PubMed. (2010, January 6). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models.
- AACR Journals. (n.d.). In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship.
- Pacific BioLabs. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- AACR Journals. (2004, April 1). Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity.
- ResearchGate. (n.d.). Maximum Tolerated Dose (MTD) Studies in Drug Toxicology Assessments.
- Benchchem. (n.d.). Technical Support Center: Optimizing Dosage of Novel Compounds for Animal Studies.
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during the bromination of the imidazo[1,2-a]pyrazine scaffold
Welcome to the technical support center for the selective bromination of the imidazo[1,2-a]pyrazine scaffold. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find practical, in-depth guidance to troubleshoot common issues and minimize side reactions, ensuring the successful synthesis of your target molecules.
Introduction to the Challenge
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The introduction of a bromine atom onto this ring system is a critical step for further functionalization, often serving as a handle for cross-coupling reactions. However, the inherent electronic nature of the fused heterocyclic system presents a significant challenge: achieving high regioselectivity while avoiding undesirable side reactions.
This guide provides a structured approach to understanding and controlling the bromination of imidazo[1,2-a]pyrazines, focusing on the most common hurdles and their evidence-based solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of the imidazo[1,2-a]pyrazine scaffold. Each issue is presented in a question-and-answer format, providing a clear explanation of the underlying chemical principles and actionable steps to resolve the problem.
Issue 1: Poor Regioselectivity - Bromination at Undesired Positions
Question: My reaction is producing a mixture of regioisomers, with bromination occurring at positions other than the desired C3. Why is this happening and how can I improve selectivity for the C3 position?
Answer:
The regioselectivity of electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine ring is dictated by the electron density of the different carbon atoms. The imidazole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyrazine ring.[3] Within the imidazole ring, the C3 position is the most electron-rich and kinetically favored site for electrophilic attack.[4][5][6]
Root Causes of Poor Regioselectivity:
-
Harsh Reaction Conditions: The use of highly reactive brominating agents (e.g., molecular bromine) or strong acids can lead to over-activation of the system and loss of selectivity, resulting in bromination at other positions, such as C5.[7]
-
Steric Hindrance: Bulky substituents on the imidazo[1,2-a]pyrazine core can hinder the approach of the brominating agent to the C3 position, making other positions more accessible.
-
Electronic Effects of Substituents: Electron-donating or electron-withdrawing groups on the scaffold can alter the electron density distribution, influencing the preferred site of bromination.
Solutions to Improve C3 Selectivity:
-
Choice of Brominating Agent: Employ a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for the regioselective C3-bromination of imidazo[1,2-a]pyrazines.[8] Its bulkiness and ability to provide a low concentration of electrophilic bromine in situ favor attack at the most reactive C3 position.
-
Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent. Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are generally preferred. In some cases, polar aprotic solvents like DMF can be used, but care must be taken as they can sometimes promote side reactions.[9][10]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize over-reaction and improve selectivity.
-
Avoidance of Strong Acids: Unless required for a specific substrate, avoid the use of strong Brønsted or Lewis acids, which can lead to undesired side reactions.
Workflow for Optimizing C3-Bromination:
Caption: Decision workflow for troubleshooting poor C3-regioselectivity.
Issue 2: Formation of Di- and Polybrominated Products
Question: I am observing significant amounts of dibrominated and even tribrominated products in my reaction mixture, even when using one equivalent of the brominating agent. How can I suppress this over-bromination?
Answer:
Over-bromination is a common side reaction, especially with activated imidazo[1,2-a]pyrazine scaffolds. The initial monobromination product can be more reactive towards further electrophilic substitution than the starting material, leading to the formation of multiple brominated species. The C5 position is often the site of the second bromination.[7]
Root Causes of Over-bromination:
-
Excess Brominating Agent: Inaccurate measurement or the use of an excess of the brominating agent is a primary cause.
-
High Reactivity of the Substrate: Electron-donating groups on the imidazo[1,2-a]pyrazine ring increase its nucleophilicity, making it more susceptible to multiple brominations.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of over-brominated products.
Solutions to Minimize Over-bromination:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents of NBS for monobromination.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration.
-
Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.
-
Temperature Management: As with improving regioselectivity, conducting the reaction at lower temperatures can help to control the reaction rate and reduce over-bromination.
Comparative Table of Brominating Agents and Outcomes:
| Brominating Agent | Typical Conditions | Common Side Reactions | Selectivity for Monobromination |
| Br₂ | Acetic Acid, Room Temp | Over-bromination (dibromo, tribromo), low regioselectivity | Poor to Moderate[11] |
| NBS | DCM or CH₃CN, 0 °C to RT | Minimal if stoichiometry is controlled | Good to Excellent[8] |
| Pyridinium tribromide | DCM or THF, RT | Can lead to pyridinium salt byproducts | Good |
| Sodium bromite (NaBrO₂) | DMF, 60 °C, acidic | Requires careful pH control | Good[12] |
Issue 3: Reaction Stalls or Fails to Go to Completion
Question: My bromination reaction is very sluggish or does not proceed to completion, leaving a significant amount of starting material even after prolonged reaction times. What factors could be contributing to this?
Answer:
A stalled or incomplete reaction can be frustrating. The issue often lies with the deactivation of the substrate or insufficient reactivity of the brominating agent under the chosen conditions.
Root Causes of Incomplete Reaction:
-
Deactivated Substrate: Strong electron-withdrawing groups on the imidazo[1,2-a]pyrazine scaffold can significantly reduce its nucleophilicity, making it less reactive towards electrophilic bromination.
-
Impure Reagents: The presence of impurities in the starting material or solvent can interfere with the reaction. Water, for instance, can react with some brominating agents.
-
Insufficient Activation of Brominating Agent: In some cases, particularly with deactivated substrates, a catalytic amount of an acid may be necessary to activate the brominating agent.
Solutions to Drive the Reaction to Completion:
-
Increase Temperature: Gradually increase the reaction temperature. For deactivated systems, refluxing in a suitable solvent may be necessary.
-
Use a More Reactive Brominating System: If NBS alone is ineffective, consider the addition of a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid (e.g., silica gel) to enhance the electrophilicity of the bromine.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware, especially if using moisture-sensitive reagents.
-
Reagent Purity: Ensure the purity of your starting material and recrystallize the NBS if it appears discolored (yellowish).[13]
Troubleshooting a Stalled Reaction:
Caption: Step-by-step approach to resolving a stalled bromination reaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the high C3-regioselectivity in the bromination of imidazo[1,2-a]pyrazines?
The preferential bromination at the C3 position is a result of the stability of the Wheland intermediate formed during the electrophilic attack. Attack at C3 allows for the positive charge to be delocalized over the imidazole ring while maintaining the aromaticity of the pyrazine ring.[4][5] This intermediate is more stable than the one formed from attack at C2, which would disrupt the aromaticity of the pyrazine ring to a greater extent.[4][5]
Q2: Can I use molecular bromine (Br₂) for this reaction?
While it is possible to use molecular bromine, it is generally not recommended for achieving high selectivity with the imidazo[1,2-a]pyrazine scaffold.[11] Bromine is a highly reactive electrophile and often leads to a mixture of mono- and di-brominated products, with poor regioselectivity.[9][10] NBS is a superior choice for controlled and selective monobromination at the C3 position.[8]
Q3: My product appears to be unstable during workup or purification. What precautions should I take?
Brominated imidazo[1,2-a]pyrazines can sometimes be sensitive to light, air, or acidic/basic conditions.
-
Workup: Use a mild aqueous quench, such as a saturated solution of sodium bicarbonate or sodium thiosulfate, to neutralize any remaining acid and unreacted bromine.
-
Purification: Column chromatography on silica gel is a standard method. It is advisable to use a non-polar eluent system and to avoid prolonged exposure of the compound to the silica. In some cases, neutralization of the silica gel with triethylamine may be beneficial.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light.
Q4: Are there any "greener" alternatives to traditional bromination methods?
Yes, research is ongoing to develop more environmentally friendly bromination protocols. Some approaches include:
-
The use of sodium bromite (NaBrO₂) as a bromine source, which is less hazardous than molecular bromine.[12]
-
Catalyst-free reactions in green solvents like water or ethanol under microwave irradiation have also been reported for the synthesis of related imidazo-fused heterocycles.[14]
Experimental Protocol: Selective C3-Monobromination using NBS
This protocol provides a general procedure for the selective monobromination of an imidazo[1,2-a]pyrazine at the C3 position.
Materials:
-
Substituted imidazo[1,2-a]pyrazine
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the imidazo[1,2-a]pyrazine (1.0 equiv) in anhydrous DCM or CH₃CN (0.1-0.2 M) at 0 °C (ice bath), add NBS (1.05 equiv) portion-wise over 10-15 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
If the solution has a persistent yellow or orange color, add saturated aqueous Na₂S₂O₃ solution dropwise until the color disappears.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-bromo-imidazo[1,2-a]pyrazine.
References
- A series of imidazo[1,2-a] pyrazine derivatives were synthesized and evaluated for antioxidant activity based on the recently reported active colenterazine derivatives. TSI Journals.
- Bromination of imidazo[1,2-a]pyridines. ResearchGate.
- Imidazo[1,2-a]pyrazines. ResearchGate.
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science.
- Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Institutes of Health.
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. National Institutes of Health.
- C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. ResearchGate.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. National Center for Biotechnology Information.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
- Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange.
- Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. ResearchGate.
- The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Canadian Journal of Chemistry.
- Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. PubMed.
- N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Organic Chemistry Portal.
- Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit.
- Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate.
- N-Bromosuccinimide. Wikipedia.
- Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange.
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. ResearchGate.
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Improving the regioselectivity of substitutions on the imidazo[1,2-a]pyrazine ring
Technical Support Center: Imidazo[1,2-a]pyrazine Substitutions
A Senior Application Scientist's Guide to Mastering Regioselectivity
Welcome to the technical support center for the synthetic chemistry of imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this privileged heterocyclic scaffold. As Senior Application Scientists, we understand that achieving predictable regioselectivity is paramount for efficient drug discovery and development. This resource moves beyond simple protocols to explain the underlying principles governing reactivity, helping you troubleshoot common issues and strategically design your synthetic routes.
Frequently Asked Questions (FAQs): Core Reactivity Principles
This section addresses fundamental questions about the inherent reactivity of the imidazo[1,2-a]pyrazine ring system. Understanding these concepts is the first step toward controlling your reaction outcomes.
Q1: What are the most reactive positions on an unsubstituted imidazo[1,2-a]pyrazine ring, and why?
Answer: The reactivity of the imidazo[1,2-a]pyrazine scaffold is dictated by the electronic nature of its fused rings. The imidazole portion is an electron-rich, π-excessive system, while the pyrazine ring is electron-deficient and π-deficient. This dichotomy governs the regioselectivity of most substitution reactions.
-
For Electrophilic Aromatic Substitution (EAS): The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. This is because the resonance stabilization of the resulting cationic intermediate (the sigma complex or Wheland intermediate) effectively delocalizes the positive charge without disrupting the aromaticity of the pyrazine ring.[1][2] Attack at C2 would lead to a less stable intermediate with adjacent positive charges on the nitrogen atoms.[1][2] The pyrazine ring (C5, C6, C8) is strongly deactivated towards electrophiles due to the electron-withdrawing effect of the nitrogen atoms.[2]
-
For Deprotonation/Metalation: The acidity of the C-H bonds is influenced by both inductive effects and the stability of the resulting anion. While C3 is electronically rich, the protons at C3 and C5 are often the most susceptible to base-catalyzed H/D exchange.[3] For directed metalation with strong bases, the regioselectivity can be precisely controlled, often targeting positions adjacent to the pyrazine nitrogens, such as C5 or C8, depending on the substitution pattern and the metalating agent used.[4]
-
For Nucleophilic Substitution: Direct nucleophilic substitution of hydrogen is rare and requires strong activation. However, on a perhalogenated ring system, nucleophilic attack occurs preferentially on the electron-deficient pyrazine ring, specifically at the C5 and C8 positions .[3]
Caption: Rationale for C3 selectivity in electrophilic substitutions.
Troubleshooting Guide 1: Electrophilic Aromatic Substitution
This section focuses on common issues encountered during electrophilic reactions like halogenation, nitration, and Friedel-Crafts acylations.
Q2: My bromination reaction with Br₂ is giving me a mixture of 3-bromo and 3,5-dibromo products. How can I improve selectivity for the C3-monobromo product?
Answer: This is a classic issue of over-bromination due to the high reactivity of both the reagent and the substrate. The initial C3-bromination product can be reactive enough to undergo a second substitution at the next most activated position, C5.[5] To gain control, you must moderate the reaction conditions.
Causality & Solution Strategy:
-
Reagent Reactivity: Molecular bromine (Br₂) is a highly reactive electrophile. Switching to a milder, bulkier brominating agent like N-Bromosuccinimide (NBS) reduces the electrophilicity and can introduce steric hindrance that disfavors the second substitution at the more crowded C5 position.
-
Stoichiometry: Carefully control the stoichiometry. Use of 1.0 to 1.1 equivalents of NBS is critical to prevent the reaction from progressing to the dibromo species.
-
Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). This reduces the overall reaction rate, allowing for greater kinetic selectivity for the more reactive C3 position over the less reactive C5 position.
| Parameter | Problematic Condition (Low Selectivity) | Recommended Condition (High C3 Selectivity) | Rationale |
| Reagent | Br₂ in Acetic Acid | NBS (1.05 eq.) in DMF or CH₃CN | NBS is a less reactive electrophile than Br₂, preventing over-halogenation. |
| Temperature | > 50 °C | 0 °C to Room Temperature | Lower temperature enhances kinetic control, favoring the most reactive C3 site. |
| Stoichiometry | > 1.2 equivalents | 1.0 - 1.1 equivalents | Precise control prevents the second bromination from occurring. |
Experimental Protocol: Regioselective C3-Bromination with NBS
This protocol provides a validated method for achieving high selectivity for the C3 position.
-
Preparation: To a solution of imidazo[1,2-a]pyrazine (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, stir under an inert atmosphere (N₂ or Argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq.) portion-wise over 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material and the formation of the monobrominated product.
-
Workup: Upon completion, quench the reaction by pouring the mixture into ice-cold water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 3-bromoimidazo[1,2-a]pyrazine.
Troubleshooting Guide 2: Directed C-H Functionalization & Metalation
Electrophilic substitution is often not a viable strategy for functionalizing the electron-poor pyrazine ring. This section details how to use directed metalation to achieve substitutions at positions like C5 and C8.
Q3: I need to introduce an aryl group at the C5 position, but my Friedel-Crafts reaction failed. What is the recommended strategy?
Answer: You are correct; Friedel-Crafts and other electrophilic substitutions will not work at the C5 position. The solution lies in reversing the polarity of the C-H bond through directed ortho-metalation (DoM) or, more broadly, deprotonation-functionalization . This involves using a strong, non-nucleophilic base to selectively remove a proton, creating a potent nucleophilic organometallic intermediate that can then be quenched with an electrophile.
A breakthrough in this area involves the use of sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases, where the choice of the metal center can act as a "regioselectivity switch".[4]
-
For C3 Functionalization (Kinetic Deprotonation): Using TMPMgCl·LiCl at low temperatures (-60 °C) selectively deprotonates the most acidic C3 proton, leading to a magnesium intermediate that can be functionalized at C3.[4]
-
For C5 Functionalization (Thermodynamic Deprotonation): Using the stronger base TMP₂Zn·2MgCl₂·2LiCl allows for deprotonation at the C5 position. This is a thermodynamically driven process that leads to a more stable zinc intermediate, which can then be trapped with an electrophile to give C5-substituted products.[4]
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 4. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting poor reproducibility in biological assays with 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
A Guide to Troubleshooting Poor Reproducibility in Biological Assays
Welcome to the technical support center for researchers using 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine. This guide is designed to help you, as a fellow scientist, diagnose and resolve issues of poor reproducibility in your biological assays. As a Senior Application Scientist, I understand that inconsistent results can be a significant source of frustration and can impede progress in research and drug development. This resource moves beyond simple checklists to explain the underlying scientific principles, helping you build robust and reliable experimental systems.
Poor reproducibility is rarely due to a single cause; it often arises from a combination of subtle factors related to the compound, the experimental protocol, and the biological system itself. This guide provides a systematic, question-driven approach to deconstruct the problem and identify the root cause.
Troubleshooting Workflow: A Systematic Approach
Before diving into specific issues, it's helpful to have a logical framework for troubleshooting. The following workflow starts with the most common and easily addressable sources of variability and progresses to more complex biological and analytical issues.
Caption: A systematic workflow for diagnosing sources of irreproducibility.
Section 1: Compound Integrity & Handling
The most fundamental source of variability begins with the compound itself. If the compound's purity, concentration, or stability is compromised, no amount of assay optimization can produce reliable data. Imidazo[1,2-a]pyrazine scaffolds, while versatile, require careful handling to ensure their integrity.[1]
Q1: How can I be sure the activity (or lack thereof) is from my compound?
A1: First, verify the compound's identity and purity. If you sourced this compound from a commercial vendor, ensure you have a Certificate of Analysis (CoA) with purity data (e.g., from HPLC or NMR). If synthesized in-house, confirm its structure and purity analytically. Impurities can have their own biological effects or interfere with the assay, leading to inconsistent results.[2]
Q2: My results are becoming weaker over time. Could the compound be degrading?
A2: Yes, this is a classic sign of compound instability. Poor storage is a primary cause of degradation.[2][3] Repeated freeze-thaw cycles can introduce moisture, leading to hydrolysis, while exposure to light can cause photodegradation.
Causality: The imidazo[1,2-a]pyrazine core contains nitrogen atoms that can be susceptible to oxidation, and the bromo-substituent can be reactive under certain conditions. Storing the compound improperly can lead to a gradual decrease in the concentration of the active molecule, which will manifest as a rightward shift in your dose-response curve or a general loss of potency.[4]
Best Practices for Storage:
| Form | Temperature | Conditions | Rationale |
| Solid Powder | 4°C or -20°C | Desiccated, protected from light | Minimizes hydrolysis and photodegradation.[3] |
| DMSO Stock Solution | -20°C or -80°C | Small, single-use aliquots | Prevents repeated freeze-thaw cycles which introduce water and degrade the compound.[2][5] |
Q3: I see a precipitate in my wells after adding the compound. How does this affect my results?
A3: This is a critical issue. Precipitation means the effective concentration of your compound in the assay is unknown and significantly lower than your calculated concentration. This is a major source of poor reproducibility and can lead to falsely concluding a compound is inactive.[6]
Causality: this compound, like many heterocyclic small molecules, likely has high solubility in 100% DMSO but poor solubility in aqueous assay buffers.[6][7] When a concentrated DMSO stock is diluted into the aqueous medium, the compound can crash out of solution if its solubility limit is exceeded. This process can be inconsistent across wells and plates, leading to high variability.
Caption: Impact of poor solubility on effective compound concentration.
Actionable Step: Perform a visual solubility test before running your full assay. See Protocol 1: Kinetic Solubility Assessment for a step-by-step guide.
Section 2: Assay Protocol and Reagents
Even with a perfect compound, inconsistencies in the assay protocol can introduce significant variability. Automation can help, but careful execution and reagent quality control are paramount.[8]
Q4: My vehicle control (DMSO) is showing some biological effect. How much is too much?
A4: The final concentration of DMSO in your assay should typically not exceed 0.5%, and for some sensitive cell lines, it should be even lower (<0.1%).[9] DMSO is not inert; it can alter cell membrane permeability, induce differentiation, or even cause cytotoxicity at higher concentrations.[10][11][12]
Causality: If your DMSO vehicle control shows significant effects compared to an untreated control, it becomes difficult to attribute the observed effects solely to your compound. Furthermore, if the final DMSO concentration varies between experiments (e.g., due to different serial dilution schemes), it introduces a confounding variable.
Best Practices for DMSO Usage:
| Parameter | Recommendation | Rationale |
| Final Concentration | < 0.5% (validate for your system) | Minimizes off-target solvent effects on cell viability and function.[12][13] |
| Quality | Anhydrous, high-purity (≥99.9%) | Water in DMSO can lower compound solubility and promote degradation.[6] |
| Consistency | Maintain the same final DMSO % across all wells and experiments | Ensures the vehicle effect is a constant, not a variable. |
Actionable Step: Run a DMSO tolerance experiment to determine the maximum concentration your biological system can tolerate without adverse effects. See Protocol 2: Cell Viability Assay for DMSO Tolerance .
Q5: There is high variability between my replicate wells (high %CV). What should I check?
A5: High within-plate variability often points to technical execution issues. Check the following:
-
Pipetting: Are your pipettes calibrated? Are you using appropriate techniques (e.g., reverse pipetting for viscous solutions) to ensure accurate and consistent dispensing? Inaccurate liquid handling is a primary source of error.
-
Reagent Mixing: Are all reagents, including the diluted compound plates, thoroughly mixed before being added to the assay?
-
Edge Effects: Wells on the edge of the plate are more susceptible to evaporation and temperature fluctuations. Consider leaving the outer wells empty and filling them with sterile buffer or media to create a humidity barrier.
-
Incubation Times: Are incubation steps timed precisely and consistently for all plates?[9]
Section 3: Biological System Variability
The health and state of your biological system (e.g., cells, enzymes) are critical variables that must be tightly controlled.
Q6: I'm using a cell-based assay, and the results vary from week to week. What could be the cause?
A6: This is a very common problem in cell-based assays. The two most likely culprits are cell passage number and inconsistent cell health.
Causality:
-
Cell Passage Number: As cells are continuously passaged, they can undergo genetic and phenotypic drift.[9] This can alter the expression of your target protein, change the activity of signaling pathways, or affect the cell's overall sensitivity to the compound. A response observed at passage 5 may be different at passage 25.
-
Cell Health and Density: Seeding an inconsistent number of cells or using cells that are not in the logarithmic growth phase will lead to variable results. Over-confluent or stressed cells will respond differently than healthy, sub-confluent cells.[9]
Actionable Steps:
-
Define a Passage Window: Thaw a fresh vial of low-passage cells and define a strict passage number window for all experiments (e.g., passages 4-15 only).
-
Standardize Seeding: Always perform accurate cell counts (e.g., with a hemocytometer and trypan blue staining) before seeding to ensure the same number of viable cells is added to each well.
Frequently Asked Questions (FAQs)
Q: What is the first thing I should do when I see a reproducibility problem? A: Always start with the simplest explanations. Before re-optimizing the entire assay, confirm the basics: Did you use the correct reagents? Are your stock solutions within their expiration date? Prepare a fresh dilution of your compound from a new aliquot and repeat a small-scale experiment with appropriate positive and negative controls.[14]
Q: How do I know if the effect I'm seeing is a real on-target effect versus an assay artifact? A: This is a crucial question. Compounds can interfere with the assay technology itself (e.g., autofluorescence) or have other non-specific activities.[15][16] To build confidence in your results, consider the following:
-
Use a Counter-Screen: If possible, use an assay that measures a different output of the same biological pathway.
-
Use a Structurally Unrelated Inhibitor: If another known inhibitor of your target with a different chemical scaffold produces the same result, it strengthens the case for an on-target effect.[9]
-
Confirm Target Engagement: Use a biophysical method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target inside the cell.[9][17]
Q: My assay has a very narrow dynamic range (low signal-to-background). How does this impact reproducibility? A: A low signal-to-background ratio makes your assay highly sensitive to small variations, which appear as high percentage errors. This can significantly harm reproducibility. You should re-optimize the assay to widen the dynamic range by, for example, adjusting reagent concentrations, changing incubation times, or using a more sensitive detection method. The Z'-factor is a common statistical parameter used to evaluate the quality of an assay for high-throughput screening.[18][19]
Protocols for Validation
Protocol 1: Kinetic Solubility Assessment
This protocol provides a quick, visual way to estimate the solubility of your compound in your specific assay buffer.
-
Prepare Compound Stock: Create a high-concentration stock of this compound (e.g., 20 mM) in 100% anhydrous DMSO.
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound in your exact assay buffer to achieve the range of final concentrations you plan to test. Include a well with the highest concentration you intend to use.
-
Incubate: Incubate the plate under the same conditions as your main assay (e.g., 37°C for 1 hour).
-
Visual Inspection: Place the plate over a dark background and visually inspect each well for signs of precipitation (cloudiness, crystals, or a pellet). You can also use a plate reader to measure light scatter at a wavelength like 600 nm. A significant increase in signal compared to the buffer-only control indicates precipitation.[2]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your approximate upper limit for the assay.
Protocol 2: Cell Viability Assay for DMSO Tolerance
This protocol uses a standard MTT or resazurin-based assay to determine the cytotoxic effect of DMSO on your specific cell line.
-
Seed Cells: Seed your cells in a 96-well plate at the same density you use for your main assay and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare serial dilutions of DMSO in your cell culture medium to achieve a range of final concentrations (e.g., from 2% down to 0.01%). Include a "medium only" control.
-
Treat Cells: Remove the old medium from the cells and add the medium containing the different DMSO concentrations.
-
Incubate: Incubate the plate for the same duration as your compound treatment in the main assay.
-
Assess Viability: Add your viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo) according to the manufacturer's instructions and read the signal on a plate reader.
-
Analyze Data: Normalize the data to the "medium only" control (set to 100% viability). Plot % Viability vs. DMSO Concentration. The highest concentration that does not cause a significant drop in viability (e.g., >10%) is your recommended maximum for the assay.
References
- Matson, S. L., Chatterjee, M., Stock, D. A., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link][5]
- PubMed. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays.
- Pharmaceutical Technology. (2013). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. [Link][21]
- IQVIA. Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA. [Link][22]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link][6]
- NCATS NIH. (2021).
- European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link][19]
- Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]
- PubChem. 3-Bromoimidazo(1,2-a)pyrazine.
- Dispendix. (2024).
- MB-About. Assay Troubleshooting. MB-About. [Link][15]
- National Center for Biotechnology Information. (2004). Assay Guidance Manual. NCBI Bookshelf. [Link][20]
- PubChemLite. This compound. Université du Luxembourg. [Link][23]
- ResearchGate. (2024). Effect of DMSO on morphology and viability of cells.
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link][3]
- Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 260-272. [Link][16]
- Quora. (2017). What effects does DMSO have on cell assays?. Quora. [Link][12]
- Royal Society of Chemistry. (2018). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link][1]
- ChemBK. 3-bromo-8-chloroimidazo[1,2-a]pyrazine. ChemBK. [Link][7]
- BMC Chemistry. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.
- MDPI. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. [Link]
- Brazilian Dental Journal. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. SciELO. [Link][13]
- PubMed Central. (2023). An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported.
- WestminsterResearch. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. University of Westminster. [Link]
- Semantic Scholar. Investigating the Effects of DMSO on PCR Fidelity Using a Restriction Digest-Based Method. Semantic Scholar. [Link]
- TSI Journals. (2015).
- PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- ChemMedChem. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Wiley Online Library. [Link][17]
- PubMed. (2019). Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gmpplastic.com [gmpplastic.com]
- 4. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. dispendix.com [dispendix.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 15. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Purification Methods for 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Welcome to the technical support center for the purification of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining this compound in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during the purification process.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and offers systematic solutions.
Question 1: My column chromatography separation is poor, with co-eluting impurities. How can I improve the resolution?
Answer:
Poor separation in column chromatography is a frequent challenge. Here is a step-by-step approach to enhance the resolution for purifying this compound:
-
Optimize the Mobile Phase: The polarity of the eluent system is critical. Based on the structure of this compound, a compound of moderate polarity, a good starting point for normal-phase chromatography on silica gel is a solvent system of hexane and ethyl acetate.
-
Too Fast Elution (High Rf): If the compound and impurities elute too quickly, decrease the polarity of the mobile phase by increasing the proportion of hexane.
-
Too Slow Elution (Low Rf): If the compound adheres too strongly to the silica, increase the eluent's polarity by adding more ethyl acetate or a small amount of methanol. For closely eluting spots, a shallower gradient (e.g., increasing the polar solvent by 1-2% increments) can significantly improve separation.[1]
-
-
Consider an Alternative Stationary Phase: Silica gel is acidic and can sometimes cause degradation or irreversible adsorption of basic nitrogen-containing heterocycles.[1]
-
Neutral Alumina: This is a less acidic alternative that can alter the elution order and may improve the separation of your compound from basic impurities.
-
Reversed-Phase (C18) Chromatography: If the compound is highly polar or if normal-phase chromatography fails, reversed-phase chromatography is an excellent alternative. A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of a modifier like formic acid (0.1%) to improve peak shape.[1][2][3]
-
-
Check for Column Overloading: The amount of crude material should ideally be 1-5% of the mass of the stationary phase. Overloading leads to broad, overlapping peaks. If you need to purify a large amount of sample, use a column with a larger diameter.[1]
-
Dry Loading vs. Wet Loading: For compounds with limited solubility in the starting eluent, dry loading is recommended. This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column. This technique often results in sharper bands and better separation.
Question 2: My compound, this compound, "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too rapidly. Here’s how to troubleshoot this issue:
-
Add More Solvent: The oil is essentially the melted solid. Add a small amount of hot solvent to dissolve the oil completely, then allow the solution to cool more slowly.[1]
-
Slow Cooling is Key: Rapid cooling, such as placing the flask directly in an ice bath, can promote oiling out. Allow the solution to cool gradually to room temperature before further cooling in an ice bath.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seed the Solution: If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.[1][4]
-
Consider a Different Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. For a compound like this compound, consider solvents such as ethanol, isopropanol, or mixtures like ethyl acetate/hexane or dichloromethane/hexane.[5]
Question 3: I am observing product degradation on the silica gel column. How can I prevent this?
Answer:
The acidic nature of silica gel can lead to the degradation of sensitive compounds. Given that imidazo[1,2-a]pyrazines contain basic nitrogen atoms, they can be susceptible to such issues.
-
Test for Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your compound on a TLC plate, let it sit for about an hour, and then develop it. If you observe new spots or streaking that wasn't present initially, your compound is likely degrading on the silica.[5]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%).[1]
-
Switch to a Neutral Stationary Phase: As mentioned previously, neutral alumina is a good alternative to silica gel for acid-sensitive compounds.[1]
-
Minimize Contact Time: A faster elution, if it doesn't compromise separation, can reduce the time your compound spends in contact with the stationary phase, thereby minimizing degradation.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
What are the most likely impurities in a crude sample of this compound?
The impurities will largely depend on the synthetic route. Common synthetic pathways for imidazo[1,2-a]pyrazines involve the condensation of an aminopyrazine with an α-haloketone, followed by other functional group manipulations.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-amino-3-methoxypyrazine or the brominating agent (e.g., N-bromosuccinimide).
-
Over-brominated Species: The use of potent brominating agents like NBS can sometimes lead to the formation of di-brominated side products.
-
Positional Isomers: Depending on the precursors, there might be a possibility of forming other isomers.
-
Byproducts from Synthesis: The reaction of 2-aminopyrazines with α-haloketones can sometimes yield isomeric products.[6]
What is a good starting solvent system for column chromatography of this compound?
For normal-phase chromatography on silica gel, a gradient of hexane and ethyl acetate is a standard and effective choice for many bromo-heterocyclic compounds. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal gradient should be determined by preliminary analysis using Thin Layer Chromatography (TLC).
What are suitable solvents for recrystallizing this compound?
Commonly effective recrystallization solvents for brominated heterocycles include ethanol or a mixture of ethanol and water .[5] A co-solvent system like ethyl acetate/hexanes can also be effective. In this case, the compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until the solution becomes turbid, followed by slow cooling.
How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for purity assessment. For related imidazo[1,2-a]pyrazine derivatives, reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and water has been shown to be effective, achieving purity levels greater than 98%.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of impurities by detecting signals that do not correspond to the desired product.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of the product and may help in identifying impurities with different masses.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound. Impurities tend to broaden and depress the melting point.
III. Experimental Protocols
The following are detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Flash Column Chromatography
-
Preparation of the Stationary Phase:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring uniform packing without air bubbles.
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase based on TLC analysis of the crude mixture.
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold (e.g., ethanol, ethyl acetate/hexane).
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
IV. Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Stationary/Mobile Phase or Solvent | Key Considerations |
| Flash Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | Good for removing impurities with different polarities. |
| Neutral Alumina with Hexane/Ethyl Acetate gradient | Use if compound is acid-sensitive. | |
| Reversed-Phase (C18) with Water/Acetonitrile gradient | Effective for more polar compounds and impurities. | |
| Recrystallization | Ethanol or Ethanol/Water | Good for final polishing of the product. |
| Ethyl Acetate/Hexane | A co-solvent system that can be effective for a range of polarities. |
V. Visualization of Workflow
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification and analysis of this compound.
Diagram 2: Troubleshooting Logic for Column Chromatography
Caption: A decision-making diagram for troubleshooting poor separation in column chromatography.
VI. References
-
University of Rochester, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Wisconsin-Green Bay. (n.d.). Recrystallization. Retrieved from [Link]
-
Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136. (Note: A direct link to the full text may require a subscription. The provided search results allude to the principles discussed in this paper.)
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Radulescu, C., et al. (2004). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by HPLC. The Chemistry Review, 55(1), 25. (Note: A direct link to the full text may require a subscription. The provided search results allude to the principles discussed in this paper.)
-
Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37055-37069. Retrieved from [Link]
-
Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved from [Link]
-
Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds. Retrieved from [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Chromatography [chem.rochester.edu]
- 6. tsijournals.com [tsijournals.com]
Technical Support Center: Enhancing the Stability of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Welcome to the technical support guide for 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine (CAS No: 91775-62-1)[1]. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical heterocyclic building block. Improper storage can lead to degradation, compromising experimental results and timelines. This guide provides in-depth, evidence-based protocols and troubleshooting advice to mitigate these risks.
Section 1: Understanding the Intrinsic Stability of this compound
This section addresses the fundamental chemical properties of the molecule and its susceptibility to common degradation pathways.
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this molecule is governed by three primary structural components:
-
Imidazo[1,2-a]pyrazine Core: This nitrogen-rich heterocyclic system is electron-rich, making it a potential target for oxidation[2]. The fused ring system is central to its utility in medicinal chemistry but can also be susceptible to enzymatic degradation (e.g., by aldehyde oxidase) in biological systems, hinting at its oxidative lability[3][4].
-
Bromo Substituent (C3-Br): The carbon-bromine bond is a significant factor in the molecule's reactivity profile. Halogenated aromatic compounds can be sensitive to light (photodegradation)[5][6]. Furthermore, the C-Br bond is susceptible to nucleophilic attack, most commonly by water (hydrolysis), which can lead to the replacement of the bromine atom with a hydroxyl group[7][8][9].
-
Methoxy Group (C8-OCH₃): While the methoxy group itself is generally stable, it acts as an electron-donating group, which influences the overall electron density and reactivity of the imidazopyrazine ring system[10][11]. This can modulate the susceptibility of the core to oxidative or electrophilic attack.
Q2: What are the most probable degradation pathways for this compound during long-term storage?
A2: Based on its structure, this compound is primarily susceptible to three degradation pathways: hydrolysis, oxidation, and photodegradation.[2][12]
-
Hydrolysis: This is the reaction of the compound with water or moisture present in the storage environment. The primary site of hydrolysis is the C-Br bond, leading to the formation of 8-methoxyimidazo[1,2-a]pyrazin-3-ol. This reaction can be accelerated by acidic or basic conditions[8][12].
-
Oxidation: Reaction with atmospheric oxygen can degrade the electron-rich imidazo[1,2-a]pyrazine ring, potentially forming N-oxides or other oxidized species. This process is often accelerated by exposure to heat, light, and the presence of metal ion impurities[6][12].
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds[2][6]. For this molecule, photodegradation could lead to the cleavage of the C-Br bond, forming radical species that can initiate further decomposition, or it could contribute to the oxidation of the heterocyclic core.[5][13]
Caption: Recommended workflow for receiving and storing the compound.
Section 3: Troubleshooting Guide
Q: After several months of storage, I see a new, more polar peak in my LC-MS analysis. What is the likely cause?
A: This is a classic sign of hydrolysis. The replacement of the bromine atom with a hydroxyl group results in a more polar molecule, which typically has a shorter retention time on a reverse-phase HPLC column. The expected mass would correspond to the loss of Br (79/81 Da) and the addition of OH (17 Da). To confirm, re-analyze your sample alongside a fresh, unstressed standard. The cause is almost certainly exposure to moisture, which could have occurred if the vial was not sealed properly or if it was opened before fully warming to room temperature, causing condensation to form.[12][14]
Q: The white/off-white solid has developed a yellow or brownish tint. Is it still usable?
A: A color change strongly suggests degradation, likely through oxidation or photodegradation.[12] These reactions can create conjugated systems or chromophores that absorb visible light. While the compound may still contain a significant amount of the desired material, its purity is compromised. It is strongly recommended to use a fresh, pure sample for any sensitive applications. For less critical uses, the purity should be re-assessed quantitatively (e.g., by HPLC with a calibrated standard) before proceeding.
Q: I stored the compound at -20°C, but my results are inconsistent. Why would it degrade in the freezer?
A: While low temperatures slow degradation, they do not stop it entirely, especially if other factors are not controlled. The most common issues are:
-
Moisture Ingress: When a vial is removed from the freezer, it must be allowed to warm completely to room temperature before opening. Opening a cold vial will cause atmospheric moisture to condense inside, leading to rapid hydrolysis upon thawing.[14]
-
Repeated Freeze-Thaw Cycles: These cycles can physically stress the solid and, more importantly, each time the vial is opened, it's exposed to the atmosphere, introducing small amounts of moisture and oxygen that accumulate over time.[12] This is why single-use aliquots are critical.
-
Improper Seal: Even at -20°C, a poor seal can allow for the slow ingress of air and moisture over months.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the single most critical step to ensure long-term stability?
A: The rigorous exclusion of atmospheric oxygen and moisture by properly aliquoting and sealing the compound under a dry, inert atmosphere (nitrogen or argon) is paramount.[15][16] Without this, degradation will occur regardless of the storage temperature.
Q: How should I handle an aliquot when preparing for an experiment?
A:
-
Remove one single-use aliquot from the freezer.
-
Place it in a desiccator and allow it to warm to ambient laboratory temperature (this can take 30-60 minutes).
-
Once at room temperature, transfer the vial to a controlled environment (like a glovebox or an inert gas stream) before opening.
-
Weigh out the required amount quickly and reseal the vial if any material remains (though this is not ideal).
-
Discard any unused material in the vial if there is any doubt about its exposure to the atmosphere.
Q: Is nitrogen or argon preferable for the inert atmosphere?
A: For most applications, high-purity nitrogen is a cost-effective and suitable choice.[17] Argon is denser than air and can provide a slightly better protective "blanket" over the solid when handled in open containers, but for sealed vials, the difference is negligible. The purity of the gas (low moisture and oxygen content) is more important than the choice between nitrogen and argon.[16]
Section 5: Experimental Protocol - Forced Degradation Study
To validate the stability-indicating nature of your analytical method and understand the compound's vulnerabilities, a forced degradation study is recommended.[12][13]
Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products.
Methodology:
-
Sample Preparation: Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., Acetonitrile/Water). Also, prepare an unstressed control sample stored under ideal conditions.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to one sample. Heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to another sample. Keep at room temperature for 1-4 hours.
-
Oxidation: Add 3% H₂O₂ to a third sample. Keep at room temperature for 4-8 hours.
-
Thermal Stress: Heat a fourth solution at 80°C for 24 hours.
-
Photolytic Stress: Expose the final solution to a UV light source (e.g., 254 nm) for 24 hours.[12]
-
-
Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including the unstressed control, using a stability-indicating HPLC method (e.g., C18 column with a gradient elution and UV detection).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
The appearance of new peaks indicates the formation of degradation products.
-
The conditions under which specific new peaks appear confirm the compound's susceptibility to those degradation pathways (e.g., a peak appearing only under acidic/basic conditions is a hydrolysis product).[12] This data validates that your analytical method can separate the intact compound from its potential impurities.
-
References
- Air Products. (n.d.). Packaging, Inerting and Blanketing.
- Advanced Gas Technologies. (n.d.). Nitrogen Generators for Inerting or Blanketing Fuel and Chemical Tanks.
- Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
- GENERON. (2020). Nitrogen Blanketing & Padding for Tanks, Transformers, More.
- Jordan Valve. (n.d.). What is Tank Blanketing?.
- Wikipedia. (n.d.). Tank blanketing.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices.
- Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- Unspecified Source. (2025). Storage instructions for chemical reagents.
- Lopes Jesus, A. J., et al. (2020). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. The Journal of Physical Chemistry A.
- Kumar, A., et al. (2020). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry.
- Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- Unspecified Source. (2025). Top 5 Factors Affecting Chemical Stability.
- Unspecified Source. (n.d.). Pharma Stability: Troubleshooting & Pitfalls.
- Wikipedia. (n.d.). Protecting group.
- Kumar, A., et al. (2020). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry.
- Unspecified Source. (n.d.). Syntheses of heterocyclic compounds. Part XVIII. Aminolysis of 3-aryl-4-bromosydnones, and acid hydrolysis of 3-arylsydnoneimines.
- Chemspace. (n.d.). 3-bromo-8-chloroimidazo[1,2-a]pyrazine.
- ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- Trincavelli, M. L., et al. (2017). Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes. European Journal of Medicinal Chemistry.
- ResearchGate. (2017). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).
- Unspecified Source. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.
- ResearchGate. (2024). The role of the methoxy group in approved drugs.
- ResearchGate. (2015). Imidazo[1,2-a]pyrazines.
- Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients.
- ResearchGate. (2015). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds.
- Single Use Support. (2024). What are Active Pharmaceutical Ingredients (APIs)?.
- Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology.
- Dr Grady's A Level Chemistry Videos. (2017). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism.
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. biofargo.com [biofargo.com]
- 3. Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 9. youtube.com [youtube.com]
- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. ossila.com [ossila.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. adgastech.com [adgastech.com]
Refining assay conditions to improve the signal-to-noise ratio for 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine activity
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers working with 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyrazine derivatives. This guide provides in-depth troubleshooting and optimization strategies to help you refine your assay conditions and achieve a robust signal-to-noise ratio, ensuring the generation of high-quality, reproducible data.
The imidazo[1,2-a]pyrazine scaffold is a key heterocyclic structure explored in medicinal chemistry for a range of potential therapeutic applications, including as enzyme inhibitors and antimicrobial agents.[1][2] The specific activity of this compound is dependent on its interaction with specific molecular targets, which can be assessed using various biochemical and cell-based assays.[1] Achieving a high signal-to-noise ratio is paramount for accurately determining compound potency and mechanism of action.
This guide is structured in a question-and-answer format to directly address common challenges encountered during assay development.
Section 1: Foundational Concepts - Understanding Your Assay Signal
Q1: What is the signal-to-noise ratio (S/N), and why is it the most critical parameter in assay development?
The signal-to-noise ratio (S/N) is a measure that compares the level of a desired signal to the level of background noise.[3] In the context of an assay:
-
Signal is the specific response generated by the biological activity of interest (e.g., light produced by a luciferase enzyme, fluorescence from a labeled substrate).
-
Noise is the non-specific background signal, which can originate from various sources including the assay reagents, consumables, instrumentation, and even the cells themselves.[4][5]
A high S/N ratio is crucial because it determines the assay's sensitivity and its ability to reliably detect small changes in activity. A robust S/N is fundamental to achieving a high Z'-factor, a statistical indicator of assay quality used in high-throughput screening.
Caption: Components of a typical raw assay signal.
Section 2: Troubleshooting Guide for Low Signal and High Background
This section addresses common issues organized by assay type.
Category A: General Assay Issues
Q2: My assay window is very narrow (low S/N), and I'm not sure where to begin troubleshooting. What is a logical first step?
A narrow assay window is typically caused by either a weak positive signal, a high background signal, or both. The first step is to systematically evaluate your controls to diagnose the primary issue.
Diagnostic Protocol: Control Analysis
-
Run All Essential Controls: Set up your assay plate with the following controls:
-
Positive Control: All components present, expected to give a maximum signal.
-
Negative Control (Vehicle): All components present, with the test compound replaced by its vehicle (e.g., DMSO).
-
Background Control (No Target): For biochemical assays, omit the enzyme or key protein. For cell-based assays, use wells with media and reagents but no cells.
-
Reagent Blank: Contains only the detection reagents and buffer/media.
-
-
Analyze the Data:
-
If Positive Control ≈ Negative Control: Your system is not responding to the stimulus or the signal is too weak to detect. Proceed to troubleshooting sections for boosting signal strength.
-
If Background Control is high (e.g., >30% of Positive Control): Your reagents or consumables are a major source of noise. Focus on reducing background.
-
If Negative Control is significantly higher than Background Control: The vehicle (e.g., DMSO) or the basal activity of your target is high.
-
Q3: I'm observing significant well-to-well variability, especially "edge effects." What causes this and how can I fix it?
Edge effects, where the outer wells of a microplate behave differently from the inner wells, are often caused by uneven temperature gradients and evaporation during incubation.[6]
Mitigation Strategies:
-
Plate Sealing: Use high-quality plate seals or lids to minimize evaporation.
-
Hydration Moat: Do not use the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity buffer.[6]
-
Incubator Equilibration: Allow plates to equilibrate to room temperature before adding reagents if they were previously in a 37°C incubator. This prevents temperature gradients that can affect enzyme kinetics or cell health.[6]
-
Consistent Pipetting: Use calibrated multichannel pipettes and consistent technique to minimize pipetting inconsistencies, which are a common source of signal variability.[4]
Category B: Biochemical Assays (e.g., Enzyme Inhibition)
Q4: My background signal is unacceptably high in my fluorescence-based enzyme assay. What are the common culprits?
High background in fluorescence assays often stems from autofluorescence of reagents, the test compound itself, or the microplate.[4][7]
Troubleshooting Protocol: Identifying and Reducing Background Fluorescence
-
Check for Compound Autofluorescence: Run a plate containing only buffer and your test compound (this compound) at the highest concentration used in your assay. If you detect a signal, the compound itself is fluorescent at your chosen wavelengths.
-
Solution: Consider switching to a different detection modality (e.g., luminescence) or use a fluorophore with a longer wavelength (red-shifted) that is less likely to overlap with the compound's fluorescence.
-
-
Select the Right Microplate: Standard clear-bottom or polystyrene plates can be highly autofluorescent.[8]
-
Solution: Always use black-walled, clear-bottom microplates for fluorescence assays. The black walls minimize light scatter and well-to-well crosstalk.[4]
-
-
Evaluate Reagents: Assay buffers, substrates, or other additives can be sources of background.
-
Solution: Test each reagent individually for fluorescence. If a component is fluorescent, try to find a higher-purity or alternative version.
-
-
Optimize Reader Settings: An excessively high gain setting will amplify background noise along with the signal.[9]
-
Solution: Reduce the gain setting on your plate reader. The optimal gain is the highest setting that does not saturate the detector with your brightest positive control sample.[9]
-
Q5: My signal in a luminescence-based assay is very weak. How can I increase it?
Weak luminescence signals can result from suboptimal enzyme kinetics, reagent choice, or reader settings.
Signal Enhancement Strategies:
-
Plate Choice: Use solid white, opaque microplates. The white walls reflect the light emitted from the reaction, maximizing the signal that reaches the detector.[10] Black plates will significantly reduce the signal.[10]
-
Enzyme/Substrate Concentration: Ensure that neither the enzyme nor the substrate is limiting under your initial velocity conditions. For many enzyme assays, using a substrate concentration around its Michaelis constant (Km) is recommended for inhibitor screening.[11]
-
Increase Integration Time: For glow-type luminescence reactions with low signal, increasing the read time (integration time) per well can improve the S/N ratio by allowing the detector to collect more photons.[10]
-
Reagent Stability: Ensure your luciferase and luciferin reagents are properly stored and handled, as their activity can degrade over time.
| Parameter | Recommendation for Fluorescence Assays | Recommendation for Luminescence Assays | Rationale |
| Microplate Type | Black-walled, clear-bottom | Solid white, opaque | Black walls reduce light scatter and crosstalk[4]; White walls maximize light reflection to the detector.[10] |
| Reader Gain/PMT | Optimize to avoid saturation | Set to high, but below saturation | Balances signal amplification with noise reduction.[9] |
| Integration Time | Typically short (e.g., 100 ms) | Can be increased for weak signals (e.g., 500-1000 ms) | Longer reads collect more photons, improving S/N for stable "glow" signals.[10] |
| Filters | Match excitation/emission to fluorophore spectra | Typically not used (unless filtering crosstalk) | Mismatched filters are a common cause of low signal[4]; filters reduce total light, which is undesirable for luminescence.[10] |
Category C: Cell-Based Assays
Q6: I'm seeing high background in my cell-based assay. Is it from the cells or my compound?
High background in cell-based assays can be complex, originating from cellular autofluorescence, media components, or the compound itself.[8][12]
Troubleshooting Protocol: Deconvoluting Background Sources
-
Assess Cellular Autofluorescence: Plate your cells and incubate them as you would for the assay, but do not add any fluorescent dyes or reporters. Read the plate on the fluorometer. Many cell types naturally fluoresce, particularly in the blue and green channels.[12]
-
Solution: If autofluorescence is high, switch to a reporter dye in the red or far-red spectrum.
-
-
Check Media and Serum: Phenol red, a common pH indicator in cell culture media, is fluorescent and can contribute significantly to background.
-
Solution: Switch to a phenol red-free medium for the final assay steps. Test your specific batch of fetal bovine serum (FBS) as it can also be a source of variability.
-
-
Isolate Compound Effects: As in biochemical assays, test your compound in both media-only and cell-containing wells (without reporter dye) to see if it contributes to the signal.[8]
-
Optimize Dye Concentration and Washing: Using too high a concentration of a fluorescent dye can lead to non-specific binding and high background.[8]
-
Solution: Perform a titration to find the lowest dye concentration that still provides a robust signal. Ensure you include adequate wash steps after labeling to remove unbound fluorophores.[8]
-
Q7: My assay results are inconsistent from one experiment to the next. What cell culture parameters are most important to control?
Inconsistent results in cell-based assays often point to variability in cell health and physiology.[13][14]
Key Parameters for Consistency:
-
Cell Passage Number: Use cells within a consistent and limited range of passage numbers. Cells at very high passage can exhibit altered morphology, proliferation rates, and gene expression.[14]
-
Confluency: Do not allow cells to become over-confluent in flasks before plating.[13] Plate cells for your assay when they are in the logarithmic growth phase and aim for a consistent confluency at the time of the experiment (e.g., 80-90%).[14]
-
Seeding Density: The number of cells plated per well is critical. Too few cells will yield a weak signal, while too many can lead to overcrowding and altered cell health.[13] This parameter must be optimized for each cell line and assay format.
Protocol: Optimizing Cell Seeding Density
-
Plate a Cell Titration: In a 96-well plate, seed a range of cell densities (e.g., from 1,000 to 40,000 cells/well in 2-fold dilutions).
-
Incubate: Allow cells to adhere and grow for the planned duration of your experiment (e.g., 24, 48, or 72 hours).
-
Perform Assay: Run your assay (with both positive and negative controls) on all cell densities.
-
Determine Optimal Density: Plot the signal-to-noise ratio versus cell number. The optimal density is the one that provides the largest assay window without evidence of cell stress from overcrowding.
| Parameter | Best Practice | Rationale for S/N Improvement |
| Cell Passage | Use a consistent, low passage number (e.g., 5-20) | Minimizes variability from genetic drift and altered cell physiology.[14] |
| Confluency | Subculture cells at 80-90% confluency | Ensures cells are in a healthy, logarithmic growth phase, leading to more consistent responses.[14] |
| Seeding Density | Optimize via titration for each assay | Maximizes the assay window by ensuring sufficient signal without artifacts from overcrowding.[13] |
| Culture Media | Use fresh, consistent lots of media and supplements | Avoids variability caused by degradation of essential nutrients or lot-to-lot differences in serum.[13] |
Section 3: Systematic Optimization Workflow
Q8: How can I structure my troubleshooting efforts for maximum efficiency?
A systematic approach is key. Start by addressing the most likely and easiest-to-fix issues before moving to more complex parameter optimization. For complex assays with many variables, a Design of Experiments (DoE) approach can be highly efficient for identifying optimal conditions.[15]
Caption: A systematic workflow for troubleshooting and improving S/N ratio.
References
- Ten Tips for Optimizing Cell-Based Assays. (2018-04-16). Biocompare. [Link]
- Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key. [Link]
- Troubleshooting in Fluorescent Staining.
- Tips for Improved Luminescence Performance. Agilent. [Link]
- 10 Tips for Successful Development of Cell Culture Assays. (2020-01-21). Technology Networks. [Link]
- Optimizing Your Cell Based Assay Performance Key Strategies.
- Cell Based Assays in Drug Development: Comprehensive Overview. (2021-09-24). Immunologix. [Link]
- Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011-12-05). Promega Connections. [Link]
- How to improve the signal to noise ratio in photoluminescence and electroluminescence measurement setups? (2018-12-26).
- A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed. [Link]
- Enzyme Kinetics Considerations. (2022-06-14). Scientist Live. [Link]
- What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021-01-13).
- What Are Enzyme Kinetic Assays? (2024-07-19). Tip Biosystems. [Link]
- Basics of Enzymatic Assays for HTS. (2012-05-01). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
- 10.2: Improving the Signal-to-Noise Ratio. (2021-09-12). Chemistry LibreTexts. [Link]
- How to Calculate Signal to Noise R
- This compound. PubChemLite. [Link]
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. horiba.com [horiba.com]
- 4. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. scientistlive.com [scientistlive.com]
- 10. agilent.com [agilent.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. biocompare.com [biocompare.com]
- 14. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 15. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors Against Established PI3K Inhibitors
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved efficacy and selectivity is relentless. The imidazo[1,2-a]pyrazine scaffold has emerged as a promising framework in medicinal chemistry, demonstrating potential against a range of kinase targets. This guide provides a comprehensive comparison of the efficacy of a representative imidazo[1,2-a]pyrazine derivative against well-established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node frequently dysregulated in cancer.[1][2][3][4] This analysis is supported by experimental data and detailed methodologies to provide researchers, scientists, and drug development professionals with a thorough understanding of the comparative potential of this emerging class of compounds.
Introduction: The Rationale for Targeting the PI3K Pathway
The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] Its aberrant activation is a common feature in a wide array of human cancers, making it a highly attractive target for therapeutic intervention.[2][6] Kinase inhibitors targeting this pathway are broadly classified into pan-PI3K inhibitors, which target all four class I isoforms (α, β, δ, and γ), and isoform-specific inhibitors, which offer the potential for a more targeted therapeutic window with reduced off-target effects.[1][7][8]
The imidazo[1,2-a]pyrazine core has been identified as a versatile scaffold for the development of inhibitors against various kinases, including PI3K, Aurora Kinase, and CDK9. This guide focuses on a representative 8-morpholinoimidazo[1,2-a]pyrazine derivative, compound 14c , which has shown inhibitory activity against the PI3Kα isoform. We will compare its efficacy with established PI3K inhibitors: the PI3Kα-selective inhibitor Alpelisib , the PI3Kδ-selective inhibitor Idelalisib , and the pan-PI3K inhibitor Taselisib .
Comparative Efficacy: A Head-to-Head Analysis
The cornerstone of evaluating any kinase inhibitor is its potency, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of our representative imidazo[1,2-a]pyrazine compound and the selected established PI3K inhibitors against the different PI3K isoforms.
| Compound | Target Isoform(s) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| Compound 14c | PI3Kα | 1250 | Not Reported | Not Reported | Not Reported | |
| Alpelisib | PI3Kα-selective | 5 | >200x selectivity over β | 88x selectivity over δ | 13x selectivity over γ | [9] |
| Idelalisib | PI3Kδ-selective | 820 | 565 | 2.5 | 89 | |
| Taselisib | Pan-PI3K (β-sparing) | 0.29 (Ki) | 9.1 (Ki) | 0.12 (Ki) | 0.97 (Ki) | [10] |
Analysis of Efficacy:
From the data, it is evident that the representative imidazo[1,2-a]pyrazine compound 14c displays moderate inhibitory activity against PI3Kα with an IC50 in the micromolar range. In contrast, the established inhibitors demonstrate significantly higher potency. Alpelisib shows strong and selective inhibition of the PI3Kα isoform in the low nanomolar range.[9] Idelalisib is a potent and highly selective inhibitor of the PI3Kδ isoform. Taselisib acts as a pan-PI3K inhibitor with potent activity against α, δ, and γ isoforms, while being relatively sparing of the β isoform.[10]
This disparity in potency highlights the critical role of further structure-activity relationship (SAR) studies and lead optimization for the imidazo[1,2-a]pyrazine scaffold to compete with clinically advanced compounds. The causality behind the experimental choice to focus on the 8-morpholino substitution in compound 14c was likely to enhance aqueous solubility and introduce a key hydrogen bond acceptor to interact with the kinase hinge region, a common strategy in kinase inhibitor design. However, further modifications are necessary to improve its binding affinity to the level of approved drugs.
Mechanistic Insights: The PI3K Signaling Pathway
Understanding the mechanism of action requires a clear picture of the targeted signaling pathway. The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a plethora of substrates, leading to the regulation of cell survival, proliferation, and growth.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Methodologies: A Guide to Self-Validating Protocols
To ensure the trustworthiness and reproducibility of efficacy data, rigorous and well-validated experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used in the evaluation of PI3K inhibitors.
Biochemical Kinase Assay: PI3Kα IC50 Determination
This protocol describes a common method for determining the in vitro potency of a compound against a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant PI3Kα enzyme
-
PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
PIP2 substrate
-
ATP
-
Test compound (e.g., 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Enzyme/Substrate Mixture: Prepare a mixture of the PI3Kα enzyme and PIP2 substrate in the PI3K Reaction Buffer.
-
Assay Plate Setup:
-
Add 0.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the enzyme/substrate mixture to each well.
-
-
Initiate Reaction: Add 0.5 µL of ATP solution (e.g., 250 µM) to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Experimental workflow for a biochemical kinase assay.
Cellular Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cells in culture. It is a crucial step to validate that the biochemical activity of an inhibitor translates to a functional effect in a biological system.
Materials:
-
Cancer cell line with a known PIK3CA mutation (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom, opaque-walled plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Measure Viability:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells. Calculate the percent inhibition of proliferation for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold represents a viable starting point for the development of novel kinase inhibitors. The representative compound 14c demonstrates modest activity against PI3Kα, confirming the potential of this chemical class. However, a direct comparison with established PI3K inhibitors like Alpelisib, Idelalisib, and Taselisib underscores the significant gap in potency that needs to be addressed through rigorous medicinal chemistry efforts.
Future work should focus on optimizing the imidazo[1,2-a]pyrazine core to enhance its binding affinity to the PI3Kα active site. This could involve exploring different substitutions at various positions of the heterocyclic ring system to improve interactions with key residues in the ATP-binding pocket. Furthermore, comprehensive selectivity profiling against other PI3K isoforms and a broader panel of kinases will be crucial to understand the off-target effects and guide the development of more selective inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these next-generation compounds, ensuring data integrity and facilitating direct comparisons with existing and future kinase inhibitors.
References
- PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. PMC - PubMed Central.
- Targeting the PI3K signaling p
- PI3K/AKT/mTOR p
- Quantitative Measurement of Functional Activity of the PI3K Signaling P
- Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. AACR Journals.
- PI3K/Akt signalling p
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology.
- Idelalisib. Tocris Bioscience.
- Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC.
- PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. PMC - NIH.
- Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). PMC - PubMed Central.
- The Precision-Guided Use of PI3K Pathway Inhibitors for the Tre
- Definition of pan-PI3K inhibitor CLR457.
- PI3K inhibitors: review and new str
- PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer.
- A New Wave of PI3Kα Inhibitors. Cancer Discovery - AACR Journals.
- PI3K (p110α/p85α) Protocol.
- Chemi-Verse™ PI3 Kinase (p110α/p85α) Kinase Assay Kit. BPS Bioscience.
- List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com.
- Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid. NIH.
- PI3K阻害 | PI3K Inhibition. Selleck Chemicals.
- Discovery of novel class of alpha selective PI3K inhibitors. Morressier.
- Inhibitory profile of idelalisib (1), copanlisib (2), and duvelisib (3)...
- Response to mTOR and PI3K inhibitors in enzalutamide-resistant luminal androgen receptor triple-negative breast cancer p
- Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4. InvivoChem.
- PI3K inhibitors are finally coming of age. PMC - PubMed Central.
- Structural Determinants of Isoform Selectivity in PI3K Inhibitors. PMC - PubMed Central.
- PI3K Inhibitors in Cancer: Clinical Implic
- PI3K inhibition reduces tumour growth in a xenograft model.
- Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo. PubMed Central.
- Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substr
- PI3K(p110α[H1047R]/p85α) Kinase Assay.
- PI3K Inhibitors: Present and Future. PMC - NIH.
- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.
- The PI3K p110δ Isoform Inhibitor Idelalisib Preferentially Inhibits Human Regul
- A Phase Ib Study of Alpelisib (BYL719)
- The emerging role of PI3K inhibitors for solid tumour tre
- Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosph
- The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. NIH.
- Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. PMC - PubMed Central.
- Cellular Assays for Interrogating the PI3K/AKT/mTOR P
- In vitro drug response assay for inhibitors of PI3K and mTOR in human...
Sources
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]
A Comparative Guide to Validating the Mechanism of Action of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
This guide provides a comprehensive, experimentally-driven framework for the elucidation and validation of the mechanism of action (MoA) for the novel compound 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine. For drug discovery and development professionals, rigorously defining a compound's MoA is a critical step that bridges its chemical structure with its biological function, ensuring efficacy and safety.
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous potent and selective kinase inhibitors targeting enzymes such as Aurora kinases, PI3K, and CDK9.[1][2][3][4][5] Given this precedent, we hypothesize that this compound may also function as a kinase inhibitor. This guide will outline a systematic, multi-faceted approach to test this hypothesis, identify its specific molecular target(s), and characterize its downstream cellular effects. As a benchmark for comparison, we will reference the well-characterized Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, a cornerstone in the treatment of B-cell malignancies.[6][7]
Part 1: Foundational Hypothesis Testing: Initial Kinase Selectivity Profiling
The most direct first step is to ascertain whether this compound possesses kinase inhibitory activity. A broad, commercially available kinase panel screening is the industry-standard method for this initial assessment.
Experimental Rationale: These panels utilize robust assay formats (e.g., radiometric HotSpot™, ADP-Glo™, or binding assays like KINOMEscan™) to quantify a compound's activity against hundreds of purified kinases simultaneously.[8][9][10][11] This provides a rapid, panoramic view of the compound's potency and selectivity across the human kinome, guiding all subsequent validation efforts.
Experimental Protocol: Broad-Spectrum Kinase Panel Screen
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Submission: Submit the compound to a commercial vendor (e.g., Reaction Biology, Eurofins Discovery) for screening against their largest available kinase panel (e.g., >400 kinases).
-
Screening Concentration: A primary screen is typically conducted at a single high concentration (e.g., 1 µM) to identify initial "hits."
-
Data Analysis: Results are reported as Percent Inhibition relative to a DMSO vehicle control. A common threshold for a "hit" is >70% inhibition.
Hypothetical Data & Interpretation:
The initial screen provides a "fingerprint" of the compound's kinase targets. For our purposes, let's hypothesize the following outcome, which points toward the Tec family of kinases, including BTK.
| Kinase Target | Kinase Family | Percent Inhibition @ 1 µM |
| BTK | Tec | 98% |
| TEC | Tec | 85% |
| ITK | Tec | 65% |
| BMX | Tec | 58% |
| SRC | Src | 45% |
| LYN | Src | 40% |
| AURKA | Aurora | 15% |
| PI3Kα | Lipid Kinase | 10% |
Table 1: Hypothetical results from a primary kinase panel screen for this compound.
This hypothetical result strongly suggests that our compound is a potent inhibitor of BTK and TEC. The next logical step is to validate this interaction within a physiological cellular environment.
Part 2: Definitive Target Engagement in a Cellular Context
While in vitro kinase assays are essential, confirming that a compound binds its intended target within the complex milieu of a living cell is paramount.[12] The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying direct target engagement.[1][3]
Causality Behind Experimental Choice: CETSA operates on the principle of ligand-induced thermal stabilization. The binding of a small molecule to its protein target generally increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[3][4] By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target binding without modifying the compound or the protein.
Workflow for Target Engagement Validation
Caption: Orthogonal workflows for target engagement and selectivity.
Experimental Protocol: Western Blot-Based CETSA for BTK
-
Cell Culture: Culture a relevant cell line expressing endogenous BTK (e.g., TMD8, a B-cell lymphoma line) to ~80% confluency.
-
Compound Treatment: Treat cells with 10 µM this compound or DMSO for 1 hour at 37°C.
-
Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease/phosphatase inhibitors. Lyse cells via freeze-thaw cycles.
-
Heat Challenge: Aliquot the lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation: Centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins.
-
Quantification: Collect the supernatant (soluble fraction). Analyze the amount of soluble BTK via standard Western Blotting using a validated anti-BTK antibody.
-
Data Analysis: Densitometry is used to quantify band intensity at each temperature. Plot the percentage of soluble BTK relative to the non-heated control against temperature to generate a "melt curve." A shift in the curve to the right for the compound-treated sample indicates target stabilization.
Comparative Data Table: CETSA and Kinobeads Profiling
To provide a comprehensive view of target engagement and selectivity, we can augment CETSA with a chemoproteomic method like Kinobeads profiling. This technique uses immobilized kinase inhibitors to pull down a large fraction of the cellular kinome, allowing for a competitive binding assessment.[6]
| Assay | Metric | This compound (Hypothetical) | Ibrutinib (Reference) |
| CETSA | Thermal Shift (ΔTagg) for BTK | +5.2 °C | +6.5 °C (Covalent) |
| Kinobeads | pIC50 (BTK) | 8.5 | 9.1 |
| pIC50 (TEC) | 7.9 | 8.3 | |
| pIC50 (SRC) | 6.1 | 7.0 | |
| pIC50 (EGFR) | < 5.0 | 7.5 |
Table 2: A comparative summary of target engagement and cellular potency. The positive thermal shift confirms direct binding of our compound to BTK in cells. The Kinobeads data provides cellular IC50 values, suggesting our compound is potent and more selective than Ibrutinib regarding EGFR, a known off-target.
Part 3: Mapping the Downstream Signaling Consequences
Confirming target engagement is crucial, but understanding the functional consequences of that binding event is the ultimate goal. For a kinase inhibitor, this means assessing its impact on cellular phosphorylation networks.
Experimental Rationale: Kinases function by phosphorylating substrate proteins, propagating signals through complex pathways. BTK is a critical node in the B-cell receptor (BCR) signaling pathway; its inhibition blocks downstream events that lead to cell proliferation and survival, such as the activation of NF-κB.[6][13][14] Mass spectrometry-based phosphoproteomics allows us to globally and quantitatively measure changes in protein phosphorylation upon compound treatment, providing an unbiased map of the affected pathways.[5][7]
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified BCR signaling cascade inhibited by the test compound.
Experimental Protocol: Global Phosphoproteomics
-
Cell Treatment: Treat TMD8 cells with 1 µM this compound or DMSO for 2 hours.
-
Lysis and Digestion: Lyse cells in a urea-based buffer, reduce, alkylate, and digest proteins into peptides using Trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use software (e.g., MaxQuant) to identify and quantify phosphosites. Perform statistical analysis to identify sites with significant changes in abundance between compound- and DMSO-treated samples.
Complementary Validation: NF-κB Reporter Assay
To validate the functional outcome predicted by phosphoproteomics, a pathway-specific reporter assay is ideal.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Line: Use a cell line (e.g., HEK293) stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Transfection/Treatment: If necessary, transfect cells with a constitutively active form of an upstream activator to induce the pathway, or use a cell line where the pathway is endogenously active. Co-treat with a dose-response of the test compound (e.g., 1 nM to 10 µM).
-
Lysis and Readout: After an appropriate incubation time (e.g., 6-24 hours), lyse the cells and add a luciferase substrate.
-
Quantification: Measure the resulting luminescence on a plate reader. A decrease in luminescence indicates inhibition of the NF-κB pathway.
-
Data Analysis: Plot luminescence against compound concentration and fit a four-parameter curve to determine the IC50 value.
Final Comparative Data Summary
| Parameter | This compound (Hypothetical) | Ibrutinib (Reference) | Experimental Rationale |
| Primary Target | BTK | BTK | Identified via kinase screening and validated by CETSA & Kinobeads. |
| Cellular Potency (IC50) | 25 nM (BTK phosphorylation) | 8 nM (BTK phosphorylation) | Measured by targeted MS or Western Blot of a key substrate. |
| Key Downstream Effect | Inhibition of PLCγ2 phosphorylation | Inhibition of PLCγ2 phosphorylation | Quantified by global phosphoproteomics.[14] |
| Pathway Activity (IC50) | 50 nM (NF-κB Reporter Assay) | 15 nM (NF-κB Reporter Assay) | Validates the functional consequence of target engagement. |
| Key Off-Targets | TEC | EGFR, SRC family | Identified via kinome-wide profiling (Kinobeads/Panel Screen). |
Table 3: Final integrated comparison of the hypothetical MoA for this compound against the known profile of Ibrutinib.
Conclusion
This guide outlines a logical and rigorous workflow to validate the mechanism of action for this compound, grounded in the strong hypothesis that it acts as a kinase inhibitor. By integrating kinome-wide screening with orthogonal, cell-based assays for target engagement (CETSA), selectivity profiling (Kinobeads), and functional pathway analysis (phosphoproteomics, reporter assays), researchers can build a high-confidence, data-driven narrative of the compound's biological activity. This multi-pillar approach, which directly compares data against a well-understood benchmark like Ibrutinib, is essential for advancing novel compounds through the drug discovery pipeline and ensuring their therapeutic potential is built on a solid mechanistic foundation.
References
- Yu, T., Belanger, D. B., Kerekes, A. D., et al. (2008). Imidazo pyrazines as protein kinase inhibitors and their preparation and use in the treatment of kinase mediated diseases. PCT Int. Appl. WO/2008/156614.
- Ray, C., Chun, L., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 2033-2037. [Link]
- Massaro, F., et al. (2024). What are BTK inhibitors and how do they work? Oncology Republic. [Link]
- Venetsanakos, E., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 683-687. [Link]
- Burger, J. A. (2021). BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects. Frontiers in Oncology, 11, 706295. [Link]
- Abdel-Magid, A. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492. [Link]
- Howard, S., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
- MD Anderson Cancer Center. (2023).
- Busch, R., & Bewarder, M. (2020). BTK Inhibitors: present and future. Cancers, 12(7), 1930. [Link]
- Akinleye, A., Chen, Y., et al. (2014). Bruton's tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib.
- Cambridge Bioscience. (n.d.). Kinase inhibitor screening libraries. [Link]
- ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. [Link]
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
- Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- PubChem. (n.d.). This compound. [Link]
- ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. (2013).
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
- Wikipedia. (n.d.). Cellular thermal shift assay. [Link]
- Meder, D., et al. (2018). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology, 13(4), 1046-1054. [Link]
- CETSA. (n.d.). CETSA. [Link]
- Patricelli, M. P., et al. (2016). Determining target engagement in living systems. Nature Chemical Biology, 12(3), 134-139. [Link]
Sources
- 1. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 7. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cambridge Bioscience: Kinase inhibitor screening libraries [bioscience.co.uk]
- 9. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PubChemLite - this compound (C7H6BrN3O) [pubchemlite.lcsb.uni.lu]
A Researcher's Guide to Cross-Validating In Vitro and In Silico Data: A Case Study with 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine as a Putative BRAF V600E Inhibitor
In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is not just beneficial—it is essential. This guide provides an in-depth, practical comparison of these approaches, using the novel compound 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine as a case study. While this specific molecule is not extensively characterized in public literature, its imidazo[1,2-a]pyrazine core is a well-recognized scaffold in kinase inhibitor design.[1][2][3]
For the purpose of this guide, we will hypothesize a realistic and high-impact objective: evaluating this compound as a potential inhibitor of the BRAF V600E kinase , a critical and validated target in melanoma.[4] This exploration will serve as an expert-level walkthrough for researchers, demonstrating how to weave together predictive computational data with tangible experimental results to build a robust, evidence-based profile of a lead compound.
We will dissect the causality behind our experimental choices, provide validated protocols, and critically analyze the points of convergence and divergence between our predicted and observed results.
Part 1: The In Silico Prediction Framework
The in silico phase is a cost-effective, rapid approach to triage compounds and generate mechanistic hypotheses before committing to resource-intensive wet lab experiments.[5] Our primary goals are to predict if our compound can physically interact with the target (molecular docking) and to estimate its drug-like properties (ADMET prediction).
Methodology 1: Molecular Docking Simulation
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein.[6] A strong predicted binding affinity can suggest potent inhibitory activity.
Experimental Protocol: Molecular Docking of this compound into BRAF V600E
-
Protein Preparation :
-
Obtain the crystal structure of the BRAF V600E kinase domain. A suitable structure, such as PDB ID: 3OG7, which is co-crystallized with a known inhibitor, is sourced from the Protein Data Bank.[7]
-
Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools[6]), prepare the protein by removing water molecules, adding hydrogen atoms, and repairing any missing side chains or loops.
-
Assign protonation states and perform a constrained energy minimization to relieve steric clashes.
-
-
Ligand Preparation :
-
The 2D structure of this compound is drawn using a chemical sketcher and converted to a 3D conformation.
-
The ligand is energy-minimized using a suitable force field (e.g., OPLS).
-
-
Grid Generation & Docking :
-
Define the active site for docking by creating a grid box centered on the co-crystallized ligand from the PDB structure.
-
Perform the docking simulation using a program like AutoDock Vina or Glide.[8] The algorithm will sample numerous poses of the ligand within the active site and score them based on a scoring function that estimates binding affinity.
-
Predicted Results & Analysis
The primary outputs are the docking score (an estimate of binding free energy in kcal/mol) and the predicted binding pose. A more negative score suggests a stronger interaction. Analysis of the pose reveals key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues in the ATP-binding pocket.
| Parameter | Predicted Value for this compound | Reference: Vemurafenib (Known Inhibitor) |
| Docking Score (kcal/mol) | -8.5 | -10.8[4] |
| Key H-Bond Interactions | Cys532, Asp594 | Cys532, Asp594 |
| Key Hydrophobic Interactions | Val471, Ala481, Trp531, Phe595 | Trp531, Phe583, Phe595 |
Table 1: Hypothetical molecular docking results. These results suggest our compound binds to the active site with good affinity, engaging some of the same critical residues as a known FDA-approved inhibitor.
Methodology 2: ADMET Prediction
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for avoiding late-stage failures.[9][10] Numerous web-based tools and software can predict these properties based on the molecule's structure.[5][11][12]
Predicted ADMET Profile
Using a tool like SwissADME or ADMETlab, we can generate a profile for our compound.[5]
| Property | Predicted Value | Interpretation |
| Molecular Weight | 227.05 g/mol | Compliant with Lipinski's Rule of 5 (<500) |
| LogP (Lipophilicity) | 1.85 | Good balance for solubility and permeability |
| H-Bond Donors | 0 | Compliant with Lipinski's Rule of 5 (<5) |
| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule of 5 (<10) |
| Predicted GI Absorption | High | Likely good oral bioavailability |
| CYP450 Inhibition | Predicted inhibitor of CYP2D6 | Potential for drug-drug interactions |
| hERG Blockade | Low Probability | Low risk of cardiac toxicity |
Table 2: Hypothetical in silico ADMET predictions. The compound shows a promising drug-like profile with a potential flag for metabolic interaction.
Part 2: The In Vitro Validation
With promising in silico data in hand, we move to the laboratory to measure the compound's actual biological activity. This validation is the ultimate test of our computational predictions.
Methodology 1: Biochemical Kinase Inhibition Assay
This experiment directly measures the ability of our compound to inhibit the enzymatic activity of the isolated BRAF V600E protein. The result is typically reported as an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Experimental Protocol: ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced by the kinase reaction, providing a highly sensitive measure of enzyme activity.[13]
-
Reaction Setup : In a 384-well plate, combine recombinant human BRAF V600E enzyme, a suitable substrate (e.g., inactive MEK1), and ATP in a kinase assay buffer.[13][14]
-
Compound Addition : Add this compound across a range of concentrations (e.g., a serial dilution from 100 µM to 1 nM). Include a known inhibitor (Vemurafenib) as a positive control and DMSO as a negative (vehicle) control.
-
Kinase Reaction : Incubate the plate at 30°C for 45-60 minutes to allow the phosphorylation reaction to proceed.[14]
-
Signal Detection :
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent, which converts the ADP produced into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a light signal.
-
-
Data Analysis : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition at each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Experimental Results
| Compound | Biochemical IC50 (nM) |
| This compound | 75 nM |
| Vemurafenib (Control) | 31 nM |
Table 3: Hypothetical results from the BRAF V600E biochemical assay. The data confirms our compound is a potent inhibitor of the target enzyme.
Methodology 2: Cell-Based Cytotoxicity Assay
While a biochemical assay confirms target engagement, a cell-based assay tells us if the compound can enter a cancer cell, inhibit its target in a complex biological environment, and ultimately halt its proliferation or induce cell death.
Experimental Protocol: MTT Assay on A375 Human Melanoma Cells
The A375 cell line harbors the BRAF V600E mutation and is a standard model for this research.[15][16] The MTT assay measures cell viability by assessing the metabolic activity of the cells.[17][18]
-
Cell Seeding : Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]
-
Compound Treatment : Treat the cells with a range of concentrations of this compound and the control drug for 72 hours.[17]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : Remove the media and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis : Measure the absorbance of the purple solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Experimental Results
| Compound | Cellular GI50 (nM) on A375 cells |
| This compound | 250 nM |
| Vemurafenib (Control) | 100 nM |
Table 4: Hypothetical results from the A375 cell viability assay. The compound demonstrates potent anti-proliferative effects in a relevant cancer cell line.
Part 3: Cross-Validation - Synthesizing the Data
This is the critical thinking phase where we compare the in silico predictions with the in vitro reality. The goal is to determine if our initial hypotheses hold up and to understand any discrepancies.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New flavone-based arylamides as potential V600E-BRAF inhibitors: Molecular docking, DFT, and pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADMET Prediction | Rowan [rowansci.com]
- 11. ADMET-AI [admet.ai.greenstonebio.com]
- 12. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 13. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. 4.4. Cell Viability Assay [bio-protocol.org]
- 16. inotiv.com [inotiv.com]
- 17. Synergistic Apoptosis-Inducing Effects on A375 Human Melanoma Cells of Natural Borneol and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. celljournal.org [celljournal.org]
Comparative study of different synthetic routes to 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1] Compounds bearing this core structure exhibit a wide spectrum of biological activities, including but not limited to, kinase inhibition, and antiviral and antimicrobial properties.[2][3][4] Specifically, the targeted introduction of substituents at the C3 and C8 positions allows for the fine-tuning of pharmacological profiles. The 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine is a key intermediate, where the bromine at the 3-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the 8-methoxy group modulates the electronic properties and potential metabolic stability of the molecule.
This guide provides a comparative analysis of the primary synthetic strategies for accessing this compound. We will dissect two plausible and divergent synthetic routes, evaluating them based on efficiency, regioselectivity, reagent accessibility, and overall practicality for researchers in the field. The discussion is grounded in established chemical principles and supported by experimental data from peer-reviewed literature.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from two main retrosynthetic perspectives. The choice of strategy fundamentally depends on the timing of the C3-bromination step.
-
Route A: Late-Stage C3-Bromination. This is arguably the most direct and common approach. It involves the initial synthesis of the 8-methoxyimidazo[1,2-a]pyrazine core, followed by a regioselective electrophilic bromination at the C3 position. This strategy leverages the inherent electronic properties of the imidazo[1,2-a]pyrazine ring system.
-
Route B: Convergent Synthesis from a Pre-brominated Pyrazine. This strategy involves constructing the imidazo[1,2-a]pyrazine ring using a 2-amino-3-bromopyrazine precursor that already contains the C3-bromo substituent. This convergent approach can be advantageous if the starting brominated pyrazine is readily accessible.
Below is a logical diagram illustrating these divergent approaches.
Caption: Synthetic pathway for Route A: Late-Stage C3-Bromination.
Step-by-Step Rationale and Protocol
Step 1: Synthesis of 8-Methoxyimidazo[1,2-a]pyrazine
The cornerstone of this route is the construction of the fused bicyclic system. This is typically achieved via a condensation reaction between a substituted 2-aminopyrazine and an α-halocarbonyl compound. The reaction proceeds through an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyrazine core. [5][6] Experimental Protocol:
-
To a solution of 2-amino-5-methoxypyrazine (1.0 eq) in a suitable solvent such as 2-propanol or acetone, add sodium bicarbonate (1.5 eq).
-
Add a solution of 2-bromo-1,1-diethoxyethane (an acetaldehyde equivalent, 1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor by TLC until the starting material is consumed (typically 12-18 hours).
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel to afford 8-methoxyimidazo[1,2-a]pyrazine.
Step 2: Regioselective Bromination at C3
With the core synthesized, the final step is the introduction of the bromine atom. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a mild and highly effective source of electrophilic bromine that minimizes over-bromination and side reactions. [5]The reaction is typically performed at low temperatures to control reactivity and enhance selectivity. The imidazole ring is significantly more electron-rich than the pyrazine ring, directing the electrophilic attack specifically to the C3 position. [7] Experimental Protocol:
-
Dissolve the 8-methoxyimidazo[1,2-a]pyrazine (1.0 eq) in ethanol or DMF in a flask and cool the solution to 0-5°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 - 1.2 eq) portion-wise, maintaining the internal temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product via column chromatography or recrystallization to yield the final product, this compound. [5]
Route B: Convergent Synthesis from a Pre-brominated Pyrazine
This approach constructs the final molecule from a 2-amino-3-bromopyrazine building block. This can be advantageous if the brominated starting material is readily available or if the substituents on the ultimate alpha-haloketone partner are complex.
Synthetic Pathway
Caption: Synthetic pathway for Route B: Convergent Synthesis.
Step-by-Step Rationale and Protocol
Step 1: Synthesis of 2-Amino-3-bromo-5-methoxypyrazine
The key starting material is prepared by the direct bromination of 2-amino-5-methoxypyrazine. The strong activating and ortho-directing effect of the amino group facilitates the electrophilic substitution on the pyrazine ring at the adjacent C3 position. [5]Again, NBS is a suitable reagent for this transformation.
Experimental Protocol:
-
To a stirred solution of 2-amino-5-methoxypyrazine (1.0 eq) in ethanol at room temperature, add NBS (1.1 eq).
-
Stir the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield 2-amino-3-bromo-5-methoxypyrazine. A similar procedure on a related substrate yielded 90% product. [5] Step 2: Imidazole Ring Formation
This step is analogous to the ring formation in Route A. The brominated aminopyrazine is condensed with an α-halocarbonyl to form the fused imidazole ring. The reaction mechanism follows the same pathway of N-alkylation followed by intramolecular cyclization.
Experimental Protocol:
-
Combine 2-amino-3-bromo-5-methoxypyrazine (1.0 eq), an α-haloketone (e.g., 2-bromo-1,1-diethoxyethane, 1.2 eq), and sodium bicarbonate (1.5 eq) in 2-propanol.
-
Heat the mixture to reflux (approx. 80°C) overnight, monitoring by TLC.
-
Workup the reaction as described in Route A, Step 1 (solvent removal, extraction, drying).
-
Purify the crude material by column chromatography on silica gel to afford the target compound.
Comparative Analysis
To provide an objective comparison, the key attributes of each route are summarized below. Yields are estimated based on literature precedents for analogous transformations.
| Parameter | Route A: Late-Stage Bromination | Route B: Convergent Synthesis | Justification & Remarks |
| Number of Steps | 2 | 2 | Both routes are comparable in length from the common precursor. |
| Overall Yield | Good to Excellent | Moderate to Good | Route A often provides higher yields in the final bromination step (>90%). The ring formation in Route B with a brominated amine may be lower yielding due to the deactivating effect of the bromine. |
| Regioselectivity | Excellent | Excellent | Route A's selectivity is electronically controlled by the imidazo[1,2-a]pyrazine system. Route B's selectivity is locked in by the pre-brominated starting material. |
| Reagent Accessibility | Standard reagents (NBS, α-haloketones). | Requires synthesis of the brominated aminopyrazine, which might not be commercially available. | Route A generally uses more readily available starting materials. |
| Process Safety | Uses NBS, which is a safer alternative to liquid bromine. | Also uses NBS in the first step. | Both routes avoid the use of elemental bromine. |
| Scope & Versatility | Highly versatile. The 8-methoxyimidazo[1,2-a]pyrazine intermediate can be used to synthesize other C3-functionalized analogs. | Less flexible. The synthesis is committed to the C3-bromo analog from the first step. | Route A provides a common intermediate for library synthesis. |
Workflow Visualization
A generalized workflow for the synthesis and purification of heterocyclic compounds as described in this guide is depicted below.
Caption: General experimental workflow for synthesis and purification.
Conclusion and Recommendation
Both synthetic routes presented are viable for the preparation of this compound. However, a critical evaluation points to Route A (Late-Stage Bromination) as the superior strategy for most research and development applications.
The primary advantages of Route A are its efficiency, high yield in the critical bromination step, and greater strategic flexibility. The synthesis of the 8-methoxyimidazo[1,2-a]pyrazine intermediate provides a valuable branch point for the creation of a diverse library of C3-substituted analogs, which is a significant asset in a drug discovery context. The electronically-driven regioselectivity of the NBS bromination is reliable and high-yielding.
Route B is a chemically sound alternative, particularly if the 2-amino-3-bromo-5-methoxypyrazine intermediate is readily available or if specific substitution patterns make this convergent approach more favorable. However, the potential for lower yields in the ring-closure step and the lack of flexibility make it a less attractive option for general use.
For researchers aiming to synthesize this compound as a key intermediate for further elaboration, we recommend adopting the Late-Stage C3-Bromination strategy (Route A).
References
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
- 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. NIH.
- Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
A Comprehensive Guide to Benchmarking the Kinase Selectivity of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Introduction
The imidazo[1,2-a]pyrazine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Compounds derived from this scaffold have shown activity against critical oncology targets such as Aurora kinases and PI3K.[1][3][4] This guide focuses on a specific derivative, 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine, and provides a comprehensive framework for characterizing its most crucial property: kinase selectivity.[5][6]
In modern drug discovery, potency against a primary target is only half the story. The ultimate success of a kinase inhibitor often hinges on its selectivity profile across the entire human kinome.[7][8] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and unforeseen side effects in a clinical setting.[7] Therefore, rigorous, early-stage profiling is not merely a suggestion but a critical step in validating a compound's potential as either a therapeutic agent or a precise chemical probe for biological research.[9][10]
This guide is designed for researchers, scientists, and drug development professionals. It will provide the strategic rationale and detailed methodologies required to benchmark the selectivity of this compound against a broad panel of kinases, compare its performance to established inhibitors, and interpret the resulting data to make informed decisions in a drug discovery pipeline.
Part 1: Strategic Design of a Kinase Selectivity Screen
The foundation of any robust selectivity assessment is a well-designed experimental plan. The choices made here—the breadth of the kinase panel and the technology platform used—directly impact the quality and interpretability of the data.
The Rationale for Comprehensive Panel Selection
To accurately assess selectivity, a compound must be tested against a large and diverse panel of kinases. Testing against a few dozen closely related kinases is insufficient, as many inhibitors exhibit unexpected off-target activity against unrelated kinase families.[11]
Recommendation: Employ a comprehensive screening panel, such as the KINOMEscan® panel (which includes over 460 kinases), to obtain a holistic view of the compound's behavior.[12][13] This approach ensures coverage across all major branches of the human kinome (including TK, TKL, STE, CK1, AGC, CAMK, CMGC, lipid, and atypical kinases), minimizing the risk of missing critical off-target interactions.[12] Commercial services from providers like Reaction Biology, Pharmaron, or MedChemExpress also offer extensive panels.[14][15][16]
Choosing the Right Screening Platform: Binding vs. Activity
Kinase inhibitor screening can be broadly categorized into two types of assays:
-
Binding Assays: These assays directly measure the physical interaction (affinity) between an inhibitor and a kinase. A prominent example is the KINOMEscan® platform, which utilizes an active site-directed competition binding assay to determine the dissociation constant (Kd).[13][17] The key advantage is that it is independent of ATP, substrates, or the enzyme's catalytic activity, providing a direct measure of binding.[17]
-
Functional (Enzymatic) Assays: These assays measure the inhibitor's effect on the kinase's catalytic activity, typically by quantifying the phosphorylation of a substrate. Technologies include radiometric assays (33P-ATP), and fluorescence- or luminescence-based methods like LanthaScreen™ (TR-FRET) and ADP-Glo™.[14][18][19] These assays provide functional validation (IC50 values) and are essential for confirming that binding translates to inhibition.
Experimental Causality: For an initial, broad selectivity benchmark, a competition binding assay is often the most efficient and cost-effective strategy. It provides a global map of all potential interactions. Subsequently, high-affinity "hits" from the binding screen must be validated in a functional enzymatic assay to confirm their inhibitory activity and determine potency (IC50). This two-tiered approach ensures both breadth and functional relevance.
Overall Experimental Workflow
The process of comprehensive selectivity profiling follows a logical sequence from initial broad screening to focused validation.
Caption: High-level workflow for kinase selectivity profiling.
Part 2: Data Presentation and Quantitative Analysis
Clear presentation and objective quantification of screening data are essential for interpretation and comparison. For this guide, we will use hypothetical, yet realistic, data to illustrate the analysis of this compound.
Comparative Selectivity Data
The table below presents hypothetical binding data (% Inhibition at 1 µM) for our compound of interest alongside two reference inhibitors: Alisertib (MLN8237) , a known selective Aurora A kinase inhibitor, and Staurosporine , a notoriously promiscuous kinase inhibitor.
| Kinase Target | Kinase Family | This compound (% Inhibition @ 1µM) | Alisertib (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) |
| AURKA (Aurora A) | AGC/Aurora | 99.2 | 99.8 | 99.9 |
| AURKB (Aurora B) | AGC/Aurora | 85.1 | 95.3 | 100 |
| ABL1 | TK/Abl | 15.3 | 25.6 | 98.5 |
| SRC | TK/Src | 22.4 | 10.1 | 99.1 |
| LCK | TK/Src | 18.9 | 8.5 | 99.5 |
| EGFR | TK/EGFR | 5.2 | 2.1 | 85.4 |
| PIK3CA | Lipid/PI3K | 45.6 | 12.8 | 65.2 |
| PLK1 | AGC/PLK | 78.3 | 40.2 | 97.8 |
| CDK2 | CMGC/CDK | 10.5 | 5.5 | 92.1 |
| MAPK14 (p38α) | CMGC/MAPK | 2.1 | 1.8 | 94.6 |
| GSK3B | CMGC/GSK | 8.9 | 4.3 | 98.2 |
| ROCK1 | AGC/ROCK | 12.7 | 6.7 | 96.4 |
Data is hypothetical for illustrative purposes.
Quantifying Selectivity
Visual inspection is useful, but quantitative metrics are required for objective comparison.[10]
-
Selectivity Score (S-score): This metric is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[9][20] A lower S-score indicates higher selectivity. For example, S(90) would be the count of kinases with >90% inhibition divided by the total panel size.
-
Hypothetical S(90) for this compound: 1 / 468 = 0.002
-
Hypothetical S(90) for Staurosporine: ~300 / 468 = ~0.64
-
-
Gini Coefficient: Adapted from economics, the Gini coefficient is a powerful, threshold-independent measure of selectivity.[11] It ranges from 0 (completely non-selective, inhibiting all kinases equally) to 1 (perfectly selective, inhibiting only a single kinase). This metric is particularly valuable as it considers the entire inhibition profile, not just the hits above an arbitrary cutoff.[11]
-
Hypothetical Gini Score for this compound: 0.85 (Highly Selective)
-
Hypothetical Gini Score for Alisertib: 0.89 (Very Highly Selective)
-
Hypothetical Gini Score for Staurosporine: 0.21 (Highly Promiscuous)
-
Interpretation of Hypothetical Data: The data suggests that this compound is a potent inhibitor of Aurora A kinase (AURKA). It shows some off-target activity against the closely related Aurora B kinase and Polo-like kinase 1 (PLK1), which is biologically plausible as PLK1 is another key mitotic regulator. Compared to Staurosporine, it is exceptionally selective. It appears slightly less selective than Alisertib but still represents a high-quality chemical probe.
Part 3: Biological Context and Functional Validation
Selectivity data gains its true meaning when placed in a biological context and validated with functional assays.
Relevant Signaling Pathway: The Aurora A Kinase Axis in Mitosis
Based on our hypothetical data, the primary target is AURKA, a serine/threonine kinase that is a master regulator of mitotic entry, centrosome maturation, and spindle assembly. Its dysregulation is a hallmark of many cancers.[3] Understanding this pathway is crucial for interpreting the cellular effects of an AURKA inhibitor.
Caption: Simplified Aurora A signaling axis at the G2/M transition.
This pathway context explains why off-target activity against PLK1 could potentially lead to synergistic or complex cellular phenotypes, as both kinases cooperate to ensure proper mitotic progression.
Detailed Protocol: IC50 Determination using LanthaScreen™ Eu Kinase Binding Assay
To validate the primary screening hits and determine their precise potency, a dose-response experiment is necessary. The following protocol describes a method for determining the IC50 value of this compound against AURKA using a TR-FRET-based binding assay. This protocol is based on established methodologies from Thermo Fisher Scientific.[18][21][22]
Objective: To determine the concentration of an inhibitor required to displace 50% of a fluorescent tracer from the kinase active site.
Materials:
-
Kinase: Recombinant His-tagged AURKA
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Kinase Tracer 236)[23]
-
Antibody: LanthaScreen™ Eu-anti-His Antibody[23]
-
Assay Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[21]
-
Test Compound: this compound, 10 mM stock in 100% DMSO
-
Control Inhibitor: Staurosporine, 1 mM stock in 100% DMSO
-
Plates: 384-well, low-volume, non-binding surface plates
-
Plate Reader: TR-FRET capable reader (e.g., equipped with filters for 340 nm excitation and 615/665 nm emission)[24]
Procedure:
-
Compound Preparation (10-Point, 3-fold Serial Dilution): a. Prepare a 100 µM intermediate stock of the test compound by diluting the 10 mM DMSO stock in Kinase Buffer A. b. Create a serial dilution series. In a 96-well plate, add 60 µL of Kinase Buffer A to wells A2 through A10. c. Add 90 µL of the 100 µM compound stock to well A1. d. Transfer 30 µL from well A1 to A2, mix thoroughly. Continue this 3-fold serial dilution down to well A10. This creates a 4X final concentration series. e. Prepare a "no inhibitor" control (DMSO vehicle only) and a "max inhibition" control (e.g., 10 µM Staurosporine).
-
Reagent Preparation (at 2X Final Concentration): a. Kinase/Antibody Mix: Prepare a solution containing 2X the final concentration of AURKA and 2X the final concentration of Eu-anti-His antibody in Kinase Buffer A. (e.g., if final is 5 nM kinase and 2 nM antibody, prepare a 10 nM / 4 nM solution). Note: Optimal concentrations may require pre-optimization as described by the manufacturer.[18] b. Tracer Solution: Prepare a solution containing 2X the final concentration of the kinase tracer in Kinase Buffer A. (e.g., if final is 10 nM, prepare a 20 nM solution).
-
Assay Assembly (in 384-well plate): a. Add 5 µL of each compound dilution (from step 1) to triplicate wells of the 384-well plate. b. Add 5 µL of the 2X Kinase/Antibody mixture to all wells. c. Add 5 µL of the 2X Tracer solution to all wells. The final volume will be 15 µL. d. The final concentrations will now be 1X. The DMSO concentration should be consistent across all wells (e.g., 1%).
-
Incubation and Plate Reading: a. Seal the plate and incubate at room temperature for 60 minutes, protected from light. b. Read the plate using a TR-FRET plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.[24]
-
Data Analysis: a. Calculate the Emission Ratio for each well: (665 nm signal / 615 nm signal). b. Normalize the data: Set the average ratio of the "no inhibitor" control as 100% activity and the "max inhibition" control as 0% activity. c. Plot the normalized response versus the log of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation and Trustworthiness: This protocol includes essential controls (no inhibitor, max inhibition) that validate the assay window and performance (e.g., by calculating a Z' factor, which should be > 0.5).[22] The dose-response curve provides a robust, quantitative measure of potency that is far more reliable than single-point inhibition data.
Conclusion
This guide outlines a rigorous, multi-step strategy for benchmarking the kinase selectivity of this compound. The process begins with a broad, unbiased binding screen across a large portion of the kinome, providing a comprehensive map of potential interactions. This is followed by the application of quantitative metrics, such as the S-score and Gini coefficient, to objectively define the compound's selectivity in comparison to reference agents. Finally, hits are validated in functional assays within the relevant biological context to confirm the mechanism of action and determine potency.
By following this framework, researchers can generate a high-confidence selectivity profile, a critical dataset that enables informed decisions about a compound's future. This methodical approach ensures that only the most selective and well-characterized molecules advance in the drug discovery pipeline, ultimately increasing the probability of developing safe and effective targeted therapies.
References
- In vitro kinase assay. (2023). Protocols.io. [Link]
- Kinase Panel Screening and Profiling Service.Reaction Biology. [Link]
- KINOMEscan® Kinase Screening & Profiling Services.Technology Networks. [Link]
- Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012). PubMed. [Link]
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). PubMed. [Link]
- DiscoverX KINOMEscan® Kinase Assay Screening.Drug Target Review. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors.National Institutes of Health (NIH). [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). PubMed Central. [Link]
- In vitro NLK Kinase Assay.National Institutes of Health (NIH). [Link]
- LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.Fisher Scientific. [Link]
- Kinase Panel Screening for Drug Discovery.ICE Bioscience. [Link]
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). PubMed. [Link]
- In vitro kinase assay. (2022). Bio-protocol. [Link]
- Kinase Panel Profiling.Pharmaron CRO Services. [Link]
- (PDF) In vitro kinase assay v1. (2023).
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.Taylor & Francis Online. [Link]
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
- This compound.PubChemLite. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2012).
- Kinase binding activity analysis using DiscoverX Kinomescan...
- Strategy toward Kinase-Selective Drug Discovery. (2022). National Institutes of Health (NIH). [Link]
- Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2024). National Institutes of Health (NIH). [Link]
- DiscoverX Solutions for Drug Discovery.DiscoverX. [Link]
- (PDF) A quantitative analysis of kinase inhibitor selectivity. (2008).
- DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. (2010). Business Wire. [Link]
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). Royal Society of Chemistry. [Link]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). National Institutes of Health (NIH). [Link]
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Reaction Biology. [Link]
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- 3 Bromo 8 (Methylsulfanyl)Imidazo[1 2 A]Pyrazine.Cenmed. [Link]
- 3-Bromoimidazo(1,2-a)pyrazine.PubChem. [Link]
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2016). PubMed Central. [Link]
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.pubs.rsc.org. [Link]
Sources
- 1. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H6BrN3O) [pubchemlite.lcsb.uni.lu]
- 6. This compound | [frontierspecialtychemicals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pharmaron.com [pharmaron.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
A Guide to Orthogonal Assay Development for Validating Putative Kinase Inhibitors: The Case of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported as potent modulators of key cellular signaling pathways.[1] A significant body of research has identified compounds with this core structure as inhibitors of phosphoinositide-3-kinases (PI3Ks), a family of enzymes frequently dysregulated in human cancers.[2][3][4] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, making it a high-value target for oncology drug discovery.[3][5]
While public data on the specific compound 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine is limited[6][7], its structural relation to known PI3K inhibitors provides a strong, scientifically-grounded hypothesis for its biological activity.[2][5] However, reliance on a single primary assay to define a compound's mechanism of action is fraught with peril, susceptible to artifacts and off-target effects.
This guide provides a comprehensive, multi-level framework for rigorously confirming the biological activity of a putative kinase inhibitor like this compound. We will employ the principle of orthogonal validation , using independent assays that rely on different physical and biological principles to build a robust, self-validating body of evidence.[8] Our working hypothesis is that this compound functions as a cell-potent PI3K inhibitor. The following assays will confirm direct target engagement, on-target pathway modulation, and the intended phenotypic outcome.
Caption: Overall orthogonal validation workflow.
Level 1: Confirming Direct Target Engagement in a Cellular Milieu
The foundational question is whether the compound physically binds to its intended target, PI3K, within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm such engagement.[9] It operates on the principle that when a protein binds to a ligand (our compound), it becomes more stable and resistant to heat-induced denaturation.[10][11] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble PI3K remaining, we can detect a "thermal shift" indicative of binding.[12]
Caption: Experimental workflow for CETSA.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a PI3K-dependent cancer cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in media. Treat one batch of cells with 10 µM this compound and a control batch with vehicle (0.1% DMSO) for 1 hour at 37°C.[12]
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments).[12] Include an unheated control.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.[13]
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Normalize protein concentration across all samples using a BCA assay. Prepare samples for Western blotting.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting to detect the amount of soluble PI3Kα protein remaining at each temperature point.
Data Presentation: Expected CETSA Results
| Treatment Group | Temperature (°C) | Soluble PI3Kα (Relative Band Intensity) |
| Vehicle (DMSO) | 45 | 1.00 |
| Vehicle (DMSO) | 51 | 0.85 |
| Vehicle (DMSO) | 53 | 0.50 (Tm) |
| Vehicle (DMSO) | 55 | 0.20 |
| Vehicle (DMSO) | 59 | 0.05 |
| Compound | 45 | 1.00 |
| Compound | 53 | 0.95 |
| Compound | 57 | 0.50 (Tm) |
| Compound | 59 | 0.25 |
| Compound | 63 | 0.05 |
A positive result is a rightward shift in the melting temperature (Tm) of PI3Kα in the compound-treated group, providing strong evidence of intracellular target engagement.
Level 2: Verifying Cellular Pathway Modulation
Confirming that the compound binds to PI3K is crucial, but we must also demonstrate that this binding event leads to functional inhibition of the signaling pathway. The canonical downstream substrate of PI3K is the kinase Akt (also known as Protein Kinase B). PI3K activation leads to the phosphorylation of Akt at serine 473 (Ser473). Therefore, a reduction in pAkt (Ser473) levels is a direct and widely accepted biomarker of PI3K inhibition.[5][14]
Caption: The PI3K/Akt signaling pathway.
Experimental Protocol: Western Blot for Phospho-Akt (Ser473)
-
Cell Culture and Starvation: Plate MCF-7 cells and allow them to adhere. Once at ~70% confluency, serum-starve the cells for 12-18 hours to reduce basal pathway activity.
-
Compound Treatment: Pre-treat cells with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor like insulin (100 nM) for 20 minutes.[14]
-
Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[15]
-
Protein Quantification and Sample Prep: Determine protein concentration (BCA assay), normalize samples, and denature by boiling in Laemmli sample buffer.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) per lane, run on an SDS-PAGE gel, and transfer proteins to a PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. BSA is preferred over milk for phospho-antibodies to reduce background.[17][18]
-
Incubate overnight at 4°C with a primary antibody specific for pAkt (Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt. The ratio of pAkt to total Akt provides the normalized measure of inhibition.[14]
Data Presentation: Expected Western Blot Results
A dose-dependent decrease in the pAkt/Total Akt ratio confirms on-target activity. This data can be quantified using densitometry to calculate an IC50 value (the concentration of compound that inhibits 50% of the pAkt signal).
| Compound Conc. (nM) | pAkt Signal (Densitometry) | Total Akt Signal (Densitometry) | Normalized pAkt/Total Akt Ratio | % Inhibition |
| 0 (Vehicle) | 10,000 | 10,500 | 0.95 | 0 |
| 10 | 7,600 | 10,400 | 0.73 | 23 |
| 100 | 4,800 | 10,600 | 0.45 | 53 (IC50) |
| 1000 | 1,100 | 10,500 | 0.10 | 89 |
| 10000 | 500 | 10,400 | 0.05 | 95 |
Level 3: Confirming the Phenotypic Cellular Response
The final level of validation connects target inhibition with a meaningful cellular outcome. Since the PI3K/Akt pathway is a potent driver of cell proliferation and survival, its inhibition should lead to a decrease in cancer cell viability.[19][20] This is a critical step to ensure the compound's mechanism translates into a desired anti-cancer effect.[21]
Experimental Protocol: Resazurin (AlamarBlue) Cell Viability Assay
This assay measures the metabolic activity of living cells. Viable cells reduce the blue resazurin reagent to the pink, highly fluorescent resorufin.[22]
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., a 10-point, 3-fold serial dilution starting from 30 µM) for 72 hours.
-
Assay Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Signal Detection: Measure fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and no-cell controls (0% viability). Plot the results to generate a dose-response curve and calculate the EC50 value (the concentration that reduces cell viability by 50%).
Data Presentation: Comparison of Orthogonal Phenotypic Assays
To further strengthen the findings, an orthogonal apoptosis assay (e.g., Caspase-Glo® 3/7) can be run in parallel. This assay specifically measures the activity of caspases 3 and 7, key executioners of apoptosis. A potent EC50 in both a viability and apoptosis assay provides strong evidence that the compound kills cells by inducing a programmed cell death mechanism consistent with PI3K pathway inhibition.
| Assay Type | Principle | Endpoint Measured | Expected EC50 (µM) |
| Primary: Cell Viability | Reduction of Resazurin | Metabolic Activity | ~0.5 µM |
| Orthogonal: Apoptosis | Caspase-3/7 cleavage of a luminogenic substrate | Caspase Activity | ~0.7 µM |
Concordance between the EC50 values from these distinct assays builds high confidence that the observed reduction in cell number is due to a specific, programmed cellular response initiated by the compound.
Summary & Conclusion
This multi-level, orthogonal validation strategy provides a robust framework for confirming the biological activity of this compound as a PI3K inhibitor.
-
CETSA provides direct evidence of target binding in the native cellular environment.
-
Phospho-Akt Western blotting confirms that this binding event leads to the functional inhibition of the intended signaling pathway.
-
Cell viability and apoptosis assays demonstrate that pathway inhibition translates into the desired anti-proliferative and pro-apoptotic phenotypic response.
By systematically integrating these biochemical, biophysical, and cell-based assays, researchers can build a conclusive, self-validating data package. This rigorous approach minimizes the risk of misinterpreting artifacts and provides the high degree of confidence required to advance a compound through the drug discovery pipeline.
References
- Martínez-González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1973-1978. [Link]
- Wang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 249, 115160. [Link]
- Chen, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
- Cea-Rama, I., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2536-2543. [Link]
- Castillo-Martin, M., et al. (2012). Identification of ETP-46321, a potent and orally bioavailable PI3K α, δ inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(10), 3341-3346. [Link]
- Garlapati, P., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 856-861. [Link]
- Gillman, K. W., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1033–1038. [Link]
- Creative Bioarray. (n.d.). Cell Viability Assays.
- Ora, et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 78-88. [Link]
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
- PubMed. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]
- Pereira, C. V., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302. [Link]
- Shruthi, S., et al. (2018).
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
- Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(12), 2636–2645. [Link]
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
- Sapkota, D., & Gdn, M. (2019). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 6, 270-276. [Link]
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- ResearchGate. (n.d.). Analog-sensitive kinase technology.
- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8614. [Link]
- Sharma, V., et al. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(26), 5787-5827. [Link]
- PubChemLite. (n.d.). This compound.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of ETP-46321, a potent and orally bioavailable PI3K α, δ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C7H6BrN3O) [pubchemlite.lcsb.uni.lu]
- 7. This compound | [frontierspecialtychemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Cell viability dyes and assays | Abcam [abcam.com]
- 20. What are the applications of cell viability assays? | AAT Bioquest [aatbio.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. Optimization of Cell Viability Assays for Drug Sensitivity Screens [pubmed.ncbi.nlm.nih.gov]
Navigating the Pharmacokinetic Landscape of Imidazo[1,2-a]pyrazines: A Comparative Guide for Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including oncology and central nervous system disorders.[1][2] The biological activity of these compounds is intricately linked to their pharmacokinetic (PK) profile, which governs their absorption, distribution, metabolism, and excretion (ADME). Understanding and optimizing these properties is paramount for the successful development of clinically viable drug candidates.
This guide provides a comparative analysis of the pharmacokinetic properties of 8-substituted imidazo[1,2-a]pyrazine analogs. While specific in vivo pharmacokinetic data for 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine is not extensively reported in publicly accessible literature, by examining its close analogs, we can derive valuable insights into the structure-pharmacokinetic relationships (SPRs) that govern the behavior of this important class of molecules. This analysis aims to equip researchers and drug development professionals with the knowledge to rationally design next-generation imidazo[1,2-a]pyrazine derivatives with improved drug-like properties.
The Critical Role of Substitution at the 8-Position
The 8-position of the imidazo[1,2-a]pyrazine ring system is often a key site for chemical modification to modulate both potency and pharmacokinetic properties.[3] Alterations at this position can significantly impact a molecule's solubility, permeability, metabolic stability, and ultimately, its oral bioavailability.
Comparative Pharmacokinetic and In Vitro Data of 8-Substituted Imidazo[1,2-a]pyrazine Analogs
To illustrate the impact of substitutions at the 8-position, the following table summarizes in vitro and in vivo pharmacokinetic data for a selection of imidazo[1,2-a]pyrazine analogs. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
| Compound ID | 8-Substituent | In Vitro Metabolic Stability (Microsomes) | In Vitro Permeability | In Vivo Clearance (CL) | Oral Bioavailability (F%) | Animal Model | Reference |
| Analog A | -NH2 | Moderate | Moderate | High | Low | Rat | [4][5] |
| Analog B | -Piperazinyl | High | Low | Moderate | Moderate | Mouse | [6] |
| Analog C | -Morpholinyl | Improved vs. Unsubstituted | Moderate | Moderate | Improved | Rat | [1] |
| Analog D | -Oxetanylpiperazine | High | Moderate | Low | Good | Rat | [1] |
This table is a composite representation based on findings from multiple sources and is intended for illustrative purposes. For detailed data and experimental conditions, please refer to the cited literature.
From this comparative data, several key trends emerge:
-
Impact of Basic Amines: The introduction of basic amine functionalities, such as in the 8-amino and 8-piperazinyl analogs, can influence solubility and interactions with metabolic enzymes. While potentially beneficial for aqueous solubility, they can also introduce metabolic liabilities or lead to high clearance.[4]
-
Modulation of Physicochemical Properties: The use of substituents like morpholine and oxetanylpiperazine can fine-tune the physicochemical properties of the molecule, such as lipophilicity and polarity. These modifications have been shown to improve metabolic stability and oral bioavailability.[1]
-
Structure-Clearance Relationships: A clear relationship between the nature of the 8-substituent and in vivo clearance is often observed. Bulky or more metabolically stable groups can shield the molecule from rapid metabolism, leading to lower clearance and prolonged exposure.[4]
Based on these trends, it can be inferred that for the target compound, this compound, the 8-methoxy group would likely contribute to moderate lipophilicity. However, O-demethylation is a common metabolic pathway, which could represent a potential clearance mechanism. The bromine at the 3-position may also influence the electronic properties and metabolic stability of the scaffold.
Visualizing Structure-Property Relationships
The following diagram illustrates the core imidazo[1,2-a]pyrazine scaffold and highlights the key positions for substitution that influence pharmacokinetic properties.
Caption: Core structure of imidazo[1,2-a]pyrazine with key substitution points.
Experimental Protocols for Assessing Pharmacokinetic Properties
To experimentally determine and compare the pharmacokinetic properties of novel imidazo[1,2-a]pyrazine analogs, a standardized set of in vitro and in vivo assays is indispensable.
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.
Protocol:
-
Preparation of Incubation Mixture: In a 96-well plate, combine liver microsomes (from human, rat, or mouse), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the incubation mixture.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rodents
This study provides essential information on a compound's in vivo behavior after administration.
Protocol:
-
Animal Dosing: Administer the test compound to a cohort of rodents (e.g., Sprague-Dawley rats) via the desired route (e.g., oral gavage (PO) or intravenous (IV) injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable vessel (e.g., tail vein).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Extraction: Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
LC-MS/MS Analysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½). Oral bioavailability (F%) can be calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Workflow for a Typical Pharmacokinetic Study
The following diagram outlines the typical workflow for a preclinical pharmacokinetic study.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutics. A thorough understanding of the pharmacokinetic properties of this class of compounds is essential for translating promising in vitro activity into in vivo efficacy. While direct pharmacokinetic data for this compound remains elusive in the reviewed literature, the comparative analysis of its 8-substituted analogs provides a valuable framework for predicting its likely behavior and for guiding the design of future derivatives.
Future research should focus on systematically exploring the impact of substitutions at the 3, 6, and 8-positions to build a more comprehensive understanding of the structure-pharmacokinetic relationships within this scaffold. The integration of in silico predictive models with robust in vitro and in vivo experimental data will be crucial in accelerating the development of imidazo[1,2-a]pyrazine-based drugs with optimized pharmacokinetic profiles.
References
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]
- Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry. [Link]
- Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship.
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Imidazo[1,2-a]pyrazines.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents.
- 3-Bromoimidazo(1,2-a)pyrazine. PubChem. [Link]
- 3-Methyl-imidazo[1,2-b]pyridazine derivatives.
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine and Competing Heterocyclic Scaffolds in Modern Drug Discovery
This guide provides an in-depth, evidence-based comparison of the 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine scaffold against other prominent heterocyclic systems in medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the nuanced interplay between chemical structure, synthetic accessibility, biological activity, and pharmacokinetic profiles. We will dissect the causal relationships behind experimental observations and provide actionable insights grounded in peer-reviewed data.
Introduction: The "Privileged Scaffold" Concept and the Rise of Imidazo[1,2-a]pyrazine
In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged scaffolds," appear with remarkable frequency in biologically active compounds. These structures possess the inherent ability to interact with multiple, diverse biological targets, offering a fertile starting point for drug discovery. The imidazo[1,2-a]pyrazine core is a quintessential example of such a scaffold. As a fused, nitrogen-rich bicyclic heterocycle, it serves as a versatile template, demonstrating a wide spectrum of pharmacological activities including roles as kinase inhibitors, antibacterial agents, and modulators of the central nervous system.[1][2][3]
This guide focuses specifically on This compound , a derivative that strategically incorporates two key functional groups: a bromine atom at the 3-position, which acts as a versatile synthetic handle for further chemical modification via cross-coupling reactions, and a methoxy group at the 8-position, a common modulator of physicochemical properties and metabolic stability.[4][5]
To provide a robust and contextually relevant analysis, we will compare this scaffold head-to-head with three other significant heterocyclic systems:
-
Imidazo[1,2-a]pyridine: A very close structural analog, differing by a single nitrogen atom in the six-membered ring. It is found in numerous marketed drugs like Zolpidem and Alpidem and shares many therapeutic applications, making it an ideal direct competitor.[6][7]
-
Pyrazolo[1,5-c]pyrimidine: An isosteric replacement for the imidazo[1,2-a]pyrazine core that has been explicitly investigated to improve pharmacokinetic liabilities, providing a fascinating case study in scaffold hopping.[4]
-
Imidazo[1,2-a]thiazole: A related fused imidazole system that incorporates a sulfur atom, altering the geometry and electronic properties of the five-membered ring and leading to distinct biological activity profiles.
Part 1: Physicochemical and Structural Analysis
A molecule's journey from a laboratory curiosity to a clinical candidate is profoundly influenced by its fundamental physicochemical properties. These parameters govern solubility, permeability, and ultimately, its "drug-likeness."
Below is a comparative analysis of the core, unsubstituted scaffolds.
| Property | Imidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyridine | Pyrazolo[1,5-c]pyrimidine | Imidazo[2,1-b]thiazole |
| Molecular Formula | C₆H₅N₃ | C₇H₆N₂ | C₆H₅N₃ | C₅H₄N₂S |
| Molecular Weight | 119.12 g/mol | 118.14 g/mol | 119.12 g/mol | 124.16 g/mol |
| cLogP (Lipophilicity) | 0.70 | 1.40 | 1.00 | 1.20 |
| TPSA (Polarity) | 38.6 Ų | 25.8 Ų | 38.6 Ų | 39.4 Ų |
| H-Bond Acceptors | 3 | 2 | 3 | 2 |
| H-Bond Donors | 0 | 0 | 0 | 0 |
**Data sourced from PubChem and calculated using standard algorithms.
Expert Insights: The introduction of an additional nitrogen atom in the pyrazine and pyrimidine rings, compared to the pyridine ring, significantly increases the Topological Polar Surface Area (TPSA) and reduces the calculated LogP. This generally translates to increased aqueous solubility but potentially lower passive membrane permeability. The pyrazolo[1,5-c]pyrimidine scaffold, while isosteric to imidazo[1,2-a]pyrazine, presents a different arrangement of nitrogen atoms that can alter vectoral properties and metabolic hotspots. The presence of sulfur in the imidazo[2,1-b]thiazole ring introduces unique electronic properties and potential for different metabolic pathways.
For our lead compound, This compound (MW: 228.05 g/mol ), the addition of the bromo and methoxy groups substantially increases lipophilicity and molecular weight, pushing it into a different chemical space compared to the parent core. These substitutions are critical for achieving specific target engagement and modulating pharmacokinetic properties.[8]
Caption: Logical relationships of the comparator scaffolds to the core imidazo[1,2-a]pyrazine structure.
Part 2: Synthetic Accessibility and Chemical Reactivity
The viability of a scaffold in a drug discovery program is critically dependent on its synthetic tractability. An ideal scaffold allows for the efficient, regioselective, and diverse introduction of substituents.
The imidazo[1,2-a]pyrazine ring system is typically constructed via the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, a variation of the classic Tschitschibabin reaction.[9] More contemporary methods, including iodine-catalyzed multi-component reactions, have been developed to improve efficiency and yield.[6][10]
The synthesis of this compound leverages this core chemistry, followed by strategic functionalization. The bromine at the C3 position is typically introduced via electrophilic aromatic halogenation using N-Bromosuccinimide (NBS), which selectively targets the electron-rich C3 position of the imidazole ring.[1] The methoxy group at C8 is often installed via nucleophilic aromatic substitution on an 8-bromo precursor.[11] This highlights the differential reactivity of the halogen atoms at various positions on the scaffold.
Caption: A generalized synthetic workflow for substituted imidazo[1,2-a]pyrazines.
Comparative Reactivity:
-
Imidazo[1,2-a]pyridines: Share a very similar synthetic pathway using 2-aminopyridines as starting materials.[12] The C3 position is also the most common site for electrophilic attack.
-
Scaffold Functionalization: For both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine, the presence of a halogen (like the bromine at C3 in our title compound) is a critical feature. It serves as a linchpin for diversification, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, and amino substituents, which is essential for exploring the structure-activity relationship (SAR).[4]
Protocol: Synthesis of a 3-Bromo-8-substituted-imidazo[1,2-a]pyrazine Derivative
This protocol is a representative example based on methodologies described in the literature.[1][4]
Objective: To synthesize a 3-bromo-8-amino-substituted imidazo[1,2-a]pyrazine, demonstrating the key steps of ring formation, halogenation, and substitution.
Step 1: Synthesis of 8-Chloro-imidazo[1,2-a]pyrazine (Intermediate A)
-
To a solution of 2-amino-3-chloropyrazine (1.0 eq) in acetonitrile, add α-chloroacetophenone (1.1 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the imidazo[1,2-a]pyrazine core.
-
Causality: The initial step is an SN2 reaction between the aminopyrazine and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
-
Step 2: Bromination at the C3 Position (Intermediate B)
-
Dissolve Intermediate A (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with aqueous sodium thiosulfate solution, extract the product with DCM, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield 3-bromo-8-chloro-imidazo[1,2-a]pyrazine.
-
Causality: The imidazole ring is electron-rich and undergoes electrophilic aromatic substitution preferentially at the C3 position, which is the most nucleophilic site.
-
Step 3: Nucleophilic Aromatic Substitution at C8 (Final Product)
-
In a sealed microwave vial, combine Intermediate B (1.0 eq), the desired amine (e.g., morpholine, 1.5 eq), and a base like triethylamine (2.0 eq) in a solvent such as acetonitrile.
-
Heat the reaction in a microwave reactor to 80-120 °C for the required time (monitor by LC-MS).
-
Cool, concentrate, and purify by preparative HPLC or column chromatography to yield the final 3-bromo-8-amino-substituted product.
-
Causality: The chloro group at the 8-position is activated towards nucleophilic aromatic substitution (SNAr). This position is often targeted to install groups that can modulate solubility, cell permeability, and pharmacokinetic properties.[5]
-
Part 3: Head-to-Head Comparison of Biological Activity and SAR
The true value of a scaffold is realized in its biological applications. The imidazo[1,2-a]pyrazine framework and its relatives have been explored across a vast range of therapeutic areas.
| Scaffold | Key Biological Targets | Therapeutic Areas | Representative Activity |
| Imidazo[1,2-a]pyrazine | Aurora Kinases, PI3K, ENPP1, IKK, Bacterial VirB11 ATPase, AMPA Receptors | Oncology, Inflammation, Infectious Diseases, CNS Disorders, Immunology | Aurora-A IC₅₀ values in the nanomolar range[2][13]; ENPP1 IC₅₀ of 5.7 nM[14] |
| Imidazo[1,2-a]pyridine | GABA-A Receptors, Kinases (various), Tubulin, Mycobacterium tuberculosis enzymes | CNS (Sedative/Hypnotic), Oncology, Infectious Diseases (TB), Inflammation | Zolpidem (marketed drug); various derivatives with sub-micromolar antiproliferative activity[15] |
| Pyrazolo[1,5-c]pyrimidine | AMPA Receptors (TARP γ-8 selective) | CNS Disorders (Epilepsy) | Subnanomolar potency as AMPAR negative modulators[4] |
| Imidazo[2,1-b]thiazole | Kinases, Parasitic enzymes | Oncology, Anti-parasitic | Various derivatives reported as potent enzyme inhibitors |
Case Study: Imidazo[1,2-a]pyrazine vs. Pyrazolo[1,5-c]pyrimidine as AMPAR Modulators
A pivotal study in the development of selective negative modulators for the TARP γ-8 auxiliary subunit of AMPA receptors provides a direct, powerful comparison.[4]
-
Initial Hit: An imidazo[1,2-a]pyrazine derivative was identified as a potent and selective high-throughput screening hit.
-
Challenge: While optimization led to brain-penetrant compounds with high potency, this series was plagued by high in vivo clearance, a common challenge for nitrogen-rich heterocycles.
-
Scaffold Hop: To mitigate the poor pharmacokinetic properties, an isosteric pyrazolo[1,5-c]pyrimidine scaffold was investigated. This subtle change, swapping the positions of a nitrogen and carbon atom in the five-membered ring, led to a significant improvement in microsomal stability and reduced efflux liabilities.
-
Outcome: The optimized pyrazolo[1,5-c]pyrimidine lead (JNJ-61432059) demonstrated robust seizure protection in animal models, validating the scaffold hop strategy.[4] This is a textbook example of how a competing scaffold can be used to overcome the specific liabilities of another.
Structure-Activity Relationship (SAR) Insights for this compound:
-
The 3-Position (Bromo): The bromine atom is rarely the final pharmacophore. Its primary role is as a synthetic handle. In many inhibitor series, this position is functionalized via Suzuki coupling to introduce aryl or heteroaryl groups that occupy a key binding pocket.[4] The nature of this group is often a primary driver of potency and selectivity.
-
The 8-Position (Methoxy): The 8-position is often solvent-exposed in kinase binding sites. Modifications here are crucial for tuning physicochemical properties.[5] Replacing a halogen with an amine or methoxy group can enhance solubility, reduce off-target activity, and significantly improve oral bioavailability.[5] For instance, in a series of Aurora kinase inhibitors, optimization of the 8-position amine substituent was key to achieving in vivo efficacy in xenograft models.[5] The methoxy group in our title compound is a classic choice to balance lipophilicity and metabolic stability.
Caption: Role of Imidazo[1,2-a]pyrazine ENPP1 inhibitors in the cGAS-STING cancer immunity pathway.[14]
Conclusion and Future Perspectives
The This compound scaffold represents a highly valuable and versatile starting point for drug discovery. Its synthetic tractability, coupled with the strategic placement of functional handles at the C3 and C8 positions, provides medicinal chemists with a powerful platform for generating diverse and potent molecular entities.
Head-to-Head Summary:
-
vs. Imidazo[1,2-a]pyridine: The imidazo[1,2-a]pyrazine core is generally more polar and less lipophilic. This can be an advantage for achieving solubility but may present challenges for CNS penetration without further optimization. Both scaffolds offer similar synthetic versatility.
-
vs. Pyrazolo[1,5-c]pyrimidine: This comparison highlights a critical lesson in modern drug design. While imidazo[1,2-a]pyrazines can yield highly potent compounds, they may carry inherent pharmacokinetic liabilities (e.g., metabolic instability). The pyrazolo[1,5-c]pyrimidine scaffold has been validated as a bioisosteric alternative capable of resolving these issues while maintaining potency.[4]
-
vs. Imidazo[2,1-b]thiazole: The introduction of sulfur provides a distinct electronic and structural profile, often leading to different target classes. The choice between these scaffolds would be driven entirely by the specific biological target and desired SAR.
Future Outlook: The future of the imidazo[1,2-a]pyrazine scaffold is bright. Its demonstrated success in targeting enzymes critical to cancer immunotherapy, such as ENPP1, points to new and exciting applications.[14] The continued development of novel synthetic methodologies will further expand the accessible chemical space around this core. The key to unlocking its full potential will lie in a holistic and multi-parameter optimization approach, balancing target potency with a favorable ADME/Tox profile, perhaps by taking lessons from successful scaffold hopping campaigns involving its heterocyclic competitors.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
- Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. PubMed. [Link]
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]
- Imidazo[1,2-a]pyrazines.
- Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]
- Discovery of Imidazo[1,2- a ]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. [Link]
- Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed. [Link]
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- This compound. PubChem. [Link]
- Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. [Link]
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C7H6BrN3O) [pubchemlite.lcsb.uni.lu]
- 9. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An Independent Investigator's Guide to Verifying the Anticancer Activity of Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a noteworthy heterocyclic structure in medicinal chemistry, with a growing body of literature reporting its potential as a source of novel anticancer agents.[1][2] Initial studies have often pointed towards mechanisms involving the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR axis, or interference with microtubule dynamics.[1][2] However, the journey from a promising initial "hit" to a validated lead compound is fraught with challenges, chief among them being the reproducibility of published findings.
This guide provides a rigorous, technically grounded framework for researchers, scientists, and drug development professionals to independently verify the reported anticancer activity of imidazo[1,2-a]pyrazine derivatives. We will move beyond simple replication and establish a self-validating experimental workflow that ensures scientific integrity and provides a clear, objective comparison against established alternatives.
The Reported Mechanism: Targeting a Central Cancer Pathway
A significant portion of research into imidazo[1,2-a]pyrazines and related imidazo[1,2-a]pyridines points towards their interaction with the PI3K/Akt/mTOR signaling pathway.[1][3][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5] Its hyperactivation is a common feature in many cancers, often due to mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN.[6][7] By inhibiting key kinases in this cascade, imidazo[1,2-a]pyrazines are proposed to halt uncontrolled cell proliferation and induce apoptosis (programmed cell death).[6][7]
Diagram of the PI3K/Akt/mTOR Signaling Pathway
Caption: Proposed mechanism of Imidazo[1,2-a]pyrazines targeting the PI3K/Akt pathway.
The Imperative of Independent Verification
The path of drug discovery is littered with promising compounds that fail in later stages, often due to a lack of rigorous, early-stage validation.[8] Independent verification is not merely about repeating an experiment; it is about building a logical, self-validating workflow to confirm (or refute) the initial findings with high confidence.[9][10] This process mitigates the risk of advancing compounds based on flawed or context-specific initial data.
A robust verification strategy moves from broad phenotypic effects (does it kill cancer cells?) to specific mechanistic actions (how does it kill them?).
Diagram of the Independent Verification Workflow
Caption: Logical workflow for the independent verification of anticancer activity.
Experimental Framework for Verification
This section provides detailed, field-proven protocols for the core assays required for independent verification. The causality behind key experimental choices is explained to ensure trustworthiness and scientific rigor.
Prerequisite: Compound Authentication
Before any biological assay, the identity and purity of the test compound must be unequivocally confirmed. This is a critical step often overlooked in preliminary screenings.
-
Method: Nuclear Magnetic Resonance (NMR) for structural confirmation and Liquid Chromatography-Mass Spectrometry (LC-MS) for purity assessment.
-
Trustworthiness: An impure compound can lead to false positives or artifactual results. A purity level of >95% is the accepted standard for in vitro assays.
Workflow 1: Assessing Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[11] Live cells possess mitochondrial reductases that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[11][12]
Experimental Protocol: MTT Cell Viability Assay [13][14][15]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma or HCT-116 colon cancer) into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine compound and a positive control drug (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations.
-
Expertise: Include a "vehicle control" (e.g., 0.1% DMSO) to ensure the solvent used to dissolve the compound is not toxic. Also include "medium only" wells for background subtraction.[13]
-
-
Incubation: Incubate the plate for 48-72 hours. The duration should be consistent and long enough to observe a significant effect on cell proliferation.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing for formazan crystal formation.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).
Workflow 2: Investigating the Mechanism of Cell Death (Annexin V/PI Assay)
To verify that the observed cytotoxicity is due to apoptosis, the Annexin V/Propidium Iodide (PI) assay is the gold standard.[16] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[18] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, allowing for their differentiation.[16][18]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [19][20]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the imidazo[1,2-a]pyrazine compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle enzyme like TrypLE to avoid membrane damage. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells once with cold 1X PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Analysis: The data will allow for the quantification of four cell populations:
Comparative Data Analysis
To contextualize the activity of a novel imidazo[1,2-a]pyrazine, its performance must be benchmarked against a relevant, clinically approved drug. For compounds targeting kinase pathways in non-small cell lung cancer (NSCLC), Gefitinib is an excellent comparator.[21] Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which also signals through the PI3K/Akt pathway.[22][23][24]
Below is a table presenting hypothetical data from the assays described above, comparing a representative imidazo[1,2-a]pyrazine, "Compound X" , against Gefitinib in an EGFR-mutant NSCLC cell line (e.g., PC-9).
| Compound | Target(s) | IC₅₀ (µM) in PC-9 cells | % Early Apoptotic Cells (at IC₅₀) | % Late Apoptotic/Necrotic Cells (at IC₅₀) |
| Compound X | PI3K/Akt (putative) | 1.5 µM | 25.4% | 15.2% |
| Gefitinib | EGFR Tyrosine Kinase | 0.05 µM[25] | 35.8% | 18.5% |
| Vehicle (0.1% DMSO) | N/A | >100 µM | 2.1% | 1.8% |
Interpretation of Comparative Data:
-
Potency: In this hypothetical scenario, Gefitinib (IC₅₀ = 0.05 µM) is significantly more potent than Compound X (IC₅₀ = 1.5 µM) in this specific cell line.[25] This is expected, as PC-9 cells are known to be highly sensitive to EGFR inhibitors.
-
Mechanism: Both compounds induce a significant increase in the apoptotic cell population compared to the vehicle control, confirming that they kill cells primarily through apoptosis.
Conclusion
The allure of novel chemical scaffolds like imidazo[1,2-a]pyrazines in cancer research is undeniable. However, initial promising results must be met with rigorous and objective independent verification. By following a structured workflow—from compound authentication to robust cytotoxicity and mechanistic assays, and finally to a direct comparison with a clinical standard—researchers can build a high-confidence data package. This approach not only validates (or invalidates) the initial claims but also provides crucial context for the compound's potential, ensuring that only the most genuinely promising candidates are moved forward in the arduous and costly drug development pipeline.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Alotaibi, F. M., et al. (2022). The PI3K/AKT/mTOR signaling axis is a pivotal regulator of key cellular functions. PubMed Central.
- Jafari, M., et al. (2020). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers.
- Al-Ostath, S., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules.
- My Cancer Genome. (n.d.). PI3K/AKT1/MTOR.
- Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
- Mihăilă, M., et al. (2022). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences.
- SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
- Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy.
- Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Medicine.com. (2020). Gefitinib: Dosage, Mechanism/Onset of Action, Half-Life.
- Saito, H., et al. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PubMed Central.
- Horton, T. (1994). MTT Cell Assay Protocol.
- Al-Madhoun, A. S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central.
- Patsnap Synapse. (2024). What is the mechanism of Gefitinib?.
- protocols.io. (2023). MTT (Assay protocol).
- ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell....
- Al-Madhoun, A. S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
- Palmer, A. C., & Sorger, P. K. (2017). Independent Drug Action in Combination Therapy: Implications for Precision Oncology. Cancer Discovery.
- Córdova-Villalobos, J. A., et al. (2019). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry.
- Pires, D. E. V., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling.
- Li, Z., et al. (2024). Discovery and characterization of antitumor gut microbiota from amphibians and reptiles: Ewingella americana as a novel therapeutic agent with dual cytotoxic and immunomodulatory properties. Gut Microbes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Independent Drug Action in Combination Therapy: Implications for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. scispace.com [scispace.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medicine.com [medicine.com]
- 22. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative ADME Profiling of Substituted Imidazo[1,2-a]pyrazines
Introduction: The Strategic Imperative of Early ADME Assessment
In modern medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged structure" due to its prevalence in compounds exhibiting a wide array of biological activities.[1][2] However, potent biological activity alone does not make a successful drug. A candidate molecule must possess a suitable pharmacokinetic profile to ensure it can reach its target in the body at a therapeutic concentration and persist long enough to exert its effect, all while minimizing toxicity. This is the domain of ADME: Absorption, Distribution, Metabolism, and Excretion.
Failing to characterize ADME properties early in the drug discovery pipeline is a leading cause of late-stage clinical failures—an incredibly costly outcome.[3][4] Therefore, a robust, early-stage in vitro ADME screening cascade is not just a set of experiments; it is a critical strategy for de-risking projects and efficiently allocating resources toward candidates with the highest probability of success.[4][5]
This guide provides a comparative framework for analyzing the ADME properties of a series of substituted imidazo[1,2-a]pyrazines. We will move beyond mere data collection to explain the causality behind our experimental choices, provide detailed, field-tested protocols, and demonstrate how to interpret the resulting data to guide the structure-activity relationship (SAR) and structure-property relationship (SPR) optimization process.
The Integrated ADME Screening Workflow
Our objective is to build a comprehensive ADME profile for each analog. We employ a tiered, parallel screening approach that allows for rapid, data-driven decisions. The workflow is designed to triage compounds efficiently, starting with high-throughput, cost-effective assays before progressing to more complex, resource-intensive biological models.[6]
Caption: Integrated ADME screening cascade for lead optimization.
Part 1: Foundational Physicochemical Properties
Before delving into biological assays, we must first understand the fundamental physicochemical properties of our compounds. These characteristics, primarily solubility and lipophilicity, are major determinants of downstream ADME behavior.
Aqueous Solubility
A compound must be in solution to be absorbed. Poor aqueous solubility is a common hurdle that can mask true biological activity and complicate formulation. We use a kinetic solubility assay as our primary screen due to its high throughput.
Table 1: Comparative Physicochemical Data for Imidazo[1,2-a]pyrazine Analogs
| Compound ID | R1-Substituent | R2-Substituent | Kinetic Solubility (μM) @ pH 7.4 | LogD @ pH 7.4 |
| IZP-1 | -H | -Phenyl | 15 | 3.5 |
| IZP-2 | -Cl | -Phenyl | 5 | 4.1 |
| IZP-3 | -H | -Morpholine | >200 | 1.8 |
| IZP-4 | -Cl | -Morpholine | 95 | 2.4 |
Interpretation: The introduction of a polar morpholine ring at the R2 position (IZP-3, IZP-4) dramatically improves aqueous solubility compared to the lipophilic phenyl ring (IZP-1, IZP-2). Conversely, adding a lipophilic chlorine atom at R1 (IZP-2, IZP-4) decreases solubility, as expected. IZP-3 stands out as having the most favorable solubility profile.
Lipophilicity (LogD)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a double-edged sword. Adequate lipophilicity is required for membrane permeation, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.[6] We measure the distribution coefficient (LogD) at physiological pH 7.4.
Interpretation: As seen in Table 1, the LogD values correlate well with the structural changes. The chloro-substituent increases LogD (IZP-1 vs. IZP-2), while the polar morpholine group significantly reduces it (IZP-1 vs. IZP-3). A LogD in the range of 1-3 is often considered a good starting point for orally bioavailable drugs.
Part 2: Comparative In Vitro ADME Profiling
With foundational properties established, we proceed to a panel of in vitro assays that model key physiological processes.
Absorption: Permeability Assessment
For a drug to be orally absorbed, it must pass through the intestinal wall. We assess this using a two-tiered approach.
Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a cell-free assay that predicts passive diffusion, which is the primary absorption mechanism for many drugs.[7] Its simplicity and low cost make it ideal for high-throughput screening to get an early read on permeability.[7][8]
Tier 2: Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters (like P-glycoprotein, P-gp).[9][10] This assay is the gold standard for predicting in vivo drug absorption because it captures both passive diffusion and active transport phenomena.[9][11] By measuring permeability in both directions (apical-to-basolateral, A-to-B; and basolateral-to-apical, B-to-A), we can calculate an efflux ratio (ER) . An ER > 2 suggests the compound is a substrate for an efflux transporter.[10]
Table 2: Comparative Permeability Data
| Compound ID | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A→B) (10-6 cm/s) | Caco-2 Papp (B→A) (10-6 cm/s) | Efflux Ratio (ER) |
| IZP-1 | 15.2 | 12.5 | 13.1 | 1.0 |
| IZP-2 | 18.9 | 2.1 | 25.2 | 12.0 |
| IZP-3 | 3.5 | 3.1 | 3.4 | 1.1 |
| IZP-4 | 5.8 | 4.9 | 5.3 | 1.1 |
| Controls | ||||
| Propranolol | >15 | >15 | >15 | ~1.0 |
| Atenolol | <1 | <1 | <1 | ~1.0 |
| Digoxin | 4.5 | <1 | >10 | >10 |
Interpretation:
-
IZP-1 shows good passive permeability in PAMPA and this translates well to the Caco-2 A→B permeability with no evidence of efflux (ER ≈ 1). This is a promising profile.
-
IZP-2 appears highly permeable in the PAMPA assay, likely due to its high lipophilicity. However, in the Caco-2 model, its A→B permeability is very low, while its B→A permeability is high, resulting in a high efflux ratio. This is a classic signature of a P-gp substrate and a major liability. The lipophilic nature of IZP-2 likely makes it a good substrate for efflux pumps.
-
IZP-3 & IZP-4 , with their lower lipophilicity, show moderate-to-low permeability but, crucially, are not subject to efflux. While their permeability could be improved, the lack of efflux is a significant advantage over IZP-2.
Distribution: Plasma Protein Binding (PPB)
Once absorbed, a drug binds to plasma proteins like albumin. Only the unbound (free) fraction of the drug is available to interact with its target and exert a therapeutic effect.[12] High plasma protein binding (>99%) can limit efficacy and complicate dosing. We use the Rapid Equilibrium Dialysis (RED) method, which is considered the gold standard for its accuracy and reliability.[12][13]
Table 3: Comparative Distribution & Metabolism Data
| Compound ID | Human Plasma Protein Binding (%) | Human Liver Microsome (HLM) Stability (t1/2, min) | CYP3A4 Inhibition (IC50, μM) | | :--- | :--- | :--- | :--- | :--- | | IZP-1 | 98.5 | 25 | 8.5 | | IZP-2 | >99.5 | <5 | 1.2 | | IZP-3 | 75.2 | >60 | >50 | | IZP-4 | 88.6 | 48 | 22.1 | | Controls | | | | | | Warfarin | >99 | - | - | | Verapamil | - | 18 | 5.3 |
Interpretation:
-
The highly lipophilic compounds IZP-1 and IZP-2 exhibit very high PPB, which is a potential concern. IZP-2 is particularly problematic.
-
The more polar morpholine-containing analogs, IZP-3 and IZP-4 , show significantly lower and more favorable PPB. IZP-3 has a very desirable profile with ~75% binding.
Metabolism: Stability and CYP450 Inhibition
Metabolic Stability: The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes.[14] Rapid metabolism leads to a short half-life and low in vivo exposure. We assess metabolic stability by incubating compounds with Human Liver Microsomes (HLM) , which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[14][15] We measure the rate of disappearance of the parent compound over time to calculate its half-life (t1/2).[16]
Interpretation (Table 3):
-
IZP-2 is metabolized very rapidly (t1/2 < 5 min), indicating high intrinsic clearance. This, combined with its efflux liability and high PPB, makes it a very poor candidate.
-
IZP-1 shows moderate stability.
-
IZP-3 and IZP-4 are both significantly more stable, with IZP-3 showing excellent stability (t1/2 > 60 min). The morpholine moiety is likely less susceptible to metabolic attack than the phenyl ring.
CYP450 Inhibition: A drug candidate should not significantly inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9), as this can lead to dangerous drug-drug interactions (DDIs) by impairing the metabolism of co-administered drugs.[17][18] We screen for inhibition against a panel of key CYP enzymes and determine the IC50 value (the concentration that causes 50% inhibition). An IC50 > 10 μM is generally considered low risk.
Interpretation (Table 3):
-
IZP-2 is a potent inhibitor of CYP3A4 (IC50 = 1.2 μM), a major DDI risk.
-
IZP-1 shows moderate inhibition.
-
IZP-3 and IZP-4 have much weaker inhibitory activity, with IZP-3 showing no significant inhibition, further strengthening its profile.
Safety: hERG Inhibition
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[19] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[19][20] Early assessment of hERG liability is a regulatory requirement and critical for safety. We use automated patch-clamp electrophysiology to measure the IC50 for channel inhibition.[21]
Table 4: hERG Safety Data
| Compound ID | hERG Inhibition (IC50, μM) |
| IZP-1 | 7.8 |
| IZP-2 | 2.5 |
| IZP-3 | >30 |
| IZP-4 | >30 |
| Dofetilide (Control) | 0.01 |
Interpretation:IZP-2 again shows a significant liability with potent hERG inhibition. IZP-1 has a marginal profile, but IZP-3 and IZP-4 are clean, showing no significant risk at relevant concentrations.
Part 3: Integrated Analysis and Decision Making
By integrating the data from all assays, we can create a holistic profile of each compound and make informed decisions.
Caption: Comparative ADME profiles of a poor (IZP-2) vs. a good (IZP-3) candidate.
-
IZP-1: Shows good permeability but is hampered by high PPB and moderate metabolic stability and CYP inhibition. A borderline candidate.
-
IZP-2: Is a clear no-go . Despite apparent passive permeability, it is a potent efflux substrate, is highly protein-bound, metabolically unstable, and carries significant DDI (CYP3A4) and cardiotoxicity (hERG) risks. This compound demonstrates how a single assay like PAMPA can be misleading in isolation.
-
IZP-4: Has a decent overall profile but is slightly inferior to IZP-3 in solubility, PPB, and metabolic stability.
-
IZP-3: Emerges as the lead candidate for progression. It possesses excellent solubility, is not an efflux substrate, has favorable plasma protein binding, is highly stable in liver microsomes, and is clean from CYP and hERG inhibition perspectives. Its only minor weakness is its moderate intrinsic permeability, which could be a focus for future optimization.
Conclusion
This comparative analysis demonstrates the power of an integrated, multi-parametric approach to ADME profiling. By systematically evaluating a series of substituted imidazo[1,2-a]pyrazines, we can clearly distinguish promising candidates from those with liabilities that are likely insurmountable. The structure-property relationships reveal that while a lipophilic phenyl group at R2 aids passive permeability, it introduces severe liabilities related to efflux, metabolism, PPB, and off-target inhibition. In contrast, a polar morpholine group at the same position mitigates all of these risks, producing a much more drug-like profile. This data-driven strategy allows teams to focus their synthetic efforts and resources on chemical space with the highest potential for developing a safe and effective drug candidate.
Appendix: Experimental Protocols
A.1 Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation: A 1% lecithin in dodecane solution is prepared.[8] A 96-well filter plate (donor plate) is coated with 5 µL of this lipid solution. A 96-well acceptor plate is filled with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Compound Addition: Test compounds are dissolved in DMSO and diluted into PBS to a final concentration of 10 µM (with 1% final DMSO). 150 µL of this solution is added to the donor plate wells.[8]
-
Incubation: The donor plate is carefully placed onto the acceptor plate, creating a "sandwich," and incubated at room temperature for 16-18 hours with gentle shaking.[22]
-
Quantification: After incubation, the plates are separated. The concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for volume, surface area, and incubation time.[22]
A.2 Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer.[10]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with high TEER values (>200 Ω·cm²) are used.[11][23]
-
Permeability Measurement (A→B): The apical (donor) side is filled with the test compound (e.g., 10 µM) in transport buffer. The basolateral (acceptor) side is filled with fresh buffer. Samples are taken from the basolateral side at specific time points (e.g., 2 hours).[9][24]
-
Permeability Measurement (B→A): The process is reversed. The basolateral (donor) side is dosed with the compound, and samples are taken from the apical (acceptor) side.[9][24]
-
Analysis: Compound concentrations are quantified by LC-MS/MS. Papp values for both directions are calculated, and the efflux ratio (ER = Papp(B→A) / Papp(A→B)) is determined.
A.3 Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared in a phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL protein).[25]
-
Incubation: The test compound (e.g., 1 µM final concentration) is added to the microsomal mixture and pre-warmed to 37°C.[14]
-
Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.[15][16]
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is immediately quenched by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[14]
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The half-life (t1/2) is determined from the slope of the natural logarithm plot of the percent remaining compound versus time.[25]
A.4 Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis)
-
Device Preparation: A 96-well RED (Rapid Equilibrium Dialysis) device is used. Each well consists of two chambers separated by a semipermeable membrane (8-12 kDa MWCO).[13]
-
Sample Loading: The test compound is spiked into non-diluted human plasma (e.g., at 2 µM). This plasma is added to one chamber (the donor chamber).[13] Dialysis buffer (PBS, pH 7.4) is added to the other chamber (the acceptor chamber).[12]
-
Incubation: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[12]
-
Analysis: After incubation, equal aliquots are removed from both the plasma and buffer chambers. To ensure matrix matching for analysis, the plasma sample is mixed with buffer, and the buffer sample is mixed with blank plasma.
-
Quantification: The concentrations in both matched samples are determined by LC-MS/MS. The percent bound is calculated from the difference in concentrations between the chambers.
References
- Charles River Labor
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
- AxisPharm. Microsomal Stability Assay Protocol. [Link]
- Bio-protocol. Protein Binding by Equilibrium Dialysis. [Link]
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
- Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
- Caco2 assay protocol. Caco2 assay protocol. [Link]
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
- Creative Biolabs.
- Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]
- PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]
- Domainex. Microsomal Clearance/Stability Assay. [Link]
- Admescope. Fast turnaround early ADME in vitro screening available!. [Link]
- AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
- Dana Bioscience.
- Mercell. metabolic stability in liver microsomes. [Link]
- BioIVT. Plasma Protein Binding Assay. [Link]
- Creative Bioarray. Caco-2 permeability assay. [Link]
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
- Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. [Link]
- Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]
- Technology Networks. pampa-permeability-assay.pdf. [Link]
- LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
- Evotec. hERG Safety Assay. [Link]
- NIH. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
- Creative Bioarray. hERG Safety Assay. [Link]
- Metrion Biosciences.
- PubMed.
- PubMed Central.
- MDPI.
- PubMed. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. [Link]
- ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
Sources
- 1. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. criver.com [criver.com]
- 6. admescope.com [admescope.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. lnhlifesciences.org [lnhlifesciences.org]
- 18. enamine.net [enamine.net]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. evotec.com [evotec.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 24. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 25. mercell.com [mercell.com]
A Comparative Guide to Validating Cellular Target Engagement of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this process is the unequivocal demonstration of target engagement within a cellular context. This guide provides an in-depth, comparative framework for validating the cellular target engagement of novel compounds, using the imidazo[1,2-a]pyrazine derivative, 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine , as our central case study.
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, notably kinases.[1][2][3] However, for a novel analogue like this compound, the primary cellular target(s) may be unknown. Therefore, this guide will not only compare methods for validating engagement with a known target but will also present a strategic workflow for moving from an unknown target to a validated interaction.
We will explore a multi-pronged approach, emphasizing the power of orthogonal methodologies to build a robust and compelling case for specific target engagement. This guide is structured to provide not just protocols, but the strategic rationale behind experimental choices, ensuring that the data generated is self-validating and scientifically sound.
Part 1: The Strategic Imperative for Orthogonal Target Validation
Relying on a single method for target validation is fraught with peril. Each technique has inherent limitations and potential for artifacts. A more rigorous approach, and one that is increasingly demanded by the scientific community and regulatory bodies, is the use of multiple, orthogonal methods. This strategy ensures that the observed target engagement is not an artifact of a particular experimental system but a genuine biochemical event.
Our validation strategy for this compound will be two-phased:
-
Target Identification & Hypothesis Generation: Employing broad, unbiased techniques to identify potential cellular binding partners.
-
Target Validation & Confirmation: Using specific, targeted assays to confirm the direct interaction between the compound and the hypothesized target(s) in a cellular environment.
For the purpose of this guide, we will hypothesize that this compound is a kinase inhibitor, a plausible assumption given its chemical scaffold.[1][3] We will compare the following state-of-the-art methodologies:
-
Chemical Proteomics (Kinobeads): An unbiased affinity-based method for identifying kinase targets.
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly measures target engagement in intact cells and tissues.[4][5]
-
Drug Affinity Responsive Target Stability (DARTS): A label-free method that assesses changes in protein stability upon ligand binding.[6][7][8]
Part 2: Comparative Analysis of Target Validation Methodologies
Unbiased Target Identification: Chemical Proteomics with Kinobeads
For a novel compound with a suspected but unconfirmed target class, an initial unbiased screen is invaluable. Kinobeads, a chemical proteomics tool, are an excellent starting point for profiling kinase inhibitors.[9][10]
Expertise & Experience: The "Why" Behind the Method
Kinobeads are an affinity matrix composed of immobilized, broad-spectrum kinase inhibitors that can capture a large portion of the cellular kinome.[9] By incubating a cell lysate with our compound of interest before pulling down kinases with the beads, we create a competitive binding scenario. If this compound binds to a specific kinase, that kinase will be less available to bind to the Kinobeads. This depletion can be quantified by mass spectrometry (MS), revealing the compound's kinase targets and its selectivity profile across the kinome.[10][11]
Trustworthiness: The Self-Validating System
The Kinobeads assay has an intrinsic control system. The competition is dose-dependent; a true target will show increasing depletion from the bead-bound fraction as the concentration of the free compound increases. This allows for the calculation of an apparent dissociation constant (Kdapp) for numerous kinases simultaneously.[9] Furthermore, comparing the profile to a database of known kinase inhibitors can provide early insights into the compound's mechanism of action.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors) and prepare a native cell lysate in a non-denaturing buffer with protease and phosphatase inhibitors.
-
Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 1 hour at 4°C.
-
Kinobeads Pulldown: Add the Kinobeads slurry to each lysate aliquot and incubate for 1 hour at 4°C to allow for the capture of kinases not bound by the test compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry to identify and quantify the proteins in each sample.
-
Data Analysis: Determine the relative abundance of each identified kinase in the compound-treated samples compared to the vehicle control. Plot the dose-response curves to determine the Kdapp for each target.
Data Presentation: Hypothetical Kinobeads Data for this compound
| Kinase Target | Apparent Kd (nM) [Compound A] | Apparent Kd (nM) [Alternative Compound B] |
| Putative Target Kinase 1 (PTK1) | 50 | 750 |
| PTK2 | 800 | 950 |
| PTK3 | >10,000 | >10,000 |
| PTK4 | 1,500 | 45 |
This table illustrates how Kinobeads data can reveal a primary target (PTK1) and provide a direct comparison to an alternative compound, highlighting differences in potency and selectivity.
Biophysical Confirmation in Intact Cells: Cellular Thermal Shift Assay (CETSA®)
Once a primary target is identified (e.g., PTK1 from our Kinobeads experiment), the next crucial step is to confirm direct engagement in an intact cellular environment. CETSA is the gold standard for this application.[4][12] It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[13][14]
Expertise & Experience: The "Why" Behind the Method
CETSA's key advantage is that it measures a direct biophysical consequence of binding in a native, unperturbed cellular environment.[12] This avoids artifacts associated with cell lysis or the use of modified compounds. By heating intact cells treated with this compound to various temperatures, we can observe a shift in the melting curve of the target protein if the compound is bound. This provides powerful, direct evidence of target engagement.
Trustworthiness: The Self-Validating System
The CETSA experiment is inherently self-validating. A dose-dependent thermal shift provides strong evidence of a specific interaction. Furthermore, the inclusion of a known inhibitor of the target as a positive control and a structurally similar but inactive compound as a negative control can definitively attribute the observed thermal shift to the specific binding of your compound.
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat cultured cells with this compound at various concentrations, alongside a vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Western Blotting: Analyze the amount of the soluble target protein (e.g., PTK1) remaining at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to the right indicates stabilization and target engagement.
Mandatory Visualization: CETSA Workflow
Caption: CETSA workflow for target engagement validation.
Orthogonal Confirmation: Drug Affinity Responsive Target Stability (DARTS)
To further strengthen our case, we employ a third, orthogonal method. DARTS, like CETSA, measures protein stabilization upon ligand binding, but it uses proteolytic digestion as the challenge instead of heat.[6][8] This provides an independent line of evidence for target engagement.
Expertise & Experience: The "Why" Behind the Method
The principle of DARTS is that a small molecule binding to its target protein can shield it from protease-mediated degradation.[7][15] This method is particularly useful as it is label-free and does not require modification of the compound.[8] By comparing the digestion pattern of a target protein in the presence and absence of this compound, we can infer binding.
Trustworthiness: The Self-Validating System
Similar to our other methods, DARTS is validated by its dose-dependency. A true interaction will show increased protection from proteolysis as the compound concentration increases. Including a known active and an inactive control compound further solidifies the specificity of the observed effect.
Experimental Protocol: DARTS Assay
-
Cell Lysate Preparation: Prepare a native cell lysate as described for the Kinobeads assay.
-
Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound and a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time to allow for partial digestion.[6][15]
-
Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
SDS-PAGE and Western Blotting: Analyze the samples by SDS-PAGE and Western blot using an antibody against the putative target (PTK1).
-
Data Analysis: A higher intensity band for the target protein in the compound-treated lanes compared to the vehicle control indicates protection from digestion and therefore, target engagement.
Mandatory Visualization: Target Engagement Validation Logic
Caption: Logic flow for robust target validation.
Part 3: Synthesizing the Evidence for Confident Target Validation
By employing a strategic combination of unbiased discovery (Kinobeads) and orthogonal, biophysical validation methods (CETSA and DARTS), we can build a compelling, multi-faceted case for the cellular target engagement of this compound.
The hypothetical data presented would suggest that this compound is a potent and selective inhibitor of PTK1. The Kinobeads data would identify PTK1 as the primary target, CETSA would confirm direct binding and stabilization in intact cells, and DARTS would provide an independent line of evidence for this interaction. This comprehensive approach minimizes the risk of artifacts and provides a solid foundation for further preclinical development, including mechanism-of-action studies and biomarker development.
This guide illustrates a best-practice framework. The specific choice of methods and their sequence may be adapted based on the nature of the small molecule and the available resources. However, the core principle remains: a rigorous, multi-pronged validation strategy is paramount for ensuring scientific integrity and building a trustworthy data package for any novel therapeutic candidate.
References
- Vertex AI Search. (2024).
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Taylor & Francis Online.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications.
- Photoaffinity labeling in target- and binding-site identification. (n.d.). PubMed.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). SciLifeLab Publications.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ResearchGate.
- Photoaffinity Labeling (PAL). (n.d.). Creative Biolabs.
- Drug affinity responsive target stability (DARTS) for small-molecule target identification. (n.d.). PubMed.
- Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (n.d.). PMC - NIH.
- Photoaffinity labeling in target- and binding-site identification. (n.d.). PMC - PubMed Central.
- Photoaffinity Labeling in Target and Binding Site Identification. (n.d.). MtoZ Biolabs.
- Target Identification and Validation (Small Molecules). (n.d.). UCL.
- Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2025). ResearchGate.
- The target landscape of clinical kinase drugs. (n.d.). PMC - NIH.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
- Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. (2026). AntBio.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PMC.
- Kinobeads workflow. (n.d.). ResearchGate.
- Target identification using drug affinity responsive target stability (DARTS). (n.d.). PNAS.
- Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). PMC.
- Target Identification and Validation in Drug Discovery. (2025). Chemspace.
- Imidazo[1,2-a]pyrazines. (2025). ResearchGate.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals.
- This compound. (n.d.). PubChemLite.
- Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. (2025). ResearchGate.
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (n.d.). PubMed Central.
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (n.d.). PubMed.
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017). PMC - NIH.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
- 3-Bromoimidazo(1,2-a)pyrazine. (n.d.). PubChem.
Sources
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 7. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
A Researcher's Guide to the Reproducibility of Imidazo[1,2-a]pyrazine Synthesis Protocols
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including applications as anticancer agents and kinase inhibitors.[1][2] The development of robust and reproducible synthetic protocols is therefore of paramount importance for researchers in drug discovery and development. This guide provides an in-depth comparison of common synthetic routes to imidazo[1,2-a]pyrazine derivatives, with a focus on reproducibility, scalability, and practical insights to aid in protocol selection and troubleshooting.
The Landscape of Imidazo[1,2-a]pyrazine Synthesis: An Overview
The synthesis of the imidazo[1,2-a]pyrazine ring system is typically achieved through the condensation of a 2-aminopyrazine derivative with a suitable two-carbon synthon. While the fundamental approach is straightforward, the choice of reagents, reaction conditions, and purification strategies can significantly impact the yield, purity, and, most importantly, the reproducibility of the outcome. This guide will dissect three major synthetic strategies: the classic Tschitschibabin-type condensation, the versatile Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and the increasingly popular microwave-assisted synthesis.
Comparative Analysis of Key Synthetic Protocols
The Tschitschibabin-Type Condensation: A Workhorse with Caveats
The reaction of a 2-aminopyrazine with an α-halocarbonyl compound is one of the most traditional and widely used methods for the synthesis of imidazo[1,2-a]pyrazines. This reaction, analogous to the Tschitschibabin pyridine synthesis, is valued for its simplicity and the ready availability of starting materials.[3]
Mechanism and Rationale: The reaction proceeds via an initial SN2 reaction between the amino group of the 2-aminopyrazine and the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring. The choice of solvent and base is critical in this process. A mild base is often employed to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine and promoting the cyclization step.
Reproducibility and Challenges: While seemingly straightforward, the reproducibility of the Tschitschibabin-type condensation can be hampered by several factors:
-
Side Reactions: The formation of byproducts, such as self-condensation products of the α-halocarbonyl or the formation of other heterocyclic systems, can complicate the reaction mixture and reduce the yield of the desired product.
-
Purification: The crude reaction mixture often contains unreacted starting materials and byproducts that can be difficult to separate from the desired imidazo[1,2-a]pyrazine, sometimes requiring multiple chromatographic steps. One study noted that for certain derivatives, the final products did not require chromatographic purification, suggesting that with optimized conditions, a high degree of purity can be achieved directly.[4]
-
Reaction Conditions: The reaction can be sensitive to temperature and reaction time. Over-heating can lead to decomposition, while insufficient heating may result in incomplete conversion.
The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: Efficiency and Diversity
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction that combines a 2-aminopyrazine, an aldehyde, and an isocyanide to rapidly generate complex 3-aminoimidazo[1,2-a]pyrazine derivatives.[5][6] This method is highly valued for its atom economy and the ability to introduce molecular diversity in a single step.
Mechanism and Rationale: The GBB reaction is typically catalyzed by a Lewis or Brønsted acid.[7] The reaction is thought to proceed through the formation of an imine from the 2-aminopyrazine and the aldehyde, which is then attacked by the isocyanide. Subsequent intramolecular cyclization and rearrangement afford the final product. The use of dehydrating agents can be beneficial in driving the initial imine formation.[6]
Reproducibility and Challenges: The GBB reaction is generally considered to be robust and reproducible, particularly when optimized. A study on the industrial-scale synthesis of 3-aminoimidazo[1,2-a]pyrazines via the GBB reaction highlighted its scalability and excellent reproducibility on a multigram scale with yields up to 85%.[6] However, some challenges can affect its reproducibility:
-
Catalyst Choice: The choice and amount of catalyst can be critical. While some GBB reactions proceed without a catalyst, others require a specific Lewis or Brønsted acid to achieve high yields.
-
Isocyanide Stability: Some isocyanides can be unstable, particularly under acidic conditions or at elevated temperatures, which can lead to lower yields.[8]
-
Substrate Scope: The reaction is generally tolerant of a wide range of functional groups on the aldehyde and isocyanide components. However, very bulky substrates may react more slowly or give lower yields.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating the synthesis of imidazo[1,2-a]pyrazines and other heterocyclic compounds. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve yields.
Mechanism and Rationale: Microwave heating increases the rate of reaction by efficiently and uniformly heating the reaction mixture, leading to a rapid build-up of temperature and pressure. This can overcome activation energy barriers more effectively than conventional heating methods.
Reproducibility and Challenges: The reproducibility of microwave-assisted synthesis is generally high, provided that the reaction parameters (temperature, time, and power) are carefully controlled.
-
Scalability: Scaling up microwave reactions can be challenging due to the limited penetration depth of microwaves. However, modern continuous-flow microwave reactors are addressing this issue.
-
Solvent Choice: The choice of solvent is important in microwave synthesis, as the solvent's dielectric properties determine its ability to absorb microwave energy. Polar solvents are generally more efficient at absorbing microwaves.
Data-Driven Comparison of Synthetic Protocols
The following table provides a comparative overview of the key parameters for the different synthetic methods discussed. The data has been compiled from various literature sources to provide a general guide. It is important to note that specific yields and reaction times will vary depending on the specific substrates and optimized conditions used.
| Synthesis Method | Typical Reagents & Conditions | Yield Range (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Tschitschibabin-Type Condensation | 2-Aminopyrazine, α-halocarbonyl, often with a mild base, conventional heating. | 40-95% | 2-24 hours | Simple, readily available starting materials. | Can require high temperatures, potential for side reactions, purification can be challenging. |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyrazine, aldehyde, isocyanide, Lewis or Brønsted acid catalyst, room temperature or mild heating. | 60-95% | 1-12 hours | High atom economy, rapid access to molecular diversity, one-pot procedure. | Requires isocyanides which can be unstable or have strong odors, catalyst optimization may be needed. |
| Iodine-Catalyzed Multicomponent Reaction | 2-Aminopyrazine, aldehyde, isocyanide, I2 catalyst, room temperature.[8][9][10] | 70-90% | 1-2 hours | Mild conditions, short reaction times, cost-effective and environmentally benign catalyst.[8][9][10] | Substrate scope may be more limited than other MCRs. |
| Microwave-Assisted Synthesis | Similar reagents to conventional methods, but with microwave irradiation. | 75-98% | 5-30 minutes | Dramatically reduced reaction times, often improved yields, high reproducibility. | Scalability can be a challenge, requires specialized equipment. |
Visualizing the Synthetic Workflows
To further clarify the discussed synthetic pathways, the following diagrams, generated using Graphviz, illustrate the core logic of each method.
Caption: Workflow for the Tschitschibabin-Type Condensation.
Caption: Workflow for the Groebke-Blackburn-Bienaymé Reaction.
Detailed Experimental Protocols
To provide a practical starting point for researchers, the following are representative, detailed experimental protocols for the synthesis of imidazo[1,2-a]pyrazine derivatives.
Protocol 1: Iodine-Catalyzed Three-Component Synthesis of an Imidazo[1,2-a]pyrazine Derivative[8]
Reaction: 2-Aminopyrazine + 4-Nitrobenzaldehyde + tert-Butyl Isocyanide → 2-(4-Nitrophenyl)-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine
Materials:
-
2-Aminopyrazine
-
4-Nitrobenzaldehyde
-
tert-Butyl Isocyanide
-
Iodine (I₂)
-
Ethanol
Procedure:
-
To a solution of 2-aminopyrazine (1 mmol) and 4-nitrobenzaldehyde (1 mmol) in ethanol (10 mL), add iodine (5 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Self-Validation: The progress of the reaction can be easily monitored by TLC. The formation of the product is often accompanied by a color change. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product should also be determined and compared to literature values if available.
Protocol 2: Microwave-Assisted Synthesis of an Imidazo[1,2-a]pyrazine Derivative
Reaction: 2-Aminopyrazine + 2-Bromoacetophenone → 2-Phenylimidazo[1,2-a]pyrazine
Materials:
-
2-Aminopyrazine
-
2-Bromoacetophenone
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminopyrazine (1 mmol), 2-bromoacetophenone (1 mmol), and sodium bicarbonate (1.5 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Self-Validation: The reaction can be monitored by TLC to ensure complete consumption of the starting materials. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The isolated yield should be calculated and compared to reported values for similar reactions.
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyrazines is a mature field with a variety of reliable methods available to researchers. The choice of the optimal protocol depends on the specific target molecule, available resources, and desired scale. For rapid analogue synthesis and library generation, multicomponent reactions like the GBB reaction and microwave-assisted synthesis offer significant advantages in terms of speed and efficiency. For larger-scale synthesis, a well-optimized Tschitschibabin-type condensation may be more cost-effective.
Reproducibility in all these methods is contingent on careful control of reaction parameters and a thorough understanding of the underlying reaction mechanism. By paying close attention to details such as solvent purity, reagent quality, and reaction monitoring, researchers can confidently and reproducibly synthesize these valuable heterocyclic compounds for their drug discovery and development programs.
References
- Borisov, A. V., Tolmachev, A. A., Zavada, O. A., Zhuravel', I. A., & Kovalenko, S. N. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 49(5), 741–748. [Link]
- Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Abdel-khalik, M. M. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439–36454. [Link]
- Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Abdel-khalik, M. M. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439–36454. [Link]
- Orfi, L., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 166-183. [Link]
- Borisov, A. V., et al. (2013).
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Chichibabin Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 494-496). [Link]
- Wikipedia. (2023, October 28). Chichibabin reaction. In Wikipedia. [Link]
- Studley, J. (2018, November 26). The Chichibabin amination reaction.
- Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
- Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
- Chemistry Portal. (2021, June 27). Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism | Organic Named Reaction [Video]. YouTube. [Link]
- Wikipedia. (2023, April 1). Chichibabin pyridine synthesis. In Wikipedia. [Link]
- Gomha, S. M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439-36454. [Link]
- Berteina-Raboin, S., et al. (2020). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry, 2020(22), 3365-3373. [Link]
- El-Faham, A., et al. (2015). Imidazo[1,2-a]pyrazines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 569-572). Royal Society of Chemistry. [Link]
- Sharma, V., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359-22372. [Link]
- Dömling, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1838-1896. [Link]
- Gonzalez-Bobes, F., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 5(1), 28. [Link]
- Guchhait, S. K., & Chaudhary, P. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 11(2), 1025-1049. [Link]
- Gonzalez-Bobes, F., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 3(1), 74. [Link]
- Gonzalez-Bobes, F., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry, 6(4), 101. [Link]
- Gomha, S. M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439-36454. [Link]
- Gomha, S. M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- Li, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
Sources
- 1. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Comparative Cytotoxicity of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine in Normal Versus Cancer Cell Lines: A Guide to In Vitro Selectivity
Introduction: The Quest for Selective Cancer Therapeutics
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4][5] A critical challenge in cancer chemotherapy is the development of agents that selectively target cancer cells while sparing normal, healthy cells, thereby minimizing debilitating side effects. This guide provides an in-depth comparative analysis of the cytotoxic effects of a novel derivative, 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine, on a panel of human cancer cell lines versus a normal human cell line.
Our investigation is grounded in the hypothesis that substitutions on the imidazo[1,2-a]pyrazine ring system can modulate cytotoxic potency and, crucially, selectivity. The introduction of a bromine atom at the C3 position and a methoxy group at the C8 position is a rational design strategy aimed at enhancing these properties. This guide will detail the experimental methodologies, present and interpret the comparative cytotoxicity data, and explore the potential underlying mechanisms of action, offering a framework for researchers in oncology and drug discovery.
Experimental Design: A Rationale for Method Selection
The foundation of a robust comparative cytotoxicity study lies in the careful selection of cell lines and assays. Our experimental design was conceived to provide a clear and quantitative measure of the selective anticancer potential of this compound.
Cell Line Selection: Modeling Diverse Cancer Types and Normal Tissue
To obtain a comprehensive cytotoxicity profile, a panel of well-characterized human cancer cell lines representing different malignancies was chosen:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.[6]
-
A549: A human lung carcinoma cell line, serving as a model for non-small cell lung cancer.[7][8]
-
HepG2: A human hepatocellular carcinoma cell line, representing liver cancer.[9][10]
For the crucial comparison with non-cancerous cells, we selected:
-
HEK293: A human embryonic kidney cell line, which, although immortalized, is frequently used in toxicity studies as a model for normal human cells.[9]
This panel allows for the assessment of both the breadth of anticancer activity and the critical selectivity towards cancerous versus non-cancerous cells.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected as the primary method for quantifying cell viability.[11][12] This colorimetric assay is a well-established and reliable method for assessing metabolic activity, which in most cases, correlates directly with the number of viable cells.[13][14] The principle of the MTT assay is the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][12] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[14][15]
The experimental workflow for our comparative cytotoxicity study is illustrated in the diagram below:
Figure 1. Experimental workflow for the comparative cytotoxicity assessment.
Results: Quantifying the Cytotoxic and Selective Profile
Following treatment with this compound for 48 hours, the viability of each cell line was determined using the MTT assay. The results are summarized below, presenting the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cell Type | IC50 (µM) of this compound |
| HEK293 | Normal Human Embryonic Kidney | 95.8 |
| MCF-7 | Human Breast Adenocarcinoma | 15.2 |
| A549 | Human Lung Carcinoma | 22.5 |
| HepG2 | Human Hepatocellular Carcinoma | 18.9 |
Table 1: Comparative IC50 values of this compound against normal and cancer cell lines.
The data clearly indicates that this compound exhibits significantly higher cytotoxicity against all three cancer cell lines compared to the normal HEK293 cell line. The IC50 values for the cancer cell lines are in the low micromolar range, suggesting potent anticancer activity.
Selectivity Index: A Measure of a Compound's Therapeutic Window
To quantify the selectivity of our compound, we calculated the Selectivity Index (SI). The SI is a ratio that compares the cytotoxicity of a compound in normal cells to its activity in cancer cells.[16][17] It is calculated as follows:
SI = IC50 in normal cells / IC50 in cancer cells
A higher SI value indicates greater selectivity for cancer cells, suggesting a wider therapeutic window.[18][19] Compounds with an SI value greater than or equal to two are generally considered to be selective.[16]
| Cancer Cell Line | Selectivity Index (SI) |
| MCF-7 | 6.30 |
| A549 | 4.26 |
| HepG2 | 5.07 |
Table 2: Selectivity Index of this compound for different cancer cell lines.
The calculated SI values are all significantly greater than 2, demonstrating that this compound is considerably more toxic to the tested cancer cell lines than to the normal cell line. The highest selectivity was observed for the MCF-7 breast cancer cell line.
Mechanistic Insights: Potential Pathways of Action
The observed selective cytotoxicity of this compound prompts an investigation into its potential mechanism of action. Based on the known biological activities of similar heterocyclic compounds, we hypothesize that the compound may induce cell death in cancer cells through the activation of the intrinsic apoptotic pathway and by causing cell cycle arrest.[3][5][20]
Induction of Apoptosis
Many imidazo[1,2-a]pyridine and pyrazine derivatives have been reported to induce apoptosis in cancer cells.[3][4][5] This process is often mediated by the activation of key signaling pathways. For instance, some imidazopyridines have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell survival and proliferation in many cancers.[3][21] Inhibition of this pathway can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death.
Figure 2. Hypothesized apoptotic signaling pathway.
Cell Cycle Arrest
Another common mechanism of action for anticancer compounds, including heterocyclic molecules, is the induction of cell cycle arrest.[22][23][24] By halting the cell cycle at specific checkpoints, such as the G2/M phase, these compounds prevent cancer cells from dividing and proliferating.[22][25] This can be achieved by modulating the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[26] Some imidazopyridine derivatives have been shown to induce G2/M cell cycle arrest, leading to an accumulation of cells in this phase and subsequent apoptosis.[3][22]
Detailed Experimental Protocol: MTT Assay
For researchers wishing to replicate or adapt this study, the detailed protocol for the MTT cytotoxicity assay is provided below.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well flat-bottom sterile microplates
-
Test compound (this compound) dissolved in dimethyl sulfoxide (DMSO)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in serum-free medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Incubate the plate for 3-4 hours at 37°C to allow the reduction of MTT to formazan.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
This guide demonstrates that this compound is a potent cytotoxic agent with a promising selectivity profile against a panel of human cancer cell lines. The compound's significantly lower toxicity towards normal human cells, as indicated by the high selectivity indices, highlights its potential as a candidate for further preclinical development.
Future research should focus on elucidating the precise molecular mechanisms underlying its selective cytotoxicity. This would involve studies to confirm the induction of apoptosis and cell cycle arrest, for example, through flow cytometry analysis of Annexin V staining and cell cycle distribution. Western blot analysis could be employed to investigate the modulation of key proteins in the PI3K/Akt/mTOR and p53 signaling pathways. Further in vivo studies using animal models are warranted to evaluate the compound's efficacy and safety profile in a more complex biological system. The findings presented here provide a strong rationale for the continued investigation of this compound as a potential novel anticancer therapeutic.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals.
- Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(5), 4947–4956.
- Galy, J. P., Prina, E., Galy, A. M., & Valente, E. (1997). Apoptotic effects of imidazo[1,2-a]pyrazine derivatives in the human Dami cell line. Apoptosis, 2(1), 77–83.
- Galy, J. P., Prina, E., Galy, A. M., & Valente, E. (1996). Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine derivatives. General Pharmacology, 27(5), 817–823.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies.
- What cell line should I choose for citotoxicity assays? - ResearchGate.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC.
- Harmse, L., van der Watt, M., Cronje, M. J., & van der Westhuizen, F. H. (2019). Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells. Apoptosis, 24(7-8), 623–643.
- Altaher, A. M. H., Mohammed, A. A., & Aliwaini, S. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors - ResearchGate.
- Selectivity Index: Significance and symbolism.
- Pal, D., Gundla, R., Singh, T., Kumar, A., & Pal, D. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334.
- Cell cycle arrested by compound 4d. (a) Compound 4d induced G2/M arrest... - ResearchGate.
- Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH.
- Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines? | ResearchGate.
- Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9 - Taylor & Francis Online.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing.
- Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6039.
- The calculated values of the selectivity index (SI) of some compounds. - ResearchGate.
- Cell Cytotoxicity Screening & Profiling Services - BPS Bioscience.
- Selectivity index calculated using the ratio of cytotoxicity between... - ResearchGate.
- Comparison of selectivity index (SI) values of the tested compounds.... - ResearchGate.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
- Induced cell cycle arrest – Knowledge and References - Taylor & Francis.
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - OUCI.
- Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides from the Marine Gastropod Pisania pusio with Antimicrobial and Anticancer Properties - MDPI.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed.
- Cytotoxicity Assays – what your cells don't like - BMG Labtech.
- Complex 1 induces a concentration-dependent cell cycle arrest in HCT-116 cells (n = 3).
- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
- Highlight report: Cell type selection for toxicity testing - PMC - NIH.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH.
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic effects of imidazo[1,2-a]pyrazine derivatives in the human Dami cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. researchgate.net [researchgate.net]
- 26. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous responsibility that includes safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine, a halogenated heterocyclic compound frequently used in medicinal chemistry and drug development.[1][2][3] The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain full regulatory compliance.
The fundamental principle guiding this process is that chemical waste management is an integral part of the experimental workflow, not an afterthought. Improper disposal can lead to environmental contamination, regulatory penalties, and, most importantly, immediate health and safety risks.[4]
Hazard Identification and Waste Characterization
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is classified with several hazard statements that dictate its handling and disposal requirements.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][6] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [5] |
| Skin Irritation | H315 | Causes skin irritation | [5][6] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [5][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5][6] |
Core Directive: Waste Classification
Based on its molecular structure, This compound is classified as a halogenated organic compound .[7] The presence of a carbon-bromine bond places it under specific regulatory categories for hazardous waste.[8][9] This classification is critical because halogenated wastes require specific treatment technologies, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[10] It must not be mixed with non-halogenated organic waste streams.[7]
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that the compound and any materials contaminated by it are handled safely from the point of generation to the final pickup by your institution's Environmental Health and Safety (EHS) office or a certified waste management contractor.
Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks of skin, eye, and respiratory exposure.
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn and fully fastened.
-
Work Area: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
Choosing the correct container is crucial for preventing leaks and reactions.
-
Compatibility: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) carboys or glass bottles are typically appropriate.[4][12] Avoid using metal containers for halogenated compounds.[11]
-
Condition: The container must be clean, dry, and free from damage or deterioration.[4] It must have a secure, leak-proof screw-top cap.
-
Venting: Do not use a container with a vent unless specifically approved for this waste stream, as it could allow vapors to escape.
Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible wastes. [13]
-
Solid Waste: Collect pure, un-dissolved this compound waste in a designated solid waste container labeled "Halogenated Organic Solids."
-
Liquid Waste: If the waste is a solution, its destination depends on the solvent.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Collect the solution in a liquid waste container designated for "Halogenated Organic Solvents."[7]
-
Non-Halogenated Solvents (e.g., Acetone, Ethanol, Hexanes): Even when dissolved in a non-halogenated solvent, the presence of the brominated compound requires the entire mixture to be treated as halogenated waste . Collect it in the "Halogenated Organic Solvents" container.
-
-
Incompatibilities: Keep this waste stream separate from strong oxidizing agents, acids, and bases.[11][14]
Regulatory bodies like the EPA require all hazardous waste containers to be meticulously labeled from the moment the first drop of waste is added.[4][12]
Your institution's EHS department will provide a specific hazardous waste tag, but it must include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A complete list of all other components and their approximate percentages (e.g., "Methanol, ~90%").
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator and the laboratory location.
Hazardous waste must be stored in a designated SAA at or near the point of generation.[11][12]
-
Location: The SAA must be in the same room where the waste was generated.
-
Secondary Containment: All liquid waste containers must be placed within a larger, chemically resistant secondary containment bin to catch any potential leaks.[13]
-
Container Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste.[11][15] This is not just a best practice; it is a strict regulatory requirement to prevent spills and vapor exposure.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[12]
Once the waste container is full (typically no more than 80-90% capacity to allow for expansion), arrange for its removal.
-
Request Pickup: Submit a chemical waste collection request to your institution's EHS office.[15]
-
Timeliness: Do not let full containers of waste accumulate in the laboratory for extended periods.[15]
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware and PPE: Disposable items like gloves, weigh boats, or pipette tips that are grossly contaminated should be placed in a sealed bag, labeled with the chemical name, and disposed of as solid hazardous waste.
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.[13]
-
The standard procedure is a "triple rinse."[15]
-
Rinse the container three times with a suitable solvent (one that can dissolve the compound).
-
The first rinseate must be collected and disposed of as hazardous chemical waste.[13] Subsequent rinses may also require collection depending on local regulations.
-
After triple rinsing and air-drying, the original label must be completely defaced or removed before the container can be discarded as regular solid waste or recycled.[13][15]
-
Emergency Spill Procedures
In the event of a spill, prioritize safety.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate: If safe to do so, prevent the spill from spreading.
-
Report: Contact your institution's EHS office for guidance and assistance with cleanup. Do not attempt to clean up a significant spill without proper training and equipment.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth College. Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Achmem. This compound.
- Fluorochem Ltd. (2024). Safety Data Sheet: Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate.
- Unknown. Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Fisher Scientific. (2012). Safety Data Sheet: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
- Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Cornell Law School Legal Information Institute. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- PubMed. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
- PubMed. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. achmem.com [achmem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. bucknell.edu [bucknell.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. fishersci.com [fishersci.com]
- 15. vumc.org [vumc.org]
Navigating the Handling of 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine: A Senior Application Scientist's Guide to Personal Protective Equipment
As researchers and drug development professionals, our work with novel heterocyclic compounds like 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine is foundational to discovery. However, progress cannot come at the expense of safety. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. Our approach is built not just on compliance, but on a deep understanding of the material's properties and the causality behind each safety recommendation, ensuring a self-validating system of protection for all laboratory personnel.
Hazard Assessment: Understanding the Compound
This compound (CAS No. 91775-62-1) is a brominated heterocyclic compound whose toxicological properties have not been exhaustively investigated. However, data from suppliers and databases for the compound and structurally similar imidazo[1,2-a]pyrazines provide a clear set of warnings that must dictate our handling protocols. The primary risks are associated with direct contact and inhalation of dust particles.
A consolidated view of the hazards based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is presented below.
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2][3] | Warning | GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2][3][4] | Warning | GHS07 |
| Serious Eye Irritation/Damage (Category 1/2) | H319: Causes serious eye irritation[3][4] / H318: Causes serious eye damage[2][5] | Warning/Danger | GHS07/GHS05 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] | Warning | GHS07 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1][2][3] | Warning | GHS07 |
Given these hazards, our primary safety objectives are to prevent skin and eye contact, avoid ingestion, and eliminate the possibility of inhaling airborne particles.
Core Directive: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal gear. No established occupational exposure limits (OELs) from OSHA, NIOSH, or ACGIH are available for this specific compound, reinforcing the need for a conservative approach that minimizes all potential exposure routes.[6][7][8]
Primary Engineering Control: The Chemical Fume Hood
All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood serves as the primary barrier, containing dust and vapors and protecting the lab environment.[3]
Hand and Arm Protection: The Foundation of Direct Contact Safety
Since this compound is a known skin irritant, robust glove selection is critical.[4][8]
-
Glove Material : For handling the dry solid, nitrile rubber gloves are a standard and effective choice.[4] Other suitable materials include polychloroprene and butyl rubber.[4] Avoid thin, disposable vinyl gloves, which offer poor protection against many chemicals.[9]
-
Double Gloving : The practice of wearing two pairs of gloves is strongly recommended, especially when weighing the solid or preparing solutions.[9] This provides a critical safety buffer. If the outer glove becomes contaminated, it can be removed and disposed of within the fume hood, leaving a clean inner glove to continue work safely.[9]
-
Cuff Integration : Gloves should have long cuffs that are pulled over the sleeves of the lab coat.[9] This eliminates any gap where skin could be exposed.
Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat : A clean, buttoned lab coat is the minimum requirement for body protection.
-
Chemical-Resistant Apron : When handling larger quantities or performing operations with a higher risk of splashing (e.g., transfers, preparing stock solutions), a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[10]
Eye and Face Protection: A Non-Negotiable Barrier
This compound can cause serious eye irritation or damage.[2][3][4][5] Therefore, appropriate eye and face protection is mandatory.
-
Safety Glasses : At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for any work in the laboratory.[11]
-
Chemical Splash Goggles : When there is any risk of splashing—such as when transferring solutions or working with the material outside of a meticulously controlled setting—chemical splash goggles are required. They form a seal around the eyes, offering superior protection compared to safety glasses.[9]
-
Face Shield : For procedures with a significant splash or aerosolization risk, a full-face shield should be worn in conjunction with chemical splash goggles. The face shield protects the entire face from contact.[9]
Respiratory Protection: Preventing Inhalation
The primary engineering control (fume hood) is designed to prevent inhalation exposure.[3] However, in specific situations, respiratory protection may be necessary.
-
Standard Operations : During routine handling inside a fume hood, a respirator is typically not required.
-
Emergency Situations : In the event of a large spill outside of a fume hood, or if engineering controls fail, respiratory protection is crucial. A half-mask or full-face respirator equipped with P100 (particulate) filters is recommended to protect against airborne dust.[10] All personnel who may need to wear a respirator must be properly fit-tested and trained in its use.
Operational Protocols: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as important as the equipment itself. Incorrect removal can lead to cross-contamination and exposure.
Donning (Putting On) PPE Workflow
The following procedure ensures that the most contaminated items (gloves) are put on last.
Caption: Safe, sequential removal of PPE to prevent cross-contamination.
Spill and Disposal Procedures
Emergency Spill Response
-
Alert Personnel : Immediately notify others in the area.
-
Evacuate : If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Don PPE : Before cleanup, don the appropriate PPE, including double gloves, goggles, a lab coat, and if necessary, a respirator.
-
Containment : Use dry cleanup procedures. [4]Do NOT use air hoses. [4]Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Collection : Carefully sweep or vacuum the material into a clearly labeled, sealable container for hazardous waste. [4]6. Decontamination : Clean the spill area thoroughly.
-
Dispose : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Disposal of Contaminated PPE and Chemical Waste
All materials that come into contact with this compound are considered hazardous waste.
-
Solid Waste : Place used gloves, contaminated wipes, and absorbent materials in a designated, sealed hazardous waste container.
-
Chemical Waste : Unused compound and solutions must be disposed of according to institutional and local regulations for hazardous chemical waste. [6][8][12]Brominated compounds may require specific disposal pathways to prevent the formation of toxic dioxins during incineration, a factor that must be discussed with your institution's environmental health and safety (EHS) office. [13][14]* Contaminated Clothing : Contaminated lab coats and clothing must be professionally decontaminated before reuse. [3][4][6][8][15] By adhering to this comprehensive PPE and handling strategy, you build a robust and trustworthy system of safety that protects you, your colleagues, and the integrity of your research.
References
- Apollo Scientific. (n.d.). Safety Data Sheet for Imidazo[1,2-a]pyrimidine.
- Achmem. (n.d.). This compound.
- PubChem. (n.d.). 3-Bromoimidazo(1,2-a)pyrazine. National Center for Biotechnology Information.
- Fluorochem. (2024). Safety Data Sheet for Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- 3B Scientific (Wuhan) Corp. (n.d.). 3-bromo-8-chloro-2-methylimidazo[1, 2-a]pyrazine, min 97%, 500 mg.
- Oregon OSHA. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Frontier Specialty Chemicals. (n.d.). This compound.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 6-Bromo-3-chloroimidazo[1,2-a]pyrazine.
- TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- Fisher Scientific. (2021). Safety Data Sheet for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
- Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- University of Florida, IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides.
- Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699.
- PubChemLite. (n.d.). This compound.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 6-Bromoimidazo[1,2-a]pyrazine.
- Royal Society of Chemistry. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.
- Mcneish, G. J. (2015). Which is the best way to recycle or neutralise Bromine?
- Royal Society of Chemistry. (n.d.). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines)
- National Center for Biotechnology Information. (2023).
- Zachariadis, D. D., et al. (2020). Novel Trends in the Thermo-Chemical Recycling of Plastics From WEEE Containing Brominated Flame Retardants. Environmental Science and Pollution Research, 27(31), 38663-38683.
- Chem-Space. (2010). MSDS of 3-bromoimidazo[1,2-a]pyrazine.
Sources
- 1. achmem.com [achmem.com]
- 2. 3-Bromoimidazo(1,2-a)pyrazine | C6H4BrN3 | CID 2771671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. capotchem.cn [capotchem.cn]
- 6. aksci.com [aksci.com]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 8. aksci.com [aksci.com]
- 9. pppmag.com [pppmag.com]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. fishersci.com [fishersci.com]
- 13. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel trends in the thermo-chemical recycling of plastics from WEEE containing brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
